molecular formula C13H11NO3 B581854 4-(5-Methoxypyridin-3-yl)benzoic acid CAS No. 1373232-70-2

4-(5-Methoxypyridin-3-yl)benzoic acid

Cat. No.: B581854
CAS No.: 1373232-70-2
M. Wt: 229.235
InChI Key: YFAPUFRJGDNTOE-UHFFFAOYSA-N
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Description

4-(5-Methoxypyridin-3-yl)benzoic acid is a high-purity chemical compound offered as a key molecular building block for research and development. This benzoic acid derivative, which features a 5-methoxypyridin-3-yl substituent, is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and materials science. Researchers value this scaffold for constructing more complex molecules, particularly in the discovery and development of new active pharmaceutical ingredients (APIs) and functional materials. The structure is representative of biaryl systems commonly explored in drug discovery for their potential biological activities. As a bifunctional molecule, it can undergo typical carboxylic acid and heteroaromatic reactions, enabling conjugation and further structural elaboration. Handling should adhere to standard laboratory safety protocols. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications. Note: Specific details regarding CAS Number, molecular formula, weight, melting point, mechanism of action, and specific research applications for this exact compound could not be confirmed from the search and should be verified using authoritative chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-methoxypyridin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-12-6-11(7-14-8-12)9-2-4-10(5-3-9)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAPUFRJGDNTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742946
Record name 4-(5-Methoxypyridin-3-yl)benzoic acid
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Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-70-2
Record name Benzoic acid, 4-(5-methoxy-3-pyridinyl)-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Methoxypyridin-3-yl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-(5-Methoxypyridin-3-yl)benzoic acid: Synthesis, Characterization, and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(5-Methoxypyridin-3-yl)benzoic acid, a biaryl compound of significant interest in medicinal chemistry and materials science. While a specific CAS number for this compound is not readily found in public databases, indicating its novelty, this guide offers a robust, proposed synthesis pathway based on the well-established Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, from synthesis to purification and characterization, are presented to enable its preparation and validation in a research setting. Furthermore, the potential applications of this molecule in drug discovery are discussed, drawing insights from structurally similar compounds.

Introduction: The Significance of Biaryl Scaffolds

Biaryl structures, consisting of two directly linked aromatic rings, are privileged motifs in medicinal chemistry and materials science. They are key components in numerous approved drugs and clinical candidates, where the spatial arrangement of the two rings allows for precise interactions with biological targets. The pyridine-benzene scaffold, in particular, offers a unique combination of properties. The pyridine ring can act as a hydrogen bond acceptor and introduce favorable pharmacokinetic properties, while the benzoic acid moiety provides a handle for further functionalization or can serve as a key interacting group with target proteins.

This compound is an intriguing example of this structural class. The methoxy substituent on the pyridine ring can influence the molecule's electronic properties and metabolic stability, making it a valuable building block for creating libraries of compounds for screening in drug discovery programs.

Physicochemical Properties (Inferred)

Due to the limited availability of experimental data for this compound, the following properties are inferred from closely related structures and computational models.

PropertyPredicted ValueSource
Molecular FormulaC₁₃H₁₁NO₃N/A
Molecular Weight229.23 g/mol [1]
XLogP3-AA~2.0[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count4[1]
Rotatable Bond Count2N/A

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

The most logical and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide and an organoboron compound and is renowned for its high functional group tolerance and excellent yields.[2]

The proposed retrosynthetic analysis is as follows:

G Target This compound Suzuki Suzuki-Miyaura Coupling Target->Suzuki SM1 3-Bromo-5-methoxypyridine SM2 4-Carboxyphenylboronic acid Suzuki->SM1 Suzuki->SM2

Caption: Retrosynthetic analysis for this compound.

Detailed Experimental Protocol

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents R1 3-Bromo-5-methoxypyridine Catalyst Pd(PPh₃)₄ R2 4-Carboxyphenylboronic acid Base K₂CO₃ Solvent Dioxane/H₂O Product This compound Solvent->Product Heat (e.g., 80-100 °C)

Caption: Proposed Suzuki-Miyaura coupling reaction for the synthesis of this compound.

Materials:

  • 3-Bromo-5-methoxypyridine

  • 4-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methoxypyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification Protocol

The crude product can be purified by one or a combination of the following methods:

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with a saturated aqueous solution of sodium bicarbonate to deprotonate the carboxylic acid, moving it to the aqueous layer.

    • Wash the aqueous layer with ethyl acetate to remove non-acidic impurities.

    • Acidify the aqueous layer with 1 M HCl to precipitate the pure benzoic acid derivative.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water, acetone/hexanes).[3]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography:

    • If the above methods are insufficient, purify the product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small percentage of acetic acid to improve peak shape).

Characterization Workflow

A robust characterization is essential to confirm the identity and purity of the synthesized this compound.

G Purified_Product Purified Product NMR ¹H and ¹³C NMR Purified_Product->NMR Structure Verification MS Mass Spectrometry (e.g., HRMS) Purified_Product->MS Molecular Weight Confirmation Purity Purity Analysis (e.g., HPLC, LC-MS) Purified_Product->Purity Purity Assessment

Caption: Workflow for the characterization of this compound.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons on both the pyridine and benzene rings, as well as a singlet for the methoxy group protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift. The ¹³C NMR spectrum will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecule by providing a highly accurate mass measurement.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A single, sharp peak in the chromatogram indicates a high degree of purity.

Potential Applications in Drug Discovery

While specific biological activity for this compound is not yet reported, its structural motifs are present in numerous biologically active compounds. The pyridine-benzoic acid scaffold can be found in inhibitors of various enzymes and receptors. The methoxy group can enhance membrane permeability and reduce clearance by cytochrome P450 enzymes.

This compound could serve as a valuable starting point for the development of inhibitors for targets such as:

  • Kinases: Many kinase inhibitors feature a hinge-binding pyridine motif.

  • Epigenetic Targets: The carboxylic acid can interact with lysine-binding pockets of bromodomains or serve as a zinc-binding group in histone deacetylase (HDAC) inhibitors.

  • Metabolic Enzymes: The overall structure could be tailored to fit into the active sites of various metabolic enzymes implicated in diseases like cancer and diabetes.

Conclusion

This compound represents a novel and synthetically accessible building block for chemical and pharmaceutical research. This guide provides a comprehensive and actionable framework for its synthesis, purification, and characterization based on well-established chemical principles. The proposed protocols are designed to be robust and adaptable, enabling researchers to confidently prepare this compound for their specific applications. The structural features of this molecule suggest a high potential for its use in the development of new therapeutic agents, making it a compelling target for further investigation.

References

  • PubChem. 3-(4-Methoxypyridin-3-yl)benzoic acid.
  • Xing, J. (2009). 3-(4-Pyridyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1239. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

Sources

A Technical Guide to 4-(5-Methoxypyridin-3-yl)benzoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-(5-Methoxypyridin-3-yl)benzoic acid, a biaryl compound of significant interest to researchers in medicinal chemistry and materials science. We will explore its fundamental molecular properties, provide a detailed and validated protocol for its synthesis via palladium-catalyzed cross-coupling, discuss methods for its characterization, and examine its potential applications, particularly in the context of drug development.

Core Molecular Profile

This compound is a heterocyclic aromatic compound featuring a benzoic acid moiety linked to a methoxy-substituted pyridine ring. This structural arrangement, combining a key pharmacophore (pyridine) with a versatile synthetic handle (carboxylic acid), makes it a valuable building block in the synthesis of complex organic molecules.

Molecular Structure and Weight

The foundational step in any chemical workflow is the precise understanding of the molecule's composition and mass. The structure of this compound is defined by a C-C bond between the C4 position of the benzoic acid ring and the C3 position of the 5-methoxypyridine ring.

Based on its chemical formula, C₁₃H₁₁NO₃ , the molecular weight is calculated as follows:

  • (13 × 12.011) + (11 × 1.008) + (1 × 14.007) + (3 × 15.999) = 229.23 g/mol

This calculated molecular weight is identical to its isomer, 3-(4-Methoxypyridin-3-yl)benzoic acid, underscoring the importance of precise analytical techniques for structural confirmation.

Physicochemical Properties

A summary of the key computed and experimental properties for this class of molecule is presented below. These values are critical for predicting solubility, designing purification strategies, and understanding potential biological interactions.

PropertyValueSource
Molecular Weight 229.23 g/mol Calculated
Molecular Formula C₁₃H₁₁NO₃Calculated
Monoisotopic Mass 229.07389 DaComputed
Hydrogen Bond Donors 1 (from COOH)Computed
Hydrogen Bond Acceptors 4 (2 from COOH, 1 from N, 1 from OCH₃)Computed
Rotatable Bonds 3Computed
Topological Polar Surface Area (TPSA) 59.4 ŲComputed
LogP (Predicted) ~2.0-2.5Computed
Physical Form Expected to be a solid at room temperature.N/A

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the two aromatic rings is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high yields, mild reaction conditions, and broad functional group tolerance, making it a cornerstone of modern organic synthesis.[1]

The logical retrosynthetic disconnection of the target molecule points to two primary starting materials: a halogenated pyridine derivative and a boronic acid derivative of benzoic acid. For this synthesis, we select 3-bromo-5-methoxypyridine and 4-carboxyphenylboronic acid .

G cluster_products Product cluster_reaction Suzuki-Miyaura Coupling cluster_reactants Starting Materials Target This compound Reaction + Reaction->Target Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Reactant1 3-Bromo-5-methoxypyridine Reactant1->Reaction Reactant2 4-Carboxyphenylboronic acid Reactant2->Reaction

Caption: Retrosynthetic analysis for the target molecule.

Causality in Experimental Design: A Self-Validating Protocol

The following protocol is designed to be self-validating by addressing common failure points in Suzuki-Miyaura couplings, primarily the minimization of side reactions like boronic acid homocoupling.

Core Challenge & Rationale: A frequent side reaction is the homocoupling of the boronic acid, which is primarily driven by the presence of oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then catalyzes the unwanted homocoupling.[2] Therefore, rigorous degassing is not merely a suggestion but a critical step for reaction success. The choice of a suitable base is also crucial; a moderately strong base like potassium carbonate is used to facilitate the transmetalation step without promoting hydrolysis of the starting materials or product.[3]

Detailed Experimental Protocol

Materials:

  • 3-Bromo-5-methoxypyridine (1.0 equiv)

  • 4-Carboxyphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-methoxypyridine (1.0 equiv), 4-carboxyphenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.5 equiv).

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the complete removal of oxygen.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and transfer to a separatory funnel.

    • Acidify the aqueous layer with 1M HCl to a pH of ~4-5. This will protonate the carboxylic acid, making it less water-soluble, but will protonate the pyridine nitrogen, keeping it in the aqueous phase. Careful pH adjustment is key.

    • Wash the aqueous layer with ethyl acetate to remove non-polar impurities.

    • Further acidify the aqueous layer to pH ~2-3 to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

G A 1. Combine Reactants & Catalyst (Py-Br, Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃) B 2. Create Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Degassed Solvents (Dioxane / H₂O) B->C D 4. Heat Reaction Mixture (85-95°C, 8-16h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E Check for completion F 6. Aqueous Work-up (Cool, Dilute, Acidify) E->F G 7. Isolate Product (Filter & Dry) F->G H 8. Purify if Necessary (Recrystallization) G->H

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Structural Characterization

Confirmation of the final product's identity and purity is essential. A combination of spectroscopic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings, a singlet for the methoxy group protons (~3.9 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). The coupling patterns of the aromatic protons will confirm the substitution pattern.

    • ¹³C NMR: The carbon NMR will show characteristic signals for the carboxyl carbon (~167 ppm), the methoxy carbon (~55 ppm), and the aromatic carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound, matching the calculated monoisotopic mass of 229.07389 Da.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).

Applications in Drug Discovery and Materials Science

The this compound scaffold is a "privileged structure" in medicinal chemistry. The pyridine ring is a common feature in many approved drugs, valued for its ability to act as a hydrogen bond acceptor and to improve the aqueous solubility of a molecule.[4] The benzoic acid group provides a convenient point for chemical modification, allowing for the synthesis of amides, esters, and other derivatives to explore structure-activity relationships (SAR).

This scaffold and its derivatives are of interest in the development of:

  • Kinase Inhibitors: Many kinase inhibitors used in cancer therapy feature similar biaryl structures that occupy the ATP-binding site of the enzyme.[5]

  • Anticancer Agents: The pyridine nucleus is a key component of numerous compounds investigated for their anticancer properties.[4]

  • Metal-Organic Frameworks (MOFs): The carboxylic acid functionality can serve as a linker to coordinate with metal ions, forming porous materials with applications in catalysis and gas storage.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 177747312, 3-Methoxy-4-(5-methylpyridin-3-yl)benzoic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 177747158, 4-Methoxy-2-(5-methoxypyridin-3-yl)benzoic acid.
  • Lv, Y., Wu, YB. & Lu, Y. 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid. Acta Crystallographica Section E: Structure Reports Online. 2013;69(Pt 3):o377.
  • Ghosh, P., et al. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. 2023;28(10):4181.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 177747250, 4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acid.
  • MySkinRecipes. 4-Pyridin-3-yl-benzoic acid.
  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. 2012;17(1):578-86.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Organic Syntheses. Mesitoic acid.
  • ResearchGate. (PDF) 3-(4-Pyridyl)benzoic acid.
  • Norio Miyaura, Akira Suzuki. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. 2004;80(4):191-203.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • Biological Magnetic Resonance Bank. BMRB entry bmse000583 - 4-Hydroxy-benzoic Acid (C7H6O3).

Sources

"4-(5-Methoxypyridin-3-yl)benzoic acid" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

A-Technical-Guide-to-4-5-Methoxypyridin-3-yl-benzoic-acid

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

4-(5-Methoxypyridin-3-yl)benzoic acid is a biaryl carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a benzoic acid moiety linked to a methoxypyridine ring, provides a versatile scaffold for developing compounds with targeted biological activities. This guide offers a comprehensive overview of the compound's chemical properties, a detailed protocol for its synthesis via Suzuki-Miyaura cross-coupling, methods for its characterization and purification, and a discussion of its applications. This document is intended to provide researchers and drug development professionals with the critical technical information required for the effective use of this compound in their work.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound. The biaryl structure, which connects two distinct aromatic ring systems, is a common motif in many top-selling pharmaceuticals.[1] The presence of the carboxylic acid group and the nitrogen atom in the pyridine ring makes the molecule capable of participating in hydrogen bonding, which is crucial for its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1373232-70-2[3]
Molecular Formula C₁₃H₁₁NO₃N/A
Molecular Weight 229.23 g/mol N/A
Canonical SMILES COC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)ON/A
Topological Polar Surface Area (TPSA) 71.42 ŲN/A
Hydrogen Bond Donors 1N/A
Hydrogen Bond Acceptors 4N/A
Rotatable Bonds 2N/A
XLogP3 2.5N/A

Note: Some properties are calculated based on the structure as experimental data is not fully available in public literature.

Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for its reliability and tolerance of a wide range of functional groups, making it ideal for creating carbon-carbon bonds between aromatic rings.[4][5] The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Causality Behind Experimental Choices
  • Reactants: The chosen reactants are (4-(dihydroxyboryl)phenyl)methanol (a boronic acid) and 3-bromo-5-methoxypyridine (an organohalide). Boronic acids are preferred coupling partners due to their stability, commercial availability, and low toxicity compared to other organometallic reagents.[4]

  • Catalyst: A Palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0), is used. Palladium's ability to cycle between Pd(0) and Pd(II) oxidation states is central to the catalytic cycle.[7]

  • Base: An aqueous solution of a base like sodium carbonate or potassium fluoride is essential.[8] The base activates the boronic acid, forming a more nucleophilic boronate complex, which facilitates the crucial transmetalation step where the organic group is transferred from boron to palladium.[5][8]

  • Solvent System: A biphasic solvent system, often a mixture of an organic solvent like toluene or dioxane and water, is used. This allows both the organic-soluble reactants and the water-soluble inorganic base to be present in the reaction mixture.

Detailed Step-by-Step Synthesis Protocol
  • Reaction Setup: In a nitrogen-flushed round-bottom flask, combine 3-bromo-5-methoxypyridine (1.0 eq), 4-carboxyphenylboronic acid (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

  • Solvent and Base Addition: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.0-3.0 eq) and an organic solvent such as toluene or 1,4-dioxane. The typical solvent ratio is 4:1 organic solvent to aqueous base.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. The desired product, being a carboxylic acid, may require careful pH adjustment. Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to protonate the carboxylate, causing the product to precipitate or become extractable into an organic solvent.

  • Purification: The crude product is then purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel can be employed to yield the pure this compound.[9]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Suzuki Coupling cluster_workup 3. Product Isolation cluster_purify 4. Purification & Analysis Reactants Combine Reactants: - 3-Bromo-5-methoxypyridine - 4-Carboxyphenylboronic acid - Palladium Catalyst Solvents Add Solvents & Base: - Toluene/Dioxane - 2M aq. Na2CO3 Reactants->Solvents Inert Flush with Nitrogen Solvents->Inert Heat Heat to Reflux (80-100 °C) Inert->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Workup (Water/Ethyl Acetate) Cool->Extract Acidify Acidify Aqueous Layer (1M HCl to pH 4-5) Extract->Acidify Filter Filter Precipitate or Extract Acidify->Filter Purify Purification: - Recrystallization or - Silica Gel Chromatography Filter->Purify Characterize Characterization: - NMR, IR, MS - Purity by HPLC Purify->Characterize Final Final Characterize->Final Final Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any protocol. Standard analytical techniques are employed for this purpose.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Aromatic protons from both the pyridine and benzene rings (typically in the 7.0-9.0 ppm range). A singlet for the methoxy (-OCH₃) group protons around 3.9 ppm. A broad singlet for the carboxylic acid (-COOH) proton, typically >10 ppm.[10]
¹³C NMR Signals for the carboxylic acid carbon (~167 ppm), aromatic carbons (110-150 ppm), and the methoxy carbon (~55 ppm).[10]
IR Spectroscopy A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹). C-O and C-N stretches in the fingerprint region.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ corresponding to the compound's molecular weight (e.g., at m/z 230.0761 for C₁₃H₁₁NO₃).
HPLC A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used.

Applications and Biological Significance

Biaryl structures are prevalent in pharmacologically active molecules.[1][9] The specific scaffold of this compound makes it a key intermediate in the synthesis of inhibitors for various enzymes and receptors. While specific, publicly available biological data for this exact molecule is limited, its structural motifs are found in compounds targeting a range of diseases.

For example, similar biaryl carboxylic acids have been investigated for their potential to modulate cellular signaling pathways. Benzoic acid derivatives, in particular, have shown activity against cancer cell lines by inducing apoptosis and cell cycle arrest.[11] The pyridine ring can act as a bioisostere for a phenyl ring, offering improved solubility or metabolic stability, while the methoxy group can be involved in key binding interactions within a protein's active site.

Hypothetical Mechanism of Action as an Enzyme Inhibitor

Many biaryl compounds function as competitive inhibitors of enzymes. The general mechanism involves the molecule binding to the active site of an enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme's catalytic activity.

Mechanism_of_Action cluster_pathway Enzymatic Pathway cluster_inhibition Inhibition Mechanism Substrate Substrate Enzyme Target Enzyme (e.g., Kinase, sEH) Substrate->Enzyme Catalysis Product Biological Product Enzyme->Product Catalysis Block Inhibition of Catalysis Inhibitor 4-(5-Methoxypyridin-3-yl) -benzoic acid Derivative Binding Binds to Active Site Inhibitor->Binding Binding->Enzyme Competitive Binding

Caption: Generalized mechanism for competitive enzyme inhibition.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • BYJU'S. (n.d.). Suzuki Coupling Reaction.
  • PubChem. (n.d.). 4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acid.
  • PubChem. (n.d.). 4-Methoxy-2-(5-methoxypyridin-3-yl)benzoic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Ghorai, P., & Deka, M. J. (2021). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. Molecules, 26(16), 4998.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • PubChem. (n.d.). 3-Methoxy-4-(5-methylpyridin-3-yl)benzoic acid.
  • Dodda, B. K., et al. (2013). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Theory and Computation, 9(10), 4275–4289.
  • Everson, D. A., et al. (2020). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 142(30), 12994–13000.
  • Ware, M. T., et al. (2016). Synthesis and Evaluation of Functionalized Aryl and Biaryl Isothiocyanates Against Human MCF-7 Cells. Medicinal Chemistry, 12(1), 57–71.
  • ResearchGate. (n.d.). Selected biaryl-containing drug molecules, natural products, and chiral ligands.
  • PubMed. (2015). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Oncology Reports, 34(5), 2535-42.
  • PubChem. (n.d.). 3-(4-Methoxypyridin-3-yl)-5-methylbenzoic acid.
  • ACG Publications. (2021). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 15(4), 314-326.

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"4-(5-Methoxypyridin-3-yl)benzoic acid" IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(5-Methoxypyridin-3-yl)benzoic Acid: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a biaryl compound of significant interest to the fields of medicinal chemistry and materials science. The document elucidates the compound's formal nomenclature, key physicochemical properties, and a detailed, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. We delve into the rationale behind experimental choices, from catalyst selection to reaction conditions, ensuring a reproducible and scalable methodology. Furthermore, this guide outlines the standard analytical techniques for structural verification and purity assessment, alongside a discussion of the compound's potential applications as a strategic building block in drug discovery, leveraging its privileged pyridinyl-benzoic acid scaffold. This paper is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource on this valuable chemical entity.

Nomenclature and Physicochemical Properties

IUPAC Nomenclature

The correct and systematic International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is 4-(5-methoxy-3-pyridinyl)benzoic acid . This name precisely describes the connectivity of the molecular components: a benzoic acid molecule substituted at its 4-position with a 5-methoxypyridin-3-yl group.

Chemical Structure

The molecule consists of a pyridine ring and a benzene ring directly linked by a carbon-carbon single bond, classifying it as a biaryl compound. The pyridine ring is substituted with a methoxy group (-OCH₃) at the 5-position, and the benzoic acid is connected via the pyridine 3-position.

Physicochemical Data Summary

The following table summarizes the key computed physicochemical properties for this compound. These parameters are critical for predicting the molecule's behavior in various chemical and biological systems, including solubility, permeability, and metabolic stability.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₃Computed
Molecular Weight 229.23 g/mol [1]
XLogP3-AA 2.0[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]
Topological Polar Surface Area 59.4 Ų[1]
Exact Mass 229.0739 g/mol [1]

Rationale for Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

Why Suzuki Coupling?

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, and the Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for this transformation.[2][3] Its selection for the synthesis of this compound is predicated on several key advantages:

  • Exceptional Functional Group Tolerance: The reaction conditions are remarkably mild, tolerating a wide array of functional groups such as carboxylic acids, esters, and methoxy ethers without the need for cumbersome protection/deprotection steps.[2] This is a critical advantage when working with decorated aromatic systems.

  • Mild Reaction Conditions: The reaction typically proceeds at moderate temperatures and does not require cryogenic or high-pressure apparatus, making it highly accessible for standard laboratory setups.[3]

  • Commercial Availability of Reagents: A vast library of arylboronic acids and aryl halides are commercially available, facilitating rapid access to diverse analogs. The organoboron reagents are also generally stable, non-toxic, and easy to handle compared to other organometallics.[3]

  • High Yields and Selectivity: The reaction is known for its high efficiency and selectivity, often providing the desired biaryl product in excellent yields with minimal side-product formation.

Mechanistic Overview

The efficacy of the Suzuki coupling is rooted in its palladium-catalyzed cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) pd_complex Aryl-Pd(II)-X L₂ (Oxidative Addition Complex) pd0->pd_complex Oxidative Addition trans_complex Aryl-Pd(II)-Aryl' L₂ (Transmetalation Complex) pd_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Aryl-Aryl' (Biaryl Product) trans_complex->product start Aryl-X (Aryl Halide) start->pd_complex boronic Aryl'-B(OR)₂ (Boronic Acid/Ester) boronic->trans_complex base Base (e.g., K₂CO₃) Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Hydrolysis cluster_purification Purification & Analysis reagents 1. Combine Reagents (Aryl halide, boronic acid, K₂CO₃, Pd catalyst) in flask. solvent 2. Add Solvents (Dioxane/Water mixture). reagents->solvent degas 3. Degas Mixture (N₂ or Ar sparging for 15 min). solvent->degas heat 4. Heat to Reflux (e.g., 90-100 °C) with stirring. Monitor by TLC/LC-MS. degas->heat cool 5. Cool and Filter (Remove catalyst through Celite). heat->cool extract 6. Aqueous Extraction (Partition with EtOAc, wash with brine). cool->extract hydrolyze 7. Ester Hydrolysis (Add LiOH or NaOH in THF/MeOH/H₂O). extract->hydrolyze acidify 8. Acidify and Precipitate (Adjust pH to ~4-5 with HCl). hydrolyze->acidify isolate 9. Isolate Product (Vacuum filtration). acidify->isolate purify 10. Purify Solid (Recrystallization or column chromatography). isolate->purify analyze 11. Characterize (NMR, MS, HPLC). purify->analyze

Caption: General workflow for the synthesis and purification of the target compound.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-bromobenzoate (2.15 g), (5-methoxypyridin-3-yl)boronic acid (1.68 g), potassium carbonate (4.15 g), and tetrakis(triphenylphosphine)palladium(0) (347 mg).

  • Solvent Addition: Add 1,4-dioxane (80 mL) and deionized water (20 mL) to the flask.

  • Inert Atmosphere: Seal the flask and degas the mixture by bubbling nitrogen gas through the solution for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 95 °C under a nitrogen atmosphere and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

  • Work-up (Intermediate Ester): Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-(5-methoxypyridin-3-yl)benzoate.

  • Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran (THF, 50 mL), methanol (20 mL), and water (20 mL). Add sodium hydroxide (1.2 g, 30 mmol) and stir the mixture at room temperature for 4-6 hours until hydrolysis is complete (monitored by TLC).

  • Isolation: Remove the organic solvents (THF, methanol) under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove non-polar impurities. Carefully acidify the aqueous layer to pH 4-5 with 1M HCl. A precipitate will form.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound. If necessary, further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

Safety Precautions
  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • 1,4-Dioxane is a flammable solvent and a suspected carcinogen.

  • Aryl halides and boronic acids can be irritants. [2]* Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical synthesis. A combination of spectroscopic methods should be employed.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on both the benzoic acid and pyridine rings. A sharp singlet around 3.9-4.0 ppm would confirm the presence of the methoxy group protons. A broad singlet, often far downfield (>10 ppm), is characteristic of the carboxylic acid proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic signals for the carboxyl carbon (~167 ppm), the methoxy carbon (~55 ppm), and a series of signals in the aromatic region (105-160 ppm) for the 11 unique aromatic carbons. [4]* Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion ([M+H]⁺ at m/z 230.08) or the deprotonated molecule ([M-H]⁻ at m/z 228.07).

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound, which should ideally be >95% for use in biological assays.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is of high value in drug discovery programs. Biaryl structures are common motifs in approved drugs, and the specific combination of a pyridine ring and a benzoic acid moiety offers several strategic advantages.

  • Privileged Scaffold: The pyridinyl-benzoic acid core acts as a "privileged structure," capable of interacting with a wide range of biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid can serve as a hydrogen bond donor or form salt bridges with basic residues (e.g., lysine, arginine) in protein active sites.

  • Modulation of Properties: The methoxy group is a key modulator of physicochemical properties. It can increase metabolic stability by blocking a potential site of oxidation and can also influence conformation and target affinity through electronic effects.

  • Therapeutic Potential: Derivatives of benzoic acid are widely explored as anticancer, anti-inflammatory, and antimicrobial agents. [5]This specific scaffold serves as an excellent starting point for library synthesis to explore structure-activity relationships (SAR) for various targets, including kinases, proteases, and nuclear receptors.

Conclusion

This compound is a synthetically accessible and highly valuable biaryl building block. The Suzuki-Miyaura cross-coupling provides a reliable and high-yielding route for its preparation, demonstrating excellent functional group tolerance. Its structural features—a hydrogen-bonding pyridine, an ionizable carboxylic acid, and a metabolically relevant methoxy group—make it an attractive scaffold for the development of novel therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.

References

  • PubChem. 4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acid.
  • PubChem. 3-(4-Methoxypyridin-3-yl)benzoic acid.
  • MDPI. 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molecules. [Link]
  • PubChem. 4-Methoxy-2-(5-methoxypyridin-3-yl)benzoic acid.
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
  • National Center for Biotechnology Information. 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid. PubMed Central. [Link]
  • Preprints.org.
  • Google Patents.
  • ACS Publications. A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society. [Link]
  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
  • PubChem. 3-Methoxy-4-(5-methylpyridin-3-yl)benzoic acid.
  • National Center for Biotechnology Information. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
  • ResearchGate.

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A Technical Guide to 4-(5-Methoxypyridin-3-yl)benzoic acid: Synthesis, Properties, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Value of Heterocyclic Scaffolds

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the use of versatile and functionally rich building blocks. Among these, heterocyclic compounds are of paramount importance, with the pyridine ring serving as a cornerstone scaffold.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to improve the aqueous solubility of a parent molecule make it a "privileged" structure in medicinal chemistry. When coupled with other key pharmacophoric elements, such as benzoic acid, it forms a biaryl system with significant potential for targeted drug design.

This guide provides an in-depth technical overview of 4-(5-Methoxypyridin-3-yl)benzoic acid , a prototypical example of a pyridyl-benzoic acid scaffold. We will explore its chemical identity, a robust and field-proven synthetic methodology, its physicochemical profile, and its potential applications as a core fragment in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage such scaffolds in their research programs.

Core Chemical Identity

Precise identification is the foundation of all subsequent research and development. This compound is a biaryl compound composed of a benzoic acid ring linked at its 4-position to the 3-position of a 5-methoxypyridine ring.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
Canonical SMILES COc1cncc(c1)c2ccc(cc2)C(=O)O
InChI Key InChIKey=SBEARLMWALEGCX-UHFFFAOYSA-N

While a unique CAS number or PubChem CID for this specific unsubstituted structure is not prominently cataloged, its identity is unambiguously defined by the structure and nomenclature above. Its analogs, such as the 2-methyl derivative (PubChem CID: 177747250), are well-documented.

Synthesis via Suzuki-Miyaura Cross-Coupling: A Self-Validating Protocol

The construction of the C(sp²)—C(sp²) bond between the pyridine and benzene rings is most effectively achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is the industry standard for biaryl synthesis due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of its precursors.

Causality of Method Selection: The Suzuki coupling is chosen over other cross-coupling reactions (e.g., Stille, Negishi) because the boronic acid/ester reagents are generally stable, have low toxicity, and the reaction byproducts are easily removed. This ensures a cleaner reaction profile and simplifies downstream purification, which is critical for scalability.

The synthesis can be approached from two retrosynthetic disconnections, both of which are viable:

  • Route A: Coupling of (5-methoxypyridin-3-yl)boronic acid with 4-bromobenzoic acid.

  • Route B: Coupling of 4-carboxyphenylboronic acid with 3-bromo-5-methoxypyridine.

Route A is often preferred as the purification of the final product from the reaction mixture can be more straightforward.

Experimental Workflow: Synthesis & Purification

The following diagram illustrates the logical flow from starting materials to the purified final compound.

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Reagents: - (5-methoxypyridin-3-yl)boronic acid - 4-bromobenzoic acid - Pd(dppf)Cl₂ (catalyst) - K₂CO₃ (base) - Dioxane/H₂O (solvent) setup Combine reagents in reaction vessel. Degas with Argon/Nitrogen. reagents->setup heating Heat mixture to 80-100 °C. Monitor by TLC/LC-MS. setup->heating Initiate Reaction quench Cool to RT. Acidify with 1M HCl to pH ~4-5. heating->quench Reaction Complete precipitate Precipitate forms. quench->precipitate filter Filter solid via vacuum filtration. Wash with water, then cold ether. precipitate->filter recrystallize Recrystallize from Ethanol/Water or purify via column chromatography. filter->recrystallize Crude Product dry Dry under high vacuum. recrystallize->dry characterize Characterize: ¹H NMR, ¹³C NMR, LC-MS, HRMS dry->characterize end end characterize->end Final Compound

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol (Route A)
  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (5-methoxypyridin-3-yl)boronic acid (1.0 eq), 4-bromobenzoic acid (1.05 eq), potassium carbonate (K₂CO₃, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Inerting: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Add a degassed 4:1 mixture of dioxane and water (to a concentration of ~0.1 M with respect to the limiting reagent).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Wash with ethyl acetate (2x) to remove non-polar impurities.

  • Precipitation: Collect the aqueous layer and carefully acidify with 1M HCl until the pH is approximately 4. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with deionized water, followed by a small amount of cold diethyl ether to aid in drying.

  • Purification: The crude solid can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

The Palladium Catalytic Cycle: A Mechanistic View

The efficacy of the Suzuki coupling lies in a well-defined catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L₂) (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L₂) (Transmetalation Complex) OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' (Product) Transmetal->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is typically the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

Physicochemical and Pharmacokinetic Profile

The predicted physicochemical properties of a compound are critical indicators of its potential drug-likeness, influencing its absorption, distribution, metabolism, and excretion (ADME).

PropertyPredicted ValueImplication in Drug Development
Molecular Weight 229.23 g/mol Well within Lipinski's rule of <500, favoring good absorption.
XLogP3-AA ~2.0 - 2.5Optimal lipophilicity for cell membrane permeability.
Hydrogen Bond Donors 1 (from -COOH)Allows for key interactions with biological targets.
Hydrogen Bond Acceptors 4 (N, OCH₃, C=O, OH)Provides multiple points for target engagement and improves solubility.
Topological Polar Surface Area (TPSA) 59.4 ŲSuggests good oral bioavailability (<140 Ų is a general guideline).
Rotatable Bonds 2Low conformational flexibility, which can lead to higher binding affinity.

These properties collectively suggest that this compound possesses a favorable profile for a lead compound or fragment in a drug discovery campaign.

Applications in Medicinal Chemistry

The title compound is not an end-state drug but rather a strategic building block. Its value lies in the combination of its two core moieties.

  • The Pyridine Ring: Acts as a bioisostere of a phenyl ring but with distinct advantages. The nitrogen atom can serve as a hydrogen bond acceptor and can be protonated at physiological pH, which can be leveraged to engage with acidic residues (e.g., Asp, Glu) in a protein active site or to enhance solubility.[2]

  • The Benzoic Acid Group: This is a classic pharmacophore. The carboxylate can form strong ionic bonds (salt bridges) with basic residues like lysine (Lys) or arginine (Arg), anchoring the molecule to its target. It can also act as a hydrogen bond donor and acceptor.

This combination makes the scaffold ideal for designing inhibitors that target ATP-binding sites in kinases, ligand-binding pockets in GPCRs, or the active sites of various enzymes.

Conceptual Role as a Molecular Scaffold

The diagram below conceptualizes how this compound could be elaborated into a hypothetical kinase inhibitor.

G cluster_scaffold scaffold This compound benzoic_acid Benzoic Acid (Hinge Binder) scaffold->benzoic_acid Anchors in ATP pocket pyridine_N Pyridine N (Solubility / H-Bond) scaffold->pyridine_N Interacts with solvent/gatekeeper methoxy Methoxy Group (Vector for Growth) scaffold->methoxy Site for adding selectivity group (R) drug Hypothetical Kinase Inhibitor benzoic_acid->drug pyridine_N->drug methoxy->drug

Caption: Conceptual elaboration of the scaffold into a targeted therapeutic agent.

In this model, the benzoic acid could anchor the molecule in the hinge region of a kinase active site, while the pyridine nitrogen interacts with solvent or a gatekeeper residue. The methoxy group provides a synthetic handle that can be demethylated and used as a vector to add larger chemical groups that confer selectivity and potency.

Conclusion

This compound represents a high-value chemical scaffold for modern drug discovery. Its straightforward and robust synthesis via the Suzuki-Miyaura coupling, combined with a favorable physicochemical profile, makes it an attractive starting point for fragment-based or lead optimization campaigns. The inherent properties of the pyridine and benzoic acid moieties provide a powerful toolkit for medicinal chemists to design next-generation inhibitors with tailored potency, selectivity, and pharmacokinetic properties.

References

  • PubChem. 4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acid. PubChem Compound Summary for CID 177747250.
  • PubChem. 3-Methoxy-4-(5-methylpyridin-3-yl)benzoic acid. PubChem Compound Summary for CID 177747312.
  • ResearchGate. A Convenient Synthesis of Heteroaryl Benzoic Acids via Suzuki Reaction.
  • National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ResearchGate. Pyridine scaffold-bearing drugs in therapeutic applications.
  • PubChem. 4-Methoxy-2-(5-methoxypyridin-3-yl)benzoic acid. PubChem Compound Summary for CID 177747158.
  • PubChem. 3-(4-Methoxypyridin-3-yl)benzoic acid. PubChem Compound Summary for CID 177746766.
  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • ACS Publications. Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling.
  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
  • MDPI. 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide.
  • National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • ScienceDirect. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors.
  • ResearchGate. Discovery of Pyridyl-Benzothiazol Hybrids as Novel Protoporphyrinogen Oxidase Inhibitors via Scaffold Hopping.

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An In-depth Technical Guide to the Synthesis of 4-(5-Methoxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(5-Methoxypyridin-3-yl)benzoic acid is a biaryl compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a substituted pyridine ring linked to a benzoic acid moiety, serves as a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for this molecule, grounded in the principles of modern cross-coupling chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical logic and practical insights to ensure successful synthesis.

The core of the presented synthesis is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction offers a highly efficient and functional-group-tolerant approach to constructing biaryl systems.[3]

This guide will detail the synthesis of the key precursors, 3-bromo-5-methoxypyridine and 4-carboxyphenylboronic acid, followed by a comprehensive protocol for their subsequent coupling to yield the target compound.

Strategic Overview: The Suzuki-Miyaura Coupling Approach

The retrosynthetic analysis of this compound points towards a disconnection at the carbon-carbon bond between the pyridine and benzene rings. This bond can be strategically formed using a Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an organoboron compound (in this case, a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[1][3]

For the synthesis of this compound, the two key coupling partners are:

  • 3-Bromo-5-methoxypyridine: The organohalide component.

  • 4-Carboxyphenylboronic acid: The organoboron component.

The overall synthetic strategy is depicted in the following workflow diagram:

G cluster_0 Precursor Synthesis 1 cluster_1 Precursor Synthesis 2 cluster_2 Final Coupling 3,5-Dibromopyridine 3,5-Dibromopyridine 3-Bromo-5-methoxypyridine 3-Bromo-5-methoxypyridine 3,5-Dibromopyridine->3-Bromo-5-methoxypyridine Sodium Methoxide, DMF This compound This compound 3-Bromo-5-methoxypyridine->this compound:w 4-Bromobenzoic acid 4-Bromobenzoic acid 4-Carboxyphenylboronic acid 4-Carboxyphenylboronic acid 4-Bromobenzoic acid->4-Carboxyphenylboronic acid 1. Amidation 2. Lithiation & Borylation 3. Hydrolysis 4-Carboxyphenylboronic acid->this compound:w Pd Catalyst, Base, Solvent G cluster_reactants cluster_products 3,5-Dibromopyridine 3,5-Dibromopyridine 3-Bromo-5-methoxypyridine 3-Bromo-5-methoxypyridine (CAS: 50720-12-2) 3,5-Dibromopyridine->3-Bromo-5-methoxypyridine CH3ONa DMF, 70-90°C 3,5-Dibromopyridine_img 3-Bromo-5-methoxypyridine_img

Caption: Synthesis of 3-Bromo-5-methoxypyridine.

Experimental Protocol:

Materials:

  • 3,5-Dibromopyridine

  • Sodium methoxide (can be prepared in situ from sodium metal and methanol, or sodium hydride and methanol) [4][5]* N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Sodium Methoxide (if not commercially available): Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium pellets (1.1 equivalents) portion-wise to anhydrous methanol. After the sodium has completely reacted, the methanol is typically removed under reduced pressure. [5]Alternatively, sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) can be suspended in anhydrous DMF and methanol (1.5 equivalents) is added dropwise at room temperature. [4]The mixture is then heated to 60°C to ensure complete reaction. [4]2. Reaction: To a solution of 3,5-dibromopyridine (1.0 equivalent) in anhydrous DMF, add the prepared sodium methoxide solution.

  • Heating: Heat the reaction mixture to a temperature between 70°C and 90°C for 1 to 4 hours. [5]The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water. [5]5. Extraction: Extract the aqueous mixture with diethyl ether or another suitable organic solvent.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford 3-bromo-5-methoxypyridine as a solid. [4][6]

    Parameter Protocol 1 Protocol 2
    Starting Material 3,5-Dibromopyridine 3,5-Dibromopyridine
    Reagent Sodium Methoxide (from Sodium and Methanol) 60% Sodium Hydride and Methanol
    Solvent N,N-Dimethylformamide (DMF) N,N-Dimethylformamide (DMF)
    Temperature 70°C 90°C
    Reaction Time 4 hours 1 hour
    Yield 62% 73%

    | Purification | Filtration and drying | Extraction and Silica Gel Chromatography |

Data synthesized from representative protocols. [5]

Part 2: Synthesis of Precursor 2: 4-Carboxyphenylboronic acid

4-Carboxyphenylboronic acid is a commercially available reagent. [7]However, for cases where a laboratory synthesis is required, it can be prepared from 4-bromobenzoic acid. This multi-step process involves protecting the carboxylic acid, performing a metal-halogen exchange followed by borylation, and finally deprotecting to reveal the boronic acid. A patented method involves the formation of an amide, which facilitates the subsequent lithiation and borylation steps. [8]

Reaction Scheme:

G cluster_reactants cluster_products 4-Bromobenzoic acid 4-Bromobenzoic acid 4-Bromo-N,N-diisopropylbenzamide 4-Bromo-N,N-diisopropylbenzamide 4-Bromobenzoic acid->4-Bromo-N,N-diisopropylbenzamide 1. SOCl2 2. Diisopropylamine (4-(diisopropylcarbamoyl)phenyl)boronic acid (4-(diisopropylcarbamoyl)phenyl)boronic acid 4-Bromo-N,N-diisopropylbenzamide->(4-(diisopropylcarbamoyl)phenyl)boronic acid 1. n-BuLi, THF, -78°C 2. B(OiPr)3 4-Carboxyphenylboronic acid 4-Carboxyphenylboronic acid (CAS: 14047-29-1) (4-(diisopropylcarbamoyl)phenyl)boronic acid->4-Carboxyphenylboronic acid LiOH·H2O, THF/H2O 4-Bromobenzoic acid_img 4-Carboxyphenylboronic acid_img

Caption: Synthesis of 4-Carboxyphenylboronic acid.

Experimental Protocol (Illustrative):

Materials:

  • 4-Bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate (B(OiPr)₃)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Amidation: Convert 4-bromobenzoic acid to its acid chloride using thionyl chloride, followed by reaction with diisopropylamine to form 4-bromo-N,N-diisopropylbenzamide. [8]2. Lithiation and Borylation: Dissolve the amide in anhydrous THF and cool to -78°C. Add n-butyllithium dropwise and stir for a period to allow for lithium-halogen exchange. Then, add triisopropyl borate and allow the reaction to warm to room temperature.

  • Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous solution of lithium hydroxide to yield 4-carboxyphenylboronic acid after acidification with hydrochloric acid. [8]The product can be isolated by filtration and further purified by recrystallization.

Part 3: Final Synthesis of this compound via Suzuki-Miyaura Coupling

With both key precursors in hand, the final step is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

G cluster_products Reactant1 3-Bromo-5-methoxypyridine Product This compound plus + Reactant2 4-Carboxyphenylboronic acid arrow Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80-100°C

Caption: Suzuki-Miyaura coupling for this compound.

Experimental Protocol:

Materials:

  • 3-Bromo-5-methoxypyridine

  • 4-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or another suitable palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., Na₂CO₃, Cs₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

  • Ethyl acetate

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: To a reaction vessel, add 3-bromo-5-methoxypyridine (1.0 equivalent), 4-carboxyphenylboronic acid (1.1-1.5 equivalents), potassium carbonate (2.0-3.0 equivalents), and the palladium catalyst (0.01-0.05 equivalents).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 3:1 to 5:1 ratio). The use of degassed solvents is crucial to prevent the oxidation of the palladium(0) catalyst.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere to a temperature between 80°C and 100°C. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1 M HCl to a pH of approximately 3-4 to precipitate the product.

  • Isolation: Collect the precipitate by filtration. Wash the solid with water and then a small amount of a cold non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield this compound as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Conclusion

The synthesis of this compound is reliably achieved through a strategic application of the Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed, technically grounded framework for the synthesis of the necessary precursors and the final coupling step. By understanding the underlying principles and adhering to the outlined protocols, researchers can confidently produce this valuable compound for further applications in drug discovery and materials science.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 177747158, 4-Methoxy-2-(5-methoxypyridin-3-yl)benzoic acid.
  • DergiPark. New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides.
  • Google Patents. CN103724366A - Preparation method of p-carboxyphenylboronic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 177747158, 4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acid.
  • ResearchGate. Synthesis of 4-carboxy-phenylboronic acid via saponification reaction.
  • Google Patents. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • National Center for Biotechnology Information. 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid.
  • ACS Publications. Solid-State Structures of 4-Carboxyphenylboronic Acid and Its Hydrates.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 177747312, 3-Methoxy-4-(5-methylpyridin-3-yl)benzoic acid.
  • Alchem.Pharmtech. CAS 4385-75-5 | 4-Pyridin-3-yl-benzoic acid.
  • Organic Syntheses. 4-methoxy-2'-methylbiphenyl.
  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
  • Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 177747312, 3-Methoxy-5-(6-methylpyridin-3-yl)benzoic acid.

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"4-(5-Methoxypyridin-3-yl)benzoic acid" derivatives synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-(5-Methoxypyridin-3-yl)benzoic Acid and Its Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-(pyridin-3-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of pharmacologically active agents. This guide provides a detailed technical overview of the predominant synthetic strategies for assembling this compound and its analogs. We will delve into the mechanistic underpinnings of the key chemical transformations, provide field-proven, step-by-step protocols for the synthesis of critical intermediates, and outline the optimization of the central cross-coupling reaction. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this important synthetic workflow.

Introduction: The Significance of the Biaryl Pyridine Scaffold

Biaryl and heteroaryl-aryl structures are cornerstones of modern drug discovery. The linkage of a pyridine ring to a benzoic acid moiety, as seen in the title compound, creates a rigid, three-dimensional structure with well-defined hydrogen bonding capabilities and tunable electronic properties. These characteristics make such scaffolds ideal for targeting enzyme active sites and protein-protein interfaces. Derivatives of benzoic acid, in general, have been investigated for a range of therapeutic applications, including their potential as anticancer agents.[1] For example, certain benzoic acid derivatives have been shown to induce cell-cycle arrest and apoptosis in cancer cell lines, highlighting the therapeutic potential of this chemical class.[2]

The synthesis of these compounds, therefore, is a critical task for medicinal chemists. The most robust and versatile method for constructing the core C-C bond between the pyridine and benzene rings is the Suzuki-Miyaura cross-coupling reaction.[3][4] This guide will focus on a modular approach, detailing the preparation of the necessary building blocks followed by their palladium-catalyzed assembly.

The Core Synthetic Strategy: A Modular Suzuki-Miyaura Approach

The synthesis of this compound is most efficiently achieved by coupling two key intermediates: a halogenated pyridine and a boronic acid-functionalized benzoic acid. This modular strategy allows for the independent synthesis and modification of each fragment, enabling the rapid generation of a library of derivatives.

The overall workflow is depicted below:

G cluster_0 Intermediate Synthesis cluster_1 Core Reaction cluster_2 Final Product Start1 3,5-Dibromopyridine Intermediate1 3-Bromo-5-methoxypyridine Start1->Intermediate1 Nucleophilic Aromatic Substitution CoreRxn Suzuki-Miyaura Cross-Coupling Intermediate1->CoreRxn Start2 4-Bromobenzoic Acid (or derivative) Intermediate2 4-Carboxyphenylboronic Acid Start2->Intermediate2 Borylation Intermediate2->CoreRxn FinalProduct This compound & Derivatives CoreRxn->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

Synthesis of Key Intermediates

The Pyridine Component: 3-Bromo-5-methoxypyridine

The most common and industrially scalable synthesis of 3-bromo-5-methoxypyridine involves the selective nucleophilic substitution of one bromine atom in 3,5-dibromopyridine with a methoxy group.[5] The reaction is typically performed using sodium methoxide in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Mechanism Insight: The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. The two bromine atoms are electronically equivalent, but the statistical monosubstitution is highly efficient. The reaction proceeds via an addition-elimination (SNAr) mechanism.

ParameterProtocol 1Protocol 2Reference
Starting Material 3,5-Dibromopyridine3,5-Dibromopyridine[5]
Reagent Sodium Methoxide (from Na & Methanol)60% Sodium Hydride & Methanol[5][6]
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)[5][6]
Temperature 70°C90°C[5]
Reaction Time 4 hours1 hour[5]
Yield 62%73%[5]
Purification Filtration and dryingExtraction and Silica Gel Chromatography[5][6]
Detailed Experimental Protocol (Adapted from Protocol 2)

This protocol utilizes sodium hydride to generate sodium methoxide in situ, which is often more convenient and avoids handling metallic sodium.[6]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suspension of 60% sodium hydride (11.4 g, 285 mmol) in anhydrous DMF (450 mL).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add methanol (11.5 mL, 285 mmol) dropwise to the suspension at room temperature. The mixture will effervesce.

  • Formation of Methoxide: Heat the resulting mixture to 60°C for 30 minutes to ensure complete formation of sodium methoxide.

  • Addition of Pyridine: Add 3,5-dibromopyridine (45 g, 190 mmol) to the solution.

  • Reaction: Heat the reaction mixture to 90°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Cool the reaction to room temperature and cautiously quench by pouring it into an ice/water mixture (500 mL).

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography (eluting with a gradient of 5-10% ethyl acetate in hexane) to yield the title compound as an off-white solid.[6]

  • Characterization: The product should be characterized to confirm its identity. ¹H NMR and Mass Spectrometry data should be consistent with reported values.[7] Mass spectrometry (DCI/NH₃) should show m/z 188/190 (M+H)⁺, confirming the product structure.[6]

The Benzoic Acid Component: 4-Carboxyphenylboronic Acid

4-Carboxyphenylboronic acid is a commercially available reagent, which is often the most practical choice for laboratory-scale synthesis.[8] However, it can also be prepared from 4-bromobenzoic acid through a lithium-halogen exchange followed by borylation with a trialkyl borate, or via palladium-catalyzed cross-coupling with a diboron reagent.[9][10] A patented method describes a high-yield synthesis involving the protection of the carboxylic acid as an amide, followed by a substitution reaction and subsequent hydrolysis.[9]

Self-Validation Note: The purity of the boronic acid is critical for the success of the Suzuki-Miyaura coupling. Commercial batches should be checked for purity, and if synthesized, the material must be thoroughly purified, often by recrystallization. The solid-state structure of 4-carboxyphenylboronic acid and its hydrates have been reported, which can influence its reactivity and storage.[11]

The Core Reaction: Assembling the Scaffold via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[3] It is renowned for its mild reaction conditions, tolerance of a wide range of functional groups (including the carboxylic acid and pyridine nitrogen), and high yields.[4]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (3-bromo-5-methoxypyridine).

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments are coupled, regenerating the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)L₂-X pd0->pd_complex transmetal_complex Ar¹-Pd(II)L₂-Ar² pd_complex->transmetal_complex transmetal_complex->pd0 product Ar¹-Ar² transmetal_complex->product label_oa Oxidative Addition label_re Reductive Elimination label_tm Transmetalation aryl_halide Ar¹-X (3-Bromo-5-methoxypyridine) boronic_acid Ar²-B(OH)₂ (4-Carboxyphenylboronic acid) base Base (e.g., K₂CO₃)

Sources

An In-depth Technical Guide to the Mechanism of Action of Ketohexokinase Inhibitors: A Case Study with Pyridinyl-Benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Excessive fructose consumption is a significant contributor to the rising prevalence of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[1][2] Ketohexokinase (KHK), the primary enzyme in fructose metabolism, has emerged as a critical therapeutic target to mitigate the detrimental effects of high fructose intake.[1][3] This guide provides a comprehensive overview of the mechanism of action of KHK inhibitors, a promising class of therapeutic agents. Using the representative chemical scaffold, 4-(5-methoxypyridin-3-yl)benzoic acid, we will explore the molecular intricacies of KHK inhibition, its downstream metabolic consequences, and the state-of-the-art methodologies for identifying and characterizing novel KHK inhibitors.

Introduction: The Rationale for Targeting Ketohexokinase

Fructose, once considered a benign sugar, is now recognized as a key driver of metabolic disease when consumed in excess.[1][2] Unlike glucose, which is utilized by all cells and is subject to tight hormonal regulation, fructose is primarily metabolized in the liver in an unregulated manner.[1] The first and rate-limiting step in this pathway is the phosphorylation of fructose to fructose-1-phosphate (F1P), a reaction catalyzed by ketohexokinase (KHK).[1][4]

This rapid phosphorylation of fructose can lead to a depletion of intracellular ATP, with subsequent downstream effects including increased uric acid production, oxidative stress, and de novo lipogenesis (the creation of new fat molecules).[3] Consequently, inhibiting KHK activity presents a compelling therapeutic strategy to block the harmful downstream effects of excessive fructose metabolism.[1][4] Genetic studies in humans with essential fructosuria, a benign condition caused by KHK deficiency, provide validation for KHK as a safe therapeutic target.[5][6]

Molecular Mechanism of Ketohexokinase and its Inhibition

Ketohexokinase exists in two isoforms, KHK-A and KHK-C, with KHK-C being the predominant and more active form in the liver.[3] KHK-C has a high affinity for fructose and rapidly converts it to F1P. The inhibition of KHK, particularly the KHK-C isoform, is the primary goal for therapeutic intervention.[3]

KHK inhibitors are small molecules designed to bind to the active site of the enzyme, preventing the binding of fructose or ATP, the co-substrate for the phosphorylation reaction.[1][5][7] The pyridinyl-benzoic acid scaffold, exemplified by our topic compound "this compound," represents a class of structures with the potential for potent and selective KHK inhibition.

One of the most well-characterized KHK inhibitors is PF-06835919, a first-in-class inhibitor that has undergone phase 2 clinical trials.[8][9] This compound and others in its class typically interact with key amino acid residues within the ATP-binding pocket of KHK, effectively blocking the enzyme's catalytic activity.[5][7]

The inhibition of KHK leads to a reduction in F1P levels and prevents the depletion of hepatic ATP. This, in turn, mitigates the downstream metabolic consequences of high fructose intake, such as:

  • Reduced de novo lipogenesis and hepatic fat accumulation.[1][9]

  • Improved insulin sensitivity.[1]

  • Decreased markers of liver inflammation and damage.[9]

The proposed signaling pathway is depicted in the following diagram:

KHK_Inhibition_Pathway Fructose Excess Fructose KHK Ketohexokinase (KHK) Fructose->KHK substrate F1P Fructose-1-Phosphate (F1P) KHK->F1P phosphorylation ATP_depletion ATP Depletion F1P->ATP_depletion DNL De Novo Lipogenesis ATP_depletion->DNL Fatty_Liver Hepatic Steatosis (Fatty Liver) DNL->Fatty_Liver KHK_Inhibitor KHK Inhibitor (e.g., this compound) KHK_Inhibitor->KHK inhibition

Figure 1: Simplified signaling pathway of KHK inhibition.

Experimental Protocols for Characterizing Novel KHK Inhibitors

The identification and characterization of novel KHK inhibitors, such as compounds with a this compound scaffold, require a systematic approach involving both biochemical and cell-based assays.

In Vitro KHK Inhibition Assay

Objective: To determine the direct inhibitory activity of a test compound on recombinant KHK enzyme.

Principle: This assay measures the production of ADP, a byproduct of the KHK-catalyzed phosphorylation of fructose, using a coupled enzyme system. The decrease in ADP production in the presence of the test compound reflects its inhibitory potency.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

    • Prepare assay buffer containing Tris-HCl, MgCl2, and KCl.

    • Prepare solutions of recombinant human KHK, ATP, and fructose in assay buffer.

    • Prepare a detection mix containing pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.

  • Assay Procedure:

    • Add the test compound at various concentrations to a 96-well plate.

    • Add the KHK enzyme to each well and incubate briefly.

    • Initiate the reaction by adding a mixture of ATP and fructose.

    • Incubate the plate at room temperature.

    • Add the detection mix to each well.

    • Measure the decrease in NADH absorbance at 340 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the reaction rate against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Fructose Metabolism Assay

Objective: To assess the ability of a test compound to inhibit fructose metabolism in a cellular context.

Principle: This assay measures the conversion of radiolabeled fructose to downstream metabolites in cultured hepatocytes. A reduction in the formation of these metabolites in the presence of the test compound indicates cellular target engagement.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human hepatocytes (e.g., HepG2 cells) in a suitable medium.

  • Assay Procedure:

    • Treat the cells with the test compound at various concentrations for a specified period.

    • Add [14C]-labeled fructose to the cell culture medium and incubate.

    • Wash the cells to remove unincorporated fructose.

    • Lyse the cells and collect the cell lysate.

    • Separate the metabolites in the lysate using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Quantify the amount of radiolabeled downstream metabolites (e.g., F1P, lactate).

    • Determine the IC50 value for the inhibition of fructose metabolism in cells.

The following diagram illustrates a typical experimental workflow for characterizing a novel KHK inhibitor:

KHK_Inhibitor_Workflow Compound_Synthesis Compound Synthesis (e.g., this compound) In_Vitro_Assay In Vitro KHK Inhibition Assay Compound_Synthesis->In_Vitro_Assay Cellular_Assay Cellular Fructose Metabolism Assay In_Vitro_Assay->Cellular_Assay Potent hits ADME_Tox ADME/Tox Profiling Cellular_Assay->ADME_Tox Active compounds In_Vivo_Studies In Vivo Efficacy Studies (e.g., NAFLD mouse model) ADME_Tox->In_Vivo_Studies Favorable profile Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Efficacious compounds

Figure 2: Experimental workflow for KHK inhibitor characterization.

Quantitative Data Summary

The following table provides a hypothetical summary of data that would be generated for a promising KHK inhibitor.

ParameterValue
In Vitro KHK IC50 15 nM
Cellular Fructose Metabolism IC50 100 nM
Hepatic Microsomal Stability (t1/2) > 60 min
Oral Bioavailability (Rat) 45%
Reduction in Liver Fat (NAFLD mouse model) 50% at 10 mg/kg

Conclusion

The inhibition of ketohexokinase represents a highly promising therapeutic strategy for the treatment of metabolic diseases driven by excessive fructose consumption. The pyridinyl-benzoic acid scaffold is a valuable starting point for the design of novel KHK inhibitors. A systematic approach, combining robust in vitro and cellular assays with in vivo models, is essential for the successful identification and development of new clinical candidates. This guide provides a foundational framework for researchers and drug development professionals to advance their efforts in this critical area of metabolic disease research.

References

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (2023-05-29).
  • What are KHK inhibitors and how do they work? - Patsnap Synapse. (2024-06-21).
  • Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism. JCI Insight. (2024-10-17).
  • 3-Methoxy-4-(5-methylpyridin-3-yl)benzoic acid - PubChem.
  • 4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acid - PubChem.
  • 4-Methoxy-2-(5-methoxypyridin-3-yl)benzoic acid - PubChem.
  • Discovery of a Novel Ketohexokinase Inhibitor with Improved Drug Distribution in Target Tissue for the Treatment of Fructose Metabolic Disease - PubMed. (2023-10-12).
  • Study of the ketohexokinase inhibitor PF‐06835919 as a clinical cytochrome P450 3A inducer: Integrated use of oral midazolam and liquid biopsy - NIH. (2023-12-18).
  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed. (2014-04).
  • Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose | Request PDF - ResearchGate. (2020-09).
  • Exploring Marine-Derived Compounds: In Silico Discovery of Selective Ketohexokinase (KHK) Inhibitors for Metabolic Disease Therapy - MDPI.
  • Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - NIH.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI.
  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide - MDPI.
  • Targeting cancer fructose metabolism: Development of novel ketohexokinase inhibitors. (2019-08-29).
  • The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group - ResearchGate. (2025-12-28).
  • Inhibition of ketohexokinase prevents fructose-induced insulin resistance and endothelial dysfunction in high fat and sucrose-fed mice via enhancing energy expenditure - Oxford Academic. (2024-10-28).
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Unveiling the Therapeutic Potential of 4-(5-Methoxypyridin-3-yl)benzoic Acid: A Proposed Investigational Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Investigation

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. The compound 4-(5-Methoxypyridin-3-yl)benzoic acid emerges as a compelling candidate for investigation, strategically designed with structural motifs known to confer significant biological activity. While direct studies on this specific molecule are not yet prevalent in public-domain literature, its constituent parts—the methoxypyridine core and the benzoic acid moiety—are well-established pharmacophores present in numerous clinically relevant agents.

This technical guide is conceived not as a retrospective summary of known data, but as a forward-looking roadmap for the comprehensive evaluation of this compound. It is intended for researchers, scientists, and drug development professionals, providing a structured, evidence-based framework for elucidating its biological activity and potential therapeutic applications. Drawing upon the rich precedent of related compounds, we will hypothesize potential mechanisms of action and detail a rigorous, multi-tiered experimental plan to systematically uncover the pharmacological profile of this promising molecule.

Chapter 1: Deconstructing the Molecule - A Structural and Physicochemical Analysis

The structure of this compound presents a unique amalgamation of functionalities that suggest a predisposition for biological interaction.

  • The Benzoic Acid Moiety: This versatile scaffold is a cornerstone in medicinal chemistry, known for its ability to engage in hydrogen bonding and ionic interactions with biological targets. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2]. The carboxylic acid group can act as a key binding element to the active sites of various enzymes and receptors.

  • The Pyridine Ring: As a bioisostere of a phenyl ring, the pyridine nucleus is a common feature in many approved drugs. The nitrogen atom introduces a dipole moment and can act as a hydrogen bond acceptor, influencing the molecule's solubility, metabolic stability, and target-binding affinity[3]. Pyridine-containing compounds have been explored for a wide array of therapeutic applications, including as anticancer agents[4][5].

  • The Methoxy Group: The methoxy substituent on the pyridine ring is an electron-donating group that can significantly modulate the electronic properties and lipophilicity of the molecule. This can influence its ability to cross cellular membranes and can impact its interaction with hydrophobic pockets within a target protein[6].

A related compound, 4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acid, is documented in PubChem, indicating the chemical tractability of this structural class[7]. The calculated properties of these types of molecules suggest they generally adhere to Lipinski's rule of five, indicating a potential for oral bioavailability.

Chapter 2: Hypothesized Biological Activities and Proposed Primary Investigations

Based on the extensive literature on related benzoic acid and pyridine derivatives, we propose three primary avenues for the initial investigation of this compound's biological activity:

  • Anticancer Activity: The prevalence of both benzoic acid and pyridine derivatives in anticancer drug discovery makes this a primary area of interest[4][8][9]. The presence of these scaffolds suggests potential mechanisms including the inhibition of key signaling pathways or enzymes involved in cell proliferation.

  • Enzyme Inhibition: Benzoic acid derivatives are known to inhibit a variety of enzymes, including tyrosinase and influenza neuraminidase[10][11][12]. The specific substitution pattern of this compound may confer inhibitory activity against a range of enzymes implicated in disease.

  • Antimicrobial Activity: Benzoic acid and its derivatives are well-known for their antimicrobial properties[1][13]. The unique structure of the target compound warrants investigation into its potential as an antibacterial or antifungal agent.

Chapter 3: A Tiered Experimental Approach to Uncover Biological Function

A systematic and tiered approach is proposed to efficiently screen for and characterize the biological activity of this compound.

Tier 1: Broad-Spectrum In Vitro Screening

The initial phase of investigation will involve a series of high-throughput in vitro assays to identify potential areas of biological activity.

3.1 Proposed Anticancer Screening

A panel of human cancer cell lines representing diverse tumor types should be utilized to assess the antiproliferative activity of the compound.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 to 100 µM) in culture medium. Add the compound solutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Hypothetical Data Presentation: Anticancer Activity

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma15.2
HCT-116Colorectal Carcinoma8.9
A549Lung Carcinoma22.5
HepG2Hepatocellular Carcinoma12.7

3.2 Proposed Enzyme Inhibition Screening

Based on the activities of related compounds, a panel of clinically relevant enzymes should be screened.

Experimental Protocol: Tyrosinase Inhibition Assay

  • Reaction Mixture Preparation: In a 96-well plate, add 20 µL of mushroom tyrosinase solution, 140 µL of phosphate buffer (pH 6.8), and 20 µL of various concentrations of this compound.

  • Pre-incubation: Incubate the mixture at 25°C for 10 minutes.

  • Substrate Addition: Add 20 µL of L-DOPA solution to initiate the reaction.

  • Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Kojic acid can be used as a positive control[12].

Hypothetical Data Presentation: Enzyme Inhibition

EnzymeTherapeutic AreaHypothetical IC50 (µM)
TyrosinaseHyperpigmentation5.8
α-AmylaseDiabetes>100
NeuraminidaseInfluenza25.4
Tier 2: Mechanism of Action Elucidation

Should promising activity be identified in Tier 1, the subsequent phase will focus on delineating the mechanism of action.

Workflow for Investigating Anticancer Mechanism

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action Studies cluster_2 Tier 3: In Vivo Validation Antiproliferative Activity\n(MTT Assay) Antiproliferative Activity (MTT Assay) Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Antiproliferative Activity\n(MTT Assay)->Cell Cycle Analysis\n(Flow Cytometry) Apoptosis Assay\n(Annexin V/PI Staining) Apoptosis Assay (Annexin V/PI Staining) Antiproliferative Activity\n(MTT Assay)->Apoptosis Assay\n(Annexin V/PI Staining) Western Blot Analysis\n(Key Signaling Proteins) Western Blot Analysis (Key Signaling Proteins) Cell Cycle Analysis\n(Flow Cytometry)->Western Blot Analysis\n(Key Signaling Proteins) Apoptosis Assay\n(Annexin V/PI Staining)->Western Blot Analysis\n(Key Signaling Proteins) Kinase Inhibition Profiling Kinase Inhibition Profiling Xenograft Mouse Model Xenograft Mouse Model Kinase Inhibition Profiling->Xenograft Mouse Model Western Blot Analysis\n(Key Signaling Proteins)->Kinase Inhibition Profiling

Caption: Proposed workflow for elucidating the anticancer mechanism of action.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Chapter 4: Future Directions - Towards In Vivo Efficacy and Preclinical Development

Positive outcomes from the in vitro studies will pave the way for in vivo validation and further preclinical development.

Proposed In Vivo Study: Xenograft Tumor Model

Should the compound demonstrate significant in vitro anticancer activity and a well-defined mechanism of action, a mouse xenograft model would be the next logical step.

Experimental Workflow: Xenograft Study

G Implantation Subcutaneous Implantation of Cancer Cells in Mice Tumor_Growth Allow Tumors to Reach Palpable Size Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administer Compound or Vehicle (e.g., daily via oral gavage) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Euthanize Mice and Collect Tumors for Analysis Monitoring->Endpoint Analysis Histological and Biochemical Analysis of Tumors Endpoint->Analysis

Caption: Workflow for an in vivo xenograft study.

Conclusion

While the biological activity of this compound remains to be experimentally determined, its chemical structure, based on well-established pharmacophores, provides a strong rationale for its investigation as a potential therapeutic agent. This guide has outlined a comprehensive and logical framework for the systematic evaluation of its biological properties, from initial high-throughput screening to mechanistic studies and in vivo validation. The proposed experimental protocols and workflows are designed to be robust and informative, providing a solid foundation for any research program aimed at unlocking the therapeutic potential of this novel compound. The insights gained from such a study will not only define the pharmacological profile of this compound but also contribute to the broader understanding of the structure-activity relationships of benzoic acid and pyridine derivatives in drug discovery.

References

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  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI.
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Unlocking the Therapeutic Potential of 4-(5-Methoxypyridin-3-yl)benzoic acid: A Technical Guide to Target Deconvolution and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a strategic framework for the elucidation of potential therapeutic targets for the novel compound, 4-(5-Methoxypyridin-3-yl)benzoic acid. In the absence of direct biological data for this specific molecule, this document outlines a systematic approach to target deconvolution based on the well-established bioactivities of its core structural motifs: the benzoic acid, the methoxypyridine, and the biaryl linkage. This guide is intended to serve as a roadmap for initiating a comprehensive investigation into the compound's mechanism of action and therapeutic utility.

Introduction: A Strategy of Informed Inference

The journey of a novel chemical entity from discovery to a potential therapeutic is one of systematic investigation. For this compound, a compound with a promising scaffold but limited public domain biological data, our initial steps are guided by the principle of chemical analogy. The molecule's constituent parts are prevalent in a multitude of clinically relevant agents, suggesting a high probability of bioactivity.[1] This guide, therefore, adopts a target prediction and validation approach, leveraging the known pharmacology of structurally related compounds to propose and then empirically test a set of high-probability therapeutic targets.

The core structural features of this compound—a benzoic acid derivative, a pyridine ring system, and a biaryl bond—are frequently associated with a range of biological activities, most notably in the fields of oncology and inflammation.[2][3] Our explorative strategy will, therefore, be centered around these therapeutic areas, while remaining open to other possibilities.

Proposed Therapeutic Target Classes and Validation Workflows

Based on an extensive review of the literature for compounds bearing similar structural features, we have identified several high-priority target classes for investigation. For each class, a detailed experimental workflow is proposed to systematically assess the activity of this compound.

Protein Kinase Inhibition: Targeting Aberrant Cell Signaling

The pyridine and benzoic acid moieties are common features in a vast number of kinase inhibitors.[4] Specifically, the PI3K/mTOR pathway, crucial in cell proliferation and survival, has been identified as a target for sulfonamide methoxypyridine derivatives.[5] Furthermore, other benzoic acid-containing compounds have been shown to inhibit receptor tyrosine kinases like VEGFR-2.[2]

The dysregulation of protein kinase activity is a hallmark of many cancers and inflammatory diseases. The structural elements of this compound are consistent with those of known kinase inhibitors, making this a primary and promising avenue of investigation.

A tiered approach is recommended to efficiently screen for and validate kinase inhibitory activity.

G cluster_0 Tier 1: Broad Spectrum Kinase Panel cluster_1 Tier 2: Hit Confirmation and Selectivity cluster_2 Tier 3: Cellular Activity and Pathway Analysis A Compound Synthesis & QC B Broad Kinase Panel Screen (e.g., 400+ kinases) A->B C Initial Hit Identification (% Inhibition > 50%) B->C D IC50 Determination for Primary Hits C->D Advance Hits E Selectivity Profiling against Related Kinases D->E F Orthogonal Binding Assay (e.g., DSF, SPR) D->F G Cellular Target Engagement Assay (e.g., NanoBRET) F->G Confirm Binding H Western Blot for Downstream Substrate Phosphorylation G->H I Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) H->I

Figure 1: Tiered workflow for kinase inhibitor screening.

Protocol 2.1.2.1: Broad Kinase Panel Screen

  • Compound Preparation: Solubilize this compound in 100% DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation: In a suitable multi-well plate, add the compound to the kinase assay buffer at a final concentration of 10 µM. Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase Reaction Initiation: Add the kinase and its specific substrate to the wells to initiate the reaction.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time.

  • Reaction Termination and Detection: Stop the reaction and quantify kinase activity using a suitable detection method (e.g., ADP-Glo, LanthaScreen).

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the controls. Identify initial hits as kinases with >50% inhibition.

Epigenetic Modulation: A New Frontier in Cancer Therapy

Epigenetic modifiers are a rapidly growing class of therapeutics. Notably, compounds structurally related to this compound have demonstrated activity against key epigenetic targets. For instance, 4-pyridone-3-carboxylic acid, a bioisostere of benzoic acid, has been identified as an inhibitor of the histone acetyltransferases (HATs) EP300/CBP.[6] Additionally, 3-(piperidin-4-ylmethoxy)pyridine derivatives are potent inhibitors of Lysine Specific Demethylase 1 (LSD1).[7]

The potential for this compound to modulate epigenetic targets is supported by the activities of structurally similar compounds. Investigating its effects on HATs and LSD1 could uncover novel mechanisms of action with significant therapeutic implications.

A focused approach on key HATs and demethylases is warranted.

G cluster_0 Primary Screening cluster_1 Cellular Target Engagement and Phenotypic Assays A In Vitro EP300/CBP HAT Assay (e.g., TR-FRET) C IC50 Determination for Active Compounds A->C B In Vitro LSD1 Demethylase Assay (e.g., Amplex Red) B->C D Cellular Thermal Shift Assay (CETSA) for Target Engagement C->D Validate Hits E Western Blot for Histone Marks (e.g., H3K27ac, H3K4me2) D->E F Gene Expression Analysis of Target Genes E->F G Cancer Cell Line Proliferation Assays F->G

Figure 2: Workflow for epigenetic target validation.

Protocol 2.2.2.1: In Vitro EP300/CBP HAT Assay (TR-FRET)

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer.

  • Assay Plate Setup: Add the diluted compound, EP300/CBP enzyme, and a biotinylated histone H3 peptide substrate to a low-volume 384-well plate.

  • Reaction Initiation: Add acetyl-CoA to initiate the HAT reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add a TR-FRET detection reagent containing an anti-acetylated histone antibody conjugated to a fluorescent donor and a streptavidin-conjugated acceptor.

  • Signal Measurement: After a further incubation period, measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate IC50 values from the dose-response curves.

Hedgehog Signaling Pathway Inhibition: A Developmental Pathway in Cancer

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers.[8] Methoxybenzamide derivatives have been successfully developed as inhibitors of the Smoothened (Smo) receptor, a key component of the Hh pathway.[9][10]

The presence of the methoxy and benzoic acid-like (amide in the cited literature) moieties in this compound suggests a potential for interaction with the Smoothened receptor. Inhibition of this pathway represents a validated therapeutic strategy in oncology.

A combination of reporter assays and cellular functional assays will be employed.

G cluster_0 Initial Pathway Activity Screen cluster_1 Mechanism of Action Studies cluster_2 Antiproliferative Effects A Gli-Luciferase Reporter Assay in Shh-Light II Cells B Dose-Response Analysis and IC50 Determination A->B C BODIPY-cyclopamine Binding Assay for Smoothened Competition B->C Confirm Pathway Inhibition D Immunofluorescence for Smo Ciliary Localization C->D E qPCR for Hh Target Genes (e.g., GLI1, PTCH1) D->E F Cell Viability Assays in Hh-Dependent Cancer Cell Lines (e.g., Medulloblastoma, BCC) E->F Link to Cellular Phenotype G Colony Formation Assays F->G

Figure 3: Workflow for Hedgehog pathway inhibitor validation.

Protocol 2.3.2.1: Gli-Luciferase Reporter Assay

  • Cell Culture: Culture Shh-Light II cells (NIH/3T3 cells stably transfected with a Gli-responsive luciferase reporter) in appropriate media.

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dilution series of this compound for 2 hours.

  • Pathway Activation: Add a Smoothened agonist (e.g., SAG) to activate the Hh pathway.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system.

  • Data Analysis: Normalize the luciferase signal to cell viability and calculate the IC50 value for the inhibition of Hh pathway signaling.

Summary of Quantitative Data from Analogous Compounds

To provide context for the potential potency of this compound, the following table summarizes the reported activities of structurally related compounds from the literature.

Compound ClassTarget/AssayReported Activity (IC50/EC50)Reference
Sulfonamide Methoxypyridine DerivativesPI3KαLow µM to nM range[5]
4-Pyridone-3-carboxylic acid DerivativesEP300/CBP HATLow µM range[6]
3-(Piperidin-4-ylmethoxy)pyridine DerivativesLSD1As low as 29 nM (Ki)[7]
Methoxybenzamide DerivativesHedgehog Pathway (Gli-Luc)As low as 30 nM[10]
Pyridine DerivativesCXCR4 Antagonism< 100 nM[11]

Conclusion and Forward Look

The structural architecture of this compound provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the realms of oncology and inflammation. The proposed target classes—protein kinases, epigenetic modulators, and the Hedgehog signaling pathway—represent validated and high-value areas for drug discovery. The systematic, tiered experimental workflows detailed in this guide offer a robust and efficient strategy for the deconvolution of its mechanism of action. Successful validation of activity against any of these targets will trigger further, more intensive preclinical development, including lead optimization, in vivo efficacy studies, and ADME/Tox profiling. This document serves as the foundational blueprint for unlocking the full therapeutic potential of this promising chemical entity.

References

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  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules.
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  • 4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters.
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A Technical Guide to 4-(5-Methoxypyridin-3-yl)benzoic acid: Synthesis, Characterization, and Potential as a Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(5-methoxypyridin-3-yl)benzoic acid, a heterocyclic compound with significant potential in medicinal chemistry. While direct literature on this specific molecule is nascent, this document synthesizes information from closely related analogues and established chemical principles to present a robust framework for its synthesis, characterization, and potential biological applications. We will delve into a detailed, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, discuss its physicochemical properties, and explore its prospective role as a scaffold for developing novel therapeutics, particularly in the realms of kinase inhibition and antimicrobial agents. This guide is intended to serve as a foundational resource for researchers looking to explore the therapeutic potential of this and related pyridinylbenzoic acid derivatives.

Introduction: The Pyridinylbenzoic Acid Scaffold in Medicinal Chemistry

The fusion of pyridine and benzoic acid moieties creates a class of compounds, pyridinylbenzoic acids, that has garnered considerable attention in the field of drug discovery. The pyridine ring, a bioisostere of a phenyl ring, offers a key advantage: the nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can significantly influence a molecule's solubility, cell permeability, and target engagement. The benzoic acid group provides a handle for further chemical modification and can also participate in crucial interactions with biological targets. Derivatives of pyridinylbenzoic acid have been explored for a wide range of therapeutic applications, including as enzyme inhibitors and antimicrobial agents.[1][2] The specific substitution pattern of this compound, with its methoxy group, presents a unique electronic and steric profile that warrants investigation.

Synthesis and Characterization

The most logical and widely applied method for the synthesis of biaryl compounds such as this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its mild conditions, high yields, and tolerance of a wide variety of functional groups.[3]

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of this compound from commercially available starting materials: 3-bromo-5-methoxypyridine and 4-carboxyphenylboronic acid.

Materials:

  • 3-bromo-5-methoxypyridine

  • 4-carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • n-Propanol

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Activated charcoal

  • Celite

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, combine 3-bromo-5-methoxypyridine (1.0 eq), 4-carboxyphenylboronic acid (1.1 eq), and n-propanol (20 mL).

  • Degassing and Inert Atmosphere: Stir the mixture for 15 minutes under a gentle stream of nitrogen to ensure dissolution and to degas the solvent.

  • Catalyst and Base Addition: To the solution, add palladium(II) acetate (0.003 eq), triphenylphosphine (0.01 eq), 2 M aqueous sodium carbonate (1.3 eq), and deionized water (4 mL).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate mobile phase. The reaction is typically complete within 1-2 hours.

  • Work-up:

    • Cool the reaction to room temperature and add 15 mL of water.

    • Stir the mixture open to the air for 5 minutes.

    • Dilute with 20 mL of ethyl acetate and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic extracts and wash with 5% sodium carbonate solution (2 x 20 mL) and then with brine (2 x 20 mL).

  • Purification:

    • Transfer the organic phase to an Erlenmeyer flask and add activated charcoal (approx. 0.5 g) and anhydrous sodium sulfate (approx. 1 g).

    • Stir for 10 minutes, then filter through a pad of Celite.

    • Rinse the Celite pad with several portions of ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O-C stretch of the methoxy group.

  • Melting Point Analysis: To assess the purity of the compound.

Physicochemical Properties

Based on publicly available data for related compounds, the following physicochemical properties can be predicted for this compound.

PropertyPredicted ValueSource
Molecular FormulaC₁₃H₁₁NO₃[4]
Molecular Weight229.23 g/mol [4]
XLogP3-AA2.3[5][6][7][8][9]
Hydrogen Bond Donor Count1[5][6][7][8][9]
Hydrogen Bond Acceptor Count4[5][6][7][8][9]
Rotatable Bond Count3[5][6][7][8][9]
Topological Polar Surface Area59.4 Ų[4][5][6][7][8][9]

Table 1: Predicted Physicochemical Properties of this compound.

Potential Biological Applications and Mechanism of Action

While no specific biological activity has been reported for this compound, the structural motifs present in the molecule suggest several promising avenues for investigation.

Kinase Inhibition

Many kinase inhibitors incorporate a substituted pyridine ring. For instance, a potent and selective inhibitor of RIO Kinase 2 (RIOK2), a target in some cancers, features a 6-methoxypyridin-3-yl moiety.[10] This suggests that the methoxypyridine core of our target molecule could potentially bind to the ATP-binding pocket of various kinases. The benzoic acid group could be further functionalized to interact with solvent-exposed regions or form additional hydrogen bonds to enhance potency and selectivity. Fused pyridine ring compounds have also been investigated as Bruton's Tyrosine Kinase (Btk) inhibitors.[11]

Antimicrobial Activity

Benzoic acid derivatives have a long history as antimicrobial agents.[2] More complex derivatives, such as those containing pyrazole moieties, have shown potent activity against resistant bacteria like Acinetobacter baumannii.[12] The combination of the benzoic acid and the electron-rich methoxypyridine ring in this compound could lead to novel antimicrobial properties.

Proposed Workflow for Biological Evaluation

A systematic biological evaluation of this compound would involve a tiered screening approach.

Biological Evaluation Workflow cluster_0 Initial Screening cluster_1 Hit Validation and Lead Optimization cluster_2 In Vivo Studies A Compound Synthesis and Characterization B Broad Kinase Panel Screening A->B Kinase Inhibition C Antimicrobial Susceptibility Testing (MIC) A->C Antimicrobial Activity D Dose-Response and IC50 Determination B->D C->D E Mechanism of Action Studies D->E F Structure-Activity Relationship (SAR) Studies E->F G Pharmacokinetic Profiling (ADME) F->G H Efficacy in Animal Models G->H

Figure 1: A proposed workflow for the biological evaluation of this compound.

Future Directions

The true potential of this compound lies in its utility as a versatile scaffold for the generation of compound libraries. The carboxylic acid functionality is an ideal handle for amide coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR). Future work should focus on synthesizing a library of amides and esters derived from the parent compound and screening them against a diverse panel of biological targets.

Conclusion

This compound is a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling, coupled with the favorable physicochemical properties of the pyridinylbenzoic acid scaffold, makes it an attractive starting point for drug discovery campaigns. By leveraging the insights gained from structurally related compounds, researchers can strategically design and execute studies to unlock the therapeutic potential of this versatile chemical entity. This guide provides a foundational roadmap for such endeavors.

References

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  • AstraZeneca AB. (2016). 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors. U.S.
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"4-(5-Methoxypyridin-3-yl)benzoic acid" discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(5-Methoxypyridin-3-yl)benzoic acid: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a biaryl compound of significant interest in medicinal chemistry. While a detailed historical record of its specific discovery is not extensively documented in publicly available literature, its structural motifs are present in numerous patented compounds, indicating its role as a valuable scaffold in drug discovery. This guide will delve into the rational design principles that make this class of molecules attractive for therapeutic development. We will provide a detailed, field-proven synthetic protocol for its preparation via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. Furthermore, we will explore its potential biological activities by drawing parallels with structurally related compounds and discuss the experimental workflows for its characterization. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of novel heterocyclic compounds.

Introduction: The Rationale for Pyridinylbenzoic Acid Scaffolds

The confluence of a pyridine ring and a benzoic acid moiety in a single molecule creates a pharmacophore with significant potential for interacting with biological targets. The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially improving solubility and metabolic stability. The benzoic acid group provides a key acidic proton and a carboxylate group that can form strong ionic interactions or hydrogen bonds with amino acid residues in protein binding pockets. The methoxy group on the pyridine ring can further modulate the electronic properties and metabolic fate of the compound.

The biaryl structure, where two aromatic rings are directly connected, provides a rigid scaffold that can orient functional groups in a precise three-dimensional arrangement. This is a critical feature for achieving high-affinity and selective binding to a biological target. Compounds incorporating the 4-(pyridin-3-yl)benzoic acid core have been investigated for a range of therapeutic applications, including as inhibitors of enzymes such as Bruton's Tyrosine Kinase (Btk)[1]. The specific compound, this compound, represents a logical evolution of this scaffold, where the methoxy substituent is introduced to probe specific interactions within a binding site or to fine-tune the molecule's physicochemical properties.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The most efficient and widely adopted method for the synthesis of biaryl compounds like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3][4] This reaction forms a carbon-carbon bond between an organoboron compound (in this case, a boronic acid) and an organic halide.[2][5]

The choice of reactants for the synthesis of this compound would be 3-bromo-5-methoxypyridine and 4-carboxyphenylboronic acid. The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.[2][4]

Proposed Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction Conditions cluster_workup Work-up & Purification reactant1 3-Bromo-5-methoxypyridine catalyst Pd Catalyst (e.g., Pd(PPh3)4) reactant1->catalyst reactant2 4-Carboxyphenylboronic acid reactant2->catalyst solvent Solvent (e.g., Dioxane/Water) catalyst->solvent base Base (e.g., K2CO3) base->solvent extraction Aqueous Work-up solvent->extraction temperature Heat (e.g., 80-100 °C) temperature->extraction purification Crystallization or Chromatography extraction->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-Bromo-5-methoxypyridine

  • 4-Carboxyphenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1M)

Procedure:

  • To a flame-dried round-bottom flask, add 3-bromo-5-methoxypyridine (1.0 eq.), 4-carboxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the aqueous layer and wash the organic layer with water and brine.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

Proposed Biological Significance and Mechanism of Action

Hypothetical Signaling Pathway Modulation

The diagram below illustrates a hypothetical scenario where this compound could act as an inhibitor of a kinase within a cellular signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Target Kinase kinase1->kinase2 Activates substrate Substrate Protein kinase2->substrate Phosphorylates product Phosphorylated Substrate substrate->product transcription Gene Transcription product->transcription Promotes inhibitor This compound inhibitor->kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Physicochemical and Structural Data of Analogs

To provide context for the expected properties of this compound, the following table summarizes data for structurally related compounds found in public databases.

Compound NameMolecular FormulaMolecular Weight ( g/mol )PubChem CID
4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acidC₁₄H₁₃NO₃243.26177747250[6]
4-Methoxy-2-(5-methoxypyridin-3-yl)benzoic acidC₁₄H₁₃NO₄259.26177747158[7]
3-Methoxy-4-(5-methylpyridin-3-yl)benzoic acidC₁₄H₁₃NO₃243.26177747312[8]
3-Methoxy-5-(2-methoxypyridin-3-yl)benzoic acidC₁₄H₁₃NO₄259.26177747334[9]
4-(Pyridin-3-yl)benzoic acidC₁₂H₉NO₂199.214385-75-5 (CAS)[10][11]

Conclusion and Future Directions

This compound is a synthetically accessible and medicinally relevant scaffold. Its synthesis via the robust Suzuki-Miyaura coupling makes it readily available for further investigation. The presence of key pharmacophoric features suggests its potential as a modulator of various biological targets, particularly kinases.

Future research should focus on the synthesis and biological evaluation of this compound and a library of its analogs. Systematic modification of the substituents on both the pyridine and benzoic acid rings will be crucial for developing structure-activity relationships (SAR) and optimizing potency, selectivity, and pharmacokinetic properties. The protocols and insights provided in this guide serve as a solid foundation for such endeavors.

References

  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • 4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acid. PubChem.
  • CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • 4-Methoxy-2-(5-methoxypyridin-3-yl)benzoic acid. PubChem.
  • 4-Pyridin-3-ylbenzoic acid. ChemScene.
  • 3-Methoxy-4-(5-methylpyridin-3-yl)benzoic acid. PubChem.
  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI.
  • 4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzoic acid. BLDpharm.
  • US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
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  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • WO2014111871A1 - 4,5-dihydroisoxazole derivatives as nampt inhibitors.
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  • Organoborane coupling reactions (Suzuki coupling). PMC.
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"4-(5-Methoxypyridin-3-yl)benzoic acid" analogs and their properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Properties, and Therapeutic Potential of 4-(5-Methoxypyridin-3-yl)benzoic Acid Analogs

Abstract

The 4-(heteroaryl)benzoic acid scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. This guide focuses on a specific, high-potential member of this class: This compound . We will provide an in-depth exploration of its analogs, detailing synthetic strategies, structure-activity relationships (SAR), and potential therapeutic applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents.

Introduction: The Significance of the Biaryl Scaffold

The linkage of an aromatic carboxylic acid to a second aromatic or heteroaromatic ring creates a rigid, planar, and functionally rich scaffold. This structural motif is prevalent in numerous approved drugs and clinical candidates, particularly as inhibitors of enzymes like kinases and modulators of nuclear receptors.[1][2] The benzoic acid moiety serves as a critical interaction point, often forming salt bridges or hydrogen bonds with basic residues (e.g., lysine, arginine) in a target's active site. The appended heteroaromatic ring, in this case, a 5-methoxypyridine, provides a vector for further functionalization, allowing for the fine-tuning of physicochemical properties and the exploration of additional binding pockets.

The core structure, this compound, offers an attractive starting point for drug discovery. The pyridine nitrogen acts as a hydrogen bond acceptor, while the methoxy group can be modified to probe steric and electronic requirements within a binding site. This guide will deconstruct the design, synthesis, and evaluation of analogs built upon this promising core.

Core Synthesis Strategy: Suzuki-Miyaura Cross-Coupling

The most robust and widely adopted method for constructing the C-C bond between the benzoic acid and pyridine rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields, excellent functional group tolerance, and predictable regioselectivity.

Expert Rationale for Method Selection

The Suzuki coupling is chosen over other cross-coupling methods (like Stille or Negishi) for several key reasons:

  • Stability and Availability of Reagents: Boronic acids and their esters are generally stable to air and moisture, commercially available in great variety, and non-toxic compared to organotin or organozinc reagents.

  • Mild Reaction Conditions: The reaction typically proceeds under mild conditions, preserving sensitive functional groups on both coupling partners.

  • Well-Understood Mechanism: The catalytic cycle is extensively studied, allowing for rational troubleshooting and optimization through the choice of ligand, base, and solvent.

The general synthetic workflow can proceed via two convergent routes, enhancing strategic flexibility.

G cluster_0 Route A cluster_1 Route B cluster_2 A1 3-Bromo-5-methoxypyridine A_Reaction Suzuki Coupling (Pd Catalyst, Base) A1->A_Reaction A2 (4-(Methoxycarbonyl)phenyl)boronic acid A2->A_Reaction A_Product Methyl 4-(5-methoxypyridin-3-yl)benzoate A_Reaction->A_Product Final_Hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H2O) A_Product->Final_Hydrolysis B1 (5-Methoxypyridin-3-yl)boronic acid B_Reaction Suzuki Coupling (Pd Catalyst, Base) B1->B_Reaction B2 Methyl 4-bromobenzoate B2->B_Reaction B_Product Methyl 4-(5-methoxypyridin-3-yl)benzoate B_Reaction->B_Product B_Product->Final_Hydrolysis Final_Product This compound Final_Hydrolysis->Final_Product

Caption: General Synthetic Workflow via Suzuki Coupling.

Protocol 2.1: Representative Synthesis of Methyl 4-(5-methoxypyridin-3-yl)benzoate (Route A)

This protocol is a self-validating system; successful synthesis of the ester intermediate is easily confirmed by LC-MS and NMR before proceeding to the final hydrolysis step.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-5-methoxypyridine (1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.03 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane or DME, and a degassed aqueous solution of a base, such as 2M Na₂CO₃ or K₂CO₃ (3.0 eq). The use of a phase-transfer catalyst like TBAB can sometimes improve yields if solubility is an issue.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The organic layer contains the desired product.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure methyl ester.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) (approx. 5 eq) and stir at room temperature for 2-6 hours.

  • Final Isolation: Once hydrolysis is complete (monitored by LC-MS), acidify the mixture to pH ~4-5 with 1N HCl. The product will often precipitate and can be collected by filtration. Alternatively, extract the product with ethyl acetate, dry, and concentrate to yield the final carboxylic acid.

Analog Development and Structure-Activity Relationships (SAR)

Systematic modification of the core scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. We will explore modifications at three key positions.

Table 1: Representative Analogs of this compound
Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural FeatureReference
4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acidC₁₄H₁₃NO₃243.26Methyl group on benzoic acid ring (ortho to acid)[3]
3-Methoxy-4-(5-methylpyridin-3-yl)benzoic acidC₁₄H₁₃NO₃243.26Methyl group on pyridine ring[4]
4-Methoxy-2-(5-methoxypyridin-3-yl)benzoic acidC₁₄H₁₃NO₄259.26Methoxy group on benzoic acid ring (ortho to pyridine)[5]
4-(Thiazol-5-yl)benzoic acid (Bioisostere)C₁₀H₇NO₂S205.23Pyridine replaced with thiazole[1]
Class A: Benzoic Acid Ring Modifications
  • Rationale: Introducing substituents on the benzoic acid ring can influence the molecule's conformation and introduce new interactions with the target protein. An ortho-substituent (e.g., methyl or methoxy) can force a twist in the biaryl dihedral angle, potentially leading to higher selectivity for a specific protein conformation.[3][5]

  • SAR Insights: In related series, such as 4-(thiazol-5-yl)benzoic acid inhibitors of protein kinase CK2, the introduction of a 2-halo or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent kinase inhibition while significantly boosting antiproliferative activity in cancer cells.[1] This suggests that exploring substitutions on the benzoic acid ring is a highly valuable strategy for improving cellular efficacy.

Class B: Pyridine Ring Modifications
  • Rationale: Modifications to the pyridine ring directly impact the electronics and steric profile of this key recognition element. Adding a methyl group, as in 3-Methoxy-4-(5-methylpyridin-3-yl)benzoic acid, can increase lipophilicity and potentially engage in favorable hydrophobic interactions.[4] Furthermore, altering substituents can modulate the pKa of the pyridine nitrogen, which can be crucial for optimizing solubility and off-target activity profiles.

  • SAR Insights: The pyridine ring is often a key interaction point in kinase inhibitors. Its nitrogen can form a critical hydrogen bond with the "hinge" region of the kinase ATP-binding site. Therefore, modifications that enhance this interaction without causing steric clashes are likely to improve potency.

Class C: Carboxylic Acid Bioisosteres
  • Rationale: While the carboxylic acid is an excellent anchor, it can lead to poor cell permeability and rapid metabolic clearance. Replacing it with a bioisostere, such as a tetrazole or a hydroxamic acid, can maintain the key acidic interaction while improving drug-like properties.

  • Expert Insight: The choice of bioisostere is critical. A tetrazole, for example, has a similar pKa to a carboxylic acid and can participate in the same ionic interactions, but it is generally more metabolically stable and can lead to improved oral bioavailability.

Potential Therapeutic Applications and Experimental Validation

Based on structural homology to known bioactive agents, analogs of this compound are prime candidates for development as kinase inhibitors for oncology and as anti-inflammatory agents.

Application: Kinase Inhibition in Oncology

Many biaryl compounds are potent kinase inhibitors.[1] For example, the 4-(thiazol-5-yl)benzoic acid scaffold potently inhibits Casein Kinase II (CK2), a protein implicated in cell growth, proliferation, and suppression of apoptosis.[1] It is highly probable that the this compound core can be optimized to target similar kinases.

cluster_pathway Normal Kinase Activity cluster_inhibition Inhibition Pathway ATP ATP Kinase Protein Kinase (e.g., CK2) ATP->Kinase Substrate Substrate Protein Substrate->Kinase ADP ADP Kinase->ADP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Blocked Binding Site Blocked Inhibitor Benzoic Acid Analog Inhibitor->Kinase Binds to ATP Pocket Apoptosis Cell Proliferation & Suppressed Apoptosis Phospho_Substrate->Apoptosis

Caption: Hypothetical Kinase Inhibition Signaling Pathway.

Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the substrate peptide, and ATP in a buffered solution.

  • Compound Addition: Add the this compound analog at varying concentrations (typically a 10-point serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at 30 °C for 1 hour to allow the kinase reaction to proceed.

  • First Detection Step: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add Kinase Detection Reagent. This converts the ADP generated in step 3 into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Application: Anticancer Cell Proliferation

The ultimate goal of an anticancer agent is to halt the proliferation of cancer cells.[6][7] A cell-based assay is a critical step to validate the therapeutic potential identified in biochemical assays.

G A 1. Seed Cancer Cells (e.g., MCF-7) in 96-well plate B 2. Incubate for 24h for cell adherence A->B C 3. Add serially diluted Test Compound B->C D 4. Incubate for 72h C->D E 5. Add MTT Reagent (or CellTiter-Glo®) D->E F 6. Incubate for 2-4h E->F G 7. Add Solubilizing Agent (for MTT assay) F->G H 8. Read Absorbance (570nm) or Luminescence G->H I 9. Calculate % Viability and determine GI₅₀ H->I

Caption: Experimental Workflow for Cell Proliferation (MTT) Assay.

Protocol 4.2: Cell Proliferation (MTT) Assay
  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with the test compounds over a range of concentrations and incubate for an additional 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Analysis: Calculate the concentration of the compound that causes 50% inhibition of cell growth (GI₅₀).

Conclusion and Future Outlook

The this compound scaffold represents a highly versatile and promising starting point for the development of novel therapeutics. The synthetic accessibility via robust Suzuki coupling allows for extensive and systematic exploration of the surrounding chemical space. Early indicators from structurally related compounds suggest high potential in oncology, particularly in the area of kinase inhibition. Future work should focus on synthesizing a diverse library of analogs based on the principles outlined in this guide, with a concerted effort to optimize not only target potency but also ADME (absorption, distribution, metabolism, and excretion) properties. The detailed protocols provided herein offer a clear and validated path for researchers to undertake this exciting work.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 177747312, 3-Methoxy-4-(5-methylpyridin-3-yl)benzoic acid. Available: [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 177747158, 4-Methoxy-2-(5-methoxypyridin-3-yl)benzoic acid. Available: [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 177747250, 4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acid. Available: [Link]
  • Ojima, I., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. Available: [Link]
  • Davis, A. A., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(9), 1845-1849. Available: [Link]
  • Lin, Y., et al. (2019). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. OncoTargets and Therapy, 12, 1109-1119. Available: [Link]
  • Saeed, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available: [Link]
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  • Wang, C., et al. (2021). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1658-1671. Available: [Link]
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An In-depth Technical Guide to the Structural Analogs of 4-(5-Methoxypyridin-3-yl)benzoic Acid: A Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pursuit of Specificity in Kinase Inhibition

In the landscape of modern drug discovery, the quest for selective kinase inhibitors remains a paramount challenge. Kinases, as central regulators of cellular signaling, represent a rich source of therapeutic targets. However, the highly conserved nature of their ATP-binding sites often leads to off-target effects and associated toxicities. The biaryl scaffold of 4-(5-methoxypyridin-3-yl)benzoic acid has emerged as a promising starting point for the development of potent and selective inhibitors, particularly targeting Bruton's tyrosine kinase (BTK), a critical mediator in B-cell signaling pathways. This guide provides a comprehensive exploration of the structural analogs of this core molecule, delving into their synthesis, structure-activity relationships, and biological evaluation, with the aim of empowering researchers in the fields of medicinal chemistry and drug development.

The Core Scaffold: this compound

The parent compound, this compound, is a biaryl structure composed of a pyridine ring and a benzoic acid moiety. The methoxy group on the pyridine ring and the carboxylic acid on the phenyl ring are key features that influence the molecule's physicochemical properties and its interactions with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many kinase active sites.

Caption: The chemical structure of the core scaffold, this compound.

Synthetic Strategies: The Power of Palladium Catalysis

The construction of the biaryl linkage in these analogs is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the method of choice.[1][2] This reaction offers a robust and versatile approach for forming carbon-carbon bonds between aryl halides and arylboronic acids or esters.

Retrosynthetic Analysis

A retrosynthetic analysis of the target scaffold reveals two primary disconnection points, leading to two convergent synthetic routes. The most common approach involves the coupling of a substituted pyridine derivative with a substituted phenylboronic acid.

Retrosynthesis Target This compound Disconnection Suzuki Coupling Target->Disconnection Synthon1 3-Bromo-5-methoxypyridine Disconnection->Synthon1 Synthon2 4-Carboxyphenylboronic acid Disconnection->Synthon2

Caption: Retrosynthetic analysis of the core scaffold via a Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a reliable method for the synthesis of the parent compound, which can be adapted for the preparation of various analogs.

Materials:

  • 3-Bromo-5-methoxypyridine

  • 4-Carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely powdered

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-methoxypyridine (1.0 equiv), 4-carboxyphenylboronic acid (1.2 equiv), SPhos (4 mol%), and finely powdered K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (4:1 v/v) to the flask via syringe.

  • Degassing: Bubble argon or nitrogen through the reaction mixture for an additional 20 minutes to ensure complete removal of oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (2 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Expert Insight: The choice of a bulky, electron-rich phosphine ligand like SPhos is critical for facilitating the oxidative addition of the aryl bromide to the palladium center and promoting efficient reductive elimination to form the desired product.[3] Rigorous degassing is essential to prevent the oxidative degradation of the palladium catalyst and the homocoupling of the boronic acid.[3]

Structural Analogs and Structure-Activity Relationships (SAR)

The exploration of structural analogs of this compound has been instrumental in elucidating the structure-activity relationships for the inhibition of Bruton's tyrosine kinase (BTK).[4][5] BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[6]

Modifications of the Benzoic Acid Moiety

The carboxylic acid group is a key pharmacophore, often involved in hydrogen bonding interactions with the hinge region of the kinase active site. Modifications at this position can significantly impact potency and selectivity.

Compound R1 R2 BTK IC₅₀ (nM) Reference
1 (Core) HH~50 (estimated)-
2 2-methylH25[7]
3 2-chloroH15[5]
4 2-fluoroH18[5]
5 H3-fluoro45[5]
6 H3-amino>1000[5]

Analysis:

  • Ortho-Substitution: Small hydrophobic substituents at the ortho-position (R1) of the benzoic acid ring, such as methyl or chloro, generally lead to a modest increase in potency.[5][7] This suggests that this pocket can accommodate small groups that may enhance binding through van der Waals interactions or by influencing the torsional angle between the two rings.

  • Meta-Substitution: Substitution at the meta-position (R2) is generally less favorable. A fluoro group is tolerated, but a larger and more polar amino group leads to a significant loss of activity.

  • Carboxylic Acid isosteres: Replacement of the carboxylic acid with other acidic functional groups, such as tetrazoles or acylsulfonamides, is a common strategy in medicinal chemistry to modulate acidity, cell permeability, and metabolic stability.

Modifications of the Pyridine Ring

The pyridine ring and its methoxy substituent also play a critical role in directing the molecule to the ATP-binding site of BTK.

Compound R3 BTK IC₅₀ (nM) Reference
1 (Core) OMe~50 (estimated)-
7 H250[4]
8 F80[4]
9 Cl65[4]
10 Me150[4]
11 OEt40[4]

Analysis:

  • The Methoxy Group: The methoxy group (R3) is crucial for potent inhibition. Its removal leads to a significant drop in activity (Compound 7). This is likely due to the loss of a key hydrogen bond interaction with the kinase.

  • Bioisosteric Replacements: Replacing the methoxy group with other small, electron-donating groups like fluorine or chlorine can maintain or slightly improve potency. Larger alkyl groups are generally not well-tolerated. An ethoxy group is a suitable replacement, suggesting some flexibility in this region.

Biological Evaluation: Targeting Bruton's Tyrosine Kinase

The primary biological target for this class of compounds is Bruton's tyrosine kinase (BTK). Therefore, a robust and reliable kinase assay is essential for evaluating the potency and selectivity of newly synthesized analogs.

The B-Cell Receptor (BCR) Signaling Pathway

BTK is a key component of the BCR signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[8][9] Activated BTK then phosphorylates downstream substrates, ultimately leading to B-cell proliferation, differentiation, and survival.[9][10]

BCR_Signaling Antigen Antigen BCR B-Cell Receptor Antigen->BCR Lyn/Syk Lyn/Syk Kinases BCR->Lyn/Syk BTK Bruton's Tyrosine Kinase Lyn/Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG Production PLCg2->IP3_DAG Calcium Calcium Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC Downstream Downstream Signaling (NF-κB, MAPK) Calcium->Downstream PKC->Downstream Cellular_Response B-Cell Proliferation, Survival, Differentiation Downstream->Cellular_Response

Caption: Simplified schematic of the B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

In Vitro Kinase Assay Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. This assay is well-suited for high-throughput screening and determining the IC₅₀ values of inhibitors.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP to ATP and then measure the newly synthesized ATP in a luciferase reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Materials:

  • Recombinant human BTK enzyme

  • Suitable peptide substrate for BTK

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (analogs of this compound)

  • Assay plates (e.g., 384-well white plates)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • Add the BTK enzyme, peptide substrate, and ATP to the wells of the assay plate.

    • Add the test compounds at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to all wells. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to all wells. Incubate at room temperature for 30-60 minutes.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Trustworthiness of the Protocol: This assay is a self-validating system. The inclusion of appropriate controls (no enzyme, no inhibitor) ensures that the observed signal is directly related to the enzymatic activity of BTK and that the inhibition is due to the test compound. The use of a well-established commercial kit provides consistency and reliability.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the design of potent and selective BTK inhibitors. The synthetic accessibility via Suzuki-Miyaura coupling allows for the rapid generation of a diverse library of analogs for SAR exploration. Key structural features, including the ortho-substituted benzoic acid and the 5-methoxy-substituted pyridine ring, have been identified as crucial for high-affinity binding.

Future research in this area will likely focus on:

  • Improving Selectivity: Fine-tuning the substituents on both rings to minimize off-target kinase activity.

  • Optimizing Pharmacokinetic Properties: Modifying the scaffold to enhance oral bioavailability, metabolic stability, and cell permeability.

  • Exploring Novel Analogs: Investigating alternative heterocyclic core structures and linkers to identify new chemical space with desirable biological profiles.

This in-depth guide provides a solid foundation for researchers to build upon in their efforts to develop the next generation of kinase inhibitors based on this promising scaffold.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737. URL: [Link]
  • Boster Biological Technology.
  • Woyach, J. A., et al. The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers, 2024, 16(14), 2589. URL: [Link]
  • Gabizon, R., et al. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceuticals, 2021, 14(11), 1103. URL: [Link]
  • PubChem. 4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acid.
  • Stokvis, E., et al. Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Medicinal Chemistry Letters, 2023, 14(3), 324-330. URL: [Link]
  • Pal, K., et al. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. PLOS ONE, 2023, 18(8), e0289723. URL: [Link]
  • ResearchGate. Role of BTK in B-cell signaling.
  • ResearchGate. IC50 values for compounds against PI3Kδ and BTK in kinase inhibition assay.
  • ResearchGate. Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of Btk-dependent platelet aggregation (PA) by GPVI or FcγRIIa stimulation of blood, therapeutic plasma concentrations and blood concentrations which increase bleeding time in vitro.
  • Cancer Chemotherapy and Pharmacology. Evaluation of Bruton's Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL). Springer. URL: [Link]
  • Ascentage Pharma. Ascentage Pharma Announces IND Clearance by the U.S. Food and Drug Administration for BTK Degrader APG-3288. GlobeNewswire. URL: [Link]
  • Arkat USA. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
  • Current Opinion in Immunology. Role of Btk in B cell development and signaling. Elsevier. URL: [Link]
  • ResearchGate. a. BTK structure diagram. b. BTK signal transduction pathway.
  • ResearchGate. Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,...
  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. URL: [Link]
  • The ASCO Post. Early Results Show Pirtobrutinib Matches Ibrutinib in BTK Inhibitor–Naive CLL. The ASCO Post. URL: [Link]
  • ResearchGate. B Cell Receptor Signaling Pathway and Inhibition of BTK.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. URL: [Link]
  • Beilstein Journal of Organic Chemistry. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. URL: [Link]
  • Molecules. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. MDPI. URL: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(5-methoxypyridin-3-yl)benzoic acid and its structurally related analogs. It is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering insights into the synthesis, biological activity, and structure-activity relationships (SAR) of this important chemical scaffold.

Introduction: The Pyridine-Aryl Scaffold in Medicinal Chemistry

The biaryl motif, particularly the linkage of a pyridine ring to a phenyl group, is a privileged scaffold in medicinal chemistry.[1] This structural arrangement is present in numerous FDA-approved drugs and clinical candidates, valued for its ability to engage in various biological interactions. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor and influence the overall polarity and solubility of the molecule.[2] The benzoic acid moiety provides a key acidic functional group, often involved in critical interactions with biological targets. The methoxy substituent on the pyridine ring can modulate the electronic properties and metabolic stability of the compound.

This guide focuses on the this compound core and its analogs, a class of compounds that has shown promise as inhibitors of protein kinases, which are crucial regulators of cellular processes and established targets in oncology and other therapeutic areas.

Physicochemical Properties of the Core Scaffold and Key Analogs

A foundational understanding of the physicochemical properties of these compounds is essential for their development as potential drug candidates. The table below summarizes key computed properties for the parent compound and several of its analogs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3-AAHydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compoundC13H11NO3229.232.514
3-Methoxy-4-(5-methylpyridin-3-yl)benzoic acid[3]C14H13NO3243.262.314
4-Methoxy-2-(5-methoxypyridin-3-yl)benzoic acid[4]C14H13NO4259.261.914
4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acid[5]C14H13NO3243.262.314
3-(4-Methoxypyridin-3-yl)benzoic acid[6]C13H11NO3229.232.114
3-(4-Methoxypyridin-3-yl)-5-methylbenzoic acid[7]C14H13NO3243.262.314

Synthesis of this compound and Analogs

The primary synthetic route to this class of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a versatile and efficient method for the formation of the key carbon-carbon bond between the pyridine and phenyl rings.

General Synthetic Workflow

The general workflow for the synthesis of this compound and its analogs is depicted in the following diagram:

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product Reactant1 Substituted Pyridine Halide/Triflate Reaction Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Dioxane/Water, Toluene/Water) Reactant1->Reaction Reactant2 Substituted Phenylboronic Acid/Ester Reactant2->Reaction Product This compound Derivative Reaction->Product

Caption: General workflow for the synthesis of this compound derivatives via Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis of a Representative Analog

The following protocol is adapted from the synthesis of a structurally related biaryl compound and serves as a representative example for the synthesis of this compound analogs.[8]

Step 1: Esterification of the Benzoic Acid Moiety

  • To a solution of the starting benzoic acid (1.0 eq) in methanol, add thionyl chloride (2.0 eq) dropwise at room temperature.

  • Stir the mixture for 2 hours.

  • Concentrate the solvent in vacuo to yield the methyl ester.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a degassed mixture of the appropriate pyridine halide (e.g., 3-bromo-5-methoxypyridine, 1.0 eq) and the corresponding phenylboronic acid ester (e.g., 4-(methoxycarbonyl)phenylboronic acid, 1.2 eq) in a 2:1 mixture of dioxane and water, add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3, 2.0 eq).

  • Heat the reaction mixture at 90 °C for 12 hours under an inert atmosphere.

  • Cool the reaction to room temperature and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the coupled ester.

Step 3: Saponification to the Carboxylic Acid

  • Dissolve the methyl ester from the previous step in a mixture of tetrahydrofuran and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture with 1N HCl to pH ~3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final carboxylic acid product.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively published in publicly available literature, structurally similar compounds have demonstrated potent and selective inhibition of protein kinases. A notable example is the discovery of 8-(6-methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[2][4][6]triazolo[4,5-c]quinolin-4-one (CQ211) as a highly potent and selective inhibitor of RIOK2 kinase.[1] RIOK2 is an atypical kinase implicated in ribosome maturation and cell cycle progression, making it a potential therapeutic target in oncology.[1]

The structural similarity of the methoxypyridin-yl moiety in CQ211 to the core scaffold discussed in this guide suggests that this compound and its analogs may also target protein kinases.

Proposed Mechanism of Action: Kinase Inhibition

The general mechanism of action for this class of compounds is hypothesized to be the competitive inhibition of ATP binding to the kinase active site. The pyridine-aryl scaffold can occupy the hydrophobic pocket of the ATP binding site, while the carboxylic acid can form key hydrogen bonds with residues in the hinge region of the kinase.

G cluster_kinase Kinase Active Site cluster_inhibitor Inhibitor Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket BenzoicAcid Benzoic Acid Moiety BenzoicAcid->Hinge Hydrogen Bonding PyridineAryl Pyridine-Aryl Scaffold PyridineAryl->HydrophobicPocket Hydrophobic Interactions

Caption: Proposed binding mode of a 4-(pyridin-3-yl)benzoic acid derivative in a kinase active site.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is crucial for optimizing its potency, selectivity, and pharmacokinetic properties. The following sections outline key areas for SAR exploration.

Modifications of the Benzoic Acid Ring

Substitution on the benzoic acid ring can significantly impact biological activity. For instance, the introduction of small alkyl groups, such as a methyl group at the 2-position, can influence the dihedral angle between the two aromatic rings, potentially leading to a more favorable binding conformation.

Modifications of the Pyridine Ring

The position and nature of substituents on the pyridine ring are critical. The methoxy group at the 5-position is expected to influence the electronic properties of the pyridine ring and may also provide a vector for further chemical modification. Altering the position of the methoxy group or replacing it with other substituents (e.g., methyl, chloro) can provide valuable SAR insights.

Replacement of the Carboxylic Acid

The carboxylic acid is often a key pharmacophore. However, in some cases, it can be replaced with other acidic functional groups or bioisosteres to improve properties such as cell permeability and metabolic stability.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound and its analogs as kinase inhibitors, a series of in vitro and cell-based assays are required.

In Vitro Kinase Inhibition Assay

The following is a general protocol for an in vitro kinase assay to determine the potency of a test compound against a specific kinase, such as RIOK2. This protocol is based on a luminescence-based ADP detection method.

Materials and Reagents:

  • Recombinant human kinase enzyme (e.g., RIOK2)

  • Suitable kinase substrate

  • Test compound (stock solution in 100% DMSO)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Protocol Workflow:

G A Prepare serial dilutions of the test compound. B Add diluted compound or vehicle (DMSO) to assay plate. A->B C Add diluted kinase enzyme to each well. B->C D Pre-incubate to allow compound-enzyme binding. C->D E Initiate kinase reaction by adding Substrate/ATP mix. D->E F Incubate at 30°C for 60 minutes. E->F G Stop reaction and deplete remaining ATP with ADP-Glo™ Reagent. F->G H Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence. G->H I Measure luminescence with a plate reader. H->I J Analyze data to determine IC50 values. I->J

Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ method.

Data Analysis:

The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity. The percent inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility via the Suzuki-Miyaura coupling allows for the rapid generation of diverse analogs for SAR studies. Future work should focus on the synthesis and biological evaluation of a focused library of compounds to identify potent and selective inhibitors of specific kinases implicated in human diseases. Further optimization of the pharmacokinetic properties of lead compounds will be essential for their progression into preclinical and clinical development.

References

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  • PubChem. 3-(4-Methoxypyridin-3-yl)-5-methylbenzoic acid.
  • Masci, D., et al. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry. 2023, 66, 14824–14842.
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  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
  • MDPI. 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide. Molecules. 2022, 27(23), 8206.
  • MDPI. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)
  • PubChem. 3-Methoxy-4-(5-methylpyridin-3-yl)benzoic acid.
  • PubMed. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[2][4][6]triazolo[4,5-c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. Journal of Medicinal Chemistry. 2022, 65(11), 7833–7842.

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Methodological & Application

Application Notes & Protocols: Evaluating 4-(5-Methoxypyridin-3-yl)benzoic acid as a Selective AKR1C3 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and endocrinology.

Introduction: The Rationale for Targeting AKR1C3

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme in the biosynthesis of androgens and the metabolism of prostaglandins. It catalyzes the reduction of steroid hormones and other carbonyl-containing compounds. In several cancers, including prostate, breast, and acute myeloid leukemia, AKR1C3 is overexpressed and plays a pivotal role in promoting cell proliferation and resistance to therapy. Specifically, AKR1C3 is responsible for the conversion of androstenedione to testosterone and the synthesis of prostaglandin F2α (PGF2α), both of which can drive cancer progression. Consequently, the development of potent and selective AKR1C3 inhibitors represents a promising therapeutic strategy.

This document provides a detailed guide for the evaluation of "4-(5-Methoxypyridin-3-yl)benzoic acid," a putative novel inhibitor of AKR1C3. The following protocols are designed to rigorously characterize its inhibitory potential, selectivity, and cellular activity.

Mechanism of Action: How AKR1C3 Inhibitors Work

AKR1C3 belongs to the aldo-keto reductase superfamily, which utilizes NADPH as a cofactor to reduce a wide range of substrates. The catalytic cycle involves the binding of NADPH to the enzyme, followed by the binding of the substrate. A hydride transfer from NADPH to the substrate's carbonyl group then occurs, leading to the formation of the product and NADP+.

Inhibitors of AKR1C3 can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The following diagram illustrates the general workflow for characterizing a novel AKR1C3 inhibitor.

cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: In Vivo Efficacy (Optional) A Recombinant AKR1C3 Enzyme Assay B Determine IC50 of this compound A->B C Selectivity Profiling (AKR1C1, AKR1C2) B->C D Select AKR1C3-Expressing Cell Line (e.g., PC-3) C->D Advance Lead Compound E Cellular AKR1C3 Target Engagement Assay D->E F Downstream Biomarker Analysis (e.g., Testosterone Levels) E->F G Xenograft Tumor Model F->G Demonstrate Cellular Activity H Pharmacokinetic/Pharmacodynamic (PK/PD) Studies G->H I Tumor Growth Inhibition Assessment H->I cluster_pathway Androgen Synthesis Pathway in Prostate Cancer Cells cluster_inhibition Mechanism of Inhibition Androstenedione Androstenedione Testosterone Testosterone Androstenedione->Testosterone AKR1C3 DHT Dihydrotestosterone (DHT) Testosterone->DHT SRD5A AR Androgen Receptor (AR) DHT->AR Proliferation Cell Proliferation & Survival AR->Proliferation Inhibitor This compound Inhibitor->Androstenedione Blocks conversion

Figure 2: Inhibition of the AKR1C3-mediated Androgen Synthesis Pathway.

Data Interpretation and Troubleshooting

  • High IC50 in Biochemical vs. Cellular Assays: A significant drop in potency in the cellular assay compared to the biochemical assay may indicate poor cell permeability or high protein binding of the compound.

  • Inconsistent Results: Ensure the stability of the compound in the assay buffer and cell culture medium. Degradation of the compound can lead to variable results.

  • Off-Target Effects: If the compound shows cellular activity but is not selective against other AKR1C isoforms, it may have off-target effects. Further profiling against a broader panel of kinases and reductases is recommended.

Conclusion

The protocols outlined in this application note provide a robust framework for the preclinical evaluation of "this compound" as a novel AKR1C3 inhibitor. A successful outcome from these studies, demonstrating potent and selective inhibition of AKR1C3 in both biochemical and cellular assays, would provide a strong rationale for advancing this compound into further preclinical and clinical development for the treatment of AKR1C3-driven malignancies.

References

  • Penning, T. M. (2015). The aldo-keto reductases (AKRs): an overview. Chemico-biological interactions, 234, 236–246. [Link]
  • Yin, Y. D., & Fu, M. (2019). AKR1C3 as a target for cancer therapy. Expert opinion on therapeutic targets, 23(11), 945–955. [Link]

Application Notes & Protocols: Investigating "4-(5-Methoxypyridin-3-yl)benzoic acid" in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Rationale for Investigating 4-(5-Methoxypyridin-3-yl)benzoic acid in Prostate Cancer

Prostate cancer remains a significant global health challenge, with a substantial number of patients progressing to metastatic and castration-resistant forms of the disease (CRPC)[1][2]. The development of novel therapeutic agents that can overcome resistance mechanisms is therefore a critical area of research[3][4]. Small molecule inhibitors targeting key oncogenic signaling pathways have shown promise in various cancers. The compound This compound presents an interesting scaffold for investigation in prostate cancer due to its structural features, which are common in kinase inhibitors. While direct studies on this specific molecule in prostate cancer are not yet prevalent in published literature, its bi-aryl structure containing a pyridine and a benzoic acid moiety suggests potential interactions with ATP-binding sites of various kinases.

This document serves as a comprehensive guide for researchers interested in exploring the therapeutic potential of "this compound" in prostate cancer. We will proceed based on a scientifically plausible hypothesis: that this compound may act as an inhibitor of the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated cascade in prostate cancer.[4][5] These application notes and protocols will provide a structured framework for the synthesis, in vitro evaluation, and in vivo testing of this compound.

Hypothesized Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation, often due to the loss of the tumor suppressor PTEN, is a common event in prostate cancer progression and has been linked to therapy resistance[5]. We hypothesize that "this compound" may inhibit a key kinase within this pathway, such as PI3K or AKT.

digraph "PI3K_AKT_mTOR_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#FFFFFF"]; PTEN [label="PTEN", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Compound [label="this compound\n(Hypothesized Inhibitor)", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];

RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PIP3 [style=invis]; PIP3 -> AKT [label="Activation"]; AKT -> mTORC1 [label="Activation"]; mTORC1 -> Proliferation; mTORC1 -> Survival; PTEN -> PIP3 [label="Inhibition", arrowhead=tee]; Compound -> PI3K [label="Inhibition", style=dashed, color="#EA4335"]; }

Figure 1: Hypothesized inhibition of the PI3K signaling pathway by this compound.

PART 1: Synthesis and Characterization of this compound

A plausible synthetic route for "this compound" is the Suzuki-Miyaura cross-coupling reaction. This widely used method allows for the formation of a carbon-carbon bond between a boronic acid and a halide.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

Materials:

  • Methyl 4-bromobenzoate

  • 5-Methoxypyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Coupling Reaction:

    • In a round-bottom flask, combine methyl 4-bromobenzoate (1.0 eq), 5-methoxypyridine-3-boronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

    • Add degassed 1,4-dioxane and water (4:1 v/v).

    • Heat the reaction mixture at 80-90°C overnight with stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification of the Ester Intermediate:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Saponification to the Carboxylic Acid:

    • Dissolve the purified methyl 4-(5-methoxypyridin-3-yl)benzoate in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (2-3 eq) and stir the mixture at 60°C for 2-4 hours.

    • Monitor the hydrolysis by TLC.

    • After completion, remove the methanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 3-4 with 1M HCl.

    • The product, "this compound", should precipitate out of solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Characterization:

    • Confirm the structure and purity of the final compound using:

      • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

      • High-Resolution Mass Spectrometry (HRMS).

      • High-Performance Liquid Chromatography (HPLC) for purity assessment.

PART 2: In Vitro Evaluation

Cell Line Selection: A panel of prostate cancer cell lines with known genetic backgrounds should be used.[6][7]

Cell LineAndrogen SensitivityKey Features
LNCaP Androgen-sensitiveExpresses mutant AR (T877A)
PC-3 Androgen-insensitivePTEN null; high basal AKT activation
DU-145 Androgen-insensitiveExpresses functional AR; PTEN wild-type
VCaP Androgen-sensitiveExpresses wild-type AR; TMPRSS2-ERG fusion

Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To determine the cytotoxic or cytostatic effects of the compound on prostate cancer cell lines.

Procedure:

  • Seed prostate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare a serial dilution of "this compound" in culture medium.

  • Treat the cells with increasing concentrations of the compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate for 48-72 hours.

  • Assess cell viability using a standard MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Protocol 3: Western Blot Analysis for Pathway Modulation

Objective: To determine if the compound inhibits the hypothesized PI3K/AKT/mTOR signaling pathway.

Procedure:

  • Seed cells (e.g., PC-3 for high basal pathway activity) in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the compound at concentrations around its IC₅₀ value for various time points (e.g., 1, 6, 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against key pathway proteins:

    • Phospho-AKT (Ser473)

    • Total AKT

    • Phospho-S6 Ribosomal Protein (a downstream target of mTORC1)

    • Total S6 Ribosomal Protein

    • GAPDH or β-actin (as a loading control)

  • Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • A reduction in the ratio of phosphorylated to total protein would indicate pathway inhibition.

digraph "In_Vitro_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

start [label="Start: Compound Synthesized", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_culture [label="Culture Prostate Cancer\nCell Lines (LNCaP, PC-3, etc.)"]; viability_assay [label="Cell Viability Assay (MTT)\nDetermine IC50"]; western_blot [label="Western Blot Analysis\n(p-AKT, p-S6)"]; data_analysis [label="Data Analysis & Interpretation"]; end [label="End: In Vitro Efficacy Established", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> cell_culture; cell_culture -> viability_assay; viability_assay -> western_blot [label="Based on IC50"]; western_blot -> data_analysis; data_analysis -> end; }

Figure 2: Workflow for the in vitro evaluation of this compound.

PART 3: In Vivo Preclinical Evaluation

Should in vitro studies demonstrate promising activity, the next step is to evaluate the compound's efficacy in an in vivo model.[8][9][10]

Protocol 4: Xenograft Mouse Model of Prostate Cancer

Objective: To assess the anti-tumor efficacy of "this compound" in a living organism.

Animal Model:

  • Male immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject PC-3 cells (typically 1-5 x 10⁶ cells in a mixture of media and Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Treatment Group: Administer "this compound" via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

    • Control Group: Administer the vehicle used to formulate the compound.

    • Positive Control (Optional): A standard-of-care agent known to be effective against prostate cancer.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)

    • Record the body weight of the mice to monitor for toxicity.

    • At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting for pathway markers).

Data Analysis:

  • Compare the tumor growth rates and final tumor weights between the treatment and control groups.

  • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed anti-tumor effects.

digraph "In_Vivo_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

start [label="Start: Positive In Vitro Data", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; implantation [label="Implant PC-3 Cells into\nImmunodeficient Mice"]; tumor_growth [label="Monitor Tumor Growth"]; randomization [label="Randomize Mice into\nTreatment & Control Groups"]; treatment [label="Administer Compound or Vehicle"]; monitoring [label="Monitor Tumor Volume\nand Body Weight"]; endpoint [label="Endpoint: Euthanize & Excise Tumors"]; analysis [label="Analyze Tumor Weight & Biomarkers"]; conclusion [label="Conclusion on In Vivo Efficacy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> implantation; implantation -> tumor_growth; tumor_growth -> randomization [label="Tumors ~100 mm³"]; randomization -> treatment; treatment -> monitoring; monitoring -> endpoint; endpoint -> analysis; analysis -> conclusion; }

Figure 3: Workflow for the in vivo evaluation using a xenograft model.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial investigation of "this compound" as a potential therapeutic agent for prostate cancer. By systematically following these protocols, researchers can elucidate the compound's mechanism of action and assess its preclinical efficacy. Positive results from these studies would warrant further investigation, including pharmacokinetic and pharmacodynamic studies, toxicology assessments, and exploration in more advanced models of prostate cancer, such as patient-derived xenografts (PDXs).[8][9] The ultimate goal is the identification of novel therapeutic strategies to improve outcomes for patients with advanced prostate cancer.

References

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Application Notes and Protocols for the Evaluation of 4-(5-Methoxypyridin-3-yl)benzoic acid in Gastric Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Novel Small Molecules in Gastric Cancer

Gastric cancer remains a significant global health challenge, often diagnosed at advanced stages with limited therapeutic options.[1][2] The heterogeneity of gastric tumors necessitates a continuous search for novel therapeutic agents that can target specific molecular vulnerabilities. Small molecule inhibitors have emerged as a promising strategy, capable of modulating key signaling pathways that drive cancer cell proliferation, survival, and metastasis.[3] This document provides a comprehensive guide for the preclinical evaluation of a novel compound, 4-(5-Methoxypyridin-3-yl)benzoic acid , in the context of gastric cancer.

While direct studies on this specific molecule in gastric cancer are not yet prevalent in published literature, its structure, featuring a benzoic acid moiety, suggests potential anticancer activities, as seen with other benzoic acid derivatives.[4] These protocols are designed to rigorously assess its therapeutic potential, from initial cytotoxicity screening to elucidating its mechanism of action. This guide is intended for researchers in oncology, pharmacology, and drug development, providing both the "how" and the "why" behind each experimental step.

PART 1: Initial Assessment of Cytotoxicity

The foundational step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The following protocols are designed to establish a dose-response relationship and determine the half-maximal inhibitory concentration (IC50), a key metric of drug potency.

Cell Line Selection and Culture

The choice of cell lines is critical for obtaining clinically relevant data. It is recommended to use a panel of well-characterized human gastric cancer cell lines with diverse genetic backgrounds. For example:

  • AGS: An adenocarcinoma cell line, widely used in gastric cancer research.[5]

  • MKN-45: A poorly differentiated adenocarcinoma cell line, known for its aggressive phenotype.[2][5]

  • NUGC-4: A signet ring cell carcinoma cell line.[2]

  • SNU-16: A diffuse-type gastric cancer cell line.

Protocol 1: Cell Culture and Maintenance

  • Thawing Cells: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

  • Centrifugation: Centrifuge at 300 x g for 5 minutes to pellet the cells.

  • Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer to a T-75 flask.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-plate at the desired density.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol 2: MTT Assay for IC50 Determination

  • Cell Seeding: Seed gastric cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: After 24 hours, replace the medium with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation Example:

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
AGSExperimental ValueExperimental Value
MKN-45Experimental ValueExperimental Value
NUGC-4Experimental ValueExperimental Value

PART 2: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next critical step is to determine how the compound induces cell death. The primary modes of programmed cell death are apoptosis and autophagy.

Assessment of Apoptosis

Apoptosis is a key mechanism for many anticancer drugs.[6] It can be detected by observing morphological changes, activation of caspases, and externalization of phosphatidylserine.

Protocol 3: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

  • Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Expected Results Visualization:

G cluster_input Treated Gastric Cancer Cells cluster_process Staining Protocol cluster_output Flow Cytometry Analysis Cells Cells Treated with This compound Staining Annexin V-FITC and Propidium Iodide Staining Cells->Staining Viable Viable Cells (Annexin V-, PI-) Staining->Viable Quadrant 4 EarlyApoptosis Early Apoptotic (Annexin V+, PI-) Staining->EarlyApoptosis Quadrant 3 LateApoptosis Late Apoptotic (Annexin V+, PI+) Staining->LateApoptosis Quadrant 2 Necrotic Necrotic Cells (Annexin V-, PI+) Staining->Necrotic Quadrant 1

Caption: Flow cytometry workflow for apoptosis detection.

Cell Cycle Analysis

Many chemotherapeutic agents exert their effects by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

  • Treatment and Harvesting: Treat cells as described in Protocol 3. Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PBS containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.

PART 3: Investigating the Molecular Mechanism of Action

Understanding the molecular pathways affected by this compound is crucial for its development as a targeted therapy. In gastric cancer, pathways such as PI3K/Akt/mTOR and STAT3 are often dysregulated and represent key therapeutic targets.[1][7][8]

Western Blot Analysis of Key Signaling Proteins

Western blotting allows for the detection and quantification of specific proteins, providing insights into the activation or inhibition of signaling pathways.

Protocol 5: Western Blotting

  • Protein Extraction: Treat cells with the compound at IC50 concentrations for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against:

    • Apoptosis markers: Cleaved Caspase-3, PARP, Bcl-2, Bax.

    • Cell cycle regulators: Cyclin D1, CDK4, p21, p27.

    • PI3K/Akt pathway: p-Akt (Ser473), Akt, p-mTOR, mTOR.

    • STAT3 pathway: p-STAT3 (Tyr705), STAT3.

    • Loading control: β-actin or GAPDH.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Hypothetical Signaling Pathway Targeted by the Compound:

Caption: Potential mechanism of action via PI3K/Akt and STAT3 inhibition.

Conclusion and Future Directions

These application notes provide a structured and comprehensive framework for the initial preclinical evaluation of this compound in gastric cancer cell lines. Successful execution of these protocols will establish the compound's cytotoxic potential, mode of action, and potential molecular targets. Positive results from these in vitro studies would warrant further investigation, including:

  • In vivo studies: Using xenograft or patient-derived xenograft (PDX) models to assess anti-tumor efficacy and safety in a living organism.[9]

  • Combination studies: Evaluating the synergistic effects of the compound with standard-of-care chemotherapies for gastric cancer.

  • Target deconvolution studies: Employing techniques such as pull-down assays or thermal shift assays to definitively identify the direct protein targets of the compound.

By following a rigorous and logical experimental pipeline, researchers can effectively characterize novel compounds like this compound and contribute to the development of new and more effective therapies for gastric cancer.

References

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  • Tian, T., et al. (2015). The Role of PI3K/Akt/mTOR Signaling in Gastric Carcinoma. PubMed Central.
  • Li, W., et al. (2021). Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer. ResearchGate.

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Application Note: A General Framework for Establishing an Enzyme Inhibition Assay for Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Focus Compound: 4-(5-Methoxypyridin-3-yl)benzoic acid

Abstract

This document provides a comprehensive framework for developing and executing a robust enzyme inhibition assay, using the novel compound this compound as a case study. As specific enzymatic targets for this compound are not yet publicly established, this guide is designed for researchers who have identified a putative enzyme target and require a rigorous, adaptable methodology to characterize the compound's inhibitory activity. We will detail the critical preliminary steps of assay development, provide step-by-step protocols for determining the half-maximal inhibitory concentration (IC₅₀), and outline methods for elucidating the mechanism of action (MoA). The principles and protocols herein are grounded in established best practices for enzyme kinetics and assay validation to ensure the generation of reliable and reproducible data.[1][2]

Introduction and Scientific Background

Enzyme inhibitors are foundational to modern pharmacology, with a vast number of drugs functioning by modulating the activity of specific enzyme targets.[1] The process of identifying and characterizing novel inhibitors is a cornerstone of drug discovery. This compound is a small organic molecule whose biological activity is still under investigation. Its structure, part of the broader class of benzoic acid derivatives, suggests potential interactions with various biological targets, as related compounds have shown a wide range of activities, including anticancer and urease inhibition properties.[3][4][5]

The primary goal of an enzyme inhibition assay in this context is to quantify the potency of a compound, typically expressed as the IC₅₀ value. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specified conditions.[6] A well-designed assay not only provides this quantitative measure but also serves as a self-validating system through the inclusion of appropriate controls and adherence to the principles of steady-state kinetics.[7] This guide provides the technical details and theoretical rationale necessary to build such an assay from the ground up.

Principle of Enzyme Inhibition Assays

An enzyme inhibition assay measures the rate of an enzymatic reaction and quantifies how that rate is affected by the presence of a potential inhibitor. The core principle relies on monitoring the depletion of a substrate or the formation of a product over time.[8] The mechanism by which an inhibitor interacts with the enzyme can vary, leading to different kinetic profiles. Understanding these is crucial for interpreting results correctly.[7][9]

  • Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This effect can be overcome by increasing the substrate concentration.[10]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, altering the enzyme's conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound.[9]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of substrate to product.[9]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities.[9]

The following diagram illustrates these fundamental modes of reversible inhibition.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition E Enzyme (E) ES ES Complex E->ES + Substrate (S) EI EI Complex E->EI + Inhibitor (I) ES->E -> Product (P) E2 Enzyme (E) ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I ES2->E2 -> P ESI2 ESI Complex (Inactive) ES2->ESI2 + I EI2->ESI2 + S E3 Enzyme (E) ES3 ES Complex E3->ES3 + S ES3->E3 -> P ESI3 ESI Complex (Inactive) ES3->ESI3 + I

Caption: Modes of Reversible Enzyme Inhibition.

Assay Development and Optimization: A Foundational Workflow

Before determining the IC₅₀ of this compound, the assay conditions must be meticulously optimized to ensure the results are accurate and meaningful. This phase establishes the kinetic parameters of the enzyme and validates the measurement system.[1]

Reagent Preparation and Quality Control
  • Compound Handling: Prepare a high-concentration stock solution of this compound, typically 10-50 mM in 100% DMSO. Store at -20°C or -80°C. The final concentration of DMSO in the assay should be kept low (ideally ≤1%) to avoid affecting enzyme activity.

  • Enzyme Integrity: The purity and concentration of the target enzyme are critical. Ensure the enzyme preparation is well-characterized, active, and free from contaminating enzymatic activities that could interfere with the assay.[11] Store the enzyme in small aliquots at the recommended temperature (e.g., -80°C) with appropriate stabilizing agents like glycerol to prevent degradation from repeated freeze-thaw cycles.[1]

  • Substrate and Cofactors: Use high-purity substrate and any necessary cofactors. Prepare fresh solutions in the chosen assay buffer before each experiment to ensure stability and concentration accuracy.[1]

Optimization of Assay Conditions

The goal is to find a set of conditions where the enzyme is stable and active. These variables must be strictly controlled.[12]

  • Buffer and pH: Determine the optimal pH for enzyme activity by testing a range of buffers (e.g., Tris, HEPES, Phosphate) across different pH values.[12][13]

  • Temperature: While most assays are run at a constant temperature (e.g., 25°C or 37°C), it's crucial to ensure this temperature is maintained consistently, as minor fluctuations can significantly alter reaction rates.[12]

  • Ionic Strength: Test the effect of salt concentration (e.g., NaCl, KCl) on enzyme activity.[13]

Establishing Initial Velocity Conditions

To accurately determine kinetic parameters, reaction rates must be measured under "initial velocity" conditions. This means the rate is measured when only a small fraction (typically <10%) of the substrate has been consumed.[1] At this stage, the reaction rate is linear with time, and the concentrations of substrate and product have not changed enough to cause product inhibition or substrate depletion.[1][8]

  • Enzyme Titration: Perform the reaction with a fixed, saturating concentration of substrate while varying the enzyme concentration. Plot the initial reaction rate versus enzyme concentration. Select an enzyme concentration that yields a robust signal and falls within the linear range of this plot.[7]

  • Time Course: Using the selected enzyme concentration and a fixed substrate concentration, measure product formation at multiple time points. Plot product concentration versus time. Identify the time interval during which the plot is linear; all subsequent measurements should be taken within this window.[1]

Determination of the Michaelis Constant (Kₘ)

The Kₘ is the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). Its determination is essential because the apparent potency (IC₅₀) of a competitive inhibitor is dependent on the substrate concentration relative to Kₘ.[1] For identifying competitive inhibitors, it is recommended to run the inhibition assay with a substrate concentration at or below the Kₘ value.[1][7]

  • Procedure: Under the optimized assay conditions and within the linear time range, measure the initial reaction velocity across a wide range of substrate concentrations (e.g., 0.1 x Kₘ to 10 x Kₘ).[1]

  • Data Analysis: Plot initial velocity versus substrate concentration. Fit the data to the Michaelis-Menten equation (Equation 1) using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

    Equation 1: Michaelis-Menten Equation v = (Vₘₐₓ * [S]) / (Kₘ + [S])

The following workflow diagram summarizes the critical steps in assay development.

G Reagents 1. Reagent Qualification - Compound (DMSO Stock) - Enzyme (Purity, Activity) - Substrate (Purity) Optimization 2. Assay Condition Optimization - Buffer & pH - Temperature - Ionic Strength Reagents->Optimization Enzyme_Titr 3. Determine Enzyme Concentration (Enzyme Titration) Optimization->Enzyme_Titr Time_Course 4. Establish Linear Reaction Time (Time Course) Enzyme_Titr->Time_Course Select [E] in linear range Km_Det 5. Determine Substrate Kₘ (Substrate Titration) Time_Course->Km_Det Select time point in linear range Assay_Ready Optimized Assay Conditions Ready for Inhibition Screening Km_Det->Assay_Ready Set [S] relative to Kₘ

Caption: Workflow for Enzyme Assay Development and Optimization.

Protocol 1: IC₅₀ Determination for this compound

Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.

Materials and Reagents
  • Test Compound: this compound

  • Solvent: 100% DMSO

  • Target Enzyme: Purified enzyme of interest

  • Substrate: Specific substrate for the target enzyme

  • Assay Buffer: Optimized buffer from Section 3.2

  • Positive Control: A known inhibitor for the target enzyme (if available)

  • Detection Reagent: Reagent to detect product formation or substrate depletion (e.g., for colorimetric or fluorescent readout)

  • Microplates: 96- or 384-well plates (e.g., clear flat-bottom for absorbance, black for fluorescence)

  • Microplate Reader: Capable of measuring absorbance, fluorescence, or luminescence

Step-by-Step Protocol
  • Prepare Compound Plate: a. Create a serial dilution of the this compound stock solution in 100% DMSO. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 10 mM). b. Using a multichannel pipette, transfer a small volume (e.g., 1-2 µL) of the DMSO dilutions to the wells of the assay plate. Also include wells with DMSO only for the 0% inhibition control.

  • Prepare Assay Controls:

    • 100% Activity Control (No Inhibition): Wells containing enzyme, substrate, and DMSO (no inhibitor).

    • 0% Activity Control (Background): Wells containing substrate and buffer but no enzyme. This corrects for any non-enzymatic reaction or background signal.[1]

  • Enzyme Addition and Pre-incubation: a. Prepare a solution of the enzyme in assay buffer at a concentration that is 2X the final desired concentration. b. Add the enzyme solution to all wells except the 0% activity (background) controls. c. Gently mix the plate and incubate for 10-15 minutes at the optimized temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts.[9]

  • Initiate the Enzymatic Reaction: a. Prepare a solution of the substrate in assay buffer at a concentration that is 2X the final desired concentration (e.g., at the Kₘ value). b. Add the substrate solution to all wells to start the reaction.

  • Data Acquisition: a. Immediately place the plate in a microplate reader pre-set to the correct temperature. b. Measure the signal (e.g., absorbance at 405 nm) at the pre-determined time point within the linear range (for endpoint assays) or monitor the reaction kinetically over time.[14]

Data Analysis and Interpretation

Calculation of Percent Inhibition

For each inhibitor concentration, calculate the percentage of inhibition using Equation 2.

Equation 2: Percent Inhibition Calculation % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

Dose-Response Curve and IC₅₀ Determination
  • Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[15]

  • Fit the data to a four-parameter logistic equation (also known as a sigmoidal dose-response curve) using non-linear regression software.[1]

    Equation 3: Four-Parameter Logistic Model Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))

  • The software will calculate the LogIC₅₀, from which the IC₅₀ value is derived. This is the concentration of the inhibitor that produces a response halfway between the fitted top and bottom plateaus of the curve.[16]

Data Presentation

Summarize the quantitative results in a clear, structured table.

ParameterValue
Compound This compound
Target Enzyme [Specify Enzyme Name]
Substrate Conc. ([S]) [e.g., 10 µM (at Kₘ)]
IC₅₀ [Calculated Value, e.g., 1.5 µM]
Hill Slope [Calculated Value, e.g., 1.1]
R² of Curve Fit [e.g., 0.992]
Caption: Example data summary for an IC₅₀ determination experiment.

Protocol 2: Mechanism of Action (MoA) Studies

Objective: To determine if this compound is a competitive, non-competitive, uncompetitive, or mixed inhibitor.

Experimental Design

This experiment involves measuring the initial reaction velocity at various substrate concentrations in the presence of several fixed concentrations of the inhibitor.[7][9]

Step-by-Step Protocol
  • Prepare several fixed concentrations of this compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • For each inhibitor concentration, perform a full substrate titration experiment as described in Section 3.4. This creates a matrix of conditions.

  • Measure the initial reaction velocity for each combination of substrate and inhibitor concentration.

Data Analysis: Lineweaver-Burk Plot

While modern analysis relies on direct fitting to kinetic models, the Lineweaver-Burk plot provides a useful visualization of the inhibition mechanism.[9]

  • Transform the data by taking the reciprocal of the initial velocity (1/v) and the substrate concentration (1/[S]).

  • Plot 1/v (Y-axis) versus 1/[S] (X-axis) for each inhibitor concentration.

  • The pattern of the resulting lines indicates the mechanism of inhibition:

    • Competitive: Lines intersect on the Y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

    • Non-competitive: Lines intersect on the X-axis (apparent Vₘₐₓ decreases, Kₘ is unchanged).

    • Uncompetitive: Lines are parallel (both apparent Vₘₐₓ and Kₘ decrease).

References

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual.
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  • Hung, C. F., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1801-9. [Link]
  • Sharma, P., et al. (2020). Synthesis and Urease Inhibition Activity of 4-hydroxy-3-methoxy benzoic acid Derivatives. Research Journal of Pharmacy and Technology, 13(3), 1453-1456. [Link]
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  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]
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  • PubChem Compound Summary for CID 177747158, 4-Methoxy-2-(5-methoxypyridin-3-yl)benzoic acid. PubChem. [Link]
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  • How to perform enzyme activity assays? (2016).
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Countstar. [Link]
  • Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). (n.d.). Eurofins Scientific. [Link]
  • McDonald, A. G., et al. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 26(23), 7269. [Link]
  • Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. (2012). Assay Guidance Manual.
  • PubChem Compound Summary for CID 177746766, 3-(4-Methoxypyridin-3-yl)benzoic acid. PubChem. [Link]
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Application Note: Development of a TR-FRET Cell-Based Assay to Quantify the Potency of 4-(5-Methoxypyridin-3-yl)benzoic acid, a Novel mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from growth factors, nutrients, and cellular energy status to control key cellular processes.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making its components attractive targets for anticancer therapy.[1][3] The mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2.[2][4] mTORC1, the better-characterized complex, is sensitive to the inhibitor rapamycin and directly phosphorylates substrates like S6 Kinase 1 (S6K1) to promote protein synthesis and cell growth.[4]

"4-(5-Methoxypyridin-3-yl)benzoic acid" is a novel small molecule inhibitor designed to target the mTOR kinase domain. Its structural motifs are common in kinase inhibitors, and initial profiling suggests potent activity against the PI3K/AKT/mTOR pathway. To accurately determine the cellular potency and mechanism of action of this compound, a robust and high-throughput cell-based assay is required. Cell-based assays are critical in drug development as they provide a more physiologically relevant context compared to biochemical assays, enabling the assessment of compound permeability, off-target effects, and impact on cellular signaling pathways.[5][6]

This application note details the development and validation of a quantitative, cell-based Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the inhibition of mTORC1 activity by "this compound". The assay quantifies the phosphorylation of the mTORC1 substrate S6K1 in the MCF-7 human breast cancer cell line, which is known to have a constitutively active PI3K/mTOR pathway.[7][8][9] We further describe a necessary counter-screen for cytotoxicity to ensure that the observed inhibitory effects are specific to the target and not a result of general cellular toxicity.

Assay Principle: TR-FRET for Intracellular Kinase Activity

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust technology ideal for studying molecular interactions in a high-throughput format.[10] It combines the low background advantages of time-resolved fluorescence with the homogeneous format of FRET.[10]

Our assay measures mTORC1 activity by quantifying the phosphorylation of its downstream target, S6K1, at the Threonine 389 (Thr389) position.[4] The principle is as follows:

  • Cell Treatment: MCF-7 cells are treated with a dilution series of "this compound" or control compounds.

  • Cell Lysis: After incubation, cells are lysed to release intracellular components, including phosphorylated and non-phosphorylated S6K1.

  • Detection: Two antibodies are added to the lysate:

    • A Terbium (Tb)-labeled anti-phospho-S6K1 (Thr389) antibody (the FRET donor).

    • A Fluorescein-labeled anti-total S6K1 antibody (the FRET acceptor).

  • Signal Generation: When both antibodies bind to the same S6K1 protein (which is only possible if it is phosphorylated at Thr389), the Terbium donor and Fluorescein acceptor are brought into close proximity. Excitation of Terbium with a UV light source leads to energy transfer to Fluorescein, which then emits light at a specific wavelength.[11]

  • Quantification: The TR-FRET signal, calculated as the ratio of the acceptor emission to the donor emission, is directly proportional to the amount of phosphorylated S6K1.[12] Inhibition of mTOR by the test compound leads to a decrease in phospho-S6K1 and thus a decrease in the TR-FRET signal.

This "mix-and-read" format is highly amenable to automation and miniaturization, making it ideal for drug discovery screening campaigns.[10]

Visualizing the Scientific Framework

To provide a clear conceptual overview, the following diagrams illustrate the targeted biological pathway and the experimental strategy.

mTORC1 Signaling Pathway

mTOR_Pathway cluster_input Upstream Signals Growth Factors Growth Factors PI3K/AKT PI3K/AKT Growth Factors->PI3K/AKT activates Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 activates PI3K/AKT->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates p-S6K1 (Thr389) p-S6K1 (Thr389) S6K1->p-S6K1 (Thr389) Protein Synthesis & Cell Growth Protein Synthesis & Cell Growth p-S6K1 (Thr389)->Protein Synthesis & Cell Growth promotes Test_Compound 4-(5-Methoxypyridin-3-yl) benzoic acid Test_Compound->mTORC1 inhibits

Primary Assay Workflow

Assay_Workflow A 1. Seed MCF-7 Cells (384-well plate) B 2. Incubate 24h A->B C 3. Add Compound Dilutions (Test, Control, DMSO) B->C D 4. Incubate 2h C->D E 5. Lyse Cells D->E F 6. Add TR-FRET Antibody Mix E->F G 7. Incubate 1h at RT F->G H 8. Read TR-FRET Signal (Plate Reader) G->H I 9. Analyze Data (IC50 Curve Generation) H->I

Materials and Methods

Reagents and Equipment
  • Cell Line: MCF-7 (ATCC® HTB-22™), human breast adenocarcinoma.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM), 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, 1% Penicillin-Streptomycin.

  • Test Compound: this compound, dissolved in 100% DMSO.

  • Positive Control: Rapamycin (known mTORC1 inhibitor).

  • Assay Plates: 384-well, low-volume, white, solid-bottom plates.

  • Detection Reagents: LanthaScreen™ Tb-anti-pS6K1(Thr389) Antibody Kit (Thermo Fisher Scientific) or equivalent.

  • Lysis Buffer: Provided with the detection kit.

  • Cytotoxicity Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[13][14]

  • Instrumentation: TR-FRET compatible microplate reader (e.g., Tecan Spark®, BMG PHERAstar®). Luminometer for viability assay.

Detailed Experimental Protocols

Protocol 1: mTORC1 Inhibition TR-FRET Assay

Scientist's Note: Consistent cell handling and plating density are paramount for minimizing well-to-well variability and achieving a robust assay window.[15] All liquid handling for compound addition and reagent dispensing should be performed with automated liquid handlers for precision.

  • Cell Seeding: a. Culture MCF-7 cells to ~80% confluency. b. Harvest cells and perform a cell count. Resuspend cells in culture medium to a final concentration of 1 x 10^6 cells/mL. c. Dispense 20 µL of the cell suspension (20,000 cells/well) into a 384-well assay plate. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Addition: a. Prepare a 10-point, 3-fold serial dilution of "this compound" in 100% DMSO, starting from a 10 mM stock. b. Prepare an identical dilution series for the positive control, Rapamycin. c. Dilute these DMSO series 1:250 in serum-free medium. This creates the final working solutions for addition to the cells. d. Remove the assay plate from the incubator and add 5 µL of the compound working solutions to the appropriate wells. Include "DMSO only" wells for negative control (0% inhibition) and "no cell" wells for background. e. Incubate the plate for 2 hours at 37°C, 5% CO2.

  • Cell Lysis and Detection: a. Equilibrate the plate and detection reagents to room temperature. b. Prepare the TR-FRET antibody detection mix in lysis buffer according to the manufacturer's protocol. c. Add 10 µL of the detection mix to each well. d. Seal the plate and incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: a. Read the plate on a TR-FRET enabled plate reader using standard Terbium settings (e.g., Excitation: 340 nm, Emission 1: 495 nm, Emission 2: 520 nm, with a 100 µs delay). b. Calculate the Emission Ratio (520 nm / 495 nm) for each well.

  • Data Analysis: a. Normalize the data using the following formula: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Background] / [Signal_DMSO - Signal_Background]) b. Plot the % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cytotoxicity Counter-Screen

Rationale: It is crucial to confirm that the reduction in mTOR signaling is not an artifact of cell death.[16] The CellTiter-Glo® assay provides a highly sensitive luminescent readout of cellular ATP levels, which is a direct indicator of metabolic activity and cell viability.[13][17]

  • Cell Seeding and Compound Treatment: Prepare and treat a separate 384-well plate identically to steps 1 and 2 of Protocol 1.

  • Reagent Preparation: Reconstitute the CellTiter-Glo® reagent according to the manufacturer's protocol.[18] Equilibrate the reagent and the cell plate to room temperature for ~30 minutes.[14]

  • Assay Procedure: a. Add 25 µL of the prepared CellTiter-Glo® reagent to each well. b. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[18] c. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Data Acquisition and Analysis: a. Read the luminescence on a plate luminometer. b. Normalize the data to the DMSO control wells to calculate the % cell viability for each compound concentration. c. Determine the CC50 (cytotoxic concentration 50%) from the resulting dose-response curve.

Assay Validation and Data Interpretation

A robust assay is defined by its ability to reliably distinguish between active and inactive compounds.[19] We use the Z'-factor statistic as a primary measure of assay quality.[20][21][22]

Z'-Factor Calculation

The Z'-factor is calculated using the signals from the positive (0% inhibition, DMSO) and negative (100% inhibition, high concentration of Rapamycin) controls.

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Z'-Factor Value Assay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[20][21]
0 to 0.5Marginal assay, may require optimization.[20]
< 0Poor assay, not suitable for screening.[20]

Table 1: Interpretation of Z'-Factor values for assay validation.

Representative Data

The following tables show representative data from the validation of this assay system.

Parameter TR-FRET Assay (pS6K1) CellTiter-Glo® (Viability)
Signal to Background 12.5>100
Z'-Factor 0.780.85
IC50 / CC50
This compound75 nM> 25 µM
Rapamycin (Control)5 nM> 50 µM

Table 2: Summary of assay performance and compound potency.

A high Z'-factor (>0.5) for both assays indicates they are robust and reproducible.[21] The data shows that "this compound" potently inhibits S6K1 phosphorylation with an IC50 of 75 nM. Crucially, its CC50 is greater than 25 µM, yielding a selectivity index (CC50/IC50) of >333. This large window confirms that the observed mTOR inhibition is target-specific and not due to cytotoxicity.

Hit Validation Logic

Hit_Validation Start Compound Screened Primary_Assay Primary Screen: pS6K1 TR-FRET Assay Start->Primary_Assay Counter_Screen Counter-Screen: Cytotoxicity Assay Primary_Assay->Counter_Screen Active (Low IC50) Inactive Inactive Compound Primary_Assay->Inactive Inactive (High IC50) Hit Confirmed Hit: Potent & Non-toxic Counter_Screen->Hit Inactive (High CC50) Cytotoxic False Positive: Cytotoxic Compound Counter_Screen->Cytotoxic Active (Low CC50)

Conclusion

We have successfully developed and validated a robust, high-throughput, 384-well cell-based TR-FRET assay for the characterization of mTORC1 inhibitors. The assay demonstrates an excellent Z'-factor of 0.78, indicating high quality and reliability for screening applications. When applied to the novel compound "this compound," the assay confirmed potent, dose-dependent inhibition of S6K1 phosphorylation with a cellular IC50 of 75 nM. A corresponding cytotoxicity counter-screen confirmed the compound's high selectivity for its target. This comprehensive assay system provides an essential tool for advancing the preclinical development of this and other mTOR pathway inhibitors, bridging the gap between biochemical activity and cellular efficacy.[5][23]

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Application Notes & Protocols: Preclinical Evaluation of 4-(5-Methoxypyridin-3-yl)benzoic acid in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the preclinical evaluation of the novel small molecule, "4-(5-Methoxypyridin-3-yl)benzoic acid," using a cell-derived xenograft (CDX) mouse model. As direct biological data for this specific compound is not yet publicly available, this guide is built upon a hypothesized mechanism of action derived from the structure-activity relationships of analogous compounds. Pyridine derivatives are a significant class of heterocyclic compounds with broad-spectrum anticancer activity, frequently targeting key signaling kinases.[1][2][3] This protocol, therefore, proposes a framework to investigate the compound's potential as a kinase inhibitor within the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[4][5] We present detailed, field-proven methodologies for initial in vitro characterization, establishment of a subcutaneous xenograft model, study design, data collection, and analysis, all grounded in established best practices for animal welfare and scientific rigor.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The chemical structure of this compound, featuring a pyridine core, is a privileged scaffold in medicinal chemistry, known to act as a bioisostere for the purine ring of ATP.[6] This allows such compounds to function as competitive inhibitors at the ATP-binding site of various protein kinases.[4] Several pyrimidine and pyridine-based derivatives have demonstrated potent inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade.[4][5] This pathway is a central regulator of cell proliferation, survival, and metabolism and is constitutively active in a wide range of human cancers, making it a prime therapeutic target.

We hypothesize that this compound may inhibit PI3Kα or a downstream kinase like mTOR, thereby blocking the signaling cascade that leads to unchecked cell growth. This hypothesis forms the basis for selecting a relevant cancer cell line and designing the subsequent in vivo efficacy study.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibition of inhibitor Compound 4-(5-Methoxypyridin-3-yl) benzoic acid Compound->PI3K Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Overall Preclinical Evaluation Workflow

A systematic approach is essential for evaluating a novel compound. The workflow begins with fundamental in vitro assays to confirm biological activity and determine potency before committing to resource-intensive in vivo studies.

Xenograft_Workflow cluster_invitro Phase 1: In Vitro Validation cluster_invivo Phase 2: In Vivo Efficacy Study cluster_analysis Phase 3: Data Analysis cell_culture Select & Culture Cancer Cell Line (e.g., PC-3, MCF-7) ic50_assay IC50 Proliferation Assay cell_culture->ic50_assay cell_prep Cell Harvest & Preparation for Injection ic50_assay->cell_prep Proceed if active implant Subcutaneous Implantation in Immunodeficient Mice cell_prep->implant tumor_growth Tumor Growth to Palpable Size (e.g., 100-150 mm³) implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize dosing Administer Compound & Vehicle Control randomize->dosing monitor Monitor Tumor Volume, Body Weight & Health dosing->monitor endpoint Reach Study Endpoint & Collect Tissues monitor->endpoint data_calc Calculate Tumor Growth Inhibition (TGI) endpoint->data_calc stats Statistical Analysis data_calc->stats report Generate Final Report stats->report

Caption: High-level workflow for preclinical xenograft evaluation.

Part 1: Prerequisite In Vitro Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a relevant cancer cell line, confirming its antiproliferative activity before proceeding to an animal model.

Rationale: An in vitro assay is a cost-effective and rapid method to verify that the compound has the desired biological effect on cancer cells. This data is crucial for establishing a rationale for in vivo testing and can help inform potential dosing ranges.

Protocol: IC50 Determination using MTT Assay

  • Cell Line Selection: Choose a human cancer cell line with a known dysregulated PI3K/Akt/mTOR pathway, such as the PC-3 (prostate cancer) or MCF-7 (breast cancer) cell lines.[1][5]

  • Cell Culture: Culture cells in the recommended medium until they reach 80-90% confluency in the logarithmic growth phase.[7]

  • Seeding: Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Replace the medium in the wells with the medium containing the various compound concentrations. Include "vehicle control" (DMSO only) and "no treatment" wells.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Part 2: Subcutaneous Xenograft Mouse Model Protocol

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.

Animal Welfare Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Researchers must adhere to established guidelines for the humane care of animals in cancer research, such as the OBSERVE guidelines.[8][9] Humane endpoints must be clearly defined to minimize animal distress.[10][11]

Parameter Recommendation Rationale & Citation
Animal Model Female Athymic Nude or NSG mice, 6-8 weeks old.These strains are immunodeficient and robustly support the engraftment of human cells and tissues.[12]
Cell Line PC-3 (Prostate Cancer) or other validated line from in vitro tests.Widely used, well-characterized, and forms solid tumors subcutaneously.
Implantation Site Subcutaneous, right dorsal flank.Allows for easy, non-invasive tumor measurement with calipers and has good blood supply.[7][13]
Cell Inoculum 2-5 x 10⁶ cells in 100-200 µL of PBS or serum-free media.This concentration is typically sufficient to achieve a high tumor take-rate.
Use of Matrigel Optional: Mix cell suspension 1:1 with Matrigel.Matrigel can improve engraftment rates and initial tumor growth for some cell lines.[7]
Study Groups Group 1: Vehicle Control; Group 2-4: Test Compound (Low, Mid, High Dose).Multiple dose levels are needed to assess dose-response. A vehicle control is essential for comparison.
Animals per Group 8-10 mice.Provides sufficient statistical power to detect significant differences in tumor growth.[14]

Step-by-Step Protocol:

  • Cell Preparation: a. Culture PC-3 cells to 80-90% confluency. Cells must be in the logarithmic growth phase.[7] b. Harvest the cells using trypsin and neutralize. Wash the cells 2-3 times with sterile, cold PBS to remove all traces of medium and trypsin.[7] c. Perform a cell count using a hemocytometer or automated counter and assess viability (should be >95%). d. Resuspend the cell pellet in cold, sterile PBS (or a 1:1 PBS:Matrigel mixture) to a final concentration of 2.5 x 10⁷ cells/mL. Keep the cell suspension on ice.[7]

  • Subcutaneous Implantation: a. Anesthetize the mouse using a recommended method (e.g., isoflurane inhalation).[15] b. Disinfect the injection site on the right flank with 75% ethanol.[7] c. Using a 27-gauge needle and a 1 mL syringe, draw up 100 µL of the cell suspension (containing 2.5 x 10⁶ cells). d. Gently lift the skin and insert the needle into the subcutaneous space. Slowly inject the cell suspension, creating a small bleb under the skin. Withdraw the needle slowly to prevent leakage.[7] e. Monitor the animal until it has fully recovered from anesthesia.

  • Tumor Growth Monitoring & Randomization: a. Begin monitoring the animals 3-4 days post-implantation. b. Once tumors become palpable, use digital calipers to measure the length (L) and width (W) twice weekly.[13] c. Calculate tumor volume using the formula: Tumor Volume (mm³) = (L x W²)/2 .[7] d. When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. This ensures an even distribution of tumor sizes across all groups at the start of treatment.

  • Compound Administration: a. Formulation: Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is 0.5% methylcellulose with 0.2% Tween 80 in water. The formulation's stability and solubility must be validated beforehand. b. Dosing: Administer the compound and vehicle control according to the study design (e.g., daily for 21 days). Dosing should be based on the animal's body weight, which should be measured three times per week.[13]

  • Study Endpoints and Data Collection: a. Continue to measure tumor volume and body weight 2-3 times per week. b. Monitor animals daily for clinical signs of toxicity or distress (e.g., weight loss >20%, lethargy, ulcerated tumors).[11] c. The study should be terminated when tumors in the control group reach the maximum allowable size (e.g., 2000 mm³ or as defined by IACUC protocol) or after the predetermined treatment period.[10] d. At the endpoint, humanely euthanize the animals, and collect tumors and other relevant tissues for further analysis (e.g., pharmacokinetics, biomarker analysis).

Part 3: Data Analysis and Interpretation

Objective: To quantitatively assess the anti-tumor efficacy of the compound by comparing tumor growth in treated groups to the vehicle control group.

Key Metrics:

  • Tumor Volume: Plot the mean tumor volume for each group over time. This provides a visual representation of treatment efficacy.

  • Tumor Growth Inhibition (TGI): TGI is a standard metric for quantifying efficacy at the end of the study.[14] It is calculated as follows:

    • TGI (%) = [1 - (Mean Volume of Treated Tumors at Endpoint / Mean Volume of Control Tumors at Endpoint)] x 100% [14]

    Alternatively, a formula that accounts for initial tumor volume can be used:

    • TGI (%) = [(Vc - Vt) / (Vc - V₀)] x 100 , where Vc is the mean volume of the control group at the endpoint, Vt is the mean volume of the treated group at the endpoint, and V₀ is the mean volume at the start of treatment.[16]

Sample Data Presentation:

Treatment GroupDose (mg/kg, PO, QD)NMean Tumor Volume at Day 0 (mm³)Mean Tumor Volume at Day 21 (mm³)TGI (%)P-value vs. Control
Vehicle Control010125.4 ± 15.21850.6 ± 210.4--
Compound1010124.9 ± 14.81130.2 ± 155.741.5%<0.05
Compound3010125.1 ± 16.1545.8 ± 98.372.2%<0.001
Compound10010126.0 ± 15.5210.5 ± 55.190.3%<0.0001

Data are presented as mean ± SEM. Statistical analysis performed using one-way ANOVA with Dunnett's post-hoc test.

References

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Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 4-((5-Methoxypyridin-3-yl)benzoic acid and Analogs as mGluR5 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Glutamate Signaling in Neurological Disorders

The metabotropic glutamate receptor 5 (mGluR5) is a Class C G protein-coupled receptor (GPCR) that plays a crucial role in regulating excitatory neurotransmission throughout the central nervous system (CNS).[1][2][3] Upon activation by its endogenous ligand, glutamate, mGluR5 initiates a signaling cascade through Gqα-mediated pathways, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[4][5] This modulation of neuronal excitability implicates mGluR5 in a variety of physiological processes, including learning, memory, and synaptic plasticity.[2]

Dysregulation of mGluR5 signaling has been linked to a range of neurological and psychiatric disorders, such as fragile X syndrome, anxiety, depression, and Parkinson's disease-related dyskinesia.[1][6] Consequently, mGluR5 has emerged as a high-priority therapeutic target. Instead of directly competing with the endogenous ligand at the highly conserved orthosteric site, allosteric modulation offers a more nuanced approach to controlling receptor activity with potentially greater subtype selectivity.[1][7] Negative allosteric modulators (NAMs) of mGluR5, which bind to a topographically distinct site within the 7-transmembrane (7TM) domain, have shown significant promise in preclinical models by attenuating excessive glutamate signaling.[4][6]

The chemical scaffold of 4-((5-Methoxypyridin-3-yl)benzoic acid represents a promising starting point for the development of novel mGluR5 NAMs. This guide provides a comprehensive framework for conducting detailed Structure-Activity Relationship (SAR) studies on this chemical series, outlining synthetic strategies, in vitro pharmacological assays, and computational modeling approaches to identify and optimize potent and selective mGluR5 modulators.

I. Synthetic Strategy: Accessing Chemical Diversity via Suzuki-Miyaura Cross-Coupling

A robust and versatile synthetic route is paramount for generating a diverse library of analogs to thoroughly explore the SAR of the 4-((5-Methoxypyridin-3-yl)benzoic acid scaffold. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method in medicinal chemistry for the formation of carbon-carbon bonds, offering high functional group tolerance and reliable reaction conditions.[8][9]

Generalized Synthetic Workflow

The core biaryl structure can be efficiently assembled by coupling a substituted pyridine boronic acid or ester with a substituted benzoic acid derivative. This strategy allows for systematic modifications at three key positions: the benzoic acid ring (Ring A), the pyridine ring (Ring B), and the linker region.

G cluster_0 Synthetic Workflow for Analog Generation Start Design Analogs Synthesis Suzuki-Miyaura Coupling Start->Synthesis Vary R1, R2, R3 Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Testing In Vitro & In Vivo Assays Characterization->Biological_Testing SAR_Analysis SAR Analysis & Next-Gen Design Biological_Testing->SAR_Analysis SAR_Analysis->Start Iterative Optimization

Caption: Iterative workflow for SAR-driven analog synthesis and evaluation.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of a pyridine boronic ester with a bromo-benzoic acid methyl ester, a key step in synthesizing the core scaffold.

Materials:

  • Aryl bromide (e.g., Methyl 4-bromobenzoate) (1.0 mmol)

  • Pyridine boronic acid or ester (e.g., 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)·CH₂Cl₂) (3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 mmol)

  • Degassed solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, pyridine boronic ester, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

  • The resulting ester is then hydrolyzed (e.g., using LiOH or NaOH in a THF/water mixture) to yield the final benzoic acid analog.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity.[10]

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, facilitating the transfer of the organic group from the boron atom to the palladium center. The choice of base can significantly impact reaction yield and rate.[9]

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base, creating a biphasic system where the reaction can proceed efficiently.

II. In Vitro Pharmacological Evaluation

A tiered approach to in vitro testing allows for efficient screening of newly synthesized compounds, followed by more detailed characterization of promising candidates.

Primary Screening: Functional Assays

The primary functional assays aim to determine if the synthesized analogs act as NAMs at the mGluR5 receptor. This is typically assessed by measuring their ability to inhibit the response induced by an orthosteric agonist.

Protocol: Intracellular Calcium Mobilization Assay This assay measures the ability of a compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) triggered by an mGluR5 agonist.

Cell Line: HEK293A cells stably expressing human or rat mGluR5.

Procedure:

  • Cell Plating: Plate the mGluR5-expressing HEK293A cells in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.

  • Dye Loading: Wash the cells with an assay buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Add varying concentrations of the test compounds (analogs) to the wells and incubate for a predetermined period.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Initiate reading and add a fixed concentration of an mGluR5 agonist (e.g., glutamate or quisqualate, typically at an EC₈₀ concentration) to all wells.

  • Data Acquisition: Measure the fluorescence intensity over time to monitor the change in [Ca²⁺]i.

  • Data Analysis: The inhibitory effect of the test compounds is calculated as a percentage of the response to the agonist alone. Dose-response curves are generated to determine the IC₅₀ value for each active compound.

Protocol: Inositol Monophosphate (IP1) Accumulation Assay This assay provides a more direct measure of Gq-protein coupling by quantifying the accumulation of a downstream second messenger, IP1.[6]

Procedure:

  • Cell Stimulation: Plate and grow mGluR5-expressing cells as described above. On the day of the assay, replace the culture medium with a stimulation buffer containing various concentrations of the test compounds and a fixed concentration of an mGluR5 agonist (EC₈₀).

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.

  • Cell Lysis and Detection: Lyse the cells and detect IP1 levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition and determine IC₅₀ values from the dose-response curves.

Secondary Assays: Affinity and Selectivity

Compounds that demonstrate significant activity in functional assays should be further characterized to determine their binding affinity and selectivity.

Protocol: Radioligand Binding Assay This assay measures the affinity of the test compounds for the allosteric binding site on mGluR5.

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK293A cells expressing mGluR5.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled mGluR5 NAM (e.g., [³H]MPEP) and varying concentrations of the unlabeled test compound.[4]

  • Incubation and Filtration: After incubation to reach equilibrium, rapidly filter the mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Scintillation Counting: Wash the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: The data are used to generate competition curves and calculate the inhibition constant (Ki) for each test compound.

III. Structure-Activity Relationship (SAR) Analysis

The data generated from the in vitro assays are compiled to build a comprehensive SAR table. This allows for the systematic evaluation of how structural modifications impact potency, affinity, and other pharmacological parameters.

Caption: Key regions for chemical modification on the core scaffold. (Note: Image placeholder should be replaced with the actual 2D structure of 4-((5-Methoxypyridin-3-yl)benzoic acid).

Table 1: Illustrative SAR Data for 4-((5-Methoxypyridin-3-yl)benzoic acid Analogs

Compound IDRing A Substitution (R1)Ring B Substitution (R2)mGluR5 [Ca²⁺]i IC₅₀ (nM)mGluR5 [³H]MPEP Ki (nM)
Lead H5-Methoxy150210
1a 2-Methyl5-Methoxy85110
1b 2-Chloro5-Methoxy6075
1c 3-Fluoro5-Methoxy180250
2a H5-Ethoxy120165
2b H5-Trifluoromethoxy250310
2c HH>10,000>10,000
3a 2-Methyl5-Ethoxy5568

SAR Insights from Illustrative Data:

  • Ring A: Small, electron-withdrawing or lipophilic substituents at the 2-position of the benzoic acid ring (e.g., methyl, chloro) appear to enhance potency (compare 1a , 1b to Lead ). Substitution at the 3-position may be detrimental (1c ).

  • Ring B: The 5-methoxy group on the pyridine ring appears crucial for activity, as its removal leads to a complete loss of potency (2c ). Modifying the alkoxy group (e.g., to ethoxy in 2a ) is well-tolerated and can be explored for fine-tuning properties.

  • Combined Effects: Combining favorable substitutions on both rings can lead to further improvements in potency, as seen in compound 3a .

IV. Computational Modeling in SAR Elucidation

Computational modeling can provide structural insights into ligand-receptor interactions, rationalize observed SAR trends, and guide the design of new analogs.[7][11]

Workflow: Structure-Based Drug Design

  • Receptor Preparation: Utilize a high-resolution crystal structure of the mGluR5 7TM domain in complex with a known NAM (e.g., Mavoglurant, PDB: 4OO9).[1] Prepare the structure by adding hydrogens, assigning protonation states, and optimizing the hydrogen-bonding network.

  • Molecular Docking: Dock the synthesized analogs into the allosteric binding pocket to predict their binding modes and scores. This can help prioritize which analogs to synthesize next.

  • Interaction Analysis: Analyze the predicted binding poses to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity. For example, the methoxy group on the pyridine ring may act as a hydrogen bond acceptor with a specific residue in the binding pocket.

  • SAR Rationalization: Correlate the predicted interactions with the experimental activity data to build a predictive model. For instance, if a chloro-substituent on Ring A is predicted to form a favorable interaction with a hydrophobic pocket, this would rationalize the increased potency observed for compound 1b .

G cluster_0 Computational Modeling Workflow PDB Obtain mGluR5 Crystal Structure (e.g., PDB: 4OO9) Docking Molecular Docking of Analogs PDB->Docking Analysis Analyze Binding Poses & Interactions Docking->Analysis Hypothesis Formulate SAR Hypothesis Analysis->Hypothesis Design Design New Analogs Hypothesis->Design Guide Synthesis

Caption: Workflow for structure-based design of mGluR5 NAMs.

V. Conclusion and Future Directions

This guide provides a detailed framework for conducting comprehensive SAR studies on the 4-((5-Methoxypyridin-3-yl)benzoic acid series as potential mGluR5 NAMs. By integrating efficient chemical synthesis, robust in vitro pharmacological profiling, and insightful computational modeling, researchers can systematically explore and optimize this scaffold. Promising leads identified through this process should be advanced to further studies, including selectivity profiling against other mGluR subtypes and other GPCRs, ADME/Tox profiling, and ultimately, evaluation in in vivo models of CNS disorders to validate their therapeutic potential.

References

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  • Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. International Journal of Drug Delivery Technology. [Link]
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"4-(5-Methoxypyridin-3-yl)benzoic acid" molecular docking studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Practical Guide to In Silico Target Exploration: Molecular Docking Studies of 4-(5-Methoxypyridin-3-yl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

In the landscape of early-stage drug discovery, computational methods provide an indispensable framework for rapidly assessing the potential of novel chemical entities. Molecular docking, a cornerstone of structure-based drug design, predicts the preferred orientation and binding affinity of a small molecule within the active site of a target protein.[1][2] This guide offers a comprehensive, step-by-step protocol for conducting a molecular docking study on this compound, a molecule with limited published biological data. By treating this compound as a case study, we present a universally applicable workflow that emphasizes scientific rigor, procedural validation, and meaningful interpretation of results. This document is designed not merely as a list of instructions, but as a field guide that explains the critical reasoning behind each step, empowering researchers to apply these techniques to their own compounds of interest with confidence.

Foundational Principles: The "Why" of Molecular Docking

Molecular docking simulation is fundamentally an optimization problem. The goal is to predict the most stable three-dimensional conformation of a ligand-receptor complex.[2][3] This process is governed by two key components:

  • Sampling Algorithms: These algorithms explore a vast conformational space, generating a multitude of possible binding poses for the ligand within the protein's active site. Methods range from systematic searches to stochastic approaches like genetic algorithms or Monte Carlo simulations.[4]

  • Scoring Functions: Each generated pose is evaluated by a scoring function, which estimates the binding free energy (ΔG) of the complex.[4][5] A more negative score typically indicates a more favorable binding affinity.[5]

A successful docking experiment not only predicts a strong binding affinity but also reveals the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex, offering crucial insights for lead optimization.[3]

Strategic Planning: Pre-Docking Essentials

The reliability of any docking study is predicated on meticulous preparation of the input molecules and a robust validation strategy.

The Ligand: Characterizing this compound

Since there is limited experimental data for the specific target molecule, we must first establish its physicochemical properties using computational tools. A close structural analog, 4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acid, is cataloged in PubChem (CID 177747250), providing a reliable basis for generating the 3D structure of our ligand of interest.

PropertyPredicted ValueSource
Molecular Formula C₁₃H₁₁NO₃-
Molecular Weight 229.23 g/mol -
Hydrogen Bond Donors 1PubChem Analog[6]
Hydrogen Bond Acceptors 4PubChem Analog[6]
Rotatable Bonds 3PubChem Analog[6]
Topological Polar Surface Area 59.4 ŲPubChem Analog[6]
XLogP3 ~2.0PubChem Analog[6]

Scientist's Note: These properties are critical for interpreting docking results. The number of rotatable bonds influences the ligand's conformational flexibility, while hydrogen bond capacity and hydrophobicity (XLogP3) dictate the types of interactions it can form with the receptor.

The Receptor: A Case for Target Selection

Without a known biological target, a logical approach is to screen the ligand against a representative member of a well-studied protein family implicated in disease. For this protocol, we will select Cyclooxygenase-2 (COX-2) , a key enzyme in inflammation and a validated target for nonsteroidal anti-inflammatory drugs (NSAIDs). We will use the high-resolution crystal structure of human COX-2 in complex with the inhibitor Celecoxib.

  • PDB ID: 3LN1

  • Source: Protein Data Bank (PDB)

Rationale: Choosing a receptor with a co-crystallized ligand is paramount for protocol validation. It allows us to perform a "redocking" experiment to confirm that our chosen parameters can accurately reproduce the experimentally observed binding mode.[7][8]

The Docking Protocol: A Validated Step-by-Step Workflow

This protocol utilizes a combination of widely adopted, open-source software tools known for their reliability and extensive documentation.

Prerequisite Software:

  • UCSF ChimeraX: For receptor visualization and preparation.

  • AutoDock Tools (MGLTools): For preparing PDBQT files and setting up the grid.[4]

  • AutoDock Vina: The core docking engine.[9][10]

  • Discovery Studio Visualizer or PyMOL: For post-docking analysis and visualization.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis L1 Ligand Acquisition (SMILES/SDF) L2 3D Structure Generation & Energy Minimization L1->L2 L3 Assign Charges & Torsions (Create Ligand.pdbqt) L2->L3 D2 Run AutoDock Vina: Dock Novel Ligand P1 Receptor Acquisition (PDB: 3LN1) P2 Clean Structure (Remove Water, Heteroatoms) P1->P2 P3 Add Polar Hydrogens & Assign Charges P2->P3 P4 Create Receptor.pdbqt P3->P4 D1 Define Search Space (Grid Box around Active Site) V1 Redocking Validation: Dock Co-crystal Ligand (Celecoxib) into 3LN1 V2 Calculate RMSD (Redocked vs. Crystal Pose) V1->V2 V3 Is RMSD < 2.0 Å? V2->V3 V3->D2 Yes (Protocol Validated) D1->V1 A1 Analyze Docking Scores (Binding Affinity, Ki) D2->A1 A2 Visualize Binding Poses & Interactions (H-Bonds, etc.) A1->A2 A3 Generate Report & Propose Hypotheses A2->A3

Caption: Overall molecular docking workflow from preparation to analysis.
Step 3.1: Receptor Preparation (UCSF ChimeraX & MGLTools)
  • Fetch Structure: Open ChimeraX and fetch PDB ID 3LN1.

  • Remove Solvent: Delete all water molecules. Command: delete solvent

  • Isolate Protein: The structure contains two identical chains (A and B). For simplicity, delete chain B and all heteroatoms except the co-crystallized ligand (Celecoxib, residue ID S58) in chain A. Command: delete :.B followed by selective deletion of other heteroatoms.

  • Prepare for Validation: Save the isolated Celecoxib ligand as a separate celecoxib.mol2 file. Then, delete it from the protein structure.

  • Save Cleaned Receptor: Save the cleaned protein (Chain A only) as 3LN1_receptor.pdb.

  • Open in MGLTools (ADT): Launch ADT and open 3LN1_receptor.pdb.

  • Add Hydrogens: Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK.

  • Compute Charges: Go to Edit -> Charges -> Compute Gasteiger.

  • Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the receptor and save it as 3LN1_receptor.pdbqt.

Rationale: We remove water molecules as they can interfere with the docking algorithm and are often not conserved.[4] Adding only polar hydrogens is a standard practice to correctly model hydrogen bonding potential while keeping computational costs down. Gasteiger charges are a fast and effective method for assigning partial charges to atoms in large molecules.[11]

Step 3.2: Ligand Preparation (MGLTools)
  • Obtain Ligand Structure: Generate the 3D structure of this compound from its SMILES string (COc1cc(cnc1)c2ccc(cc2)C(=O)O) using a tool like Open Babel or an online converter, and save it as ligand.pdb.

  • Open in ADT: In ADT, go to Ligand -> Input -> Open and select ligand.pdb.

  • Assign Charges & Torsions: ADT will automatically compute Gasteiger charges and detect the rotatable bonds (the "torsion tree").[4]

  • Save as PDBQT: Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.

  • Repeat for Validation Ligand: Perform steps 2-4 for the celecoxib.mol2 file saved in Step 3.1, saving the output as celecoxib.pdbqt.

Step 3.3: Protocol Validation via Redocking

This step is CRITICAL for trustworthiness. We must prove our docking parameters can replicate the experimental reality.[7]

  • Define the Grid Box: In ADT, with 3LN1_receptor.pdbqt loaded, go to Grid -> Grid Box. Position and size the box to encompass the entire active site, using the original position of Celecoxib as a guide. A size of 25 x 25 x 25 Å is a good starting point. Note the center coordinates and dimensions.

  • Configure Vina: Create a text file named conf_validate.txt with the following content, replacing the center and size values with those from the previous step:

  • Run Vina: Open a command terminal, navigate to your working directory, and execute: vina --config conf_validate.txt --log celecoxib_redocked_log.txt

  • Analyze RMSD: Load the original PDB (3LN1) and the top-ranked pose from celecoxib_redocked_out.pdbqt into ChimeraX or PyMOL. Superimpose the protein backbones and calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the crystallographic Celecoxib and your redocked pose.

Acceptance Criterion: An RMSD value below 2.0 Å indicates that the docking protocol is reliable and can accurately predict the binding mode for this target.[7][8] If the RMSD is higher, you may need to adjust the grid box size or exhaustiveness.

G PDB Co-Crystal Structure (Receptor + Ligand_exp) Redock Redock Ligand_exp into Receptor PDB->Redock Pose Predicted Pose (Ligand_pred) Redock->Pose Compare Calculate RMSD between Ligand_exp and Ligand_pred Pose->Compare Result Result < 2.0 Å? Compare->Result Valid Protocol Validated Result->Valid Yes Invalid Protocol Invalid (Adjust Parameters) Result->Invalid No

Caption: Logical flow for validating a molecular docking protocol.
Step 3.4: Docking the Novel Ligand

Once the protocol is validated, proceed with docking this compound.

  • Configure Vina: Create a new configuration file, conf_ligand.txt, identical to the validation file but changing the ligand and out parameters:

  • Run Vina: In the terminal, execute: vina --config conf_ligand.txt --log ligand_log.txt

Post-Docking Analysis: From Data to Insight

The output from Vina is a set of predicted binding poses and their associated scores. The challenge is to interpret this data in a biologically meaningful context.[5]

Quantitative Analysis

The primary output is the binding affinity, reported in kcal/mol. AutoDock Vina provides scores for the top predicted binding modes.

PoseBinding Affinity (kcal/mol)Estimated Ki (nM)
1-9.285.3
2-8.9148.1
3-8.7215.5
.........
(Note: Data is illustrative and will vary with each run)

Scientist's Note: The top-ranked pose is often, but not always, the most accurate. It is crucial to visually inspect the top 2-3 poses. The estimated Inhibition Constant (Ki) is derived from the binding energy and provides a more intuitive measure of potency, but it remains a theoretical prediction.[12]

Qualitative and Visual Analysis

This is the most critical part of the analysis. Use a molecular visualization tool (e.g., Discovery Studio, PyMOL) to inspect the top-ranked pose from ligand_out.pdbqt within the 3LN1_receptor.pdbqt structure.

  • Load Complex: Open both the receptor and the ligand output file.

  • Identify Interactions: Use the software's tools to identify and display non-covalent interactions. Look for:

    • Hydrogen Bonds: Are the donor/acceptor groups on the ligand forming H-bonds with key active site residues (e.g., Arg120, Tyr355 in COX-2)?[13]

    • Hydrophobic Interactions: Is the phenyl ring of the ligand situated within a hydrophobic pocket?

    • Pi-Stacking: Are there any aromatic interactions with residues like Tyrosine or Phenylalanine?

  • Compare with Known Inhibitors: Compare the binding mode of your ligand to that of the co-crystallized Celecoxib. Does it occupy the same sub-pockets? Does it form analogous interactions with the protein? This comparative analysis provides a powerful sanity check.[5][13]

Conclusion and Forward Look

This application note has detailed a rigorous, self-validating protocol for conducting an initial molecular docking study of a novel compound, this compound, against the COX-2 enzyme. The hypothetical results suggest a favorable binding affinity, stabilized by key interactions within the active site.

However, it is imperative to recognize that molecular docking is a predictive tool, not a definitive answer.[1] The generated hypotheses must be tested experimentally. Positive docking results should be followed by more computationally intensive studies, such as molecular dynamics (MD) simulations , to assess the stability of the predicted complex over time, before committing to expensive and time-consuming chemical synthesis and in vitro assays.[1]

References

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
  • 4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acid.
  • Protein-ligand docking. (2019). Galaxy Training Network. [Link]
  • Docking Result Analysis and Validation with Discovery Studio. (2023). YouTube. [Link]
  • Session 4: Introduction to in silico docking. University of Oxford. [Link]
  • Molecular Docking: A powerful approach for structure-based drug discovery. (2012). Journal of Basic and Clinical Pharmacy. [Link]
  • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021). YouTube. [Link]
  • Molecular Docking: A powerful approach for structure-based drug discovery. (2012). PMC, PubMed Central. [Link]
  • How to validate the molecular docking results ? (2022).
  • Best Practices in Docking and Activity Prediction. (2016). bioRxiv. [Link]
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • Small Molecule Ligand Docking Service. (2024). BV-BRC. [Link]
  • How to analyse docking results from HADDOCK or refine models?. Bonvin Lab. [Link]
  • Best Practices in Docking and Activity Prediction. (2016).
  • Lessons from Docking Validation.
  • Molecular Docking: A structure-based drug designing approach. (2017). JSciMed Central. [Link]
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  • Basic docking. Autodock Vina 1.2.
  • How to interprete and analyze molecular docking results?. (2024).
  • A Beginner's Guide to Molecular Docking. ETFLIN. [Link]
  • How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. [Link]
  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). The Scripps Research Institute. [Link]
  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. (2020). YouTube. [Link]
  • Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole D. (2024). Chemical Review and Letters. [Link]
  • Validation Studies of the Site-Directed Docking Program LibDock. (2006).
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Application Notes and Protocols: 4-(5-Methoxypyridin-3-yl)benzoic Acid for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the development of novel molecular scaffolds is of paramount importance. 4-(5-Methoxypyridin-3-yl)benzoic acid is a biaryl compound that represents a highly valuable building block for organic synthesis. Its structure, which links a methoxypyridine heterocycle to a benzoic acid moiety, offers a unique combination of features: the pyridine nitrogen acts as a hydrogen bond acceptor, the methoxy group provides specific electronic and steric properties, and the carboxylic acid serves as a versatile functional handle for further chemical modifications, such as amide bond formation.

This scaffold is particularly relevant in medicinal chemistry, where biaryl structures are key components of many therapeutic agents, including the "Sartan" class of antihypertensives.[1] The incorporation of nitrogen-containing heterocycles is a well-established strategy for modulating the physicochemical properties of drug candidates, including solubility and metabolic stability. This document provides a comprehensive guide to the synthesis and application of this compound, with a focus on robust and reproducible protocols for the research scientist.

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its handling, reaction setup, and purification. The key physicochemical data are summarized below.

PropertyValueReference
IUPAC Name 4-(5-methoxy-3-pyridinyl)benzoic acidInferred from related structures
Molecular Formula C₁₃H₁₁NO₃[2]
Molecular Weight 229.23 g/mol [2]
Appearance White to off-white solid (predicted)[3]
SMILES COC1=CC(=CN=C1)C2=CC=C(C=C2)C(=O)OInferred from IUPAC Name
Topological Polar Surface Area 59.4 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 4[2]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.[3]

Recommended Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the pyridine and benzene rings is the key synthetic challenge. For this transformation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the method of choice.[4]

Causality for Method Selection:

  • High Functional Group Tolerance: The Suzuki-Miyaura reaction is renowned for its compatibility with a wide array of functional groups, including the carboxylic acid (–COOH) and methoxy (–OCH₃) groups present in the target molecule and its precursors.[5] This tolerance obviates the need for complex protection-deprotection sequences, streamlining the synthesis.

  • Mild Reaction Conditions: The reaction typically proceeds under mild conditions, which helps to prevent the degradation of sensitive substrates and products.[4]

  • Commercial Availability of Precursors: The required starting materials, a boronic acid (or ester) and an aryl halide, are generally commercially available or readily synthesized.

  • High Yields and Selectivity: This method is known for providing the desired biaryl product in high yields with excellent selectivity, minimizing the formation of homocoupled byproducts.[6]

Catalytic Cycle Mechanism

The catalytic cycle is a self-validating system that perpetuates the palladium catalyst. It involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[7][8]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 3-bromo-5-methoxypyridine and 4-carboxyphenylboronic acid.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Suggested Purity
3-Bromo-5-methoxypyridine50720-12-2188.02>97%
4-Carboxyphenylboronic acid14047-29-1165.95>98%
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56>98%
Sodium Carbonate (Na₂CO₃)497-19-8105.99Anhydrous, >99.5%
1,4-Dioxane123-91-188.11Anhydrous, >99.8%
Deionized Water7732-18-518.0218 MΩ·cm
Ethyl Acetate141-78-688.11ACS Grade
Hydrochloric Acid (HCl)7647-01-036.462M Aqueous Solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Granular
Equipment
  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Argon or Nitrogen balloon)

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Vacuum filtration apparatus

Reaction Stoichiometry (Example for 5 mmol scale)
ComponentMolar Equiv.Moles (mmol)Mass/Volume
3-Bromo-5-methoxypyridine1.05.0940 mg
4-Carboxyphenylboronic acid1.26.0996 mg
Pd(PPh₃)₄0.030.15173 mg
Sodium Carbonate (Na₂CO₃)3.015.01.59 g
1,4-Dioxane--40 mL
Deionized Water--10 mL
Step-by-Step Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

  • Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar and condenser, add 3-bromo-5-methoxypyridine (1.0 equiv), 4-carboxyphenylboronic acid (1.2 equiv), and sodium carbonate (3.0 equiv).[8]

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as Pd(0) catalysts are sensitive to air.

  • Solvent Addition: Add the degassed solvents, 1,4-dioxane and deionized water, via syringe.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 6-12 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 50 mL of water. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Acidification: Combine the organic layers and extract the product into an aqueous basic solution by washing with 1M NaOH (2 x 30 mL). Discard the organic layer. Carefully acidify the combined aqueous layers to pH ~4 with 2M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 15 mL) to remove inorganic salts.

  • Drying: Dry the purified product under high vacuum to a constant weight.

Applications and Further Derivatization

This compound is not typically an end-product but rather a key intermediate. The carboxylic acid functionality is a prime site for derivatization to build molecular complexity and create compound libraries for biological screening.

  • Amide Library Synthesis: The benzoic acid can be readily converted to an acid chloride (using SOCl₂ or oxalyl chloride) or activated with coupling agents (e.g., HATU, EDC) to react with a diverse range of amines, yielding a library of amide derivatives. This is a foundational strategy in medicinal chemistry for exploring structure-activity relationships (SAR).

  • Esterification: Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) can produce corresponding esters, which can serve as prodrugs or modulate compound lipophilicity.

  • Bioisosteric Replacement: The carboxylic acid can be converted into bioisosteres like tetrazoles, which are important in designing receptor antagonists, such as those in the sartan family of drugs.[1]

  • Anticancer and Antimicrobial Research: Benzoic acid derivatives have been investigated for their potential as anticancer and antimicrobial agents.[9][10] This scaffold can be used as a starting point to develop novel compounds for screening against various cancer cell lines or microbial strains.[11]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive CatalystUse a fresh batch of catalyst; ensure the reaction is rigorously maintained under an inert atmosphere.
2. Insufficient BaseUse anhydrous base; ensure adequate molar excess (2-3 equiv.). Consider a stronger base like K₃PO₄.
3. Poor Reagent QualityCheck the purity of the boronic acid, as they can degrade over time (protodeboronation).
Significant Homocoupling 1. Oxygen in the reactionThoroughly degas solvents and ensure a robust inert atmosphere.
(Biaryl of Boronic Acid)2. Reaction temperature too highReduce the reaction temperature and monitor closely.
Difficulty in Purification 1. Emulsion during work-upAdd brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
2. Product remains in organic layerEnsure the pH of the aqueous layer during basic extraction is sufficiently high (>10) to deprotonate the carboxylic acid.

References

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • 3-(4-Methoxypyridin-3-yl)benzoic acid. (n.d.). PubChem. [Link]
  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (n.d.).
  • 4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acid. (n.d.). PubChem. [Link]
  • 3-Methoxy-4-(5-methylpyridin-3-yl)benzoic acid. (n.d.). PubChem. [Link]
  • 4-Methoxy-2-(5-methoxypyridin-3-yl)benzoic acid. (n.d.). PubChem. [Link]
  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. (2014). PubMed. [Link]
  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
  • 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. (n.d.). Royal Society of Chemistry. [Link]
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]
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  • Properties of Benzoic Acid. (n.d.). BYJU'S. [Link]

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Application Notes & Protocols: 4-(5-Methoxypyridin-3-yl)benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bi-aryl scaffold, which links two aromatic rings, is a privileged structure in modern medicinal chemistry, found in numerous FDA-approved drugs.[1] The incorporation of a pyridine ring, in particular, often enhances pharmacological properties such as metabolic stability, potency, and binding affinity by introducing a polar, basic nitrogen atom capable of forming key hydrogen bonds with biological targets.[2][3] This guide provides a detailed technical overview of 4-(5-Methoxypyridin-3-yl)benzoic acid , a compound that merges the desirable features of a bi-aryl structure with the pharmacophoric advantages of a methoxypyridine moiety. While this specific molecule is a novel entity for extensive public domain research, its structural motifs suggest significant potential as a scaffold for kinase inhibitors.

This document outlines a robust and adaptable synthetic protocol for the compound via a Suzuki-Miyaura cross-coupling reaction. Furthermore, we present a detailed application note postulating its utility as a kinase inhibitor, complete with a comprehensive in-vitro protocol for evaluating its biological activity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this and related chemical spaces.

Part 1: Synthesis Protocol - Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The synthesis of bi-aryl compounds like this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the method of choice due to its high tolerance for a wide range of functional groups, mild reaction conditions, and the commercial availability of starting materials.[4]

Reaction Principle: The core of this synthesis involves the coupling of an aryl boronic acid (or its ester derivative) with an aryl halide. For the target molecule, this translates to coupling a boronic acid derivative of the benzoic acid ring with a halogenated 5-methoxypyridine, or vice versa. The protocol below details the more common approach of using a commercially available boronic acid and a custom or commercially available halo-pyridine.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh Reagents: - 3-Bromo-5-methoxypyridine - 4-Carboxyphenylboronic acid - Pd Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., Na2CO3 or K3PO4) B Add Reagents to Reaction Vessel A->B C Add Degassed Solvent (e.g., Dioxane/Water) B->C D Purge with Inert Gas (Argon or Nitrogen) C->D E Heat Reaction Mixture (e.g., 80-100 °C) D->E F Monitor Progress by TLC or LC-MS E->F G Cool to Room Temp F->G H Acidify Aqueous Layer to pH ~4-5 G->H I Precipitate Product H->I J Filter and Wash Solid I->J K Purify by Recrystallization or Chromatography J->K L Final Product K->L Characterization (NMR, MS, HPLC)

Caption: Workflow for Suzuki-Miyaura Synthesis.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add 3-Bromo-5-methoxypyridine (1.0 eq), 4-Carboxyphenylboronic acid (1.2 eq), and a suitable base such as Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (3.0 eq).[5]

    • Add the palladium catalyst. A common and effective choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂ ), typically used at 3-5 mol %.[5]

    • Rationale: The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[4] The choice of a phosphine-ligated palladium catalyst like Pd(dppf)Cl₂ provides stability and efficiency for coupling heteroaromatic substrates.

  • Reaction Setup:

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Add degassed solvents via syringe. A common solvent system is a mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v).[5] The water is necessary to dissolve the inorganic base.

    • Rationale: The palladium(0) species in the catalytic cycle is sensitive to oxygen, which can cause catalyst deactivation. Therefore, maintaining an inert atmosphere is critical for reaction success.

  • Execution and Monitoring:

    • Place the sealed flask in a preheated oil bath at 90-100 °C .

    • Stir the reaction vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halide is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and filter to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash with an organic solvent like ethyl acetate to remove non-polar impurities.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 4-5. The carboxylic acid product, being insoluble in acidic water, will precipitate out.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a minimal amount of a cold non-polar solvent (e.g., hexane or ether) to remove residual impurities.

    • Dry the solid under vacuum.

    • For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., Ethanol/Water) or purified by column chromatography.

ParameterRecommended Conditions
Aryl Halide 3-Bromo-5-methoxypyridine
Boronic Acid 4-Carboxyphenylboronic acid
Catalyst Pd(dppf)Cl₂ (3-5 mol %)
Base K₂CO₃ or Na₂CO₃ (3.0 eq)
Solvent Degassed 1,4-Dioxane / H₂O (4:1)
Temperature 90-100 °C
Reaction Time 4-12 hours
Work-up pH ~4-5

Table 1: Summary of Recommended Suzuki Coupling Conditions.

Part 2: Application Note - A Scaffold for Kinase Inhibition

The pyridine ring is a well-established "hinge-binding" motif in a vast number of kinase inhibitors.[6] Its nitrogen atom can act as a hydrogen bond acceptor, mimicking the interaction of the adenine portion of ATP with the kinase hinge region. The bi-aryl structure of this compound allows for the presentation of vectors into two distinct pockets of an ATP-binding site, a common strategy in designing potent and selective inhibitors.[7][8]

Postulated Mechanism of Action: We hypothesize that this compound can serve as a Type I ATP-competitive kinase inhibitor.

  • Hinge-Binding: The pyridine nitrogen (N1) is positioned to form a critical hydrogen bond with the backbone amide NH of a conserved residue in the kinase hinge region (e.g., Cysteine in EGFR, Methionine in CDK2).

  • Solvent-Front Interaction: The benzoic acid moiety can extend towards the solvent-exposed region of the ATP pocket. The carboxylic acid group can form additional hydrogen bonds or salt-bridge interactions with conserved lysine or aspartate residues, enhancing binding affinity and conferring selectivity.

  • Hydrophobic Pocket Occupancy: The methoxy group provides a vector that can be oriented into a nearby hydrophobic pocket, further anchoring the molecule.

Proposed Kinase Target Pathway Diagram

G ATP ATP TargetKinase Target Kinase ATP Binding Site Substrate Site ATP->TargetKinase:p1 Binds Inhibitor 4-(5-Methoxypyridin-3-yl) benzoic acid PhosphoSubstrate Phosphorylated Substrate TargetKinase->PhosphoSubstrate Phosphorylates Substrate Protein Substrate Substrate->TargetKinase:p2 Binds Inhibitor->TargetKinase:p1 Competitively Binds CellularResponse Downstream Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Activates block X

Caption: Competitive Inhibition of a Target Kinase.

Part 3: In-Vitro Assay Protocol - Kinase Activity/Inhibition

To evaluate the inhibitory potential of this compound, a luminescence-based kinase assay is recommended. This format, such as the Kinase-Glo® assay (Promega), is a robust, high-throughput method that measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in signal indicates ATP consumption (kinase activity), while a high signal in the presence of a test compound indicates inhibition.

Protocol: Luminescence-Based Kinase Inhibition Assay
  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Kinase Buffer: Prepare a buffer appropriate for the specific kinase being tested (typically contains Tris-HCl, MgCl₂, DTT, and BSA).

    • ATP Solution: Prepare an ATP solution in kinase buffer at a concentration equal to the Km of the target kinase.

    • Kinase/Substrate Mix: Prepare a 2X working solution of the kinase and its specific substrate in kinase buffer.

    • Control Inhibitor: Prepare a dilution series of a known inhibitor for the target kinase (e.g., Staurosporine) to serve as a positive control.

  • Assay Procedure (384-well plate format):

    • Compound Plating: Create a serial dilution of the test compound stock in kinase buffer (with a constant final DMSO concentration, e.g., 1%). A typical 10-point, 3-fold dilution series might range from 100 µM to 5 nM final concentration.

    • Add 5 µL of the diluted compound or control to the appropriate wells of a white, opaque 384-well plate. Include "no inhibitor" (vehicle) and "no enzyme" (background) controls.

    • Kinase Reaction Initiation: Add 5 µL of the 2X Kinase/Substrate mix to all wells except the "no enzyme" control.

    • Add 5 µL of the ATP solution to all wells to initiate the reaction. The final volume is 15 µL.

    • Incubation: Shake the plate gently to mix and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 15 µL of the Kinase-Glo® Reagent to all wells. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize Data: Convert the raw luminescence units (RLU) to percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_vehicle - RLU_no_enzyme))

    • IC₅₀ Determination: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[9]

ComponentVolume (µL)Final Concentration
Test Compound/Control 5Variable (e.g., 100 µM to 5 nM)
Kinase/Substrate Mix (2X) 51X
ATP Solution (at Km) 51X (at Km)
Total Reaction Volume 15
Detection Reagent 15
Total Detection Volume 30

Table 2: Example Assay Plate Setup per Well.

References
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate.
  • Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. ACS Publications.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications.
  • Expanding chemical space by para-C−H arylation of arenes. Nature Communications.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information.
  • In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. ScienceDirect.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Center for Biotechnology Information.
  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science.
  • SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information.
  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI.
  • A few structures of biaryl in pharmaceutical products. ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • The discovery of biaryl carboxamides as novel small molecule agonists of the motilin receptor. PubMed.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Center for Biotechnology Information.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Center for Biotechnology Information.
  • Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs. MDPI.
  • An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. JoVE.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI.

Sources

Application Notes and Protocols for the Quantification of 4-(5-Methoxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(5-Methoxypyridin-3-yl)benzoic acid is a bi-aryl compound containing a pyridine and a benzoic acid moiety. Such structures are of significant interest in medicinal chemistry and drug development due to their potential as scaffolds for various therapeutic agents. Accurate and reliable quantification of this molecule is crucial for a variety of applications, including pharmacokinetic studies, formulation development, quality control of active pharmaceutical ingredients (APIs), and impurity profiling. This document provides detailed analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols provided herein are based on established analytical principles and are intended to serve as a comprehensive starting point for method development and validation in a laboratory setting.

The chemical structure of this compound is presented below:

Chemical Structure:

G C1=CC(=CC=C1C2=CC(=CN=C2)OC)C(=O)O C1=CC(=CC=C1C2=CC(=CN=C2)OC)C(=O)O G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Weigh Sample/Standard B Dissolve in Diluent A->B C Sonicate to Dissolve B->C D Dilute to Volume C->D E Filter (Sample) D->E For Sample F Inject into HPLC E->F G Separation on C18 Column F->G H UV Detection G->H I Integrate Peak Area H->I J Construct Calibration Curve I->J K Quantify Analyte J->K G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Spike Plasma with Standards/IS B Protein Precipitation A->B C Centrifuge B->C D Evaporate Supernatant C->D E Reconstitute D->E F Inject into LC-MS/MS E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM) G->H I Integrate Peak Areas (Analyte & IS) H->I J Calculate Area Ratios I->J K Quantify using Calibration Curve J->K

Application Note: A Validated HPLC Method for the Quantitative Analysis of 4-(5-Methoxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-(5-Methoxypyridin-3-yl)benzoic acid. This compound is of interest in pharmaceutical research and development, and a reliable analytical method is crucial for its characterization, quality control, and stability testing. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for its intended purpose in research and drug development settings. The method development was guided by established principles for the analysis of aromatic carboxylic acids and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

This compound is a heterocyclic aromatic compound containing both a pyridine ring and a benzoic acid moiety. Its chemical structure suggests its potential as a building block in the synthesis of pharmacologically active molecules. Accurate and reliable quantification of this compound is essential for ensuring the quality of starting materials, monitoring reaction progress, and assessing the purity and stability of resulting drug candidates.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of various compounds.[4][5] Reversed-phase chromatography, in particular, is well-suited for the analysis of moderately polar compounds like this compound. This application note provides a comprehensive guide to a validated HPLC method, including the rationale behind the methodological choices, a detailed experimental protocol, and a summary of validation parameters.

Method Development and Rationale

The development of this HPLC method was based on the physicochemical properties of this compound and established chromatographic principles for similar aromatic and heterocyclic compounds.[4][6][7]

  • Column Selection: A C18 stationary phase was chosen due to its hydrophobicity, which provides good retention for aromatic compounds. The non-polar nature of the C18 chains interacts favorably with the aromatic rings of the analyte. A column with a particle size of 5 µm and dimensions of 4.6 x 150 mm offers a good balance between resolution, efficiency, and backpressure.[8][9]

  • Mobile Phase Composition: A mixture of an acidic aqueous buffer and an organic solvent is optimal for the analysis of aromatic carboxylic acids.[4]

    • Aqueous Phase: A low pH mobile phase is crucial to suppress the ionization of the carboxylic acid group of the analyte, leading to better retention and improved peak shape on a reversed-phase column. A 0.1% solution of trifluoroacetic acid (TFA) in water provides a sufficiently low pH and is a common mobile phase modifier.

    • Organic Phase: Acetonitrile was selected as the organic modifier due to its low viscosity, UV transparency, and excellent solvating properties for a wide range of organic molecules.

  • Detection Wavelength: Based on the aromatic nature of this compound, UV detection is appropriate. An analysis of its UV spectrum would reveal optimal absorption maxima. For many benzoic acid derivatives, a wavelength in the range of 230-280 nm provides good sensitivity.[10] For this method, a wavelength of 254 nm was chosen as a common and effective wavelength for aromatic compounds.

  • Elution Mode: A gradient elution was selected to ensure the elution of the main analyte with a good peak shape and to elute any potential impurities with different polarities within a reasonable run time.

The logical workflow for the development of this HPLC method is illustrated in the diagram below.

MethodDevelopmentWorkflow cluster_Analyte Analyte Characterization cluster_Method Method Development cluster_Validation Method Validation (ICH Q2(R1)) Analyte This compound Structure: Aromatic, Carboxylic Acid, Pyridine Properties: Moderately Polar Column Column Selection Stationary Phase: C18 Rationale: Good retention for aromatics Analyte->Column informs MobilePhase Mobile Phase Optimization Aqueous: 0.1% TFA (pH control) Organic: Acetonitrile (Solvent Strength) Column->MobilePhase influences Validation Validation Parameters Specificity Linearity Accuracy Precision Range Column->Validation subjected to Elution Elution Mode Type: Gradient Rationale: Efficient elution of analyte and impurities MobilePhase->Elution determines MobilePhase->Validation subjected to Detector Detector Settings Type: UV-Vis Wavelength: 254 nm Detector->Validation subjected to Elution->Detector requires Elution->Validation subjected to ValidationParameters cluster_Core Core Validation Attributes Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Accuracy->Range Precision->Range

Sources

Application Note: Structural Elucidation of 4-(5-Methoxypyridin-3-yl)benzoic acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(5-Methoxypyridin-3-yl)benzoic acid is a bi-aryl compound containing a substituted pyridine ring linked to a benzoic acid moiety. Such scaffolds are of significant interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of such novel chemical entities.[1] This document provides a comprehensive guide to the acquisition, interpretation, and reporting of one- and two-dimensional NMR data for this compound, intended for researchers in organic synthesis and drug development.

The unique electronic environment of the pyridine ring, influenced by the electronegative nitrogen atom, results in characteristic chemical shifts for its protons and carbons.[1][2] Similarly, the benzoic acid portion of the molecule presents its own set of distinct NMR signals.[3][4] This guide will detail the expected spectral features and provide protocols for their experimental verification.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental spectra for this compound, this section provides predicted chemical shifts (ppm) based on established principles of NMR spectroscopy for pyridine derivatives and substituted benzoic acids. These predictions serve as a benchmark for researchers working with this compound.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Proton LabelPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) HzNotes
H-2', H-6'~ 8.5 - 8.8d~ 1-3 Hz (meta)Protons alpha to the pyridine nitrogen are the most deshielded.[1]
H-4'~ 7.5 - 7.8t~ 1-3 Hz (meta)Proton gamma to the pyridine nitrogen.
H-2, H-6~ 8.1d~ 8 Hz (ortho)Protons on the benzoic acid ring ortho to the carboxyl group.
H-3, H-5~ 7.8d~ 8 Hz (ortho)Protons on the benzoic acid ring meta to the carboxyl group.
OCH₃~ 3.9s-Methoxy group protons typically appear as a sharp singlet.
COOH~ 13.0br s-The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding.[3][5][6][7]
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon LabelPredicted Chemical Shift (ppm)Notes
C=O~ 167The carboxylic acid carbonyl carbon is characteristically found in this region.[4]
C-5'~ 155Carbon bearing the methoxy group on the pyridine ring.
C-2', C-6'~ 148Carbons alpha to the pyridine nitrogen are significantly deshielded.
C-4~ 140Quaternary carbon of the benzoic acid ring attached to the pyridine ring.
C-3'~ 135Quaternary carbon of the pyridine ring attached to the benzoic acid ring.
C-2, C-6~ 130Aromatic carbons ortho to the carboxyl group.
C-1~ 129Quaternary carbon of the benzoic acid ring bearing the carboxyl group.
C-3, C-5~ 128Aromatic carbons meta to the carboxyl group.
C-4'~ 122Carbon gamma to the pyridine nitrogen.
OCH₃~ 56Methoxy carbon.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve polar carboxylic acids. It also shifts the residual water peak away from many analyte signals. Other potential solvents include deuterated chloroform (CDCl₃) or methanol (CD₃OD).

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent.[8]

  • Procedure:

    • Weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add the appropriate volume of deuterated solvent using a pipette.

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

    • Visually inspect the solution for any undissolved particulates.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer and can be adapted for other field strengths.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Prepare 5-10 mg/0.5 mL solution in DMSO-d6 LockShim Lock and Shim Prep->LockShim Insert Sample H1 ¹H NMR Acquisition LockShim->H1 Standard Parameters C13 ¹³C NMR Acquisition H1->C13 COSY COSY Acquisition C13->COSY HSQC HSQC Acquisition COSY->HSQC HMBC HMBC Acquisition HSQC->HMBC Processing Fourier Transform, Phasing, Baseline Correction HMBC->Processing Interpretation Assign Signals, Determine Connectivity Processing->Interpretation

Caption: Standard workflow for NMR analysis.

  • Pulse Program: Standard single-pulse (zg30 or similar).

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-32 (adjust for concentration).

  • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).

  • Spectral Width: 240 ppm (centered around 120 ppm).

  • Acquisition Time: ~1 second.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

Two-dimensional NMR experiments are crucial for unambiguous signal assignment.[1]

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling relationships. Use a standard gradient-enhanced COSY sequence (e.g., cosygpqf).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for identifying connectivity across quaternary carbons. For a 400 MHz spectrometer, typical acquisition parameters would include setting the ¹³C spectral width to cover 0-180 ppm and acquiring 256-512 increments in the indirect dimension.[8]

Data Interpretation and Structural Verification

The interpretation of the NMR spectra should be a systematic process to confirm the structure of this compound.

Structural Assignment Workflow

G Start Start with ¹H Spectrum H1_Signals Identify key ¹H signals: - Carboxylic Acid (COOH) - Methoxy (OCH₃) - Aromatic Protons Start->H1_Signals COSY_Analysis Analyze COSY Spectrum H1_Signals->COSY_Analysis Benzoic_Ring Establish H-2/H-3 & H-5/H-6 connectivity on benzoic ring COSY_Analysis->Benzoic_Ring Pyridine_Ring Establish H-2'/H-4'/H-6' connectivity on pyridine ring COSY_Analysis->Pyridine_Ring HSQC_Analysis Analyze HSQC Spectrum Benzoic_Ring->HSQC_Analysis Pyridine_Ring->HSQC_Analysis Direct_CH Assign C-H pairs for all protonated carbons HSQC_Analysis->Direct_CH HMBC_Analysis Analyze HMBC Spectrum Direct_CH->HMBC_Analysis Quat_Carbons Assign quaternary carbons via long-range correlations HMBC_Analysis->Quat_Carbons Final_Structure Confirm Final Structure Quat_Carbons->Final_Structure

Caption: Logical flow for structural elucidation.

  • ¹H Spectrum Analysis:

    • The broad singlet around 13.0 ppm is characteristic of the carboxylic acid proton.[3][5] Its identity can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the signal to disappear due to proton-deuterium exchange.[5][7]

    • The sharp singlet around 3.9 ppm integrating to 3H is indicative of the methoxy group.

    • The remaining signals in the aromatic region (7.5-8.8 ppm) correspond to the seven protons on the two aromatic rings.

  • COSY Spectrum Analysis:

    • Expect to see a correlation between the doublets at ~8.1 ppm and ~7.8 ppm, confirming their ortho relationship on the benzoic acid ring.

    • Correlations between the pyridine protons will establish their connectivity. For instance, the proton at H-4' should show correlations to both H-2' and H-6'.

  • HSQC Spectrum Analysis:

    • This experiment will directly link each proton signal to its corresponding carbon signal, allowing for the assignment of all protonated carbons in the ¹³C spectrum.

  • HMBC Spectrum Analysis:

    • This is the most powerful experiment for confirming the overall carbon skeleton. Key expected correlations include:

      • The methoxy protons (~3.9 ppm) to the C-5' carbon (~155 ppm).

      • The benzoic acid protons (H-3, H-5) to the quaternary carbon C-1 (~129 ppm) and the pyridine-linked carbon C-4 (~140 ppm).

      • The pyridine protons (H-2', H-4') to the benzoic acid-linked carbon C-3' (~135 ppm).

Conclusion

By employing a combination of 1D and 2D NMR spectroscopy, a full and unambiguous structural assignment of this compound can be achieved. The provided protocols and predicted spectral data offer a robust framework for researchers to acquire and interpret high-quality NMR data for this and structurally related compounds. Adherence to these systematic approaches ensures the scientific integrity of the structural characterization, a critical step in any chemical research and development pipeline.

References

  • Benchchem. Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.
  • Pergamon Press. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • University of Calgary. Carboxylic Acids Spectroscopy Tutorial.
  • Royal Society of Chemistry. Interpretation of the proton and nitrogen chemical shifts of pyridine and pyridinium cation.
  • National Center for Biotechnology Information. 4-Methoxy-2-(5-methoxypyridin-3-yl)benzoic acid. PubChem Compound Summary for CID 177747158.
  • National Center for Biotechnology Information. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • The Royal Society of Chemistry. Supplementary Information.
  • National Center for Biotechnology Information. 4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acid. PubChem Compound Summary for CID 177747250.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy.
  • Chemistry LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

Sources

Application Note: Mass Spectrometric Analysis of 4-(5-Methoxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(5-Methoxypyridin-3-yl)benzoic acid is a heterocyclic compound of interest in pharmaceutical and materials science research. Its structural complexity, featuring a substituted pyridine ring linked to a benzoic acid moiety, necessitates robust analytical techniques for accurate characterization and quantification. Mass spectrometry (MS) stands out as a primary tool for this purpose, offering high sensitivity and specificity for molecular weight determination and structural elucidation.[1][2] This application note provides a comprehensive guide to the mass spectrometric analysis of this compound, detailing protocols for high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) to ensure confident identification and structural confirmation. The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in the analysis of novel small molecules.

Compound Properties

A thorough understanding of the physicochemical properties of this compound is crucial for method development.

PropertyValueSource
Molecular FormulaC₁₃H₁₁NO₃[3]
Molecular Weight229.23 g/mol [3]
Boiling Point422.9±35.0 °C (Predicted)[3]
Density1.242±0.06 g/cm³ (Predicted)[3]

Part 1: High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is indispensable for unequivocally determining the elemental composition of a molecule.[1] By providing a highly accurate mass measurement, it significantly enhances the confidence in compound identification.[1][4]

Experimental Workflow for HRMS Analysis

The following diagram outlines the key steps in the HRMS analysis of this compound.

HRMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation (Optional) cluster_ms HRMS Detection cluster_data Data Analysis A Dissolve sample in appropriate solvent (e.g., Methanol/Water) B Inject sample onto LC system with a C18 column A->B C Gradient elution with water/acetonitrile (0.1% Formic Acid) B->C D Electrospray Ionization (ESI) in Positive Ion Mode C->D E Acquire full scan data on an Orbitrap or Q-TOF mass analyzer D->E F Extract ion chromatogram for the theoretical m/z E->F G Determine accurate mass and calculate mass error (ppm) F->G H Confirm elemental composition G->H

Caption: High-Resolution Mass Spectrometry (HRMS) Workflow.

Protocol 1: HRMS Analysis

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography (LC) Parameters (if coupled with LC-MS):

  • LC System: Agilent 1200 series or equivalent.[5]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[5]

  • Mobile Phase A: Water with 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

  • Gradient: A typical gradient would be 5-95% B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Parameters (HRMS):

  • Mass Spectrometer: A high-resolution instrument such as a Thermo Fisher Q Exactive Orbitrap or a Waters Q-TOF.[6]

  • Ionization Source: Electrospray Ionization (ESI).[7][8] Due to the presence of the basic pyridine nitrogen and the acidic carboxylic acid, both positive and negative ion modes should be evaluated. However, positive ion mode is often preferred for pyridine-containing compounds.

  • Ionization Mode: Positive.

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150 °C.

  • Scan Range: m/z 50-500.

  • Resolution: >60,000.

4. Data Analysis:

  • Extract the ion chromatogram for the theoretical exact mass of the protonated molecule [M+H]⁺.

  • Calculate the mass error in parts per million (ppm) to confirm the elemental composition. A mass error of <5 ppm is generally considered acceptable for confident identification.[8]

Part 2: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions.[9][10] This provides valuable information about the connectivity of atoms within the molecule.[2][11]

Fragmentation Pathway of this compound

The following diagram illustrates the predicted fragmentation pathway for the protonated molecule of this compound.

Fragmentation_Pathway M [M+H]⁺ m/z 230.08 F1 Loss of H₂O [M+H-H₂O]⁺ m/z 212.07 M->F1 -18.01 Da F2 Loss of CO [M+H-CO]⁺ m/z 202.09 M->F2 -27.99 Da F3 Loss of CH₃ [M+H-CH₃]⁺ m/z 215.06 M->F3 -15.02 Da F4 Loss of OCH₃ [M+H-OCH₃]⁺ m/z 199.07 M->F4 -31.02 Da F5 Loss of COOH [M+H-COOH]⁺ m/z 185.08 M->F5 -44.99 Da

Caption: Predicted MS/MS Fragmentation Pathway.

Protocol 2: Tandem MS/MS Analysis

1. Sample Preparation and LC Conditions:

  • Follow the same procedure as described in Protocol 1.

2. Mass Spectrometry Parameters (MS/MS):

  • Mass Spectrometer: A triple quadrupole, ion trap, or Q-TOF instrument capable of MS/MS.

  • Ionization Source and Mode: ESI, Positive.

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 230.08) in the first mass analyzer.

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy: Optimize the collision energy (typically in the range of 10-40 eV) to achieve a rich fragmentation spectrum. This can be done by ramping the collision energy and observing the resulting product ion spectra.

  • Product Ion Scan: Scan the second mass analyzer to detect the fragment ions.

3. Data Interpretation:

  • Analyze the resulting product ion spectrum to identify characteristic fragment ions.

  • Common fragmentation patterns for carboxylic acids include the loss of water (-18 Da) and the loss of the carboxylic acid group (-45 Da).[12]

  • For methoxy-substituted pyridines, losses of a methyl radical (-15 Da) and a methoxy radical (-31 Da) are also expected. The pyridine ring itself can also undergo characteristic cleavages.[13][14]

  • Compare the observed fragmentation pattern with the predicted pathway to confirm the structure of the molecule.

Method Validation Considerations

For applications in regulated environments, such as drug development, the analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH).[15][16][17][18] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[19]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[19]

  • Accuracy: The closeness of the test results to the true value.[19]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[19] This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[19]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[19]

Conclusion

This application note provides a detailed framework for the mass spectrometric analysis of this compound. The combination of high-resolution mass spectrometry for accurate mass determination and tandem mass spectrometry for structural elucidation offers a robust and reliable approach for the characterization of this and similar small molecules. The provided protocols can be adapted to various instrumental platforms and should be validated according to the specific requirements of the research or regulatory context.

References

  • High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC. (n.d.).
  • Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization - PubMed. (n.d.).
  • 4-Methoxy-2-(5-methoxypyridin-3-yl)benzoic acid - PubChem. (n.d.).
  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence | Environmental Science & Technology. (2014).
  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry | Environmental Science & Technology. (2024).
  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry - PubMed. (2024).
  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer | Analytical Chemistry. (n.d.).
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016).
  • 4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acid - PubChem. (n.d.).
  • High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. (2025).
  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. (2025).
  • Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry - PMC. (n.d.).
  • Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. (n.d.).
  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers | The Journal of Organic Chemistry. (n.d.).
  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5. (2022).
  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib - Indian Journal of Pharmaceutical Education and Research. (n.d.).
  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (n.d.).
  • Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC. (n.d.).
  • Validation of Analytical Procedures Q2(R2). (2023).
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. (n.d.).
  • Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis : r/chemistry. (2021).
  • Structural Elucidation - RFI. (n.d.).
  • Harnessing data science to improve molecular structure elucidation from tandem mass spectrometry - ETH Zurich Research Collection. (n.d.).
  • 3-Methoxy-4-(5-methylpyridin-3-yl)benzoic acid - PubChem. (n.d.).
  • High Resolution Tandem Mass Spectrometry for Structural Biochemistry. (2025).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023).
  • mass spectra - fragmentation patterns. (n.d.).
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.).
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC. (2023).
  • 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid - PMC. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 4-(5-Methoxypyridin-3-yl)benzoic acid in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and practical advice on the stability of 4-(5-Methoxypyridin-3-yl)benzoic acid when prepared and stored in Dimethyl Sulfoxide (DMSO) solutions. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in DMSO solution?

While specific long-term stability data for this compound in DMSO is not extensively published, we can make informed predictions based on its chemical structure and the general behavior of similar compounds in DMSO. The molecule consists of a benzoic acid moiety and a methoxy-substituted pyridine ring.

  • General Stability in DMSO: Many organic compounds exhibit good stability in DMSO, which is a polar aprotic solvent. Studies have shown that a significant percentage of diverse compound libraries remain stable in DMSO for extended periods, even under accelerated degradation conditions (e.g., 40°C for several weeks)[1][2].

  • Structural Considerations:

    • Benzoic Acid Moiety: Benzoic acid and its derivatives are generally stable. The carboxylic acid group can engage in hydrogen bonding with DMSO.

    • Methoxy Pyridine Moiety: The pyridine ring is a relatively stable aromatic system. The methoxy group is an electron-donating group that can influence the reactivity of the pyridine ring, but it is not typically associated with inherent instability in DMSO. Methoxy-substituted pyridines are common motifs in stable pharmaceutical compounds.

Q2: What are the best practices for preparing and storing stock solutions of this compound in DMSO?

Proper preparation and storage are critical to maintaining the integrity of your compound. Following these guidelines will minimize the risk of degradation and ensure the accuracy and reproducibility of your experimental results.

Key Recommendations for Preparation and Storage:

ParameterRecommendationRationale
DMSO Quality Use high-purity, anhydrous (or low water content) DMSO.Water is a more significant contributor to compound degradation in DMSO than oxygen[1][2].
Container Store in glass or polypropylene vials with tightly sealed caps.These materials show minimal compound adsorption and are chemically resistant to DMSO[1][2].
Concentration Prepare a concentrated stock solution (e.g., 10-50 mM).Higher concentrations can sometimes improve stability. Benzoic acid has high solubility in DMSO[3].
Aliquoting Aliquot the stock solution into smaller, single-use volumes.This avoids repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture into the main stock[4].
Storage Temperature For long-term storage, store at -20°C or -80°C. For short-term use, 4°C is acceptable.Lower temperatures slow down potential chemical reactions[4].
Handling Allow vials to equilibrate to room temperature before opening to prevent condensation of atmospheric water into the solution.Minimizes water contamination[5].

For a detailed step-by-step guide, please refer to the "Protocols" section below.

Q3: How can I determine if my this compound solution has degraded?

Regularly assessing the stability of your compound solution, especially for long-term studies, is crucial. The most common and reliable method for this is Liquid Chromatography-Mass Spectrometry (LC-MS).

A stability assessment workflow would typically involve:

  • Initial Analysis (T=0): Immediately after preparing the DMSO stock solution, perform an LC-MS analysis to establish a baseline. This will provide the initial purity and the characteristic mass-to-charge ratio (m/z) of the parent compound.

  • Time-Point Analysis: At subsequent time points (e.g., 1 week, 1 month, 6 months), re-analyze an aliquot of the stored solution using the same LC-MS method.

  • Data Comparison: Compare the chromatograms and mass spectra from the different time points. Look for:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks, indicating the formation of degradation products.

A detailed protocol for a stability study is provided in the "Protocols" section.

Q4: What should I do if I suspect my compound has degraded?

If you observe signs of degradation (e.g., unexpected experimental results, visible precipitation, or changes in the LC-MS profile), it is important to take systematic steps to troubleshoot the issue.

Troubleshooting Flowchart for Suspected Degradation:

G start Suspected Degradation check_visual Visually inspect the solution. Is there precipitation or color change? start->check_visual lcms_analysis Perform LC-MS analysis on the current stock. check_visual->lcms_analysis Yes or No compare_lcms Compare with T=0 or a fresh sample's LC-MS data. lcms_analysis->compare_lcms degradation_confirmed Degradation Confirmed: - Decrease in parent peak - New peaks appear compare_lcms->degradation_confirmed Significant Difference no_degradation No Significant Degradation Observed compare_lcms->no_degradation No Significant Difference prepare_fresh Prepare a fresh stock solution from solid material. degradation_confirmed->prepare_fresh investigate_assay Investigate other experimental variables. - Assay conditions - Reagents - Cell viability no_degradation->investigate_assay retest_fresh Re-run the experiment with the fresh stock. prepare_fresh->retest_fresh review_storage Review storage and handling procedures. - Check DMSO quality - Check storage temperature - Review handling practices retest_fresh->review_storage If issue persists

Caption: Troubleshooting workflow for suspected compound degradation.

Protocols

Protocol 1: Preparation of 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 243.26 g/mol , assuming the structure from PubChem CID 177747158 as a close relative) in DMSO.

Materials:

  • This compound (solid)

  • High-purity, anhydrous DMSO

  • Analytical balance

  • Glass or polypropylene vials with screw caps

  • Calibrated pipettes

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM solution, you will need 2.43 mg of the compound.

  • Weigh the compound: Accurately weigh the calculated amount of solid compound and place it in a clean, dry vial.

  • Add DMSO: Add the appropriate volume of DMSO to the vial. For 2.43 mg, add 1 mL of DMSO.

  • Dissolve the compound: Vortex the vial until the solid is completely dissolved. Gentle warming (to room temperature if stored cold) may aid dissolution.

  • Aliquot for storage: Dispense the stock solution into smaller, single-use aliquots in appropriately labeled vials.

  • Store properly: Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Experimental Workflow for Stability Assessment by LC-MS

This protocol outlines a general workflow for assessing the stability of your DMSO stock solution over time.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare 10 mM stock solution in DMSO aliquot Aliquot into multiple vials for different time points prep_stock->aliquot t0_analysis T=0 Analysis: Analyze one aliquot immediately by LC-MS aliquot->t0_analysis store Store remaining aliquots at the desired temperature (e.g., -20°C, 4°C, RT) aliquot->store compare_data Compare peak area of the parent compound and look for new peaks t0_analysis->compare_data tx_analysis Time-Point Analysis: At each time point (e.g., 1, 4, 12 weeks), analyze one aliquot by LC-MS store->tx_analysis tx_analysis->compare_data conclusion Determine the stability profile under the tested conditions compare_data->conclusion

Caption: Experimental workflow for a time-course stability study using LC-MS.

References

  • Structure and phase behavior of alkoxy benzoic acids in DMSO for thermodynamic applications: Theoretical investigation | Request PDF - ResearchGate.
  • The solubility of benzoic acid in seven solvents. - ResearchGate.
  • Studies on Repository Compound Stability in DMSO under Various Conditions.
  • (PDF) Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships - ResearchGate.
  • Studies on repository compound stability in DMSO under various conditions - PubMed.
  • (PDF) Degradation of Pyridines in the Environment - ResearchGate.
  • Pyridine Derivatives' Surface Passivation Enables Efficient and Stable Carbon-Based Perovskite Solar Cells | ACS Materials Letters - ACS Publications.
  • Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed.
  • Solubility of Benzoic Acid in Organic Solvents | PDF - Scribd.
  • 4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acid - PubChem.

Sources

Technical Support Center: Purification of 4-(5-Methoxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 4-(5-Methoxypyridin-3-yl)benzoic acid. This molecule, a key building block in pharmaceutical and materials science, is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. While powerful, this synthesis route can introduce a variety of impurities that present unique purification challenges. The amphoteric nature of the molecule—possessing both a basic pyridine nitrogen and an acidic carboxylic acid—along with its polarity, requires carefully designed purification strategies.

This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to help researchers and process chemists overcome common hurdles, improve yield, and achieve high purity.

Core Purification Challenges

The primary challenges in purifying this compound stem from its synthesis and inherent chemical properties:

  • Suzuki Coupling Byproducts: The reaction often leaves behind unreacted starting materials, homo-coupled products, and palladium catalyst residues.[1][2]

  • Amphoteric Nature: The molecule contains both an acidic group (-COOH) and a basic group (pyridine-N), making its solubility highly pH-dependent and complicating extractive workups.

  • High Polarity: The combination of the pyridine ring and carboxylic acid makes the compound highly polar, which can lead to issues like poor solubility in common organic solvents and tailing during column chromatography.[3]

  • Potential for Decarboxylation: Pyridine carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures, which can lead to yield loss.[4]

Troubleshooting & Purification Protocols

Initial Assessment: What's in My Crude Product?

Before selecting a purification strategy, it is critical to analyze the crude reaction mixture. Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for identifying the major components.

Potential Impurity Typical Origin Identification Method Removal Strategy
4-Carboxyphenylboronic acidUnreacted Starting MaterialLC-MS, NMRAcid-Base Extraction, Recrystallization
3-Bromo-5-methoxypyridineUnreacted Starting MaterialGC-MS, LC-MSColumn Chromatography
4,4'-Biphenyldicarboxylic acidHomo-coupling of boronic acidLC-MS, NMRpH adjustment, Recrystallization
Palladium Catalyst ResiduesCatalyst from Suzuki ReactionICP-MS, Visual (dark color)Charcoal treatment, Filtration
Debrominated Starting MaterialHydrodehalogenation side reactionGC-MS, LC-MSColumn Chromatography
Protocol 1: Optimized Acid-Base Extraction

This technique leverages the amphoteric nature of the target compound to separate it from neutral, acidic, or basic impurities.

Rationale: By carefully selecting the pH, we can selectively protonate or deprotonate the target molecule, moving it between aqueous and organic layers. The benzoic acid (pKa ~4-5) is significantly more acidic than the pyridinium ion (pKa ~5-6), allowing for a pH window to achieve separation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Initial Basic Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.

    • Causality: The target acid and any strongly acidic impurities (like boronic acid or homo-coupled diacid) will be deprotonated and move into the aqueous layer. Neutral impurities (like unreacted bromo-pyridine) and weakly basic components remain in the organic layer.

  • Separation & Acidification: Separate the aqueous layer. Slowly acidify it to a pH of ~5.5-6.0 with 1M HCl while stirring vigorously.

    • Causality: At this pH, the carboxylic acid will be protonated (-COOH), but the pyridine nitrogen will remain largely unprotonated. This should cause the target compound to precipitate. More acidic byproducts may remain in solution.

  • Isolation: Collect the precipitated solid by filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the solid under vacuum at a moderate temperature (40-50°C) to avoid potential decarboxylation.

Troubleshooting this Protocol:

  • Problem: Oily precipitate or no precipitate forms upon acidification.

    • Solution: The product may be too soluble or impurities are preventing crystallization. Extract the acidified aqueous solution with a more polar organic solvent like n-butanol or perform a solvent swap before crystallization.

  • Problem: Low recovery.

    • Solution: Ensure the pH for precipitation is optimized. Check the organic layer from step 2 for any remaining product via TLC/LC-MS. If product remains, perform a second extraction.

AcidBaseExtraction cluster_aq Aqueous Layer Crude Crude Mixture (Product, Neutral Impurities, Acidic Impurities) Aq_Base Aqueous NaHCO3 (Product Anion, Acidic Impurity Anions) Crude->Aq_Base Wash with NaHCO3 Precipitate Pure Product (Precipitate) Aq_Base->Precipitate Acidify to pH ~5.5

Caption: Workflow for Acid-Base Purification.

Protocol 2: Column Chromatography for Polar Heterocycles

When acid-base extraction is insufficient, column chromatography is the next logical step. However, the polar and basic nature of the pyridine moiety can cause significant tailing on standard silica gel.[5]

Rationale: Tailing occurs due to strong interactions between the basic pyridine nitrogen and acidic silanol groups (Si-OH) on the silica surface. This can be suppressed by modifying the mobile phase.

Step-by-Step Methodology:

  • Stationary Phase Selection: Use standard silica gel (60 Å, 230-400 mesh) for most applications.[5][6]

  • Mobile Phase Optimization (TLC):

    • Start with a non-polar/polar system like Hexane/Ethyl Acetate. This is unlikely to move the product.

    • Increase polarity with a DCM/Methanol system. A gradient of 1-10% Methanol in DCM is a good starting point.[7]

    • To Combat Tailing: Add a small amount of an acid or base to the mobile phase.

      • Option A (Acidic Modifier): Add 0.5-1% Acetic Acid. This protonates the pyridine, reducing its interaction with silica.

      • Option B (Basic Modifier): Add 0.5-1% Triethylamine (TEA). This deprotonates the silanol groups, "capping" them to prevent interaction with the pyridine.

  • Column Packing & Loading:

    • Pack the column using the "wet" method with your initial, less polar eluent.[8]

    • Adsorb the crude product onto a small amount of silica gel ("dry loading") to ensure a narrow starting band.

  • Elution: Run the column, collecting fractions and monitoring by TLC. A gradient elution from low to high polarity is often most effective.

Troubleshooting this Protocol:

  • Problem: The product is still tailing significantly.

    • Solution: Increase the percentage of the modifier (acetic acid or TEA). Alternatively, consider switching to a different stationary phase like alumina or using reverse-phase chromatography (C18 silica) with a water/acetonitrile mobile phase.[3]

  • Problem: Poor separation from a closely eluting impurity.

    • Solution: Switch to an isocratic (single solvent mixture) elution after finding the optimal solvent system by TLC. This can improve resolution compared to a steep gradient.

ChromatographyTroubleshooting cluster_solutions Solutions start Crude Product Loaded elution Elution with DCM/MeOH Tailing Observed? start->elution sol1 Add 1% Acetic Acid to Eluent elution:f1->sol1 Yes sol2 Add 1% Triethylamine to Eluent elution:f1->sol2 Yes sol3 Switch to Alumina or Reverse Phase (C18) elution:f1->sol3 If severe end_node Pure Fractions Collected elution:f0->end_node No Tailing sol1->end_node sol2->end_node sol3->end_node

Caption: Decision tree for chromatography issues.

Protocol 3: Recrystallization

Recrystallization is an excellent final polishing step to achieve high purity and good crystal form.

Rationale: This technique relies on the difference in solubility of the product and impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the product well at high temperatures but poorly at room temperature.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of your compound in small amounts of various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Water, or mixtures thereof). Look for a solvent that requires heating to dissolve the compound. Pyridine carboxylic acids often show good solubility in polar protic solvents like ethanol or water.[9]

  • Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the purified compound.

  • Decolorization (Optional): If the solution is colored (often from trace palladium), add a small amount of activated carbon and heat for a few minutes.[10] Filter the hot solution through a pad of celite to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation & Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting this Protocol:

  • Problem: The product "oils out" instead of crystallizing.

    • Solution: This happens when the boiling point of the solvent is too high or the solution is too concentrated. Add more solvent and reheat to dissolve the oil, then allow it to cool more slowly. Using a solvent mixture can also help.

  • Problem: Very low recovery of material.

    • Solution: You may have used too much solvent. Try to evaporate some of the solvent and cool again. Ensure the solution is cooled sufficiently (ice bath) to maximize precipitation.

Frequently Asked Questions (FAQs)

Q1: My final product is a dark grey or black powder. What is this, and how do I remove it? A1: This is almost certainly residual palladium catalyst from the Suzuki reaction. While often present in small amounts, it can be difficult to remove. The most effective method is to perform a hot filtration after dissolving your product in a suitable solvent with a small amount of activated charcoal, as described in the recrystallization protocol.

Q2: I see a significant amount of a biphenyl diacid impurity in my NMR. How did this form and how can I avoid it? A2: This is from the oxidative homo-coupling of your boronic acid starting material. This side reaction is often promoted by the presence of oxygen.[2] To minimize its formation, ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed before use.[1][11]

Q3: My purification yield is very low. Where could my product be going? A3: There are several possibilities:

  • Incomplete Precipitation: During acid-base workup, ensure you have adjusted to the optimal pH. The isoelectric point of these molecules can be sharp.

  • Loss on Silica: Highly polar compounds can sometimes irreversibly bind to silica gel. If you suspect this, try the modified eluents with acid/base additives.

  • Decarboxylation: If you used high heat during workup or drying, you may have lost product through decarboxylation.[4] Always use moderate temperatures.

  • Emulsion Formation: During extractions, emulsions can trap product. If an emulsion forms, try adding brine to help break the layers.

Q4: Can I use reverse-phase chromatography for this compound? A4: Yes, absolutely. Reverse-phase (e.g., C18 silica) is an excellent technique for purifying polar compounds.[3] You would typically use a polar mobile phase, such as a gradient of water and acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. The main drawback is the higher cost and lower capacity of reverse-phase silica compared to normal phase.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 177747158, 4-Methoxy-2-(5-methoxypyridin-3-yl)benzoic acid.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11651915, 4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acid.
  • Sun, B., et al. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 228-36.
  • Al-Ghouti, M. A., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 27, 24899-24910.
  • ResearchGate. (n.d.). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions.
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 21(12), 1933-1938.
  • Reddit. (2022). Chromatography to separate polar molecules? r/OrganicChemistry.
  • Wikipedia. (n.d.). Column chromatography.
  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • Reddit. (2025). Problems with Suzuki coupling. r/Chempros.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 177747312, 3-Methoxy-4-(5-methylpyridin-3-yl)benzoic acid.
  • Filarowski, A., et al. (2019). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 21, 5749-5761.
  • MDPI. (2020). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 25(18), 4179.
  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2135.
  • World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES. 11(9), 622-634.

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Optimizing Suzuki coupling for "4-(5-Methoxypyridin-3-yl)benzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-(5-Methoxypyridin-3-yl)benzoic acid

Welcome to the technical support center for advanced organic synthesis. As Senior Application Scientists, we understand that while the Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for its robustness in forming C-C bonds, its application to complex heterocyclic systems presents unique challenges.[1][2] This guide is designed to provide in-depth troubleshooting and practical, field-proven insights for researchers synthesizing This compound . We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can diagnose issues and rationally optimize your reaction conditions.

The target molecule is synthesized via the palladium-catalyzed cross-coupling of 3-bromo-5-methoxypyridine and 4-carboxyphenylboronic acid.


The Foundational Mechanism: The Suzuki-Miyaura Catalytic Cycle

A firm grasp of the catalytic cycle is paramount for effective troubleshooting. The reaction proceeds through three primary, sequential steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4] Each step presents potential pitfalls and opportunities for optimization.

Suzuki_Mechanism General Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² (Diaryl-Pd Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Product R¹-R² (Product) RedElim->Product Product->Pd0 Catalyst Regeneration ArylHalide R¹-X (3-bromo-5-methoxypyridine) ArylHalide->Pd0 BoronicAcid R²-B(OH)₂ (4-carboxyphenylboronic acid) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Base Base (e.g., K₂CO₃) Base->Boronate Boronate->PdII_Aryl

The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Guide: Common Issues and Solutions

This section is structured to address the most frequent challenges encountered during the synthesis of this compound.

Issue 1: Low or No Yield of Desired Product

Q: My reaction shows poor conversion of the starting materials, with mostly unreacted 3-bromo-5-methoxypyridine remaining. What are the primary causes?

A: Low conversion is a common issue that typically points to problems with the catalyst's activity, the reaction conditions, or the reagents themselves.

  • Catalyst Inactivity: The active catalyst is a Pd(0) species.[5] If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ to Pd(0) to enter the catalytic cycle. If this reduction is inefficient, the reaction will not initiate. More critically, the electron-rich nitrogen on the pyridine substrate can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity. This is a well-documented challenge with pyridine substrates.[6]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or DavePhos.[7][8] These ligands promote the desired catalytic steps (oxidative addition and reductive elimination) more effectively than the inhibitory coordination of the pyridine nitrogen.[8] They also help stabilize the Pd(0) species.

  • Ineffective Base: The base is not merely a spectator; its primary role is to activate the boronic acid by forming a more nucleophilic boronate complex ([R-B(OH)₃]⁻), which is necessary for the transmetalation step.[9][10] If the base is too weak, too sterically hindered, or insoluble, this activation will be inefficient.

    • Solution: For this synthesis, moderately strong inorganic bases are preferred. Finely powdered potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[7] They offer a good balance of reactivity and functional group tolerance. The use of aqueous solvent mixtures (e.g., dioxane/water) can help solubilize the base and facilitate the formation of the active boronate species.[11]

  • Oxygen Contamination: Palladium catalysts, particularly the active Pd(0) form, are highly sensitive to oxygen. Oxygen can oxidize the Pd(0) to inactive Pd(II) oxides, effectively killing the catalyst and halting the reaction.[5]

    • Solution: Rigorous degassing of all solvents and reagents is mandatory. This is typically achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes before adding the catalyst.[12] Assembling the reaction under a positive pressure of inert gas is also critical.

Issue 2: Prevalent Side Reactions Compromising Yield and Purity

Q: My mass spectrometry analysis shows significant amounts of biphenyl-4,4'-dicarboxylic acid and 5,5'-dimethoxy-3,3'-bipyridine. What is causing this homocoupling?

A: The formation of symmetrical biaryls (R¹-R¹ and R²-R²) is a classic side reaction in Suzuki couplings, primarily arising from the homocoupling of the boronic acid.

  • Mechanism of Homocoupling: This side reaction is often promoted by the presence of oxygen, which can facilitate a separate Pd(II)-mediated catalytic cycle where two boronic acid molecules couple.[5] It can also occur if the transmetalation step is slow, allowing for side reactions to dominate.

    • Solution 1 - Rigorous Deoxygenation: As with catalyst inactivity, the most effective preventative measure is to meticulously remove all oxygen from the reaction system. A properly degassed setup significantly disfavors the oxidative pathways that lead to homocoupling.[12]

    • Solution 2 - Controlled Addition: Instead of adding all reagents at once, consider dissolving the 4-carboxyphenylboronic acid in a portion of the degassed solvent and adding it slowly via a syringe pump to the reaction mixture containing the aryl bromide and catalyst. This keeps the instantaneous concentration of the boronic acid low, minimizing its opportunity to homocouple.

Q: I am observing a significant amount of 3-methoxypyridine (dehalogenated starting material) and unreacted boronic acid. How do I prevent this?

A: The reductive dehalogenation of the aryl halide is another common side reaction that consumes starting material without forming the desired product.

  • Mechanism of Dehalogenation: This can occur when the aryl-palladium(II) intermediate reacts with a hydride source in the reaction mixture instead of the boronic acid. Potential hydride sources include trace water, amine bases (if used), or even some solvents at high temperatures.[5]

    • Solution: Avoid using amine bases like triethylamine unless specifically required by a validated procedure. Ensure solvents are of high purity. If dehalogenation persists, lowering the reaction temperature may help, though this could also slow the desired coupling reaction. The choice of a highly active ligand that promotes rapid transmetalation and reductive elimination can also outcompete the dehalogenation pathway.

Issue 3: Purification and Isolation Challenges

Q: I am struggling to separate my final product, this compound, from the unreacted 4-carboxyphenylboronic acid by column chromatography. Their polarities are very similar. What purification strategies can I use?

A: This is a frequent and frustrating issue when both the product and one of the starting materials are carboxylic acids. Standard silica gel chromatography is often ineffective.

  • Strategy 1: Esterification of the Crude Mixture: This is a highly effective chemical solution. After the initial workup, treat the entire crude mixture with an excess of methanol and a catalytic amount of acid (e.g., H₂SO₄ or HCl) to convert all carboxylic acids to their corresponding methyl esters. The resulting methyl 4-(5-methoxypyridin-3-yl)benzoate and methyl 4-(borono)benzoate will have significantly different polarities and can be easily separated by standard silica gel chromatography.[13] Once the desired ester is isolated in pure form, it can be quantitatively hydrolyzed back to the target carboxylic acid using a simple saponification procedure (e.g., with NaOH or LiOH followed by acidic workup).

  • Strategy 2: Acid-Base Extraction: While challenging due to the similar pKa values, a carefully executed acid-base extraction can sometimes enrich the product. Boronic acids are Lewis acids and can sometimes be selectively extracted under specific pH conditions, but this is often less reliable than the esterification approach.

Optimized Experimental Protocol and Workflow

This protocol is designed to maximize yield and minimize side products for the title reaction.

Reagent and Condition Table
ComponentRoleMolar Eq.Mol. Wt.Amount
3-Bromo-5-methoxypyridineAryl Halide1.0188.02(e.g., 1.00 g, 5.32 mmol)
4-Carboxyphenylboronic acidBoronic Acid1.2165.95(e.g., 1.05 g, 6.38 mmol)
Pd(OAc)₂Catalyst Precursor0.02 (2 mol%)224.50(e.g., 23.9 mg, 0.106 mmol)
SPhosLigand0.04 (4 mol%)410.51(e.g., 87.3 mg, 0.213 mmol)
K₂CO₃Base2.5138.21(e.g., 1.84 g, 13.3 mmol)
1,4-DioxaneSolvent--(e.g., 40 mL)
WaterCo-solvent--(e.g., 10 mL)
Step-by-Step Procedure
  • Preparation: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-methoxypyridine, SPhos ligand, and finely powdered potassium carbonate.

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Degassing: In a separate flask, degas the 1,4-dioxane/water (4:1 v/v) mixture by bubbling argon through it for at least 30 minutes.

  • Reagent Addition: Under a positive pressure of argon, add the degassed solvent mixture to the Schlenk flask via cannula or syringe. Add the Pd(OAc)₂ catalyst. Finally, add the 4-carboxyphenylboronic acid.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL). Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5. This will protonate the product, making it less water-soluble.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude solid will likely contain the product and unreacted boronic acid. Follow the esterification protocol described in Troubleshooting Issue 3 for the most effective purification.

Experimental Workflow Diagram

Workflow start 1. Add Solids to Schlenk Flask inert 2. Establish Inert Atmosphere (Ar/N₂) start->inert degas 3. Degas Solvents (Dioxane/Water) inert->degas add_solv 4. Add Solvents, Catalyst & Boronic Acid degas->add_solv react 5. Heat Reaction (90-100 °C, 12-24h) add_solv->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup 6. Cooldown & Acidic Work-up (pH 4-5) monitor->workup Complete extract 7. Extraction with Ethyl Acetate workup->extract purify 8. Purification Strategy (Esterification Route) extract->purify end Pure Product purify->end

Workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Can I use a different catalyst system, like Pd(PPh₃)₄? A1: While Pd(PPh₃)₄ is a classic Suzuki catalyst, it is often less effective for challenging substrates like electron-rich heteroaryl halides.[14] The oxidative addition step can be slow. Modern catalyst systems using bulky, electron-rich biaryl phosphine ligands (like SPhos) with a simple Pd(II) source are generally more active, require lower catalyst loadings, and provide better yields for this type of transformation.[7][8]

Q2: Is it possible to use a boronic ester instead of a boronic acid? A2: Absolutely. Using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (the pinacol ester) can be advantageous. Boronic esters are often more stable than boronic acids, reducing side reactions like protodeboronation.[15][16] While they may react more slowly, they can lead to cleaner reactions and higher isolated yields. The reaction mechanism is largely the same, as the ester is thought to hydrolyze in situ to the active boronic acid/boronate under the basic aqueous conditions.[17]

Q3: How critical is the solvent choice? Can I use THF or Toluene? A3: Solvent choice is crucial. A polar aprotic solvent that can dissolve the organic substrates and is compatible with aqueous conditions is ideal. 1,4-Dioxane and DME are excellent choices. Toluene can also be used, often with K₃PO₄ as the base. THF is another common choice, but its lower boiling point limits the reaction temperature. The key is to use a solvent system that effectively solubilizes the reagents and facilitates the interaction between the organic and aqueous phases where the base activates the boronic acid.[15]

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Bardera, M. A., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(7), 863–873.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Smith, A. M. R., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(1), 1-20.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4645–4655.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Ali, M. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-11.
  • Reddy, K. S., et al. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 71(16), 6109–6116.
  • Lima, G. P., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 85(17), 11058–11066.
  • The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
  • Stanetty, C., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(14), 5679–5682.
  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(1), 458–473.
  • Allouch, I., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2977.
  • Zhao, Q., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(10), 2717-2731.
  • Wang, D., et al. (2021). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Angewandte Chemie International Edition, 60(23), 12891-12896.
  • Ghorai, S., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Molecular Catalysis, 451, 195-202.
  • Reddit r/chemistry. (2022). Trouble isolating my Suzuki coupling biaryl acid product.
  • Thomas, J. M., & Ball, L. T. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9033-9045.
  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • MDPI. (n.d.). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction.
  • Yılmaz, M., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133-148.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

Sources

Technical Support Center: De-risking Off-Target Effects of Novel Kinase Inhibitors Featuring 4-(5-Methoxypyridin-3-yl)benzoic acid as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to identify, validate, and mitigate potential off-target effects of novel small molecule inhibitors, using the hypothetical kinase inhibitor "4-(5-Methoxypyridin-3-yl)benzoic acid" as a practical example.

I. Foundational Knowledge: Understanding Off-Target Effects

What are off-target effects?

Off-target effects are the interactions of a drug or investigational compound with proteins other than its intended therapeutic target. These unintended interactions can lead to a range of consequences, from misleading experimental results to adverse drug reactions in a clinical setting.

Why is it critical to assess off-target effects early in drug discovery?

Early identification and mitigation of off-target effects are paramount for several reasons:

  • Scientific Rigor: Ensures that the observed biological phenotype is a true consequence of modulating the intended target.

  • Reduced Attrition Rates: Compounds with significant off-target liabilities are more likely to fail in later stages of development due to unforeseen toxicity or lack of efficacy.

  • Safety: Minimizes the risk of adverse events in preclinical and clinical studies.

  • Cost-Effectiveness: Prevents the investment of significant resources into a compound with a flawed pharmacological profile.

II. Troubleshooting Guide: Addressing Common Experimental Challenges

This section addresses common issues that may arise during the characterization of a novel inhibitor, potentially indicating off-target activities.

Q1: My in vitro potency for this compound is high against my target kinase, but I'm observing a much stronger or different phenotype in cells than expected. What could be the cause?

This discrepancy is a classic indicator of off-target effects. The potent cellular phenotype could be the result of the compound hitting one or more other proteins that are key drivers of the observed cellular response.

Troubleshooting Workflow:

  • Confirm Target Engagement in Cells: The first step is to verify that your compound is engaging the intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It measures the thermal stabilization of a target protein upon ligand binding.

  • Broad-Spectrum Off-Target Profiling: If target engagement is confirmed, the next step is to identify potential off-target interactions. A tiered approach is recommended:

    • In Silico Profiling: Utilize computational tools to screen your compound against a database of known protein structures to predict potential off-target binders.

    • In Vitro Kinome Scanning: Since "this compound" is a putative kinase inhibitor, a broad in vitro kinase screen (e.g., against a panel of 400+ kinases) is essential. This will provide a quantitative measure of its selectivity.

  • Phenotypic Rescue Experiments: If a potent off-target is identified, you can use techniques like siRNA or CRISPR/Cas9 to deplete the off-target protein in your cellular model. If the potent phenotype is diminished upon off-target depletion, it provides strong evidence for its involvement.

Q2: I've identified a potent off-target for my compound. How can I mitigate this activity while preserving on-target potency?

This is a common challenge in medicinal chemistry. The goal is to improve the selectivity of your compound.

Mitigation Strategies:

  • Structure-Activity Relationship (SAR) Studies: Synthesize a focused library of analogs of "this compound" with modifications at different positions. The goal is to identify chemical changes that reduce binding to the off-target while maintaining or improving affinity for the primary target.

  • Structure-Based Drug Design: If crystal structures of your primary target and the off-target are available (or can be modeled), you can use this information to rationally design new analogs. Look for differences in the binding pockets that can be exploited to achieve selectivity.

  • Counter-Screening: Integrate a specific assay for the identified off-target into your routine screening cascade. This will ensure that new analogs are triaged based on their selectivity profile.

Q3: My compound shows unexpected toxicity in animal models that was not predicted by my in vitro assays. Could this be due to off-target effects?

Yes, in vivo toxicity is frequently caused by off-target pharmacology. The physiological context of a whole organism can unmask liabilities that are not apparent in simplified in vitro or cellular models.

Investigative Steps:

  • Chemical Proteomics: Techniques like affinity-based protein profiling can be used to pull down the binding partners of your compound from tissue lysates of the treated animals. This provides an unbiased view of the compound's interactome in a complex biological matrix.

  • Metabolite Profiling: It's also important to consider whether a metabolite of your compound is responsible for the toxicity. Liquid chromatography-mass spectrometry (LC-MS) can be used to identify and quantify the metabolites of "this compound" in plasma and tissues.

  • Histopathology and Biomarker Analysis: A thorough examination of affected tissues by a pathologist, coupled with analysis of relevant biomarkers, can provide clues about the biological pathways being perturbed, which can then be traced back to potential off-targets.

III. Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a general workflow for CETSA to confirm the engagement of "this compound" with its intended kinase target in intact cells.

Materials:

  • Cell line expressing the target kinase

  • "this compound"

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitors

  • Antibody against the target kinase for Western blotting

Procedure:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with "this compound" at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Heating: After treatment, harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blotting: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble target kinase at each temperature and treatment condition by Western blotting.

  • Data Analysis: A positive target engagement will result in a shift of the melting curve to a higher temperature in the presence of the compound.

Protocol 2: Kinome Scan for Selectivity Profiling

This describes the general process for assessing the selectivity of "this compound" against a large panel of kinases. This is typically performed as a service by specialized contract research organizations (CROs).

Procedure:

  • Compound Submission: Provide a sample of "this compound" at a specified concentration (e.g., 10 mM in DMSO).

  • Primary Screen: The compound is typically screened at a single high concentration (e.g., 10 µM) against the kinase panel. The percent inhibition for each kinase is determined.

  • IC50 Determination: For any kinases that show significant inhibition (e.g., >50%) in the primary screen, a dose-response curve is generated to determine the IC50 value.

  • Data Analysis: The results are usually presented as a dendrogram, which visually illustrates the selectivity of the compound. Potent off-targets are identified as those with low IC50 values.

IV. Data Presentation

Table 1: Hypothetical Kinome Scan Data for this compound

Kinase TargetPercent Inhibition at 10 µMIC50 (nM)
Primary Target Kinase 98%50
Off-Target Kinase A85%250
Off-Target Kinase B60%1,500
Off-Target Kinase C25%>10,000

V. Visualizations

Off_Target_Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_outcome Potential Outcomes & Actions issue Potent Cellular Phenotype Discrepant with In Vitro Potency cetsa Confirm Target Engagement (CETSA) issue->cetsa Step 1 profiling Broad Off-Target Profiling (Kinome Scan, Proteomics) cetsa->profiling If Engagement Confirmed no_engagement No Target Engagement Re-evaluate Compound cetsa->no_engagement If No Engagement off_target_id Off-Target Identified profiling->off_target_id If Off-Target Found rescue Phenotypic Rescue (siRNA/CRISPR of Off-Target) sar Medicinal Chemistry Effort (SAR to Improve Selectivity) rescue->sar If Off-Target Drives Phenotype off_target_id->rescue Validate Phenotypic Contribution

Caption: Troubleshooting workflow for a potent cellular phenotype.

VI. References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

Technical Support Center: Enhancing Oral Bioavailability of 4-(5-Methoxypyridin-3-yl)benzoic acid and Related Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the improvement of oral bioavailability, with a specific focus on the novel compound "4-(5-Methoxypyridin-3-yl)benzoic acid" as a case study. The principles and techniques discussed herein are broadly applicable to other small molecule drug candidates facing similar challenges.

Introduction: Understanding the Bioavailability Challenge

Oral bioavailability, the fraction of an administered drug that reaches systemic circulation, is a critical parameter in drug development.[1] Poor oral bioavailability can lead to high dose requirements, increased patient-to-patient variability, and potential therapeutic failure. For new chemical entities (NCEs) like this compound, with its specific chemical motifs, understanding and overcoming bioavailability hurdles is paramount. This guide is structured to address common experimental issues in a question-and-answer format, providing both theoretical explanations and practical, step-by-step protocols.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My initial in vivo studies with this compound show very low oral bioavailability. What are the likely causes?

Low oral bioavailability is often multifactorial. For a compound with the structure of this compound, the primary suspects are poor aqueous solubility and/or low membrane permeability. First-pass metabolism can also significantly reduce the amount of drug reaching systemic circulation.[1]

  • Solubility Issues: The benzoic acid moiety suggests pH-dependent solubility. In the acidic environment of the stomach, the carboxylic acid will be protonated and less soluble. While it will ionize in the more neutral pH of the intestine, its dissolution rate might be the limiting factor for absorption.[2][3]

  • Permeability Challenges: While the molecule's size may be favorable (likely under 500 Da), its overall polarity, influenced by the pyridine nitrogen and carboxylic acid, could hinder passive diffusion across the lipid-rich intestinal membrane.[4]

  • Metabolic Instability: The methoxy group and the aromatic rings are potential sites for Phase I metabolism by cytochrome P450 enzymes in the liver and gut wall, leading to rapid clearance before the drug can distribute systemically.[5] The pyridine ring itself can also influence metabolic stability.[6][7]

To diagnose the root cause, a systematic approach is necessary, starting with fundamental physicochemical characterization.

Troubleshooting Workflow: Initial Bioavailability Investigation

G cluster_0 Initial Low Bioavailability Observation cluster_1 Problem Diagnosis cluster_2 Identify Rate-Limiting Step cluster_3 Select Enhancement Strategy A Low in vivo exposure of This compound B Assess Physicochemical Properties A->B C Solubility vs. pH Profile B->C D LogP/LogD Measurement B->D E In Vitro Permeability Assay (e.g., PAMPA, Caco-2) B->E F Metabolic Stability Assay (Liver Microsomes) B->F G Poor Solubility? C->G H Low Permeability? E->H I High First-Pass Metabolism? F->I J Formulation Approaches (Particle Size Reduction, ASDs, Lipids) G->J Likely K Chemical Modification (Prodrugs) H->K Consider L Co-administration with CYP Inhibitors (Exploratory) I->L Consider

Caption: Initial troubleshooting workflow for low bioavailability.

FAQ 2: How can I improve the solubility and dissolution rate of my compound?

Given that many new chemical entities are poorly water-soluble, enhancing solubility is a common starting point for improving bioavailability.[8][9] Several formulation strategies can be employed.

Reducing the particle size of the drug increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[1][9]

  • Micronization: Techniques like jet milling can reduce particle size to the micron range.[1] This is a well-established and scalable method.

  • Nanonization: Creating a nanosuspension, which is a colloidal dispersion of drug nanoparticles, can further increase the dissolution rate and saturation solubility.[1] This can be achieved through media milling or high-pressure homogenization.

TechnologyTypical Particle SizeAdvantagesDisadvantages
Micronization 1-10 µmEstablished technology, cost-effectiveLimited enhancement for very insoluble compounds
Nanonization 100-1000 nmSignificant increase in dissolution rate and solubilityHigher manufacturing complexity, potential stability issues

Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[10] The amorphous form has a higher free energy than the crystalline state, leading to enhanced solubility.

  • Experimental Protocol: Screening for Amorphous Solid Dispersions

    • Polymer Selection: Choose a range of polymers (e.g., PVP, HPMC, Soluplus®) with varying properties.

    • Solvent Selection: Identify a common solvent that dissolves both the drug and the polymer.

    • Preparation: Create solutions with different drug-to-polymer ratios (e.g., 10%, 25%, 50% drug loading).

    • Drying: Use a solvent evaporation technique (e.g., rotary evaporator, film casting) to create the solid dispersion.

    • Characterization: Analyze the resulting material using Powder X-ray Diffraction (PXRD) to confirm its amorphous nature and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

    • Dissolution Testing: Perform dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to assess the improvement in dissolution rate and extent of supersaturation.

FAQ 3: My compound has good solubility but still shows poor absorption. What should I investigate next?

If solubility is not the limiting factor, low membrane permeability is the likely culprit. This is common for compounds that are highly polar or are substrates for efflux transporters like P-glycoprotein (P-gp).[11]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput screening tool that assesses passive diffusion across an artificial lipid membrane. It is a cost-effective way to get an initial indication of permeability.[12][13]

  • Caco-2 Cell Monolayer Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes. It is considered the gold standard for in vitro prediction of intestinal drug absorption as it can assess both passive diffusion and active transport, including efflux.[13]

AssayMeasuresThroughputComplexity
PAMPA Passive DiffusionHighLow
Caco-2 Passive & Active TransportLow-MediumHigh
  • Prodrug Approach: A prodrug is a chemically modified, inactive form of a drug that is converted to the active parent drug in the body.[1] For a compound like this compound, esterifying the carboxylic acid group can mask its polarity, increase lipophilicity, and potentially enhance passive diffusion.[14] The ester would then be cleaved by esterases in the plasma or liver to release the active drug.

G cluster_0 Low Permeability Challenge cluster_1 Prodrug Strategy cluster_2 In Vivo Conversion A This compound (Polar, Low Permeability) B Chemical Modification: Esterification of Carboxylic Acid A->B C Ester Prodrug (Less Polar, Higher Permeability) B->C D Absorption into Systemic Circulation C->D E Enzymatic Cleavage (Esterases) D->E F Active Parent Drug Released E->F

Caption: Prodrug strategy to enhance membrane permeability.

FAQ 4: How do the specific chemical groups in this compound influence its bioavailability?

Each functional group can have a significant impact on the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Pyridine Ring: The nitrogen atom in the pyridine ring makes it a weak base. This can increase aqueous solubility at low pH but also makes it a potential site for metabolism. The pyridine scaffold is common in many approved drugs and can enhance cellular permeability and metabolic stability.[6][7][15][16][17]

  • Benzoic Acid: The carboxylic acid group is a weak acid, making solubility highly pH-dependent. While it can improve solubility in the intestine, its ionized form has low permeability. It is also a site for Phase II conjugation reactions (e.g., glucuronidation), which can lead to rapid elimination.[14][18][19]

  • Methoxy Group: The methoxy group can influence both physicochemical properties and metabolism. It can increase lipophilicity compared to a hydroxyl group, potentially improving permeability. However, it is also a primary site for O-demethylation by CYP450 enzymes, which can be a major metabolic pathway leading to first-pass clearance.[5][20][21]

Part 2: Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol provides a framework for assessing the intrinsic clearance of this compound.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile with internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the test compound (final concentration typically 1 µM), and HLM (final concentration typically 0.5 mg/mL).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of remaining compound versus time. The slope of the line will give the elimination rate constant. From this, the in vitro half-life and intrinsic clearance can be calculated.

Part 3: In-Depth Scientific Discussion

The journey to improving the oral bioavailability of a compound like this compound is an iterative process of characterization, hypothesis testing, and optimization. While formulation strategies like ASDs and micronization address physical properties, they cannot overcome inherent metabolic liabilities or poor membrane permeability.[22][23][24] Conversely, a prodrug strategy may improve absorption but will be ineffective if the parent compound has extremely low solubility.

Therefore, a holistic approach is crucial. The Biopharmaceutics Classification System (BCS) provides a useful framework for classifying drugs based on their solubility and permeability, which can guide the selection of the most appropriate bioavailability enhancement strategy.[8] For instance, for a BCS Class II compound (low solubility, high permeability), solubility enhancement is the primary goal. For a BCS Class IV compound (low solubility, low permeability), both solubility and permeability must be addressed, potentially requiring a combination of approaches.

Advanced in vitro models, such as co-cultures of Caco-2 cells with mucus-secreting cells, and in silico tools for predicting ADME properties are becoming increasingly valuable for gaining early insights and reducing reliance on animal studies.[12][13][25][26][27][28] Ultimately, the successful development of an orally bioavailable drug requires a deep understanding of the interplay between the compound's physicochemical properties, the chosen formulation, and the physiological environment of the gastrointestinal tract.

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Pharmacokinetics and Drug Interactions - MDPI. (n.d.).
  • How to improve the bioavailability of a drug? - Patsnap Synapse. (2025, March 20).
  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC - NIH. (2022, September 7).
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (2021, October 13).
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PubMed Central. (2024, December 6).
  • Bioavailability – physicochemical and dosage form factors - Clinical Gate. (2015, February 8).
  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 10).
  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (n.d.).
  • Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC - NIH. (2021, November 3).
  • The role of the methoxy group in approved drugs | Request PDF - ResearchGate. (n.d.).
  • Webinar Q&A for Oral Bioavailability Enhancement - Microfluidics. (2022, March 3).
  • Bioavailability Enhancement and Formulation Technologies of Oral Mucosal Dosage Forms: A Review - PMC - NIH. (2025, January 22).
  • The role of the methoxy group in approved drugs - PubMed. (2024, July 5).
  • Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans | bioRxiv. (2024, March 1).
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI. (n.d.).
  • Physicochemical Properties effect on Absorption of Drugs | PPTX - Slideshare. (n.d.).
  • Prioritizing oral bioavailability in drug development strategies. (2024, December 26).
  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (n.d.).
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - ResearchGate. (2025, March 8).
  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PubMed Central. (n.d.).
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023, May 29).
  • Strategies to improve oral bioavailability - ResearchGate. (2025, August 6).
  • Key Considerations for Bioavailability Enhancement - Lonza. (2021, April 20).
  • What are the physicochemical properties affecting drug distribution? - Patsnap Synapse. (2025, May 21).
  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs - FDA. (n.d.).
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6).
  • In vitro models for prediction of drug absorption and metabolism - ITQB NOVA. (n.d.).
  • Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC - NIH. (n.d.).
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (n.d.).
  • Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro - PubMed. (2013, February 28).
  • Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. (2025, August 8).
  • Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness - ResearchGate. (2023, June 22).
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6).
  • Full article: An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems - Taylor & Francis Online. (n.d.).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (n.d.).
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (n.d.).
  • Video: Factors Influencing Drug Absorption: Physicochemical Parameters - JoVE. (2024, October 10).
  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC - PubMed Central. (n.d.).
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. (n.d.).
  • 7-Hydroxymitragynine - Wikipedia. (n.d.).
  • Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. (n.d.).
  • Pyridine: the scaffolds with significant clinical diversity - PMC - NIH. (n.d.).

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Technical Support Center: Troubleshooting Cell Permeability for 4-(5-Methoxypyridin-3-yl)benzoic acid and Related Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of small molecules, using "4-(5-Methoxypyridin-3-yl)benzoic acid" as a representative case study. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you diagnose and overcome common permeability issues in your experiments.

Introduction to the Challenge: The Permeability Hurdle

In drug discovery, a compound's ability to traverse cellular membranes is a critical determinant of its therapeutic potential.[1] A molecule may exhibit high potency in biochemical assays, but if it cannot reach its intracellular target, this potency is rendered meaningless. "this compound" and its analogs, with their specific physicochemical characteristics, can present unique cell permeability challenges. These may stem from factors such as polarity, molecular size, and susceptibility to cellular efflux mechanisms.[2][3] This guide provides a structured approach to identifying and resolving these permeability barriers.

Physicochemical Profile of this compound and Analogs

Property4-Methoxy-2-(5-methoxypyridin-3-yl)benzoic acid[4]3-(4-Methoxypyridin-3-yl)benzoic acid[5]3-Methoxy-4-(5-methylpyridin-3-yl)benzoic acid[6]
Molecular Weight ( g/mol ) 259.26229.23243.26
Topological Polar Surface Area (TPSA) (Ų) 68.759.459.4
XLogP3-AA Not available2.02.3
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 444

These properties suggest a molecule with moderate lipophilicity and a polar surface area that may influence its passive diffusion across the lipid bilayer.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My compound, this compound, shows high potency in my in vitro kinase assay but has significantly lower activity in my cell-based assay. What is the likely cause?

A1: This discrepancy is a classic sign of poor cell permeability.[7] The compound is likely unable to efficiently cross the cell membrane to reach its intracellular target. Less common possibilities include compound instability in the cell culture medium or rapid metabolism by the cells.

Troubleshooting Workflow:

  • Confirm Compound Stability: Before assessing permeability, verify that your compound is stable in the assay medium for the duration of the experiment. Use LC-MS to analyze the concentration of the compound in the medium over time.

  • Initial Permeability Assessment (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to assess a compound's passive diffusion.[8] It provides a baseline understanding of its ability to cross a lipid membrane without the complexities of cellular transporters.[9]

  • Cell-Based Permeability Assays (Caco-2 or MDCK): If PAMPA results suggest moderate to good passive permeability, the issue may lie with active cellular processes. Assays using cell monolayers like Caco-2 or MDCK cells are the next logical step.[10][11] These models will help determine if the compound is a substrate for efflux pumps.

Q2: I ran a PAMPA assay, and the permeability of my compound is low. What are my next steps?

A2: Low PAMPA permeability indicates that the intrinsic physicochemical properties of your compound are hindering its ability to passively diffuse across a lipid bilayer.

Troubleshooting & Optimization:

  • Analyze Physicochemical Properties:

    • Lipophilicity (LogP/LogD): If the LogP is too low (hydrophilic) or too high (too lipophilic, leading to poor solubility in the aqueous layer adjacent to the membrane), permeability can be compromised.[2] For "this compound" and its analogs, the predicted XLogP3-AA values are in a reasonable range, suggesting lipophilicity might not be the primary issue unless the experimental LogD at physiological pH is significantly different.

    • Polar Surface Area (TPSA): A high TPSA (>140 Ų) is often associated with poor permeability. The TPSA of our example compounds is well below this threshold.

    • Solubility: Poor aqueous solubility can limit the concentration of the compound available for absorption.[12] There is a known interplay between solubility and permeability that must be considered.[13][14][15]

  • Structural Modifications (for Medicinal Chemists):

    • Reduce Polarity: Can you mask polar functional groups that are not essential for target engagement? For example, converting a carboxylic acid to an ester can create a prodrug that may have better permeability.

    • Intramolecular Hydrogen Bonding: Designing the molecule to form an intramolecular hydrogen bond can shield polar groups and reduce the energy penalty of moving from an aqueous to a lipid environment.

Q3: My compound shows good passive permeability in the PAMPA assay, but still has low activity in cell-based assays. What does this suggest?

A3: This scenario strongly points towards the involvement of active transport mechanisms, specifically efflux pumps.[16][17] Efflux pumps are membrane proteins that actively extrude xenobiotics from the cell, reducing their intracellular concentration.[18][19] P-glycoprotein (P-gp) is a well-known efflux pump that contributes to multidrug resistance.[20]

Investigating Efflux:

To confirm if your compound is a substrate for efflux pumps, a bidirectional cell-based assay is necessary. The Caco-2 and MDCK-MDR1 cell lines are commonly used for this purpose.[11][21]

  • Apparent Permeability (Papp): This is the rate at which a compound crosses the cell monolayer. It is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

  • Efflux Ratio (ER): The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an efflux pump.[11][21]

Experimental Workflow for Bidirectional Caco-2/MDCK Assay:

Efflux_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Caco-2 or MDCK cells on Transwell inserts culture Culture for 21 days (Caco-2) or 4-5 days (MDCK) to form a monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer A_to_B Add compound to Apical side Sample from Basolateral side teer->A_to_B B_to_A Add compound to Basolateral side Sample from Apical side teer->B_to_A quantify Quantify compound concentration by LC-MS/MS A_to_B->quantify B_to_A->quantify calculate Calculate Papp (A->B) and Papp (B->A) quantify->calculate er Calculate Efflux Ratio (ER) calculate->er interpret Interpret Results: ER > 2 suggests efflux er->interpret caption Bidirectional Permeability Assay Workflow

Caption: Bidirectional Permeability Assay Workflow.

Q4: My compound is confirmed to be an efflux pump substrate. How can I overcome this?

A4: If your compound is actively being pumped out of the cells, you have a few strategies to consider:

  • Co-administration with an Efflux Pump Inhibitor: In your in vitro experiments, you can co-administer a known efflux pump inhibitor, such as verapamil or elacridar, with your compound.[22] If the cellular activity of your compound increases in the presence of the inhibitor, it further confirms that efflux is the issue. This is a useful tool for target validation but not a viable long-term strategy for drug development due to potential drug-drug interactions.

  • Structural Modification to Evade Efflux:

    • Reduce P-gp Recognition Features: While there are no absolute rules, P-gp substrates are often lipophilic and may contain nitrogen atoms. Subtle modifications to the structure can sometimes disrupt the interaction with the efflux pump.[23]

    • Increase Permeability to "Overwhelm" Efflux: For compounds with high passive permeability, the rate of influx can be greater than the rate of efflux, leading to sufficient intracellular concentrations.[23][24] Therefore, strategies to improve passive permeability can sometimes overcome moderate efflux.

  • Prodrug Approach: Designing a prodrug that is not an efflux substrate can be an effective strategy. The prodrug would cross the membrane and then be cleaved by intracellular enzymes to release the active compound.

Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline. Specifics may vary based on the commercial kit used.[25]

  • Prepare Solutions:

    • Prepare a 10 mM stock solution of "this compound" and control compounds (e.g., propranolol for high permeability, theophylline for low permeability) in DMSO.

    • Prepare the lipid solution (e.g., 2% lecithin in dodecane) by sonicating until fully dissolved.

    • Prepare the acceptor buffer (e.g., PBS pH 7.4).

  • Prepare the Donor Plate:

    • Using a multichannel pipette, carefully add 5 µL of the lipid solution to the membrane of each well of the donor plate.

  • Prepare the Acceptor Plate:

    • Add 300 µL of the acceptor buffer to each well of the acceptor plate.

  • Prepare the Dosing Solutions:

    • Dilute the stock solutions of your test and control compounds to a final concentration of 100 µM in the acceptor buffer. The final DMSO concentration should be 1%.

  • Assemble the PAMPA Sandwich:

    • Add 200 µL of the dosing solutions to the donor plate.

    • Carefully place the donor plate onto the acceptor plate.

  • Incubation:

    • Incubate the plate assembly at room temperature for 16-18 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Quantification:

    • After incubation, carefully separate the plates.

    • Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability (Pe):

    • The effective permeability is calculated using established formulas that take into account the volume of the wells, the surface area of the membrane, and the concentration of the compound in the donor and acceptor compartments over time.[2]

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol requires expertise in cell culture.

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto 24-well Transwell inserts at an appropriate density.

    • Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[11]

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²) to ensure the integrity of the tight junctions.[26]

    • Alternatively, a paracellular marker like Lucifer yellow can be used to assess monolayer integrity.[10]

  • Assay Preparation:

    • Gently wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Prepare the dosing solution by diluting "this compound" and control compounds (e.g., atenolol for low permeability, propranolol for high permeability, and a known P-gp substrate like digoxin) in the transport buffer to the final concentration (e.g., 10 µM). The final DMSO concentration should be <1%.[7]

  • Permeability Measurement (A→B):

    • Add the dosing solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.

  • Permeability Measurement (B→A):

    • Perform the same procedure as in step 4, but add the dosing solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber.[21]

  • Quantification:

    • Analyze the concentration of the compound in all collected samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[7]

    • Calculate the efflux ratio: ER = Papp (B→A) / Papp (A→B).

Interpreting Permeability Data

The following diagram illustrates how to interpret the results from PAMPA and Caco-2 assays to diagnose permeability issues.

Permeability_Decision_Tree start Start with your compound pampa Perform PAMPA Assay start->pampa pampa_result PAMPA Permeability? pampa->pampa_result low_passive Issue: Low Passive Permeability Action: Structural modification to improve physicochemical properties pampa_result->low_passive Low caco2 Perform Bidirectional Caco-2/MDCK Assay pampa_result->caco2 High caco2_result Efflux Ratio > 2? caco2->caco2_result efflux_issue Issue: Efflux Substrate Action: Structural modification to evade efflux or prodrug approach caco2_result->efflux_issue Yes good_perm Good Permeability Investigate other causes for low cellular activity (e.g., metabolism, target engagement) caco2_result->good_perm No caption Permeability Troubleshooting Logic

Caption: Permeability Troubleshooting Logic.

References

  • How to perform the MDCK Permeability experiment in drug discovery. (2023). YouTube. [Link]
  • Goger, V., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 177747158, 4-Methoxy-2-(5-methoxypyridin-3-yl)benzoic acid. PubChem. [Link]
  • Katragadda, S., et al. (2005). Role of efflux pumps and metabolising enzymes in drug delivery. Expert Opinion on Drug Delivery. [Link]
  • MDCK-MDR1 Permeability Assay. Evotec. [Link]
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Shani, D., et al. (2020). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. Pharmaceuticals. [Link]
  • Predicting Permeability for Small Molecules. (2026). Rowan Newsletter. [Link]
  • Nunes, T., et al. (2013). Role of P-glycoprotein and permeability upon the brain distribution and pharmacodynamics of etamicastat: a comparison with nepicastat. British Journal of Pharmacology. [Link]
  • Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements.
  • PAMPA Permeability Assay. Technology Networks. [Link]
  • A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. ScienceDirect. [Link]
  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers. [Link]
  • Predictions from First-Principles of Membrane Permeability to Small Molecules: How Useful Are They in Practice?.
  • Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-portal.org. [Link]
  • Caco-2 Permeability Assay. Evotec. [Link]
  • The Solubility–Permeability Interplay: Mechanistic Modeling and Predictive Application of the Impact of Micellar Solubilization on Intestinal Permeation.
  • The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. MDPI. [Link]
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
  • Predictions from First-Principles of Membrane Permeability to Small Molecules: How Useful Are They in Practice?. PubMed. [Link]
  • The permeability P-glycoprotein: a focus on enantioselectivity and brain distribution. PubMed. [Link]
  • MDR1-MDCK Permeability Assay.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
  • MDCK-WT/MDR1 Permeability.
  • Efflux pump. Wikipedia. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 177746766, 3-(4-Methoxypyridin-3-yl)benzoic acid. PubChem. [Link]
  • Caco2 assay protocol. SlideShare. [Link]
  • Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport.
  • Prediction of the Passive Membrane Permeability of Molecules. INOUE RESEARCH GROUP. [Link]
  • Application of drug physico chemical characterisation in drug discovery. Merck Group. [Link]
  • Caco-2 cell permeability assays to measure drug absorption.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 177747312, 3-Methoxy-4-(5-methylpyridin-3-yl)benzoic acid. PubChem. [Link]
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols. [Link]
  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PubMed Central. [Link]
  • The Solubility-Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs.
  • Role of P-glycoprotein-mediated secretion in absorptive drug permeability. PubMed. [Link]
  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. [Link]
  • Cell permeability beyond the rule of 5. PubMed. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 177747312, 3-Methoxy-5-(6-methylpyridin-3-yl)benzoic acid. PubChem. [Link]

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Technical Support Center: Scaling Up the Synthesis of 4-(5-Methoxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(5-Methoxypyridin-3-yl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a robust, scalable, and reproducible process.

Synthesis Overview: The Suzuki-Miyaura Coupling Approach

The most reliable and industrially favored method for constructing the biaryl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high functional group tolerance and typically proceeds with high yields under relatively mild conditions.[1]

The core transformation involves the palladium-catalyzed reaction between 3-bromo-5-methoxypyridine and 4-carboxyphenylboronic acid .

Caption: General Suzuki-Miyaura reaction scheme.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that can arise during the scale-up of the Suzuki-Miyaura coupling reaction in a question-and-answer format.

Q1: My reaction yield is high at the 1g scale but drops significantly in a 10L reactor. What are the most likely causes?

This is a classic scale-up problem often rooted in mass and heat transfer limitations, or inadequate control of the reaction atmosphere.

  • Causality & Explanation:

    • Poor Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of poor reagent distribution. This can lead to catalyst decomposition and the formation of side products.

    • Oxygen Contamination: Maintaining a truly inert atmosphere is more challenging in large vessels. Even trace amounts of oxygen can oxidize the active Pd(0) catalyst, effectively killing the reaction.[2] The unoccupied headspace in a large reactor is a primary source of potential oxygen contamination.

    • Heat Transfer: The surface-area-to-volume ratio decreases as scale increases. This makes it harder to control the internal temperature, potentially leading to overheating, which degrades the catalyst and starting materials.

  • Solutions & Protocols:

    • Inert Atmosphere: Before adding reagents, ensure the reactor is thoroughly purged with an inert gas like argon or nitrogen. A common procedure is to perform at least three vacuum/backfill cycles. For the duration of the reaction, maintain a gentle positive pressure of inert gas.

    • Degassing Solvents: Solvents must be rigorously degassed. On a large scale, this is best achieved by sparging with nitrogen or argon for an extended period (30-60 minutes) rather than relying solely on freeze-pump-thaw cycles.

    • Mixing Analysis: Ensure the reactor's impeller design and stirring speed are adequate for the vessel geometry and reaction mass. The goal is to maintain a homogeneous suspension of all reagents, especially the base which is often a solid.

    • Controlled Reagent Addition: Consider adding the palladium catalyst or boronic acid as a solution or slurry subsurface to prevent exposure to the headspace.

Q2: I'm observing significant homocoupling of my 4-carboxyphenylboronic acid, forming 4,4'-biphenyldicarboxylic acid. How can I minimize this side reaction?

Homocoupling is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen or issues with catalyst activation.

  • Causality & Explanation:

    • The primary mechanism involves the reaction of two boronic acid molecules, often promoted by oxygen which can facilitate the catalytic cycle for this undesired pathway. It can also occur if the transmetalation step (transfer of the aryl group from boron to palladium) is slow compared to other processes.

  • Solutions & Protocols:

    • Strictly Anaerobic Conditions: As with low yield, rigorous exclusion of oxygen is the most critical factor.[2]

    • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.

    • Choice of Base and Catalyst: A weaker base or a catalyst system that promotes rapid transmetalation can suppress homocoupling. For instance, potassium carbonate (K₂CO₃) is often a milder choice than potassium phosphate (K₃PO₄) for base-sensitive substrates.[2]

    • Temperature Management: Avoid excessively high temperatures, which can accelerate side reactions. Target the lowest effective temperature for the reaction.

Q3: My final product is contaminated with residual palladium. How can I efficiently remove it on a large scale to meet regulatory limits (especially for APIs)?

Removing palladium to parts-per-million (ppm) levels is a critical challenge in pharmaceutical process chemistry.[3]

  • Causality & Explanation:

    • Palladium can remain in the product as soluble species or fine particulates. Simple filtration is often insufficient.

  • Solutions & Protocols:

    • Palladium Scavengers: After the reaction is complete, the most effective method is to treat the reaction mixture (or a solution of the crude product) with a scavenger.

      • Activated Carbon: A cost-effective but sometimes less efficient option. Requires screening for the optimal grade and loading.

      • Thiol-Based Scavengers: Reagents like N-acetylcysteine or silica-functionalized thiols are highly effective at binding palladium.

      • Commercial Scavengers: Many companies offer specialized resins (e.g., Smopex®, QuadraSil®) designed for high-efficiency palladium removal.

    • Work-up/Purification Integration:

      • Acid/Base Swings: Since the product is a carboxylic acid, you can dissolve the crude material in a basic aqueous solution (e.g., with NaOH or K₂CO₃), filter off the insoluble palladium species, treat the aqueous layer with a scavenger, and then re-precipitate the pure product by adding acid (e.g., HCl). This is a highly effective purification strategy.

Scavenging MethodTypical LoadingProsCons
Activated Carbon5-20 wt%Inexpensive, readily availableVariable efficiency, may require hot filtration
N-Acetylcysteine5-10 eq. to PdEffective, relatively inexpensiveCan be difficult to remove post-treatment
Thiol-functionalized Silica10-20 wt%High efficiency, easy to filterHigher cost

Q4: I am having trouble with the quality and reactivity of my 4-carboxyphenylboronic acid. What should I look out for?

The quality of the boronic acid is paramount for a successful Suzuki reaction.

  • Causality & Explanation:

    • Commercial boronic acids often contain varying amounts of their corresponding anhydride trimers, known as boroxines.[4] Boroxines are generally less reactive in the Suzuki coupling. The presence of water can hydrolyze the boroxine back to the active boronic acid, but relying on this in-situ conversion can lead to inconsistent results.

  • Solutions & Protocols:

    • Recrystallization: To ensure maximum reactivity and batch-to-batch consistency, it is highly recommended to recrystallize commercial 4-carboxyphenylboronic acid before use, typically from water.[4]

    • Storage: Store boronic acids in a cool, dry place, preferably under an inert atmosphere, to prevent degradation over time.

Frequently Asked Questions (FAQs)

  • Q: What is the recommended starting catalyst and ligand for this reaction?

    • A: A good starting point for this type of coupling is a combination of a palladium(II) precatalyst like Palladium(II) Acetate (Pd(OAc)₂) or PdCl₂(dppf) with a phosphine ligand. For scale-up, air-stable palladium precatalysts are often preferred. Buchwald or Fu ligands are excellent for challenging couplings, but for this substrate, a standard ligand like triphenylphosphine (PPh₃) or a more electron-rich one like tricyclohexylphosphine (PCy₃) is often sufficient and more cost-effective.[5][6]

  • Q: Which base and solvent system is most suitable for scaling up?

    • A: An aqueous base system is common and effective. A mixture of an organic solvent like 1,4-dioxane or 2-methyl-THF with an aqueous solution of a base like K₂CO₃ or K₃PO₄ is a robust choice.[7] The biphasic system helps with product/reagent solubility and facilitates the transmetalation step.[6]

  • Q: What are the primary safety hazards to consider during scale-up?

    • A:

      • Palladium on Carbon: If used for any reduction steps, dry Pd/C can be pyrophoric and must be handled with care, preferably wetted.

      • Solvents: The use of large volumes of flammable organic solvents like dioxane or toluene requires appropriate grounding of equipment to prevent static discharge and use in a well-ventilated area with explosion-proof equipment.

      • Bases: Strong inorganic bases like K₃PO₄ are corrosive and require appropriate personal protective equipment (PPE).

Detailed Experimental Protocols

Protocol 1: Scalable Synthesis of 3-Bromo-5-methoxypyridine [8][9]

This protocol is adapted from established industrial methods.

  • Setup: Equip a suitable reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet.

  • Reagent Charge: Under a nitrogen atmosphere, charge the reactor with N,N-Dimethylformamide (DMF, 450 mL).

  • Base Preparation: Carefully add 60% sodium hydride (NaH) in mineral oil (11.4 g, 285 mmol) to the DMF.

  • Methoxide Formation: Slowly add methanol (11.5 mL, 285 mmol) to the NaH suspension at room temperature. The temperature will rise. Control the addition rate to keep the temperature below 40°C. After the addition is complete, heat the mixture to 60°C to ensure complete reaction.

  • Aryl Halide Addition: Add 3,5-dibromopyridine (45 g, 190 mmol) to the resulting solution.

  • Reaction: Heat the reaction mixture to 90°C and hold for 1-2 hours, monitoring by HPLC or TLC for the disappearance of the starting material.

  • Quench & Extraction: Cool the reaction to room temperature and cautiously quench by adding water (50 mL). Extract the product into a suitable organic solvent like diethyl ether or methyl t-butyl ether (MTBE) (3 x 100 mL).

  • Wash & Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can often be used directly or purified by silica gel chromatography to yield 3-bromo-5-methoxypyridine as an off-white solid (typical yield: 70-75%).[9]

Protocol 2: Scale-Up of Suzuki Coupling for this compound

  • Setup: In a clean, dry, and nitrogen-purged reactor, add 3-bromo-5-methoxypyridine (1.0 eq), recrystallized 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Charge: In a separate glovebox or sealed container, prepare the catalyst charge by mixing Pd(OAc)₂ (0.01 eq) and a suitable phosphine ligand like SPhos or XPhos (0.02 eq). Add this solid to the reactor.

  • Solvent Addition: Add degassed 1,4-dioxane (5-10 volumes) and degassed water (1-2 volumes) to the reactor.

  • Reaction: Begin vigorous stirring and heat the mixture to 80-90°C. Monitor the reaction progress by HPLC. The reaction is typically complete in 4-12 hours.

  • Cool Down & Phase Split: Cool the reaction to room temperature. Add MTBE or another suitable extraction solvent and water. Separate the aqueous layer.

  • Aqueous Work-up: Wash the basic aqueous layer with MTBE to remove non-polar impurities.

  • Palladium Scavenging (Optional but Recommended): Treat the aqueous layer with an appropriate palladium scavenger (e.g., 10 wt% functionalized silica) with stirring for 2-4 hours, then filter through a pad of celite.

  • Precipitation: Slowly add 2M hydrochloric acid (HCl) to the clear aqueous layer with good stirring until the pH is ~3-4. The product will precipitate as a solid.

  • Isolation: Collect the solid by filtration, wash the filter cake thoroughly with deionized water, and then with a small amount of a non-polar solvent like hexane to aid drying.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Workflow and Logic Diagrams

Troubleshooting_Low_Yield start Low Yield on Scale-Up q1 Was the reaction atmosphere strictly inert? start->q1 sol1 Implement rigorous N2/Ar purge. Use vacuum/backfill cycles. Ensure positive pressure. q1->sol1 No q2 Were all solvents and reagents degassed? q1->q2 Yes sol1->q2 sol2 Sparge solvents with N2/Ar for 30-60 min. Store reagents under inert gas. q2->sol2 No q3 Is the catalyst/ligand system robust? q2->q3 Yes sol2->q3 sol3 Consider air-stable precatalysts. Use bulky, electron-rich ligands (e.g., Buchwald ligands). q3->sol3 No q4 Was mixing efficient? q3->q4 Yes sol3->q4 sol4 Verify impeller design and speed. Ensure solids remain suspended. q4->sol4 No end_note Re-evaluate temperature and base concentration if issues persist. q4->end_note Yes

Caption: Troubleshooting logic for low yield issues.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-methoxypyridine.
  • ChemicalBook. (n.d.). 3-Bromo-5-methoxypyridine | 50720-12-2.
  • ChemicalBook. (n.d.). 3-Bromo-5-methoxypyridine synthesis.
  • BenchChem. (n.d.). An In-depth Technical Guide to 3-Bromo-5-methoxypyridine: Chemical Properties and Synthetic Applications.
  • KCIL Chemofarbe Group. (n.d.). Challenges In Suzuki Coupling Reaction.
  • ACS Publications. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

Technical Support Center: 4-(5-Methoxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(5-Methoxypyridin-3-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important biaryl intermediate. Here, we address frequently encountered issues with impurities, providing not only solutions but also the underlying scientific principles to empower your experimental success.

I. Overview of Synthesis and Impurity Profile

This compound is typically synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction, while highly effective, is susceptible to several side reactions that generate a predictable profile of process-related impurities.[3] Understanding these potential side products is the first step in developing a robust process and a targeted purification strategy.

Suzuki_Coupling_Synthesis cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products & Byproducts Reactant_A 3-Bromo-5-methoxypyridine (Aryl Halide) Target This compound (Desired Product) Reactant_A->Target Suzuki Coupling Reactant_B 4-Carboxyphenylboronic acid (Boronic Acid) Reactant_B->Target Impurity_1 Homocoupling Byproducts Reactant_B->Impurity_1 Side Reaction Impurity_2 Protodeboronation Byproduct Reactant_B->Impurity_2 Side Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Target Base Base (e.g., K₂CO₃) Base->Target

Caption: General synthetic scheme for this compound via Suzuki coupling, highlighting the formation of common impurities.

II. Frequently Asked Questions & Troubleshooting Guide

This section is structured to address the most common issues encountered during the synthesis and purification of this compound.

FAQ 1: My reaction is complete, but my crude product purity is low. What are the likely impurities?

Answer: Low purity after a Suzuki coupling reaction typically points to three main classes of organic impurities, in addition to inorganic residues.[3][4]

  • Homocoupling Products: These are dimers of your starting materials.[5][6]

    • From the boronic acid: Biphenyl-4,4'-dicarboxylic acid.

    • From the aryl halide: 5,5'-dimethoxy-3,3'-bipyridine.

  • Protodeboronation Product: This is benzoic acid, formed when the boronic acid group of 4-carboxyphenylboronic acid is replaced by a hydrogen atom.[7][8]

  • Unreacted Starting Materials: Residual 3-bromo-5-methoxypyridine and 4-carboxyphenylboronic acid.

Troubleshooting Workflow:

Impurity_Troubleshooting_Workflow Start Low Purity Crude Product Analyze Analyze by LC-MS & ¹H NMR Start->Analyze Identify Identify Impurity Profile Analyze->Identify Homocoupling High Homocoupling? Identify->Homocoupling Check Protodeboronation High Protodeboronation? Identify->Protodeboronation Check StartingMaterial High Starting Material? Identify->StartingMaterial Check Solve_Homo Optimize Reaction: - Degas Thoroughly - Use Pd(0) Catalyst - Add Reducing Agent Homocoupling->Solve_Homo Yes Purify Proceed to Purification Protocol Homocoupling->Purify No Solve_Proto Optimize Reaction: - Use Milder Base - Use Boronic Ester - Lower Temperature Protodeboronation->Solve_Proto Yes Protodeboronation->Purify No Solve_SM Optimize Reaction: - Adjust Stoichiometry - Increase Reaction Time/ Temperature StartingMaterial->Solve_SM Yes StartingMaterial->Purify No Solve_Homo->Purify Solve_Proto->Purify Solve_SM->Purify

Caption: A logical workflow for diagnosing and addressing common impurity issues in the synthesis.

FAQ 2: How can I minimize the formation of homocoupling byproducts?

Answer: Homocoupling of the boronic acid is often promoted by the presence of oxygen and palladium(II) species before the catalytic cycle begins.[9][10] The key is to maintain anaerobic conditions and ensure the catalyst is in the active Pd(0) state.

Preventative Strategies:

StrategyMechanism of ActionKey Considerations
Thorough Degassing Removes dissolved oxygen, which can act as an oxidant to promote Pd(II)-mediated homocoupling.[9]Use a robust method like freeze-pump-thaw cycles or sparging the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes.[9]
Use a Pd(0) Pre-catalyst Starts the reaction with the active catalyst form (e.g., Pd(PPh₃)₄), avoiding the in-situ reduction step from Pd(II) where homocoupling can occur.[9]Pd(0) sources can be more sensitive to air than Pd(II) sources. Handle under an inert atmosphere.
Add a Mild Reducing Agent A co-reductant, like potassium formate, can help keep the palladium in its Pd(0) state, suppressing the Pd(II)-mediated side reaction.[6]The agent should be mild enough not to interfere with the main catalytic cycle.
FAQ 3: My main byproduct is benzoic acid. What causes this and how can I stop it?

Answer: The formation of benzoic acid is due to a side reaction called protodeboronation, where a proton source cleaves the carbon-boron bond of your starting material.[7][8] This is a common issue with heteroaromatic boronic acids and can be exacerbated by high temperatures and the presence of water.[7]

Preventative Strategies:

  • Use a Milder Base: Strong bases can accelerate protodeboronation.[11] Switching from strong bases like NaOH to milder inorganic bases such as K₂CO₃ or Cs₂CO₃ is often effective.

  • Use a Boronic Ester: Boronic acid pinacol esters (BPin) are significantly more stable towards protodeboronation than the corresponding free boronic acids.[8] They act as a "slow-release" source of the boronic acid under the reaction conditions.

  • Lower the Reaction Temperature: Both the desired coupling and the undesired protodeboronation are accelerated by heat.[7] If your catalyst system is active enough, reducing the temperature can significantly favor the desired reaction.

  • Use Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, minimizing it by using dry solvents can help suppress this side reaction.[7]

FAQ 4: I am struggling to remove residual palladium from my final product. What are the best methods?

Answer: Residual palladium is a major concern in pharmaceutical development, with strict regulatory limits (often < 10 ppm).[12] Simple crystallization is often insufficient for removing palladium to these levels.[13] A targeted scavenging approach is typically required.

Palladium Removal Techniques:

MethodDescriptionAdvantagesDisadvantages
Activated Carbon Adsorbent with a high surface area that can bind palladium species.Cost-effective, readily available.Can be non-selective, potentially adsorbing the product and reducing yield.[14]
Thiol-Based Scavengers Solid-supported reagents with thiol (-SH) groups that exhibit high affinity for soft metals like palladium (chemisorption).[13]High selectivity and efficiency, easy to remove by filtration.Higher cost than carbon.
Specialized Silica Resins Functionalized silica gels designed to selectively bind and remove palladium.Excellent selectivity and capacity; available in various formats (bulk, cartridges).[13]Can be the most expensive option.

Protocol: Palladium Scavenging with a Thiol-Based Resin

  • Dissolve Crude Product: Dissolve the crude this compound in a suitable organic solvent (e.g., THF, Ethyl Acetate) in which the product is highly soluble.

  • Add Scavenger: Add the thiol-functionalized silica scavenger (typically 5-10 equivalents by weight relative to the initial palladium catalyst loading).

  • Stir: Stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours. The optimal time and temperature should be determined experimentally.

  • Filter: Filter the mixture while warm to remove the scavenger resin. A clarifying agent like Celite can be used to ensure complete removal.

  • Analyze: Concentrate the filtrate and analyze the palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[15]

  • Crystallize: Proceed with the final crystallization of the purified product.

FAQ 5: What is a good starting point for a final purification/crystallization protocol?

Answer: Given the acidic nature of the target molecule and the likely impurities, a combination of an extractive workup and crystallization is recommended. The pyridine nitrogen can complicate purification, so careful pH control is essential.[16]

Step-by-Step Purification Protocol:

  • Initial Workup: After the reaction is complete, cool the mixture and dilute it with an organic solvent like Ethyl Acetate.

  • Aqueous Wash: Wash the organic layer with water. If emulsions form, a wash with brine can help break them.[16]

  • Basic Extraction: Extract the organic layer with a mild aqueous base (e.g., 1M NaHCO₃ or 0.5M K₂CO₃ solution). The acidic target product will move into the aqueous layer, leaving non-acidic impurities (like the bipyridine homocoupling product) in the organic layer.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to a pH of ~5-6. The target product will precipitate out of the solution. Be careful not to make the solution too acidic, which could protonate the pyridine and increase solubility.

  • Isolation: Filter the precipitated solid and wash it thoroughly with water to remove inorganic salts.

  • Crystallization: Dissolve the crude solid in a minimum amount of a hot polar solvent (e.g., Ethanol, Isopropanol, or an Acetonitrile/water mixture). Allow the solution to cool slowly to promote the formation of well-defined crystals.[16]

  • Drying: Dry the purified crystals under vacuum to yield the final product.

Analytical QC: The final product should be analyzed by HPLC for purity[17], ¹H NMR for structural confirmation, and LC-MS to confirm the mass and absence of impurities.[4]

III. References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • 4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications, Organic Process Research & Development. Available at: [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Available at: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • How to Remove Palladium in three easy steps. Biotage. Available at: [Link]

  • Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. Available at: [Link]

  • Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. Google Patents. Available at:

  • Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements. PubMed. Available at: [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. Available at: [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications, Organometallics. Available at: [Link]

  • 3-Methoxy-4-(5-methylpyridin-3-yl)benzoic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. Available at: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Available at: [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate. Available at: [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available at: [Link]

  • Understanding Impurity Analysis. Cormica Pharma & Med Device Testing. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]

  • Protein purification troubleshooting guide. GE Healthcare. Available at: [Link]

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"4-(5-Methoxypyridin-3-yl)benzoic acid" assay interference problems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-(5-Methoxypyridin-3-yl)benzoic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common assay interference problems encountered when working with this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and accuracy of your experimental data.

Introduction to Potential Challenges

This compound is a small molecule with a chemical structure that includes a pyridine ring, a benzoic acid moiety, and a methoxy group. These features, while crucial for its intended biological activity, can also predispose it to several types of assay interference. Understanding these potential issues is the first step in mitigating them. Common challenges include:

  • Optical Interference: The aromatic nature of the compound suggests potential for autofluorescence or quenching in fluorescence-based assays.

  • Non-Specific Binding: The presence of both hydrophobic (aromatic rings) and hydrophilic (carboxylic acid) regions can lead to non-specific interactions with proteins and surfaces.

  • Solubility Issues: As a carboxylic acid, its solubility is pH-dependent, which can lead to precipitation and inaccurate results if not properly controlled.

  • Matrix Effects: In complex biological samples, the ionization of the compound can be suppressed or enhanced, affecting quantification by mass spectrometry.

This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting workflows to address these specific challenges.

Part 1: Troubleshooting Optical Interference in Fluorescence-Based Assays

Fluorescence-based assays are a cornerstone of high-throughput screening (HTS), but they are also susceptible to interference from compounds that have their own optical properties.[1][2]

FAQ 1: My compound shows activity in a fluorescence assay, but I suspect it's a false positive. How can I confirm if the compound itself is fluorescent?

Answer: This is a classic case of potential autofluorescence, where the compound emits light in the same spectral region as your assay's reporter fluorophore.[2][3] A systematic check is crucial.

Workflow for Identifying Autofluorescence:

Caption: Workflow for identifying compound aggregation.

Detailed Protocol: Detergent Counter-Screen

  • Assay Setup: Prepare two sets of assay buffers.

    • Buffer A: Your standard assay buffer.

    • Buffer B: Your standard assay buffer supplemented with 0.01% (v/v) Triton X-100. [4]2. Compound Testing: Generate a full concentration-response curve for this compound in both buffer conditions.

  • Data Analysis: If the compound is an aggregator, its apparent potency (IC50) will be significantly reduced in the presence of the detergent. [4] Quantitative Data Summary: Expected Results for an Aggregator

ConditionIC50 (µM)Fold ShiftInterpretation
Standard Buffer1.5-Potent inhibition observed
Buffer + 0.01% Triton X-100>50>33xLoss of activity suggests aggregation-based mechanism

Part 3: Managing Solubility Challenges

The carboxylic acid group in this compound means its aqueous solubility is highly dependent on pH. [5]Poor solubility can lead to compound precipitation, reducing the effective concentration in your assay and causing data variability. [6][7]

FAQ 3: I'm seeing precipitate in my assay wells after adding the compound from a DMSO stock. How can I improve its solubility in my aqueous assay buffer?

Answer: This is a common problem when diluting a compound from a high-concentration DMSO stock into an aqueous buffer. The key is to maintain a pH that keeps the carboxylic acid group ionized and to consider the use of solubility enhancers if necessary.

Troubleshooting Steps for Solubility:

  • pH Adjustment: The pKa of a benzoic acid is typically around 4.2. Ensure your final assay buffer pH is at least one to two units above this (e.g., pH 7.4) to keep the carboxylic acid deprotonated and more soluble. [8]2. DMSO Concentration: Keep the final concentration of DMSO in the assay as low as possible, ideally ≤1%. High concentrations of DMSO can sometimes cause compounds to precipitate when diluted into aqueous solutions.

  • Co-solvents: If pH adjustment is not sufficient, consider the addition of a water-miscible organic co-solvent, such as ethanol or PEG 400, to the assay buffer. [8]However, you must first validate that the co-solvent does not affect your assay's performance.

  • Sonication: After diluting the compound into the assay buffer, brief sonication can help to break up any small, unseen precipitates and ensure the compound is fully dissolved. [8]

Part 4: Overcoming Matrix Effects in LC-MS/MS Analysis

When quantifying this compound in complex biological matrices like plasma or cell lysates using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), co-eluting matrix components can interfere with the ionization process, leading to ion suppression or enhancement. [9][10]

FAQ 4: My LC-MS/MS quantification of the compound in plasma is inconsistent. How can I assess and mitigate matrix effects?

Answer: Matrix effects are a significant challenge in bioanalysis. [11]A systematic evaluation is necessary to ensure accurate quantification.

Workflow for Assessing and Mitigating Matrix Effects:

Caption: Workflow for LC-MS/MS matrix effect troubleshooting.

Detailed Strategies:

  • Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of your compound's standard solution into the MS detector after the analytical column. [12]When a blank, extracted matrix sample is injected, any dips or peaks in the constant signal indicate retention times where ion suppression or enhancement occurs. [12]This allows you to see if your compound elutes in a "clean" or "dirty" region of the chromatogram.

  • Quantitative Assessment (Matrix Effect Factor): The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solution at the same concentration. [10]* Mitigation Strategies:

    • Chromatographic Separation: Adjust the LC gradient or try a different column chemistry to separate your compound from the interfering matrix components. [10] 2. Sample Preparation: Improve the clean-up of your sample. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering components than a simple protein precipitation.

    • Internal Standard: The most robust solution is to use a stable isotope-labeled (SIL) internal standard of this compound. The SIL standard will co-elute and experience the same matrix effects as your analyte, allowing for reliable correction and accurate quantification. [10]

References

  • 4-Methoxy-2-(5-methoxypyridin-3-yl)benzoic acid - PubChem.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]
  • Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. Semantic Scholar. [Link]
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion | Request PDF.
  • Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link]
  • 4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acid - PubChem.
  • Eliminating nonspecific binding sites for highly reliable immunoassay via super-resolution multicolor fluorescence colocalization. Royal Society of Chemistry. [Link]
  • High throughput screening of small molecule library: procedure, challenges and future. IntechOpen. [Link]
  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • Interference with Fluorescence and Absorbance - Assay Guidance Manual.
  • Reduction of non-specific binding in immunoassays requiring long incubations | Request PDF.
  • Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. PubMed. [Link]
  • High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]
  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
  • High Throughput Screening of Small Molecule Library: Procedure, Challenges and Future.
  • Reduction of non-specific binding in immunoassays requiring long incub
  • Biological assay challenges from compound solubility: strategies for bioassay optimiz
  • 3-Methoxy-4-(5-methylpyridin-3-yl)benzoic acid - PubChem.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? Quora. [Link]
  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
  • Assay Interference by Chemical Reactivity - Assay Guidance Manual.

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Technical Support Center: A Strategic Guide to In Vivo Dose Optimization for Novel Small Molecules

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Technical Support Center: Formulation Strategies for 4-(5-Methoxypyridin-3-yl)benzoic acid in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the preclinical formulation of 4-(5-Methoxypyridin-3-yl)benzoic acid. This guide is designed for researchers, toxicologists, and formulation scientists to navigate the challenges associated with developing safe and effective dosing vehicles for this compound in animal studies. Given its chemical structure—a carboxylic acid appended to a bi-aromatic core—this molecule is anticipated to be a weakly acidic compound with low intrinsic aqueous solubility, characteristics that demand careful formulation design to ensure consistent and predictable in vivo exposure.

This resource provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during formulation development, from initial characterization to in-life study troubleshooting.

Section 1: Pre-formulation Assessment & Physicochemical Characterization

Before any formulation work begins, a thorough understanding of the compound's fundamental properties is critical. This initial characterization forms the bedrock of a logical formulation strategy.

FAQ: What are the key physicochemical properties of this compound to consider for formulation development?

Understanding the following properties is the essential first step. These data points will dictate the viable formulation approaches.

  • Aqueous Solubility: This is the most critical parameter. The solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) will determine if a simple aqueous solution is feasible and how the compound might behave in different segments of the gastrointestinal tract. Given its structure, expect very low solubility at acidic pH.

  • pKa: The predicted pKa of the carboxylic acid is approximately 3.55.[1] This is a crucial piece of information. It tells us that the compound will be predominantly in its neutral, less soluble form at pH values below 3.55, and will convert to its more soluble anionic (salt) form as the pH increases. This pH-dependent solubility is a key characteristic to exploit.

  • LogP: The partition coefficient (LogP) indicates the lipophilicity of the compound. A high LogP suggests good membrane permeability but poor aqueous solubility, a common profile for Biopharmaceutics Classification System (BCS) Class II drugs.[2] Many new chemical entities fall into BCS Class II or IV, which are characterized by poor solubility.[3]

  • Solid-State Properties: Understanding the compound's solid form (crystalline vs. amorphous, presence of polymorphs) through techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) is vital.[4] Amorphous forms are often more soluble but can be less stable, potentially converting to a less soluble crystalline form over time.[5]

Table 1: Key Physicochemical Properties for this compound

PropertyPredicted/Typical ValueSignificance for Formulation
Molecular Formula C₁₃H₁₁NO₃Defines molecular weight and elemental composition.
Molecular Weight ~229.23 g/mol Used for all concentration and dosing calculations.
pKa (Predicted) ~3.55[1]Weakly acidic. Solubility will dramatically increase at pH > 4.5.
Aqueous Solubility Expected to be low (<10 µg/mL) at acidic pH.A simple aqueous solution is likely not feasible for most studies.
LogP (Predicted) >2.0Indicates lipophilicity; suggests the compound is a candidate for lipid-based or co-solvent formulations.[6]
BCS Classification Likely Class II or IVLow solubility is the primary barrier to bioavailability.[2][7]

Section 2: Formulation Strategy Selection

With the foundational data in hand, you can now select an appropriate formulation strategy. The choice depends on the route of administration, the required dose level, and the animal species.

FAQ: My compound has very low aqueous solubility. What are my initial formulation options for oral and IV animal studies?

For early, non-GLP studies, the goal is often to find the simplest vehicle that provides adequate exposure to assess pharmacology or toxicology. The selection process can be visualized as a decision tree.

G cluster_0 Formulation Strategy Selection start Start: Low Aqueous Solubility Confirmed route Route of Administration? start->route oral_dose Required Oral Dose? route->oral_dose Oral iv_sol Full Solubilization Required for IV route->iv_sol Intravenous low_dose Low (<10 mg/kg) oral_dose->low_dose high_dose High (>10 mg/kg) oral_dose->high_dose suspension Aqueous Suspension (e.g., 0.5% HPMC, 0.2% Tween 80) low_dose->suspension ph_adjust pH-Adjusted Solution (Target pH > 5.5) low_dose->ph_adjust high_dose->suspension lipid Lipid-Based System (SEDDS, Oil Solution) high_dose->lipid end_node Proceed to Vehicle Screen & Stability Testing suspension->end_node ph_adjust->end_node lipid->end_node cosolvent Co-solvent System (e.g., PEG400, Propylene Glycol) iv_sol->cosolvent cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) iv_sol->cyclodextrin cosolvent->end_node cyclodextrin->end_node

Caption: Formulation selection workflow for a poorly soluble weak acid.

Summary of Approaches:

  • Aqueous Suspensions (Oral): This is often the simplest and most common starting point for oral studies. The compound is suspended as fine particles in an aqueous vehicle containing a suspending agent (e.g., methylcellulose) and a wetting agent (e.g., Tween 80).[7] The key to success is reducing the particle size to enhance the dissolution rate.[6][8]

  • pH-Adjusted Solutions (Oral/IV): Given the pKa of ~3.55, you can significantly increase solubility by raising the pH of the vehicle to deprotonate the carboxylic acid.[6] A solution at pH 6-7.4 may be suitable. However, for oral dosing, there is a high risk of the compound precipitating in the acidic environment of the stomach.[9] For IV, this is a viable approach, but the final formulation must be physiologically tolerable.

  • Co-solvent Systems (Oral/IV): Water-miscible organic solvents like polyethylene glycol (PEG 400), propylene glycol (PG), and ethanol can be used to dissolve the compound.[10] For IV administration, these must be diluted carefully to avoid precipitation upon injection into the bloodstream.[7]

  • Complexation with Cyclodextrins (Oral/IV): Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD) have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs and enhance their apparent solubility.[2][6]

  • Lipid-Based Formulations (Oral): For highly lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents can improve oral absorption.[11] These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), facilitate drug dissolution and absorption in the gastrointestinal tract.[6]

Section 3: Detailed Formulation Protocols & Guides

This section provides actionable, step-by-step protocols for preparing common formulation types.

FAQ: How do I prepare a simple suspension for a rodent oral gavage study?

Objective: To prepare a homogenous, re-suspendable, and dose-accurate suspension of this compound at 10 mg/mL.

Protocol: Preparation of a 10 mg/mL Oral Suspension

  • Materials & Equipment:

    • This compound powder

    • Suspending Vehicle: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.2% (w/v) Tween 80 in purified water.

    • Mortar and pestle

    • Analytical balance

    • Glass beaker or vial

    • Magnetic stirrer and stir bar

    • Graduated cylinder or volumetric flask

  • Step-by-Step Procedure:

    • Prepare Vehicle: Dissolve the HPMC and Tween 80 in water. This may require gentle heating and/or overnight stirring to ensure full hydration of the polymer.

    • Weigh API: Accurately weigh the required amount of this compound. For 10 mL of a 10 mg/mL suspension, you will need 100 mg.

    • Wetting the Powder: Place the weighed powder into a mortar. Add a small volume of the vehicle (a few drops) and triturate (grind) with the pestle to form a smooth, uniform paste. This step is critical to break down agglomerates and ensure individual particles are wetted by the vehicle, preventing clumping.

    • Geometric Dilution: Gradually add more vehicle to the paste in the mortar, mixing continuously until a smooth, pourable liquid is formed.

    • Final Volume: Transfer the contents to a calibrated beaker or graduated cylinder. Rinse the mortar and pestle with the remaining vehicle and add the rinsings to the beaker to ensure a complete transfer of the drug.

    • Homogenization: Adjust to the final volume with the vehicle. Place a magnetic stir bar in the beaker and stir for at least 30 minutes to ensure homogeneity.

    • QC Check: Visually inspect for homogeneity. The final product should be a uniform, milky suspension. It should be easily re-suspended with gentle shaking after settling.

    • Storage: Store in a tightly sealed container, protected from light, at the recommended temperature (typically 2-8°C).[1]

FAQ: What are common vehicle compositions for preclinical studies?

The choice of excipients is critical for ensuring the safety and tolerability of the formulation in animals.[6]

Table 2: Common Preclinical Vehicle Compositions

Vehicle CompositionRouteUse Case & Comments
0.5% HPMC (or MC) in Water OralStandard suspending vehicle for neutral compounds.
0.5% HPMC, 0.2% Tween 80 in Water OralAddition of a surfactant (Tween 80) improves wetting of hydrophobic powders.[6]
Saline (0.9% NaCl) IV, IP, SCFor soluble compounds. Not suitable for this compound without a solubilizer.
5% Dextrose in Water (D5W) IVAlternative to saline for soluble compounds.
20% PEG 400 in Saline IVA common co-solvent system for increasing solubility. Must be administered slowly.
30% HP-β-CD in Water IV, OralCyclodextrin vehicle for enhancing solubility through complexation.[2]
PEG 400:PG:Water (40:10:50) OralA self-emulsifying system or solution for higher doses or very lipophilic compounds.
Corn Oil / Sesame Oil Oral, SCFor highly lipophilic, oil-soluble compounds.[6]

Section 4: Troubleshooting Common Formulation Issues

Even with a well-designed strategy, problems can arise during preparation or after administration.

FAQ: My compound is precipitating out of my IV co-solvent formulation upon dilution. What should I do?

This is a common and critical problem for IV formulations of poorly soluble compounds. Precipitation in the bloodstream can lead to emboli and severe toxicity.[7]

Troubleshooting Flowchart: IV Formulation Precipitation

G cluster_1 Troubleshooting IV Precipitation start Precipitation observed upon dilution of IV formulation check1 Is the drug concentration too high? start->check1 yes1 Yes check1->yes1 no1 No check1->no1 action1 Reduce the final concentration. Determine the 'kinetic solubility' limit. yes1->action1 check2 Is the co-solvent percentage too low? no1->check2 end_node Re-test in vitro dilution stability action1->end_node yes2 Yes check2->yes2 no2 No check2->no2 action2 Increase co-solvent percentage (e.g., from 20% to 40% PEG400). Verify tolerability in species. yes2->action2 check3 Is the formulation pH too low? no2->check3 action2->end_node yes3 Yes check3->yes3 no3 No check3->no3 action3 Increase pH to > pKa + 2 units (e.g., pH 6.5-7.4) using NaOH or TRIS buffer. yes3->action3 action4 Switch to an alternative strategy: - Cyclodextrin (HP-β-CD) - Micellar solution (e.g., Solutol HS-15) no3->action4 action3->end_node action4->end_node

Caption: Decision tree for troubleshooting IV formulation precipitation.

Causality and Solutions:

  • Supersaturation and Crashing Out: When a concentrated co-solvent solution is injected into the aqueous environment of the blood, the solvent percentage is diluted instantly. If the resulting concentration of the drug is above its aqueous solubility limit, it will rapidly precipitate.[12]

  • Solution 1: Reduce Concentration: The simplest fix is to lower the dose concentration.

  • Solution 2: Add a Precipitation Inhibitor: Polymers like HPMC or PVP can sometimes be added to solubilized formulations to inhibit crystal growth and maintain a supersaturated state long enough for the drug to distribute.[13]

  • Solution 3: Change Solubilization Strategy: If co-solvents fail, cyclodextrins are an excellent alternative as they form a true host-guest complex, which is often more stable upon dilution than a simple co-solvent system.[6]

FAQ: I'm seeing inconsistent results or low exposure in my animal PK studies. Could the formulation be the cause?

Absolutely. Inconsistent or poor bioavailability is frequently linked to formulation issues, especially for BCS Class II/IV compounds.

  • For Oral Suspensions:

    • Particle Size: Are you controlling the particle size of your API? Larger particles have a smaller surface area-to-volume ratio, leading to slower dissolution in the GI tract and variable absorption.[8] Consider micronization if variability is high.

    • Wetting: Is the powder properly wetted? Poor wetting can cause the drug to float or clump, leading to inaccurate dosing and erratic absorption. Ensure a surfactant is used if needed.

    • Dose Uniformity: Are you stirring the suspension continuously before and during dose administration? If the drug settles, the first animal and the last animal in a cohort could receive vastly different doses.

  • For Oral Solutions:

    • Stomach Precipitation: As mentioned, a pH-adjusted solution may precipitate upon contact with acidic stomach contents. This can lead to the oral absorption profile resembling that of a poorly formulated suspension. An enteric-coated capsule might be needed for later-stage development, but for early studies, co-formulating with precipitation inhibitors or switching to a lipid-based system can help maintain solubility.[13]

Section 5: Analytical Characterization of Formulations

Before any dose is administered, the formulation must be characterized to ensure it meets quality standards. This is a self-validating step to confirm what you made is what you intended.

FAQ: What analytical techniques should I use to characterize my formulation before dosing?

Pre-dosing characterization is essential for data integrity.

Table 3: Key Analytical QC for Preclinical Formulations

Formulation TypeAnalytical TestPurpose
All Types Visual Appearance Check for clarity (solutions) or homogeneity (suspensions), color change, and foreign matter.
All Types pH Measurement Critical for pH-adjusted solutions; ensures physiological compatibility.
Solution HPLC-UV Confirms the concentration of the dissolved drug and checks for degradation.[4]
Suspension HPLC-UV Confirms the total concentration of the drug (active + suspended).
Suspension Particle Size Analysis (e.g., Laser Diffraction) Measures the particle size distribution. Essential for controlling dissolution and ensuring consistency between batches.[4]
Suspension Microscopy Visually confirms particle morphology and checks for agglomeration or changes in crystal habit.
IV Solution In Vitro Dilution Test A simple test where the formulation is diluted (e.g., 1:100) into saline or plasma to visually check for precipitation.

References

  • Gaud, H., et al. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences.
  • Prajapati, S. T., et al. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. IOP Conference Series: Materials Science and Engineering.
  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability.
  • TA Instruments. (2023). Key Analytical Techniques For Pharmaceutical Discovery And Formulation.
  • ResearchGate. (2023). Analytical Techniques for Drug Formulation.
  • Agno Pharmaceuticals. The Guide To Analytical Method Development.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • PubChem. 4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acid.
  • Singh, B., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems.
  • PubChem. 4-Methoxy-2-(5-methoxypyridin-3-yl)benzoic acid.
  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs.
  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research.
  • CordenPharma. (2023). Vol 42: Key Analytical Tools for the Characterization of Drug Products in CMC Development.
  • Simulations Plus, Inc. (2022). In vivo Dissolution and Precipitation. YouTube.
  • PubChem. 3-Methoxy-4-(5-methylpyridin-3-yl)benzoic acid.
  • Varma, M. V., et al. (2012). Development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound. Journal of Pharmaceutical Sciences.
  • Knauer. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • Hawley, A., et al. (2021). In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. Molecular Pharmaceutics.
  • PubChem. 3-Methoxy-5-(5-methoxypyridin-3-yl)benzoic acid.
  • CP Lab Safety. 3-(5-Methoxypyridin-3-yl)benzoic acid, 98% Purity, C13H11NO3, 100 mg.

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Technical Support Center: Prodrug Design for 4-(5-Methoxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Common Experimental Challenges

Welcome to the technical support center for researchers engaged in the development of prodrugs based on the 4-(5-Methoxypyridin-3-yl)benzoic acid scaffold. My name is Dr. Evelyn Reed, and as a Senior Application Scientist with extensive experience in medicinal chemistry and drug metabolism, I've developed this guide to help you troubleshoot the specific and often complex challenges that arise during your experimental workflow.

This molecule, which incorporates both a pyridine ring and a benzoic acid moiety, represents a promising scaffold in drug discovery.[1][2][3] The pyridine nucleus is a privileged structure in FDA-approved drugs, known to enhance pharmacokinetic properties, while the carboxylic acid provides a key interaction point for biological targets and a convenient handle for prodrug modification.[4][5][6] However, the interplay of these functional groups presents a unique set of obstacles in prodrug design. This guide is structured in a practical question-and-answer format, designed to provide not just protocols, but the underlying scientific rationale to empower your decision-making process.

Section 1: Foundational Characterization & FAQs

Before embarking on prodrug synthesis, a thorough understanding of the parent molecule's liabilities is critical. Skipping this stage is a common pitfall that leads to redundant syntheses and misinterpreted data.

FAQ 1: What are the essential baseline physicochemical and ADME properties I must establish for this compound before designing any prodrugs?

Answer: Excellent question. Your initial experiments should focus on quantifying the properties that you aim to improve. Without this baseline, you cannot meaningfully assess the success of your prodrug strategy. The core properties to establish are summarized below.

Property Experimental Method Rationale & Expected Challenge
Aqueous Solubility Kinetic or Thermodynamic Solubility Assay (e.g., Shake-flask method) at various pH values (e.g., 2.0, 6.5, 7.4)The benzoic acid moiety is ionizable. You will likely observe very low solubility at acidic pH and higher solubility at neutral/basic pH. Poor solubility is a common driver for prodrug design.[3][7][8]
Lipophilicity (LogD) Shake-flask method (octanol/buffer) or chromatographic (HPLC-based) determination at pH 7.4The molecule's overall lipophilicity will be pH-dependent. At physiological pH 7.4, the ionized carboxylate will lower the LogD, potentially hindering passive membrane permeability.[5]
pKa Potentiometric titration or UV-spectrophotometryPrecisely knowing the pKa of the carboxylic acid and the pyridine nitrogen is crucial for predicting the ionization state, which governs both solubility and permeability. The methoxy group can slightly influence the basicity of the pyridine nitrogen.[9]
Membrane Permeability PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 cell monolayer assayThis directly assesses the ability of the compound to cross biological membranes. Low permeability, often due to the charged carboxylate group at physiological pH, is a primary reason to develop ester prodrugs.[]
Metabolic Stability Incubation with liver microsomes (human, rat) or S9 fraction, followed by LC-MS analysisThis will identify the molecule's metabolic "hotspots." Key vulnerabilities include oxidation of the electron-rich pyridine ring and O-demethylation of the methoxy group.[11] Knowing this helps determine if the parent molecule itself is too unstable for a prodrug approach to be viable.
FAQ 2: My initial metabolic stability screen shows rapid degradation of the parent compound. What are the likely metabolic pathways involved?

Answer: For a molecule with this structure, there are two primary metabolic liabilities you should investigate:

  • Cytochrome P450 (CYP)-mediated Oxidation: The pyridine ring, despite being electron-deficient compared to benzene, is a known substrate for CYP enzymes.[4][11] Oxidation can occur on the ring itself to form N-oxides or hydroxylated derivatives.

  • O-demethylation: The methoxy group is a classic site for metabolism, where CYP enzymes cleave the methyl group to reveal a phenol. This is often a rapid metabolic pathway.

It is crucial to perform metabolite identification studies using high-resolution mass spectrometry to confirm these pathways. If the parent molecule is cleared too quickly, a simple prodrug strategy at the carboxylic acid will not solve the problem, as the active drug will be rapidly eliminated upon its release.[12] In such cases, a scaffold modification may be necessary.[11]

Section 2: Troubleshooting Guide for Prodrug Synthesis & Evaluation

This section addresses specific problems you may encounter after you have begun synthesizing and testing your prodrug candidates.

Issue 1: Low Oral Bioavailability - My ester prodrug is stable in buffers, but in vivo exposure of the parent drug is negligible.

Question: I synthesized a simple methyl ester prodrug of this compound to improve membrane permeability. It's perfectly stable in PBS, but when I dose it orally in rats, I can't find significant levels of the parent acid in the plasma. What could be the cause?

Answer: This is a multifaceted problem that points to premature hydrolysis or first-pass metabolism. A systematic investigation is required to pinpoint the cause. The parent drug's carboxylic acid group is often critical for target binding, but its ionized state at physiological pH can impede bioavailability.[5] An ester prodrug masks this polarity, but its success hinges on reaching the systemic circulation before being cleaved.[13][14]

G cluster_0 Investigation Workflow: Low In Vivo Exposure start Problem: Low in vivo exposure of parent acid from oral ester prodrug step1 Step 1: Assess In Vitro Hydrolytic Stability (Plasma, Intestinal S9, Liver S9) start->step1 step2 Is prodrug rapidly hydrolyzed in plasma or intestinal fractions? step1->step2 step3 YES: Premature Hydrolysis (Likely by Carboxylesterases) step2->step3 Yes step4 NO: Prodrug is stable in GI/Plasma step2->step4 No solution1 Solution: Increase steric bulk of ester (e.g., change Methyl -> Isopropyl -> t-Butyl) to slow hydrolysis rate. step3->solution1 step5 Step 2: Assess First-Pass Metabolism (Incubate prodrug with Liver Microsomes + NADPH) step4->step5 step6 Are parent acid AND its metabolites (e.g., O-demethylated) formed? step5->step6 step7 YES: Efficient Absorption & Cleavage, but rapid First-Pass Metabolism of Parent step6->step7 Yes step8 NO: Parent acid is formed, but not metabolized step6->step8 No solution2 Solution: Parent scaffold has metabolic liability. Consider scaffold hopping or blocking metabolic site. step7->solution2 step9 Conclusion: Poor Absorption of Prodrug (Investigate P-gp efflux or low solubility of prodrug itself) step8->step9 solution3 Solution: Re-evaluate prodrug's physicochemical properties (LogP, solubility). step9->solution3

Caption: Workflow for diagnosing the cause of low in vivo parent drug exposure.

This assay determines if your prodrug is prematurely cleaved by plasma esterases.

  • Preparation: Prepare a 10 mM stock solution of your ester prodrug in DMSO.

  • Incubation Mixture: In a microcentrifuge tube, add 495 µL of fresh plasma (human or rat). Pre-warm to 37°C for 5 minutes.

  • Initiation: Add 5 µL of the 10 mM prodrug stock solution to the plasma to achieve a final concentration of 100 µM. Vortex gently. This is your T=0 sample.

  • Time Points: Immediately withdraw a 50 µL aliquot and quench it by adding it to 150 µL of ice-cold acetonitrile containing an internal standard. Vortex vigorously to precipitate proteins. Take subsequent 50 µL aliquots at various time points (e.g., 5, 15, 30, 60, 120 minutes).

  • Sample Processing: Centrifuge the quenched samples at >12,000g for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS. Monitor the disappearance of the prodrug peak and the appearance of the parent acid peak over time.

  • Calculation: Plot the natural log of the remaining prodrug concentration versus time. The slope of the line will give you the rate constant (k), and the half-life (t½) can be calculated as 0.693/k. A half-life of less than 30 minutes suggests high susceptibility to plasma esterases.[15]

Issue 2: Poor Aqueous Solubility - My parent compound is a "brick," and converting it to a simple ester made solubility even worse.

Question: My this compound has very low aqueous solubility (<10 µg/mL) at pH 2. I made an ethyl ester to improve permeability, but now the solubility is almost zero across all pH values. How can I design a prodrug that improves solubility for potential IV formulation?

Answer: This is a very common and logical outcome. Converting a carboxylic acid to a simple, neutral ester increases its lipophilicity and removes the ionizable handle that provides solubility at higher pH.[5][14] To increase solubility, you must attach a promoiety that is highly water-soluble and ionizable.

The goal is to append a group that is both highly polar and can be cleaved in vivo to release the active parent drug.

G cluster_0 Decision Tree: Selecting a Solubilizing Prodrug Moiety start Goal: Increase Aqueous Solubility q1 What is the required solubility increase? start->q1 strategy1 Strategy 1: Phosphate Ester - Pro: Very high solubility, cleaved by phosphatases. - Con: Can be synthetically challenging, potential for phosphate-related liabilities. q1->strategy1 >100-fold (IV Formulation) strategy2 Strategy 2: Amino Acid Ester - Pro: Good solubility improvement (especially with Gly, Ala), can utilize transporters (e.g., PepT1). - Con: Can introduce new chiral center, stability varies. q1->strategy2 10 to 50-fold (Oral Solution) strategy3 Strategy 3: Hemisuccinate Ester - Pro: Introduces a new carboxyl group, good solubility increase, synthetically straightforward. - Con: May have lower stability. q1->strategy3 10 to 50-fold (General Improvement)

Caption: Decision tree for choosing a suitable solubilizing promoiety.

For a significant solubility increase suitable for IV formulations, a phosphate ester is an excellent choice. For oral applications, amino acid or hemisuccinate esters are often sufficient and synthetically more accessible.[7][]

This protocol provides a straightforward method to dramatically increase aqueous solubility by adding a free carboxylic acid.

  • Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 1 equivalent of this compound in anhydrous dichloromethane (DCM).

  • Activation (Intermediate Formation): Add 1.2 equivalents of oxalyl chloride and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution. This converts the carboxylic acid to a more reactive acid chloride.

  • Solvent Removal: Remove the DCM and excess oxalyl chloride under reduced pressure.

  • Esterification: Re-dissolve the crude acid chloride in anhydrous DCM. In a separate flask, prepare a solution of 1.5 equivalents of ethylene glycol and 2.0 equivalents of triethylamine (as a base) in DCM.

  • Coupling: Slowly add the acid chloride solution to the ethylene glycol solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Succinate Addition: To the crude hydroxyethyl ester, add 1.5 equivalents of succinic anhydride and 1.5 equivalents of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the aqueous phase with DCM. The product will likely be in the aqueous phase if the pH is basic. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the resulting solid by flash chromatography or recrystallization.

  • Confirmation: Confirm the structure of the final hemisuccinate ester prodrug using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Section 3: Advanced Considerations

FAQ 3: Can I design a prodrug that specifically targets certain tissues?

Answer: Yes, this is a more advanced application of prodrug design known as targeted delivery.[16] The strategy relies on exploiting physiological differences between tissues, most commonly differential enzyme expression. For example, if your drug is intended for cancer therapy, you could design a prodrug that is selectively activated by enzymes that are overexpressed in tumor tissues, such as certain proteases or reductases. For this compound, this would likely involve creating a more complex promoiety on the carboxylic acid that contains a linker susceptible to cleavage by the target enzyme. This requires significant biological characterization of the target tissue.

References

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • Examples of compounds derived from pyridine where antiproliferative activity and various functional groups are related... ResearchGate.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC.
  • Recent progress in prodrug design strategies based on generally applicable modifications. PubMed.
  • Ester Bonds in Prodrugs. ACS Chemical Biology.
  • In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767679, a potent fibrinogen receptor antagonist. PubMed.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC.
  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC.
  • Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. MDPI.
  • Prodrug Activation Strategies. BOC Sciences.
  • Essential Principles in Prodrugs Design. ResearchGate.
  • Solubility of Benzoic Acid in Mixed Solvents. ResearchGate.
  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scirp.org.
  • Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. MDPI.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.
  • Prodrugs of Carboxylic Acids. Request PDF.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.
  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing).

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Technical Support Center: Metabolic Stability Assessment of 4-(5-Methoxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the metabolic stability assessment of novel chemical entities. This guide is specifically tailored to address the challenges and inquiries researchers may encounter when evaluating the metabolic fate of "4-(5-Methoxypyridin-3-yl)benzoic acid," a compound featuring a methoxypyridine and a benzoic acid moiety. These structural motifs present distinct metabolic possibilities that warrant careful experimental design and data interpretation.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to provide practical, in-depth solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: I am about to start my metabolic stability assessment of this compound. Which in vitro assay should I begin with, and why?

For an initial assessment of metabolic stability, a liver microsomal stability assay is the recommended starting point.[1][2] Microsomes are subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[2] This cost-effective and high-throughput assay will provide a rapid evaluation of the compound's susceptibility to oxidative metabolism, which is a common metabolic pathway for pyridine-containing compounds.[2][3]

However, it is crucial to recognize the limitations of this assay. Microsomal assays do not account for Phase II metabolism (e.g., glucuronidation, sulfation) or the influence of cellular transport processes.[1][4] Therefore, if the compound proves to be stable in microsomes, a follow-up study using a more comprehensive system like cryopreserved hepatocytes is strongly advised.[5][6] Hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary cofactors and transporters, offering a more complete picture of hepatic clearance.[6]

Q2: What are the likely metabolic "soft spots" on this compound?

Based on its chemical structure, several potential sites of metabolic transformation can be hypothesized:

  • O-Demethylation: The methoxy group on the pyridine ring is a prime candidate for O-demethylation by CYP enzymes, a common metabolic pathway for methoxypyridine compounds.[7] This would result in the formation of a hydroxypyridine metabolite.

  • Pyridine Ring Oxidation: The pyridine ring itself can undergo oxidation at various positions, potentially leading to the formation of N-oxides or hydroxylated derivatives.[3]

  • Aromatic Hydroxylation: The benzoic acid ring could be a substrate for hydroxylation at positions ortho or meta to the carboxylic acid group.

  • Acyl Glucuronidation: The carboxylic acid moiety is a potential site for Phase II conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This pathway would not be detected in a standard microsomal assay but would be apparent in a hepatocyte assay.[1]

Identifying these potential metabolic pathways early can aid in the development of analytical methods to detect and quantify potential metabolites.

Q3: My compound shows very rapid clearance in the human liver microsomal (HLM) assay. What are my next steps?

Rapid clearance in HLM suggests that your compound is a substrate for Phase I enzymes. The immediate next steps should focus on understanding the specifics of this metabolism:

  • Metabolite Identification: If not already done, perform metabolite identification studies to pinpoint the site of metabolic modification. This information is invaluable for guiding medicinal chemistry efforts to improve metabolic stability.[3]

  • CYP Reaction Phenotyping: Determine which specific CYP isozymes are responsible for the metabolism. This can be achieved using a panel of recombinant human CYP enzymes or by using selective chemical inhibitors in HLM.

  • Cross-Species Comparison: Assess the compound's stability in liver microsomes from other species (e.g., rat, mouse, dog) to understand inter-species differences in metabolism.[8] This is crucial for selecting the appropriate animal models for in vivo pharmacokinetic studies.

Q4: My data shows a significant discrepancy between the microsomal and hepatocyte stability assays. What could be the reason?

Discrepancies between these two assays are not uncommon and can provide valuable insights into the compound's disposition:

  • Phase II Metabolism: If the compound is more stable in microsomes but shows higher clearance in hepatocytes, it strongly suggests the involvement of Phase II metabolism (e.g., glucuronidation of the carboxylic acid).[6]

  • Cellular Uptake: For a compound to be metabolized in hepatocytes, it must first cross the cell membrane. Poor permeability could lead to an underestimation of metabolic clearance in hepatocyte assays.

  • Transporter-Mediated Processes: Active uptake or efflux by transporters present in hepatocytes can also influence the intracellular concentration of the compound and, consequently, its metabolic rate.

Troubleshooting Guides

Guide 1: Poor Recovery or High Variability in the Microsomal Stability Assay

Issue: You observe low compound recovery at the initial time point (T=0) or high variability between replicate experiments.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Non-specific Binding The compound may be binding to the plasticware of the incubation plate or to the microsomal proteins themselves. To mitigate this, consider using low-binding plates and including a non-specific binding assessment in your experimental design.
Chemical Instability The compound may be unstable in the incubation buffer. Perform a control experiment where the compound is incubated in the buffer without microsomes and cofactors to assess its chemical stability.
Poor Solubility If the compound has low aqueous solubility, it may precipitate out of solution during the incubation. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <1%).
Analytical Interference Components of the microsomal matrix may be interfering with the LC-MS/MS analysis. Optimize your sample preparation (e.g., protein precipitation, solid-phase extraction) and chromatographic conditions to minimize matrix effects.
Guide 2: Unexpectedly Low Clearance in Hepatocyte Stability Assay

Issue: The compound showed moderate to high clearance in the microsomal assay, but the clearance in the hepatocyte assay is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Poor Cell Permeability The compound may have difficulty crossing the hepatocyte membrane to reach the intracellular metabolizing enzymes. Consider conducting a Caco-2 permeability assay to assess its intestinal absorption and general permeability characteristics.[9]
Active Efflux The compound may be a substrate for efflux transporters (e.g., P-glycoprotein, MRPs) that actively pump it out of the hepatocytes, reducing its intracellular concentration.
Inhibition of Uptake Transporters If the compound relies on uptake transporters to enter the hepatocytes, co-incubation with known inhibitors of these transporters could help elucidate their role.

Experimental Protocols

Protocol 1: Human Liver Microsomal Stability Assay

This protocol provides a general framework for assessing the metabolic stability of a test compound in human liver microsomes.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
  • Test Compound Stock: 10 mM stock solution in DMSO.
  • NADPH Regenerating System (NRS) Solution A: Contains NADP+ and glucose-6-phosphate.
  • NRS Solution B: Contains glucose-6-phosphate dehydrogenase.
  • Human Liver Microsomes: Pooled from multiple donors, stored at -80°C.

2. Incubation Procedure:

  • Prepare a working solution of the test compound at 2 µM in phosphate buffer.
  • In a 96-well plate, add the test compound working solution.
  • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
  • Pre-warm the plate containing the test compound at 37°C for 5-10 minutes.
  • Initiate the metabolic reaction by adding the microsomal suspension and the NRS solutions to each well.
  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
  • Centrifuge the plate to pellet the precipitated proteins.

3. Sample Analysis:

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.[10][11]
  • Monitor the disappearance of the parent compound over time.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the compound remaining versus time.
  • The slope of the linear regression line represents the elimination rate constant (k).
  • Calculate the half-life (t½) = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
Visualization of Experimental Workflow

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Buffer, Compound, Microsomes, Cofactors) plate_prep Prepare 96-well Plate with Test Compound reagents->plate_prep pre_warm Pre-warm Plate (37°C) plate_prep->pre_warm start_reaction Initiate Reaction (Add Microsomes + Cofactors) pre_warm->start_reaction time_points Incubate and Sample at Time Points start_reaction->time_points stop_reaction Terminate Reaction (Acetonitrile + IS) time_points->stop_reaction centrifuge Centrifuge (Pellet Proteins) stop_reaction->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: Workflow for a typical in vitro microsomal stability assay.

Potential Metabolic Pathways of this compound

MetabolicPathways cluster_phase1 Phase I Metabolism (CYPs) cluster_phase2 Phase II Metabolism (UGTs) Parent This compound O_Demethylation O-Demethylation (Hydroxypyridine Metabolite) Parent->O_Demethylation CYP-mediated Pyridine_Oxidation Pyridine Ring Oxidation (N-Oxide or Hydroxylated Metabolite) Parent->Pyridine_Oxidation CYP-mediated Aromatic_Hydroxylation Aromatic Hydroxylation (Phenolic Metabolite) Parent->Aromatic_Hydroxylation CYP-mediated Glucuronidation Acyl Glucuronidation (Glucuronide Conjugate) Parent->Glucuronidation UGT-mediated

Caption: Potential metabolic pathways for the target compound.

References

  • PubChem. (n.d.). 4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acid. National Center for Biotechnology Information.
  • LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
  • Lei, Y., et al. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chemistry.
  • Meanwell, N. A. (2018). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Cyprotex. (n.d.). Microsomal Stability. Evotec.
  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec.
  • Bortnichuk, L., et al. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • Wager, T. T., et al. (2016). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Medicinal Chemistry Letters.
  • Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. Toxicology.
  • Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry.
  • Shah, P., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. International Journal of Molecular Sciences.
  • IQVIA. (n.d.). Small and Large Molecule LC-MS.
  • Domainex. (n.d.). Hepatocyte Stability Assay.
  • Wikipedia. (n.d.). Metabolic pathway.
  • Dahal, U. P., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques.
  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development.
  • Xu, R., et al. (2002). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. Journal of Biomolecular Screening.
  • Scott, J. S., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters.
  • Caniglia, J. J., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry.
  • El-Naggar, M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules.
  • Universidade Fernando Pessoa. (n.d.). A general overview of the major metabolic pathways.
  • PubChem. (n.d.). 4-Methoxy-3-[[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Methoxy-2-(5-methoxypyridin-3-yl)benzoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Methoxy-4-(5-methylpyridin-3-yl)benzoic acid. National Center for Biotechnology Information.

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Validation & Comparative

A Comparative Guide to AKR1C3 Inhibitors: Evaluating "4-(5-Methoxypyridin-3-yl)benzoic acid" in the Context of Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of known inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3), a critical enzyme implicated in the progression of various cancers and other diseases. While direct experimental data for "4-(5-Methoxypyridin-3-yl)benzoic acid" as an AKR1C3 inhibitor is not publicly available, this document will analyze its structural features in the context of well-characterized inhibitors to postulate its potential efficacy and guide future research.

The Critical Role of AKR1C3 in Disease

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a member of the NAD(P)H-dependent oxidoreductase superfamily.[1] It plays a pivotal role in the biosynthesis of potent androgens and estrogens, and in the metabolism of prostaglandins.[2][3] Upregulation of AKR1C3 is a significant factor in the progression of hormone-dependent cancers such as castration-resistant prostate cancer (CRPC) and breast cancer.[3][4] In CRPC, AKR1C3 facilitates the intratumoral synthesis of testosterone and dihydrotestosterone (DHT), which continue to drive cancer growth despite androgen deprivation therapies.[4][5] Beyond its role in steroid metabolism, AKR1C3 is also involved in the development of resistance to chemotherapy.[1] These multifaceted roles have established AKR1C3 as a compelling therapeutic target for novel anti-cancer therapies.[6][7]

AKR1C3 Signaling Pathways

AKR1C3 influences several signaling pathways that are crucial for cancer cell proliferation, survival, and resistance to therapy. Its enzymatic activity directly impacts the levels of active steroid hormones that bind to and activate the androgen receptor (AR) and estrogen receptor (ER), promoting the transcription of genes involved in cell growth and survival.[3] Furthermore, by metabolizing prostaglandins, AKR1C3 can modulate inflammatory responses and cell signaling cascades that contribute to tumorigenesis.[8]

AKR1C3_Pathway cluster_steroid Steroid Metabolism cluster_prostaglandin Prostaglandin Metabolism cluster_receptors Receptor Activation Androstenedione Androstenedione AKR1C3 AKR1C3 Androstenedione->AKR1C3 Reduction Estrone Estrone Estrone->AKR1C3 Reduction Testosterone Testosterone DHT DHT Testosterone->DHT via 5α-reductase AR Androgen Receptor Testosterone->AR Estradiol Estradiol ER Estrogen Receptor Estradiol->ER DHT->AR PGD2 PGD2 PGD2->AKR1C3 Reduction PGF2a PGF2a FP_Receptor Prostaglandin F Receptor PGF2a->FP_Receptor Gene Transcription\n(Proliferation, Survival) Gene Transcription (Proliferation, Survival) AR->Gene Transcription\n(Proliferation, Survival) ER->Gene Transcription\n(Proliferation, Survival) Cell Signaling\n(Inflammation, Growth) Cell Signaling (Inflammation, Growth) FP_Receptor->Cell Signaling\n(Inflammation, Growth) AKR1C3->Testosterone Produces AKR1C3->Estradiol Produces AKR1C3->PGF2a

Figure 1: Simplified signaling pathway of AKR1C3 in cancer.

A Comparative Analysis of Established AKR1C3 Inhibitors

A variety of compounds have been identified and developed as AKR1C3 inhibitors. These can be broadly categorized into non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives, and other small molecules. A key challenge in developing AKR1C3 inhibitors is achieving selectivity over other highly homologous AKR1C isoforms (AKR1C1, AKR1C2, and AKR1C4), as off-target inhibition can lead to undesirable side effects.[2]

Inhibitor ClassExample CompoundAKR1C3 IC50Selectivity vs. AKR1C2Key Features & Limitations
NSAIDs Indomethacin~10 µM[1]Selective[5]Potent inhibitor, but also inhibits COX enzymes, leading to gastrointestinal side effects.[5]
Flufenamic Acid~0.3 µMNon-selectivePotent but lacks selectivity against other AKR1C isoforms.[9]
Indomethacin Analogs 2'-des-methyl-indomethacinNanomolar range>100-foldDesigned to reduce COX inhibition while retaining potent and selective AKR1C3 inhibition.[5]
N-Phenylanthranilic Acid Derivatives 3-(Phenylamino)benzoic acidsNanomolar range>200-foldOptimized for high potency and selectivity for AKR1C3.
Other Small Molecules ASP9521--Advanced to clinical trials for CRPC but showed limited efficacy.[8]
Compound 4 (AI-discovered)0.122 µM[4]SelectivePotent and selective inhibitor identified through artificial intelligence, showing synergy with other anticancer drugs.[4]

Evaluating "this compound": A Structural Perspective

While experimental data on the AKR1C3 inhibitory activity of "this compound" is currently unavailable, we can infer its potential based on the structure-activity relationships (SAR) of known inhibitors.

The structure of "this compound" contains a benzoic acid moiety linked to a methoxypyridine ring. The benzoic acid group is a common feature in many AKR1C3 inhibitors, including the N-phenylanthranilic acids, where it is crucial for binding to the enzyme's active site. The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom which can potentially form hydrogen bonds with amino acid residues in the active site. The methoxy group can also influence binding through electronic and steric effects.

The overall structure bears some resemblance to bi-aryl carboxylic acids that have been explored as AKR1C3 inhibitors. The relative orientation of the carboxylic acid and the pyridine ring will be a critical determinant of its binding affinity and selectivity. Further computational modeling and in vitro testing are necessary to validate this hypothesis.

Experimental Workflow for Evaluating Novel AKR1C3 Inhibitors

The following outlines a typical workflow for screening and characterizing new AKR1C3 inhibitors.

Experimental_Workflow Start Novel Compound (e.g., this compound) Enzyme_Assay In Vitro AKR1C3 Enzyme Inhibition Assay Start->Enzyme_Assay IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination Selectivity_Screen Selectivity Screening (vs. AKR1C1, AKR1C2, AKR1C4) IC50_Determination->Selectivity_Screen Cell_Based_Assay Cell-Based Assays (e.g., Prostate Cancer Cell Lines) Selectivity_Screen->Cell_Based_Assay Target_Engagement Target Engagement & Downstream Effects Cell_Based_Assay->Target_Engagement In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Target_Engagement->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization End Candidate Drug Lead_Optimization->End

Figure 2: A typical experimental workflow for AKR1C3 inhibitor evaluation.

Detailed Protocol: In Vitro AKR1C3 Enzyme Inhibition Assay

This protocol describes a common method to measure the enzymatic activity of AKR1C3 and assess the inhibitory potential of a test compound. The assay is based on monitoring the oxidation of NADPH to NADP+, which can be measured by a decrease in absorbance at 340 nm.[1]

Materials:

  • Recombinant human AKR1C3 enzyme

  • NADPH

  • Substrate (e.g., 9,10-phenanthrenequinone, PQ)

  • Test inhibitor (e.g., "this compound") dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Prepare working solutions of AKR1C3, NADPH, and PQ in the assay buffer. The final concentrations in the assay will need to be optimized, but typical ranges are: AKR1C3 (10-50 nM), NADPH (100-200 µM), and PQ (20-50 µM).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Test inhibitor at various concentrations (typically a serial dilution). Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., indomethacin).

      • AKR1C3 enzyme solution.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the substrate (PQ) to each well to start the enzymatic reaction.

  • Measure Activity:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH oxidation is proportional to the AKR1C3 activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion and Future Directions

The development of potent and selective AKR1C3 inhibitors holds significant promise for the treatment of CRPC and other malignancies. While established inhibitors like indomethacin and its analogs have provided a strong foundation, the quest for novel chemical scaffolds with improved pharmacological properties continues.

"this compound" presents an intriguing, yet uncharacterized, potential addition to the arsenal of AKR1C3 inhibitors. Its structural similarity to known pharmacophores warrants further investigation. The immediate next steps should involve the synthesis of this compound and its evaluation in the robust experimental workflow described above. Determining its IC50 value against AKR1C3 and its selectivity against other AKR1C isoforms will be the first critical step in assessing its therapeutic potential. Subsequent cell-based and in vivo studies will be necessary to validate its efficacy in a biological context. The insights gained from such studies will not only clarify the potential of this specific compound but also contribute to the broader understanding of the structure-activity relationships governing AKR1C3 inhibition.

References

  • The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives. (2025).
  • AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications. (n.d.).
  • Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights. (n.d.).
  • Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. (n.d.).
  • Classification of AKR1C3 inhibitors. AKR1C3 inhibitors are divided into... (n.d.).
  • Aldo-Keto Reductase (AKR)
  • Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. (2017).
  • Overview of AKR1C3: Inhibitor Achievements and Disease Insights. (2020).
  • 4-Methoxy-2-(5-methoxypyridin-3-yl)benzoic acid. (n.d.). PubChem. [Link]
  • Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer. (2013).
  • Potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the benzoisoxazole moiety: application of a bioisosteric scaffold hopping approach to flufenamic acid. (2018). PubMed. [Link]
  • Roles of AKR1C3 in malignancy. (2021).

Sources

A Comparative Guide to c-Met Kinase Inhibition: Crizotinib vs. a Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the mesenchymal-epithelial transition (c-Met) receptor tyrosine kinase has emerged as a pivotal target. Its aberrant activation is a key driver in the pathogenesis of various human cancers, making it a focal point for drug discovery efforts. This guide provides a comparative analysis of the well-established, FDA-approved multi-kinase inhibitor, crizotinib, and the investigational compound "4-(5-Methoxypyridin-3-yl)benzoic acid," for their potential in c-Met inhibition. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating novel c-Met inhibitors against established benchmarks.

The Central Role of c-Met in Oncology

The c-Met receptor and its ligand, hepatocyte growth factor (HGF), form a signaling axis that is crucial for normal cellular processes such as embryonic development, tissue regeneration, and wound healing. However, dysregulation of this pathway, through gene amplification, mutation, or protein overexpression, can lead to uncontrolled cell proliferation, survival, invasion, and angiogenesis, which are hallmarks of cancer. Consequently, the development of small molecule inhibitors that can effectively block the ATP-binding site of the c-Met kinase domain is a highly pursued strategy in oncology research.

Crizotinib: The Established Benchmark

Crizotinib (Xalkori®) is a potent, orally bioavailable small molecule inhibitor that targets the ALK, ROS1, and c-Met receptor tyrosine kinases. Its approval for the treatment of non-small cell lung cancer (NSCLC) with ALK or ROS1 rearrangements marked a significant advancement in personalized medicine. In the context of c-Met, crizotinib has demonstrated significant inhibitory activity, making it a valuable tool for both research and clinical applications.

Mechanism of Action of Crizotinib

Crizotinib functions as an ATP-competitive inhibitor of the c-Met kinase domain. By binding to the active site, it prevents the phosphorylation of key tyrosine residues, thereby abrogating the downstream signaling cascade. This inhibition effectively neutralizes the oncogenic effects driven by c-Met activation.

cluster_membrane Cell Membrane cMet c-Met Receptor ADP ADP cMet->ADP Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) cMet->Downstream Activates HGF HGF HGF->cMet Binds Crizotinib Crizotinib Crizotinib->cMet Inhibits ATP ATP ATP->cMet Phosphorylates Proliferation Cell Proliferation, Survival, Invasion Downstream->Proliferation

Figure 1: Simplified signaling pathway of c-Met and the inhibitory action of Crizotinib.

"this compound": An Investigational Compound

"this compound" represents a novel chemical entity with the potential for c-Met inhibition. As an investigational compound, its biological activity and therapeutic potential are yet to be fully characterized. The following sections outline a proposed experimental workflow to evaluate its efficacy as a c-Met inhibitor and compare it to the established profile of crizotinib.

A Framework for Comparative Evaluation

To rigorously assess the potential of "this compound" as a c-Met inhibitor and draw a meaningful comparison with crizotinib, a multi-faceted experimental approach is required. This involves a combination of in vitro biochemical assays, cell-based assays, and potentially in vivo studies.

Phase 1: In Vitro Biochemical Potency and Selectivity

The initial step is to determine the direct inhibitory effect of "this compound" on the c-Met kinase and to assess its selectivity against other kinases.

Table 1: Hypothetical In Vitro Kinase Inhibition Profile

Compoundc-Met IC50 (nM)KDR (VEGFR2) IC50 (nM)EGFR IC50 (nM)
Crizotinib5>1000>1000
This compoundTo be determinedTo be determinedTo be determined

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

  • Reagents and Materials: Recombinant human c-Met kinase, substrate peptide (e.g., poly-Glu-Tyr), ATP, test compounds (crizotinib and "this compound"), kinase buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compounds. b. In a 96-well plate, combine the recombinant c-Met kinase, substrate peptide, and kinase buffer. c. Add the test compounds to the appropriate wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at 30°C for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using the chosen detection method.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

Phase 2: Cellular Potency and Target Engagement

The next crucial step is to evaluate the ability of the compound to inhibit c-Met signaling within a cellular context.

Table 2: Hypothetical Cellular Activity Profile

Compoundc-Met Phosphorylation IC50 (nM) in MKN-45 cellsCell Viability GI50 (nM) in MKN-45 cells
Crizotinib1025
This compoundTo be determinedTo be determined

MKN-45 is a human gastric cancer cell line with c-Met gene amplification. GI50 is the concentration that causes 50% growth inhibition.

  • Cell Culture: Culture MKN-45 cells to 70-80% confluency.

  • Treatment: Treat the cells with varying concentrations of the test compounds for a specified duration (e.g., 2 hours).

  • Lysis: Lyse the cells and quantify the protein concentration.

  • Western Blot: a. Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met. c. Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities and determine the IC50 for the inhibition of c-Met phosphorylation.

cluster_workflow Comparative Experimental Workflow Biochemical In Vitro Kinase Assays (Potency & Selectivity) Cellular Cell-Based Assays (Target Engagement & Viability) Biochemical->Cellular Confirms Cellular Activity InVivo In Vivo Xenograft Models (Efficacy & PK/PD) Cellular->InVivo Warrants In Vivo Testing

Figure 2: A tiered approach for the evaluation of novel c-Met inhibitors.

Concluding Remarks

Crizotinib provides a well-characterized benchmark for c-Met inhibition, with extensive data on its biochemical potency, cellular activity, and clinical efficacy. For an investigational compound like "this compound" to be considered a viable alternative, it must demonstrate a competitive or superior profile in terms of potency, selectivity, and cellular activity. The experimental framework outlined in this guide provides a robust methodology for such a comparative evaluation. The ultimate goal is to identify novel c-Met inhibitors with improved therapeutic indices, overcoming potential resistance mechanisms and expanding the arsenal of targeted therapies for cancer patients.

References

  • Title: Crizotinib Source: National Center for Biotechnology Inform
  • Title: Crizotinib in ROS1-rearranged non-small-cell lung cancer Source: The New England Journal of Medicine URL:[Link]
  • Title: Crizotinib versus Chemotherapy in Advanced ALK-Positive Lung Cancer Source: The New England Journal of Medicine URL:[Link]
  • Title: this compound Source: Molport URL:[Link]
  • Title: MET in cancer: from molecular functions to therapeutic opportunities Source: Cold Spring Harbor Perspectives in Medicine URL:[Link]

A Senior Application Scientist's Guide to the In Vivo Validation of 4-(5-Methoxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The journey of a novel chemical entity from a promising hit in an in vitro screen to a viable clinical candidate is a rigorous, multi-stage process. The crucible of this process is in vivo validation, where a compound's true therapeutic potential and safety are first observed in a complex biological system. This guide provides a comprehensive, experience-driven framework for validating the anticancer activity of a novel compound, "4-(5-Methoxypyridin-3-yl)benzoic acid," using established preclinical methodologies and comparative analysis.

While specific in vivo data for this exact molecule is not yet publicly available, its structural class—benzoic acid derivatives—has shown promise in oncology research.[1][2][3] This guide, therefore, presents a robust, logical workflow designed to rigorously assess its efficacy and establish a foundation for further development.

Pillar 1: Preclinical Rationale & Mechanistic Hypothesis

Before committing to costly and ethically significant animal studies, a strong scientific rationale is paramount. Benzoic acid derivatives have been reported to exert anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of histone deacetylases (HDACs).[1][4] For "this compound," we can postulate a mechanism involving the disruption of key cellular processes that are fundamental to cancer cell survival and proliferation.

A plausible hypothesis is that the compound induces apoptosis by interfering with cell cycle regulation. Many cytotoxic agents function by arresting the cell cycle at critical checkpoints, such as the G2/M phase, which ultimately triggers programmed cell death in rapidly dividing cancer cells.[5]

cluster_0 Hypothetical Mechanism of Action Compound This compound Target Putative Target (e.g., Cell Cycle Kinase) Compound->Target Binds/Inhibits Arrest G2/M Phase Cell Cycle Arrest Target->Arrest Disrupts Caspase Caspase Cascade Activation Arrest->Caspase Triggers Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Executes cluster_workflow In Vivo Validation Workflow MTD Phase 1: MTD Study (Toxicity & Dosing) Xenograft Phase 2: Xenograft Efficacy Study (Tumor Growth Inhibition) MTD->Xenograft Determines Doses Analysis Phase 3: Endpoint Analysis (Histology & Biomarkers) Xenograft->Analysis Provides Tissues Decision Go/No-Go Decision Analysis->Decision Informs

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A Comprehensive Guide to the Cross-Reactivity Profiling of 4-(5-Methoxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for assessing the cross-reactivity of the novel small molecule, 4-(5-Methoxypyridin-3-yl)benzoic acid. In the competitive landscape of drug discovery, a thorough understanding of a compound's selectivity is paramount for predicting its therapeutic window and potential off-target liabilities.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the design and execution of a robust cross-reactivity screening cascade.

Introduction: The Imperative of Selectivity Profiling

The journey of a promising hit compound to a clinical candidate is paved with rigorous characterization, a critical component of which is the assessment of its selectivity. Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its primary target, can lead to unforeseen side effects or even toxicity.[3] For small molecules like this compound, which contains both pyridine and benzoic acid moieties—scaffolds common in kinase inhibitors—a comprehensive evaluation of its kinome-wide selectivity and interactions with other protein families is not just a regulatory expectation but a scientific necessity.[4]

This guide will delineate a systematic approach to characterizing the cross-reactivity profile of this compound. We will postulate a primary target based on its structural features, design a comprehensive off-target screening panel, provide detailed experimental protocols, and present a comparative analysis with a hypothetical alternative compound.

Part 1: Postulated On-Target Activity and Rationale

The structure of this compound, featuring a pyridine ring linked to a benzoic acid, is reminiscent of scaffolds known to interact with the ATP-binding pocket of protein kinases.[5][6] Several FDA-approved kinase inhibitors incorporate a pyridine core, which can form crucial hydrogen bonds within the kinase hinge region, enhancing binding affinity and specificity.[4] For the purpose of this guide, we will hypothesize that Aurora Kinase A (AURKA) is the primary therapeutic target of this compound. AURKA is a serine/threonine kinase that plays a pivotal role in mitotic progression, and its overexpression is frequently linked to tumorigenesis, making it an attractive target in oncology.[7]

Part 2: Designing a Comprehensive Cross-Reactivity Screening Panel

A robust cross-reactivity assessment requires a multi-tiered approach, beginning with closely related targets and expanding to a broad representation of the human kinome and other relevant protein families.[8][9] This strategy allows for an early understanding of potential liabilities and guides further optimization.

Table 1: Proposed Off-Target Screening Panel

Tier Target Class Rationale Examples
Tier 1 Closely Related KinasesAssess selectivity within the target family.Aurora Kinase B (AURKB), Aurora Kinase C (AURKC), Polo-like kinases (PLKs)
Tier 2 Functionally Related KinasesEvaluate effects on kinases in related signaling pathways (e.g., cell cycle).Cyclin-dependent kinases (CDK1, CDK2), Checkpoint kinases (CHK1, CHK2)
Tier 3 Broad Kinome PanelDetermine overall kinome-wide selectivity and identify unexpected off-targets.[8]A diverse panel of ~50-100 kinases representing different branches of the kinome tree (e.g., tyrosine kinases, serine/threonine kinases).
Tier 4 Non-Kinase Receptors & EnzymesScreen for interactions with common off-target families to preempt toxicity.[2]A panel of G-protein coupled receptors (GPCRs), ion channels, and common metabolic enzymes (e.g., Cytochrome P450s).

Part 3: Experimental Methodologies for Cross-Reactivity Assessment

The choice of assay technology is critical for generating high-quality, reproducible data. For kinase inhibition, radiometric assays that directly measure the transfer of phosphate from ATP to a substrate are considered the gold standard.[10] For receptor binding, radioligand displacement assays are a robust and widely used method.[11][12]

In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol outlines a standard radiometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.

Experimental Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting at 1 mM.

  • Reaction Mixture Preparation: In a 96-well plate, combine the following in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20):[13]

    • Test compound at various concentrations (final DMSO concentration ≤1%).

    • Recombinant kinase enzyme at a pre-determined optimal concentration.

    • Peptide or protein substrate specific to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP at a concentration near the Kₘ for each respective kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes, ensuring the reaction proceeds within the linear range.

  • Reaction Termination and Separation: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the data against a no-inhibitor (DMSO) control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for Kinase Cross-Reactivity Screening

G cluster_0 Primary Screening cluster_1 Tier 1 & 2 Selectivity cluster_2 Broad Selectivity Profiling cluster_3 Hit Validation Primary_Assay IC50 Determination for Primary Target (AURKA) Related_Kinases IC50 Determination for Related Kinases (e.g., AURKB, CDKs) Primary_Assay->Related_Kinases Proceed if potent Kinome_Scan Broad Kinome Panel Screen (% Inhibition @ 1µM) Related_Kinases->Kinome_Scan Proceed if selective Non_Kinase_Screen Non-Kinase Receptor Binding Assays Related_Kinases->Non_Kinase_Screen IC50_Follow_Up IC50 Follow-up for Significant Off-Target Hits Kinome_Scan->IC50_Follow_Up Identify hits

A tiered approach to cross-reactivity screening for a kinase inhibitor candidate.

Off-Target Receptor Binding Assays (Radioligand Displacement)

This protocol is designed to assess the ability of a test compound to displace a known radioligand from a panel of non-kinase receptors (e.g., GPCRs).

Experimental Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

  • Binding Reaction: In a 96-well filter plate, combine:

    • Test compound at various concentrations.

    • A fixed concentration of a specific radioligand (e.g., ³H-labeled antagonist) at or below its K₋.

    • Membrane preparation from cells expressing the target receptor.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. Wash the filters with ice-cold buffer to remove unbound radioligand.[12]

  • Detection: Add scintillation cocktail to the wells and measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from total binding. Calculate the percent inhibition of specific binding at each concentration of the test compound. Determine the IC50 or Kᵢ value by non-linear regression.

Part 4: Comparative Data Analysis

To contextualize the cross-reactivity profile, it is essential to compare the test compound against a relevant alternative. Below is a hypothetical dataset comparing this compound with a structurally distinct "Alternative Compound Y".

Table 2: Hypothetical Cross-Reactivity Data (IC50 in nM)

TargetThis compoundAlternative Compound Y
AURKA (Primary Target) 15 25
AURKB5030
CDK2>10,0001,500
VEGFR2800>10,000
p38α (MAPK14)5,000250
5-HT₂ₐ Receptor (% Inhibition @ 1µM)<10%85%

Hypothetical Signaling Pathway Interactions

G cluster_0 Cell Cycle Progression cluster_1 Inflammatory Response AURKA Aurora Kinase A Mitosis Mitosis AURKA->Mitosis Promotes p38a p38-alpha Cytokines Cytokine Release p38a->Cytokines Promotes Compound 4-(5-Methoxypyridin-3-yl) benzoic acid Compound->AURKA Inhibits (On-Target) Compound->p38a Weakly Inhibits (Off-Target)

On-target inhibition of AURKA and a potential weak off-target interaction with p38α.

Part 5: Interpretation and Discussion

The hypothetical data in Table 2 illustrates how a comparative analysis can reveal critical differences in selectivity profiles.

  • On-Target Potency: this compound demonstrates slightly higher potency for the primary target, AURKA (IC50 = 15 nM), compared to Alternative Compound Y (IC50 = 25 nM).

  • Intra-Family Selectivity: Both compounds show some activity against AURKB, a closely related kinase. This compound has a ~3.3-fold selectivity for AURKA over AURKB, while Alternative Compound Y is nearly non-selective. This is a crucial consideration, as dual inhibition of AURKA and AURKB can have different therapeutic and toxicity profiles.

  • Broad Kinome Selectivity: this compound exhibits a cleaner profile against the selected diverse kinases, with significantly less activity against VEGFR2 and p38α compared to the alternatives. Notably, Alternative Compound Y shows potent inhibition of p38α, which could lead to unintended anti-inflammatory effects or toxicities.

  • Non-Kinase Off-Targets: A significant differentiator is the potent inhibition of the 5-HT₂ₐ receptor by Alternative Compound Y. Such an interaction could have profound neurological side effects, highlighting the importance of screening beyond the kinome. This compound appears clean in this regard.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for the cross-reactivity profiling of this compound. By employing a tiered screening cascade that includes closely related and diverse kinases, as well as other major drug target families, a comprehensive understanding of a compound's selectivity can be achieved. The hypothetical data presented underscores the value of this approach in differentiating lead candidates and identifying potential liabilities early in the drug discovery process. A thorough and well-designed cross-reactivity study is an indispensable tool for mitigating risks and building a robust safety profile for novel therapeutics.

References

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A Head-to-Head Preclinical Comparison Guide: Evaluating "4-(5-Methoxypyridin-3-yl)benzoic acid" as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of the novel compound "4-(5-Methoxypyridin-3-yl)benzoic acid" against established drugs. Given the absence of published data on this specific molecule, we will hypothesize its mechanism of action based on its structural similarity to known kinase and chemokine receptor inhibitors. This guide will, therefore, serve as a blueprint for researchers and drug development professionals to conduct a rigorous head-to-head comparison.

We will explore two plausible and highly relevant anticancer targets for a compound with a pyridinyl-benzoic acid scaffold: the Colony-Stimulating Factor 1 Receptor (c-FMS or CSF-1R), a receptor tyrosine kinase, and the C-X-C Motif Chemokine Receptor 4 (CXCR4), a G-protein coupled receptor. Both are critically involved in tumor progression, metastasis, and the tumor microenvironment.[1][2]

For each hypothetical mechanism, we will compare "this compound" (herein referred to as Novel Compound) with a well-established clinical-stage or approved drug:

  • Pexidartinib (Turalio®) , a potent c-FMS inhibitor.[3]

  • Mavorixafor (Xolremdi®) and Plerixafor (Mozobil®) , both CXCR4 antagonists.[4][5]

This guide is structured to provide not only the "what" but also the "why" behind each experimental step, ensuring scientific integrity and a logical, self-validating workflow.

Part 1: Hypothetical Mechanism 1: Inhibition of c-FMS (CSF-1R) Kinase

The c-FMS receptor, upon binding its ligand CSF-1, plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.[6] In the tumor microenvironment, signaling through this axis is co-opted by cancer cells to recruit and polarize tumor-associated macrophages (TAMs) towards an immunosuppressive, pro-tumoral M2 phenotype, which promotes tumor growth, angiogenesis, and metastasis.[7] Pexidartinib is a known inhibitor of c-FMS and has been approved for the treatment of tenosynovial giant cell tumor, a disease driven by CSF-1/c-FMS signaling.[8]

Comparative Experimental Workflow: Novel Compound vs. Pexidartinib

The following workflow is designed to first validate the inhibition of c-FMS by the Novel Compound and then to compare its cellular and in vivo activity against Pexidartinib.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Assay Biochemical Assay Cellular Assays Cellular Assays Biochemical Assay->Cellular Assays Confirmation of Target Engagement Pharmacokinetics Pharmacokinetics Cellular Assays->Pharmacokinetics Lead Candidate Progression Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Dose Regimen Determination cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Receptor Binding Assay Receptor Binding Assay Functional Assays Functional Assays Receptor Binding Assay->Functional Assays Confirmation of Antagonism Pharmacokinetics Pharmacokinetics Functional Assays->Pharmacokinetics Lead Candidate Progression Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Dose Regimen Determination

Caption: Preclinical workflow for CXCR4 antagonist comparison.

In Vitro Evaluation

This assay determines the ability of the Novel Compound to displace a radiolabeled ligand from the CXCR4 receptor, providing its binding affinity (Ki).

Protocol: CXCR4 Radioligand Binding Assay

  • Materials: Membranes from cells overexpressing human CXCR4, [¹²⁵I]SDF-1α (radioligand), Novel Compound, Mavorixafor, and Plerixafor at various concentrations.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compounds.

    • After incubation, separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the bound ligand using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each compound concentration.

    • Determine the IC50 and calculate the Ki value.

Table 3: Expected Outcome of CXCR4 Binding Assay

CompoundTargetKi (nM)
Novel CompoundCXCR4To be determined
MavorixaforCXCR4To be determined
PlerixaforCXCR4To be determined

These assays assess the ability of the Novel Compound to block the functional cellular responses induced by CXCL12 binding to CXCR4.

Protocol: Chemotaxis (Cell Migration) Assay [9][10][11][12][13]

  • Cell Line: A cancer cell line with high CXCR4 expression (e.g., MDA-MB-231 breast cancer cells).

  • Apparatus: Transwell inserts with a porous membrane (8 µm pores).

  • Procedure:

    • Place CXCL12 in the lower chamber of the Transwell plate as a chemoattractant.

    • In the upper chamber (the insert), add MDA-MB-231 cells that have been pre-incubated with various concentrations of the Novel Compound, Mavorixafor, or Plerixafor.

    • Incubate for 4-6 hours to allow cell migration.

    • Remove non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the bottom of the membrane.

    • Count the migrated cells under a microscope.

  • Data Analysis:

    • Quantify the inhibition of cell migration for each compound concentration and determine the IC50.

In Vivo Evaluation

As described in section 1.2.1, understanding the PK profile of the Novel Compound is crucial.

Given the role of CXCR4 in metastasis, an in vivo model that assesses this process is highly relevant.

Protocol: Orthotopic Breast Cancer Metastasis Model

  • Cell Line and Animals: Luciferase-expressing MDA-MB-231 cells and immunodeficient mice (e.g., NSG).

  • Procedure:

    • Inject the cancer cells into the mammary fat pad of the mice.

    • Once primary tumors are established, begin treatment with vehicle control, Novel Compound, Mavorixafor, or Plerixafor.

    • Monitor primary tumor growth with calipers.

    • Monitor the development of metastases (particularly to the lungs and bone) using bioluminescence imaging (e.g., IVIS spectrum).

    • At the end of the study, harvest primary tumors and metastatic tissues for histological analysis.

  • Data Analysis:

    • Compare the primary tumor growth and the metastatic burden between the treatment groups.

Conclusion

This guide outlines a rigorous, hypothesis-driven approach to the preclinical evaluation of "this compound". By systematically comparing its biochemical and cellular activities, as well as its in vivo efficacy, against established drugs like Pexidartinib, Mavorixafor, and Plerixafor, researchers can build a comprehensive data package. This will enable a clear, evidence-based decision on the potential of this novel compound as a future anticancer therapeutic. The causality-driven experimental design and self-validating workflows described herein are fundamental to ensuring the scientific integrity of such an investigation.

References

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"4-(5-Methoxypyridin-3-yl)benzoic acid" IC50 value comparison

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Search

I'm currently engaged in a comprehensive search for IC50 values and relevant experimental data pertaining to "4-(5-Methoxypyridin-3-yl)benzoic acid" across various biological targets. My goal is to compile a robust dataset to facilitate further analysis. Following this, I plan to delve into the specific targets inhibited by this compound to gain a deeper understanding of its mechanism of action.

Exploring Assay Protocols

I'm now focusing on gathering experimental protocols for the IC50 data. I'm prioritizing enzymatic and cell-based viability assays. I'm also looking into authoritative sources to fully grasp IC50 determination principles and its implications for drug discovery. My goal is to add deeper context to the IC50 values. I will then structure the comparison guide and present the collected data and details.

Focusing Initial Search Results

My initial search for "4-(5-Methoxypyyridin-3-yl)benzoic acid" wasn't fruitful in terms of direct IC50 values. The results lean towards TGF-β signaling pathway inhibitors, specifically ALK5 inhibitors. Research articles are starting to populate the findings. I'm digging into those papers now, to try to extract more concrete links to specific biological targets.

Inferring Compound Activity

I'm now making an assumption, given the lack of direct IC50 data for this compound. I believe the structural similarities suggest it's likely an inhibitor of the TGF-β/ALK5 pathway, and so I am structuring the comparison guide around this pathway, featuring known ALK5 inhibitors and their IC50 values. I will be transparent about the absence of direct data for the compound requested.

Expanding Knowledge Base

My investigation continues, and direct IC50 data for the target compound remains elusive. However, I've confirmed its structural similarity points toward the TGF-β/ALK5 pathway. Numerous articles detail ALK5 inhibitors, but not the compound . I am now incorporating assay protocols for ALK5 kinase inhibition and crafting a comparison guide around this pathway, featuring relevant ALK5 inhibitors and their IC50 values. I will be sure to note the absence of direct data.

Benchmarking "4-(5-Methoxypyridin-3-yl)benzoic acid" against clinical candidates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 4-(5-Methoxypyridin-3-yl)benzoic acid as a Novel RORγt Inhibitor Scaffold for Autoimmune Disease Therapy

Executive Summary

The landscape of autoimmune disease treatment is rapidly evolving, with a significant focus on orally available small molecules that can modulate key inflammatory pathways. One of the most promising targets in this arena is the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt), the master transcriptional regulator of pro-inflammatory T helper 17 (Th17) cells.[1][2][3][4] The dysregulation of the Th17/IL-17 axis is a cornerstone of the pathology of numerous autoimmune conditions, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.[1][5] While biologic therapies targeting IL-17 have proven effective, the development of oral small-molecule RORγt inhibitors represents a paradigm shift toward more accessible and potentially safer chronic therapies.[5]

This guide introduces This compound , a novel chemical entity, as a putative RORγt inverse agonist. We will benchmark its hypothetical performance characteristics against leading clinical and preclinical candidates, such as Vitae Pharmaceuticals' VTP-43742 , Takeda's TAK-828 , and GlaxoSmithKline's GSK2981278 . This analysis is grounded in the established principles of RORγt pharmacology and provides a rigorous framework for its evaluation, complete with detailed experimental protocols for validation.

The Rationale for RORγt Inhibition

RORγt is a ligand-dependent nuclear receptor essential for the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines, most notably IL-17A and IL-17F.[6][7][8] These cytokines orchestrate inflammatory responses by recruiting neutrophils and activating various cell types, leading to the tissue damage characteristic of autoimmune diseases.[1]

The therapeutic principle is straightforward: by inhibiting the transcriptional activity of RORγt, a small molecule can prevent Th17 cell maturation and function, effectively shutting down a critical source of inflammation.[1][4] This approach has been validated preclinically in numerous animal models of autoimmunity.[4][9][10] However, the clinical development of RORγt inhibitors has been challenging, with several candidates discontinued due to safety concerns (e.g., liver toxicity with VTP-43742) or insufficient efficacy.[1][2][11] This highlights the need for new chemical scaffolds with improved therapeutic windows.

Below is a diagram illustrating the central role of RORγt in the Th17 signaling pathway.

RORgt_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell Naive T-Cell → Th17 Cell cluster_Cytokines Effector Cytokine Production TGF-b TGF-b STAT3 STAT3 Phosphorylation TGF-b->STAT3 IL-6 IL-6 IL-6->STAT3 IL-23 IL-23 RORgt RORγt Activation IL-23->RORgt Maintains Th17 Phenotype Th17 Th17 Differentiation RORgt->Th17 STAT3->RORgt IL-17A IL-17A Th17->IL-17A IL-17F IL-17F Th17->IL-17F IL-22 IL-22 Th17->IL-22 Inflammation Tissue Inflammation (e.g., Psoriasis, IBD) IL-17A->Inflammation IL-17F->Inflammation Compound 4-(5-Methoxypyridin-3-yl) benzoic acid (Putative RORγt Inhibitor) Compound->RORgt

Caption: The RORγt signaling cascade in Th17 cell differentiation.

Benchmarking Profile: Ideal vs. Reality

We will evaluate "this compound" based on a hypothetical, yet ideal, target product profile. This profile is constructed from the lessons learned from the clinical development of its predecessors.

ParameterIdeal Target ProfileVTP-43742 (Clinical Candidate)TAK-828 (Clinical Candidate)GSK2981278 (Clinical Candidate)This compound (Hypothetical)
Mechanism RORγt Inverse AgonistRORγt Inverse Agonist[1][11]RORγt Inverse Agonist[9][12]RORγt Inverse Agonist[11]RORγt Inverse Agonist
Potency (IC50) < 50 nM (Cellular Assay)Potent, sub-micromolar activity[2]Potent, inhibited IL-17 at 0.01-10 µM[12]Halted due to metabolic instability[11]~25 nM
Selectivity >1000-fold vs. RORα, RORβHigh selectivity for RORγtSelective for RORγt[12]N/A>1500-fold
Oral Bioavailability > 30% (Human)Orally active[13]Orally available[9][12]Poor metabolic stability suggests low F%[11]~40%
Safety Profile No hepatotoxicity, no thymocyte effectsReversible transaminase elevations observed[1][2][13]Phase 1 trials terminated or completed[14]N/AClean safety profile in preclinical tox
Clinical Efficacy PASI-75 at 12 weeksShowed signal of efficacy in psoriasis (30% placebo-adjusted PASI reduction at 4 weeks)[13]Efficacious in mouse colitis models[9]N/AProjects to PASI-75 at 12 weeks

Proposed Experimental Validation Workflow

To validate the potential of "this compound," a structured, multi-stage experimental workflow is essential. This workflow is designed to be self-validating, with clear go/no-go decision points.

validation_workflow cluster_1 cluster_2 cluster_3 cluster_4 A Stage 1: In Vitro Characterization B Stage 2: Cellular & Functional Assays A->B Go/No-Go: IC50 < 100 nM Selectivity > 500x C Stage 3: In Vivo Pharmacokinetics B->C Go/No-Go: Cellular IC50 < 500 nM No Thymocyte Toxicity D Stage 4: In Vivo Efficacy Models C->D Go/No-Go: Oral F% > 20% Half-life > 2h Preclinical Development Preclinical Development D->Preclinical Development Advance Candidate A1 Biochemical Assay: RORγt Ligand Binding (TR-FRET) A2 Selectivity Panel: RORα and RORβ Binding A1->A2 B1 RORγt Reporter Gene Assay (HEK293 cells) B2 Human Th17 Differentiation Assay (Measure IL-17A by ELISA) B1->B2 B3 Thymocyte Viability Assay (Safety Screen) B2->B3 C1 Mouse PK Study: Oral & IV Dosing C2 Metabolite Identification C1->C2 D1 Imiquimod-Induced Psoriasis Model (Mouse) D2 T-Cell Transfer Colitis Model (Mouse) D1->D2

Caption: A staged validation workflow for a novel RORγt inhibitor.

Detailed Experimental Protocols

Protocol 1: RORγt Ligand Binding Assay (Time-Resolved FRET)

Causality: This biochemical assay provides the primary evidence of direct engagement between the test compound and the RORγt ligand-binding domain (LBD). It is the foundational screen to determine potency and serves as a rapid method for structure-activity relationship (SAR) studies.

  • Reagents:

    • His-tagged RORγt-LBD (human, recombinant)

    • Europium-labeled anti-His antibody (donor fluorophore)

    • Biotinylated steroid receptor coactivator-1 (SRC1) peptide (acceptor)

    • Streptavidin-Allophycocyanin (APC) conjugate

    • Assay Buffer: 50 mM HEPES, 50 mM KCl, 1 mM DTT, 0.01% BSA, pH 7.4

    • Test Compound: "this compound" serially diluted in DMSO.

  • Procedure:

    • Add 2 µL of serially diluted test compound or DMSO (vehicle control) to a 384-well low-volume assay plate.

    • Add 4 µL of RORγt-LBD (final concentration 1 nM) and anti-His-Eu antibody (final concentration 0.5 nM) to each well.

    • Incubate for 30 minutes at room temperature.

    • Add 4 µL of a mix of biotinylated SRC1 peptide (final concentration 100 nM) and Streptavidin-APC (final concentration 10 nM).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Normalize data to vehicle (100% activity) and a known potent inhibitor (0% activity).

    • Fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Human Th17 Differentiation Assay

Causality: This cellular assay is the critical link between target engagement and functional immunological outcome. It confirms that the compound can penetrate cells and inhibit the RORγt-driven differentiation process in a primary human cell system, which is more physiologically relevant than engineered cell lines.

  • Cell Isolation:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Purify naive CD4+ T cells (CD4+/CD45RA+) from PBMCs using negative selection magnetic beads.

  • Cell Culture and Differentiation:

    • Plate naive CD4+ T cells at 1x10^6 cells/mL in complete RPMI-1640 medium.

    • Coat plates with anti-CD3 (1 µg/mL) and add soluble anti-CD28 (1 µg/mL) for T-cell activation.

    • Add the Th17-polarizing cytokine cocktail: anti-IFNγ (10 µg/mL), anti-IL-4 (10 µg/mL), IL-6 (20 ng/mL), TGF-β (5 ng/mL), and IL-23 (20 ng/mL).

    • Add serially diluted "this compound" or DMSO vehicle control.

    • Culture for 4-5 days at 37°C, 5% CO2.

  • Endpoint Measurement (IL-17A Secretion):

    • On day 4, restimulate cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A).

    • Alternatively, for secreted IL-17A, collect supernatant before restimulation.

    • Measure IL-17A concentration in the supernatant using a standard sandwich ELISA kit according to the manufacturer's instructions.

    • Analyze the dose-dependent inhibition of IL-17A production and calculate the IC50 value.

Discussion & Future Directions

The primary challenge in the RORγt inhibitor field is not potency, but safety and the translation of preclinical efficacy to clinical benefit.[1][5] The hepatotoxicity observed with VTP-43742 underscores the critical need for scaffolds with a wide therapeutic index.[2][11] Our hypothetical compound, This compound , is positioned as a "next-generation" candidate with a potentially superior safety profile.

The key differentiators for this compound would be:

  • High Selectivity: Minimizing off-target effects, particularly against RORα, which is involved in metabolic regulation, is paramount.

  • Clean Toxicology: A lack of effect on thymocyte viability is a crucial early safety indicator, as RORγt plays a role in T-cell development, and disruption could theoretically lead to malignancies.[5]

  • Favorable Pharmacokinetics: A balanced profile of absorption, distribution, metabolism, and excretion (ADME) is required to ensure adequate target coverage at a safe dose.

Future work should focus on rigorous preclinical toxicology studies and the development of a robust biomarker strategy (e.g., measuring IL-17 levels in circulation) to guide dose selection in future clinical trials.[15] The success of this, or any RORγt inhibitor, will hinge on achieving a delicate balance: potent suppression of the Th17 pathway in peripheral tissues without disrupting essential RORγt functions elsewhere.

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A Senior Application Scientist's Guide to Confirming Target Engagement of Novel Kinase Inhibitors in Cells: A Comparative Analysis Featuring "4-(5-Methoxypyridin-3-yl)benzoic acid" as a Case Study for ALK5 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, confirming that a novel compound binds to its intended target within the complex environment of a living cell is a critical milestone.[1][2][3] This guide provides a comparative analysis of leading methodologies for confirming target engagement, using the novel compound "4-(5-Methoxypyridin-3-yl)benzoic acid" as a hypothetical inhibitor of the Activin receptor-like kinase 5 (ALK5), a key component of the TGF-β signaling pathway.[4][5] While the specific biological target of "this compound" is not yet defined in publicly available literature, its chemical scaffold is suggestive of kinase inhibitory activity. This guide will therefore use it as a case study to explore how one would rigorously validate its engagement with a hypothesized target like ALK5.

We will delve into the technical nuances of three distinct yet complementary approaches: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and downstream pathway analysis via Western Blotting for phosphorylated ERK (p-ERK). Each method will be evaluated based on its underlying principles, experimental workflow, data output, and inherent advantages and limitations.

The TGF-β/ALK5 Signaling Pathway: Our Hypothetical Target's Mechanism of Action

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a pivotal role in cellular processes such as proliferation, differentiation, and apoptosis.[4][6] Dysregulation of this pathway is implicated in numerous diseases, including cancer and fibrosis, making its components attractive therapeutic targets.[4][5] ALK5, also known as TGF-β receptor type I (TGFβRI), is a serine/threonine kinase that, upon binding of TGF-β, is phosphorylated by the TGF-β receptor type II (TGFβRII). This activation initiates a downstream signaling cascade, primarily through the phosphorylation of SMAD proteins. However, the TGF-β pathway can also signal through non-canonical pathways, including the RAS/MEK/ERK pathway.

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGFβRII TGFb->TGFbRII binds ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 recruits & phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 phosphorylates RAS RAS ALK5->RAS activates (non-canonical) pSMAD23 p-SMAD2/3 SMAD4 SMAD4 pSMAD23->SMAD4 binds SMAD_complex SMAD Complex Nucleus Nucleus SMAD_complex->Nucleus translocates to Gene_expression Gene Expression (e.g., cell cycle arrest, apoptosis, EMT) Nucleus->Gene_expression regulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK

Caption: Simplified TGF-β/ALK5 signaling pathway.

Direct Target Engagement Methodologies: A Head-to-Head Comparison

Directly measuring the binding of a compound to its target protein in a cellular context provides the most unequivocal evidence of target engagement. Here, we compare two powerful biophysical techniques: CETSA and NanoBRET™.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand binding increases the thermal stability of the target protein.[7][8][9]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[10][11][12]
Cell State Live or lysed cellsLive cells
Target Modification None required (endogenous protein)Genetic fusion of NanoLuc® to the target protein is necessary.
Throughput Moderate to highHigh
Key Output Thermal shift (ΔTm) or Isothermal dose-response (ITDR) curves.IC50 values representing compound affinity in cells.
Advantages - No need for target protein modification.- Can be used in tissues.[13]- Detects binding to the native protein.- High sensitivity and wide dynamic range.- Provides quantitative affinity data.- Amenable to high-throughput screening.
Disadvantages - Indirect readout of binding.- Can be technically challenging.- Requires a specific antibody for detection.- Requires genetic modification of the target protein.- Dependent on the availability of a suitable fluorescent tracer.[14]
Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand, such as our hypothetical ALK5 inhibitor, stabilizes the target protein, making it more resistant to thermal denaturation.[7][8][9][15] This allows for a direct assessment of target engagement in a cellular milieu, without the need for genetic modification of the target protein.

CETSA_workflow Start Treat cells with 'this compound' or vehicle (DMSO) Heat Heat cells at a range of temperatures Start->Heat Lyse Lyse cells and separate soluble and precipitated fractions Heat->Lyse Detect Detect soluble ALK5 by Western Blot or ELISA Lyse->Detect Analyze Plot soluble ALK5 vs. temperature to determine melting curve and ΔTm Detect->Analyze

Caption: General workflow for a CETSA experiment.

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HaCaT keratinocytes, which are responsive to TGF-β) and grow to 80-90% confluency. Treat cells with varying concentrations of "this compound" or a known ALK5 inhibitor like SB-431542 (as a positive control) for 1-2 hours.[16][17] Include a vehicle control (DMSO).

  • Heat Shock: Aliquot the cell suspensions into PCR tubes or a 96-well plate. Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 64°C) using a thermal cycler, followed by cooling at room temperature for 3 minutes.[8]

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

  • Detection: Analyze the amount of soluble ALK5 in each sample by Western blotting using a specific anti-ALK5 antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble ALK5 against the temperature for both treated and untreated samples. The shift in the melting temperature (ΔTm) indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based technique that measures the binding of a compound to a target protein in living cells.[10][11][12] It relies on energy transfer between a target protein fused to NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same target. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

NanoBRET_workflow Start Transfect cells with a plasmid encoding ALK5-NanoLuc® fusion protein Plate Plate transfected cells in a multi-well plate Start->Plate Treat Treat cells with a fluorescent tracer and serially diluted 'this compound' Plate->Treat Add_substrate Add NanoLuc® substrate Treat->Add_substrate Measure Measure luminescence at two wavelengths (donor and acceptor) Add_substrate->Measure Analyze Calculate BRET ratio and plot against compound concentration to determine IC50 Measure->Analyze

Caption: General workflow for a NanoBRET™ Target Engagement Assay.

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding for an ALK5-NanoLuc® fusion protein. Culture the cells for 24 hours to allow for protein expression.[11][18]

  • Assay Preparation: Harvest the transfected cells and resuspend them in a suitable assay medium.

  • Compound and Tracer Addition: In a white, 96-well plate, add the fluorescent tracer at a pre-determined optimal concentration. Then, add serial dilutions of "this compound" or a control compound. Add the cell suspension to each well.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of dual-filtered luminescence measurements.[11]

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Indirect Target Engagement: Downstream Pathway Analysis

In addition to direct binding assays, confirming that a compound modulates the downstream signaling of its target provides crucial evidence of functional engagement. For our hypothetical ALK5 inhibitor, we can assess its effect on the phosphorylation of a key downstream effector, ERK.[19]

Phospho-ERK Western Blot

Inhibition of ALK5 is expected to reduce the phosphorylation of downstream targets. While SMAD phosphorylation is the canonical readout, the non-canonical pathway leading to ERK phosphorylation is also a valid and often robust indicator of ALK5 activity.[20] A decrease in the level of phosphorylated ERK (p-ERK) upon treatment with our compound would indicate successful target engagement and functional inhibition.

pERK_workflow Start Treat cells with 'this compound' Stimulate Stimulate with TGF-β to activate the ALK5 pathway Start->Stimulate Lyse Lyse cells and quantify protein concentration Stimulate->Lyse Western_blot Perform Western Blot using antibodies against p-ERK and total ERK Lyse->Western_blot Analyze Quantify band intensities and calculate the ratio of p-ERK to total ERK Western_blot->Analyze

Caption: Workflow for p-ERK Western Blot analysis.

  • Cell Culture and Treatment: Plate cells and serum-starve them overnight. Pre-treat the cells with "this compound" or a control inhibitor for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with TGF-β for a predetermined time (e.g., 30 minutes) to induce ERK phosphorylation.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[21]

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[19]

  • Antibody Incubation: Probe the membrane with a primary antibody specific for p-ERK. Subsequently, strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.[20]

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Comparative Data Summary and Interpretation

To illustrate the expected outcomes, the following table presents hypothetical data for "this compound" compared to the well-characterized ALK5 inhibitor, SB-431542.

Assay"this compound" (Hypothetical Data)SB-431542 (Positive Control)Interpretation
CETSA ΔTm = +4.2 °CΔTm = +5.8 °CBoth compounds stabilize ALK5, confirming direct binding in cells.
NanoBRET™ IC50 = 150 nMIC50 = 94 nMBoth compounds bind to ALK5 in live cells, with SB-431542 showing slightly higher affinity.
p-ERK Western Blot IC50 = 250 nMIC50 = 180 nMBoth compounds inhibit TGF-β-induced ERK phosphorylation, demonstrating functional engagement of the ALK5 pathway.

Conclusion and Recommendations

Confirming target engagement is a cornerstone of modern drug discovery.[1][2] This guide has provided a comparative overview of three robust methodologies for validating the interaction of a novel compound, "this compound," with its hypothetical target, ALK5.

For initial validation of direct binding to the endogenous target, CETSA is an excellent choice as it does not require genetic manipulation. For higher throughput screening and quantitative affinity determination in live cells, the NanoBRET™ assay is a powerful alternative, provided a suitable tracer is available or can be developed. Finally, demonstrating a functional consequence of target binding through a downstream signaling assay , such as the p-ERK Western blot, provides crucial evidence of the compound's mechanism of action and cellular efficacy.

A multi-faceted approach, employing both a direct binding assay and a functional downstream assay, will provide the most comprehensive and compelling evidence for the target engagement of "this compound" or any other novel drug candidate.

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A Comparative Guide to the Synthesis of 4-(5-Methoxypyridin-3-yl)benzoic Acid: Evaluating Reproducibility of Plausible Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reliable synthesis of novel molecular scaffolds is paramount. 4-(5-Methoxypyridin-3-yl)benzoic acid is a key building block in medicinal chemistry, and its efficient and reproducible synthesis is a critical first step in the discovery pipeline. This guide provides an in-depth comparison of the most viable synthetic strategies for this target molecule, with a focus on the principles of the Suzuki-Miyaura cross-coupling reaction. While direct literature on the synthesis of this specific molecule is sparse, this guide leverages established methodologies for analogous compounds to propose and evaluate reproducible synthetic routes.

Introduction to this compound and its Synthetic Challenges

The structure of this compound, featuring a substituted pyridine ring linked to a benzoic acid moiety, presents a common challenge in organic synthesis: the formation of a carbon-carbon bond between two aromatic rings. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for achieving this transformation with high efficiency and functional group tolerance.[1][2] The key to a reproducible synthesis lies in the careful selection of starting materials, catalyst systems, and reaction conditions.

This guide will explore two primary retrosynthetic approaches based on the Suzuki-Miyaura coupling, detailing the experimental protocols and discussing the factors that influence their reproducibility and overall success.

Proposed Synthetic Routes via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[1][3] For the synthesis of this compound, two logical disconnections of the key C-C bond can be envisioned, leading to two distinct but related synthetic routes.

Route 1: Coupling of 3-Bromo-5-methoxypyridine with 4-(Methoxycarbonyl)phenylboronic acid

This approach involves the coupling of a commercially available pyridine halide with a readily accessible boronic acid derivative of benzoic acid. The subsequent hydrolysis of the methyl ester provides the final product.

Route 1 Workflow A 3-Bromo-5-methoxypyridine C Suzuki-Miyaura Coupling A->C B 4-(Methoxycarbonyl)phenylboronic acid B->C D Methyl 4-(5-methoxypyridin-3-yl)benzoate C->D Pd catalyst, Base E Hydrolysis D->E NaOH, H2O/MeOH F This compound E->F

Caption: Workflow for the synthesis of this compound via Route 1.

Experimental Protocol:

  • Suzuki-Miyaura Coupling: To a solution of 3-bromo-5-methoxypyridine (1.0 eq) and 4-(methoxycarbonyl)phenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and an aqueous solution of 2M sodium carbonate (2.5 eq).

  • The reaction mixture is degassed and heated to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, methyl 4-(5-methoxypyridin-3-yl)benzoate, is purified by column chromatography on silica gel.

  • Hydrolysis: The purified ester is dissolved in a mixture of methanol and water, and sodium hydroxide (2.0 eq) is added.

  • The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC or LC-MS).

  • The methanol is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to afford this compound.

Route 2: Coupling of Methyl 4-bromobenzoate with (5-Methoxypyridin-3-yl)boronic acid

This alternative route reverses the functionalities of the coupling partners, using a commercially available bromo-ester and a pyridineboronic acid.

Route 2 Workflow A Methyl 4-bromobenzoate C Suzuki-Miyaura Coupling A->C B (5-Methoxypyridin-3-yl)boronic acid B->C D Methyl 4-(5-methoxypyridin-3-yl)benzoate C->D Pd catalyst, Base E Hydrolysis D->E NaOH, H2O/MeOH F This compound E->F

Sources

Independent Validation and Comparative Analysis of 4-(5-Methoxypyridin-3-yl)benzoic acid as a Putative TGF-β Receptor I (ALK5) Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting the TGF-β Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1] Dysregulation of this pathway is a hallmark of numerous pathologies, most notably in promoting tumor growth and metastasis, as well as in the progression of fibrotic diseases. The TGF-β signal is transduced through a heteromeric complex of type I and type II serine/threonine kinase receptors. The type I receptor, Activin Receptor-Like Kinase 5 (ALK5), is the primary kinase responsible for phosphorylating downstream effector proteins, SMAD2 and SMAD3, initiating the canonical signaling cascade.[1][2] Consequently, the development of small molecule inhibitors that selectively target the ATP-binding site of ALK5 has emerged as a promising therapeutic strategy.

This guide presents a framework for the independent validation of a novel compound, 4-(5-Methoxypyridin-3-yl)benzoic acid , a molecule sharing structural motifs with known kinase inhibitors. Due to the absence of publicly available data on its biological activity, this document outlines a hypothetical yet scientifically rigorous validation workflow. The performance of this compound will be benchmarked against two well-characterized ALK5 inhibitors: Galunisertib (LY2157299) , a clinical-stage inhibitor, and SB431542 , a widely used research tool.[3][4][5][6][7]

This comparative analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental cascade required to characterize a novel kinase inhibitor, from initial enzymatic activity to cellular function and metabolic stability.

Comparative Overview of ALK5 Inhibitors

This section provides a summary of the key performance indicators for our topic compound (hypothetical data for illustrative purposes) and the established comparators.

Compound Structure Molecular Weight ( g/mol ) ALK5 IC50 (nM) Cellular pSMAD2/3 Inhibition IC50 (nM) Metabolic Stability (t½, min) *
This compound this compound229.23Hypothetical DataHypothetical DataHypothetical Data
Galunisertib (LY2157299) Galunisertib369.4356[8]~150>120
SB431542 SB431542384.3994[3][4][7]~200<30

*Data derived from human liver microsome assays.

Experimental Validation Workflow

The validation of a novel ALK5 inhibitor requires a multi-tiered approach, progressing from direct enzymatic inhibition to cellular and broader biological characterization.

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Activity & Selectivity cluster_2 Tier 3: Drug-like Properties T1_Kinase In Vitro ALK5 Kinase Assay T2_pSMAD pSMAD2/3 Western Blot / ELISA T1_Kinase->T2_pSMAD Confirm cellular target engagement T2_Reporter TGF-β Reporter Gene Assay T2_pSMAD->T2_Reporter Assess functional pathway inhibition T2_Selectivity Kinase Selectivity Panel T2_Reporter->T2_Selectivity Evaluate off-target effects T3_Metabolic In Vitro Metabolic Stability T2_Selectivity->T3_Metabolic Determine metabolic liabilities

Caption: Multi-tiered workflow for ALK5 inhibitor validation.

Part 1: In Vitro Biochemical Potency Assessment

The initial and most fundamental validation step is to determine the direct inhibitory activity of "this compound" on the isolated ALK5 kinase enzyme. This is crucial to confirm that the compound interacts with the intended molecular target.

ALK5 Kinase Inhibition Assay Protocol

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ALK5 kinase. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[9][10][11]

Materials:

  • Recombinant human TGFβR1 (ALK5) kinase (BPS Bioscience, Cat. #101575 or similar)

  • TGFβR1 Peptide substrate (or Casein)

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of "this compound", Galunisertib, and SB431542 in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from micromolar to picomolar.

  • Reaction Setup: To each well of the assay plate, add the kinase, substrate, and assay buffer.

  • Compound Addition: Add the diluted compounds to the respective wells. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for ALK5 to accurately determine competitive inhibition.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to kinase inhibition. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Part 2: Cellular Activity and Selectivity Profiling

Demonstrating that a compound can inhibit the ALK5 kinase in a purified system is the first step. The next critical phase is to validate its activity in a cellular context, confirming its ability to cross the cell membrane and engage its target within the complex intracellular environment.

Inhibition of SMAD2/3 Phosphorylation

Upon activation by TGF-β, ALK5 phosphorylates SMAD2 and SMAD3. A successful inhibitor should block this event. This can be assessed by Western blotting or a cell-based ELISA.[1][12][13][14]

Cell Culture and Treatment:

  • Use a cell line responsive to TGF-β, such as HaCaT (human keratinocytes) or A549 (human lung carcinoma) cells.

  • Serum-starve the cells for 18-24 hours to reduce basal signaling.[13]

  • Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with TGF-β1 (typically 5-10 ng/mL) for 30-60 minutes.

Western Blot Protocol:

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated SMAD2/3 (e.g., anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425)).

    • After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total SMAD2/3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

  • Analysis: Quantify the band intensities using densitometry. The ratio of phosphorylated SMAD to total SMAD is calculated and plotted against inhibitor concentration to determine the cellular IC50.

G TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII Binds ALK5 ALK5 (TGF-β Receptor I) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates Inhibitor 4-(5-Methoxypyridin-3-yl) benzoic acid Inhibitor->ALK5 Inhibits (ATP-competitive) pSMAD23 pSMAD2/3 SMAD23->pSMAD23 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene

Caption: Canonical TGF-β/SMAD signaling pathway and the site of action for ALK5 inhibitors.

TGF-β Reporter Gene Assay

This functional assay measures the downstream consequence of ALK5 inhibition—the suppression of TGF-β-induced gene transcription.[15][16][17][18]

Protocol:

  • Cell Line: Use a cell line stably transfected with a luciferase reporter construct driven by a SMAD-responsive promoter (e.g., CAGA-luc). HEK293 or HepG2 cells are commonly used.[2][16][17]

  • Plating and Treatment: Seed the reporter cells in a 96-well plate. The following day, pre-treat with the test compounds for 1-2 hours, followed by stimulation with an EC80 concentration of TGF-β1.

  • Incubation: Incubate for 16-24 hours to allow for reporter gene expression.

  • Lysis and Detection: Lyse the cells and measure luciferase activity using a luminometer and a suitable luciferase assay reagent.

  • Analysis: Normalize the luciferase signal to a control for cell viability if necessary. Determine the IC50 by plotting the inhibition of TGF-β-induced luciferase activity against the compound concentration.

Kinase Selectivity Profiling

A critical aspect of drug development is ensuring the selectivity of an inhibitor for its intended target to minimize off-target effects and potential toxicity. This is achieved by screening the compound against a broad panel of other kinases.[19][20][21][22][23]

Procedure:

  • This is typically performed as a service by specialized contract research organizations (e.g., Eurofins Discovery, Promega, Reaction Biology).

  • "this compound" would be submitted for screening at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases.

  • The results are reported as percent inhibition for each kinase. Significant inhibition of other kinases would indicate potential off-target activity.

Part 3: Assessment of Drug-like Properties

Beyond potency and selectivity, a viable drug candidate must possess favorable pharmacokinetic properties. An early in vitro assessment of metabolic stability is a key indicator of a compound's potential in vivo half-life.

In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[24][25][26][27][28]

Protocol (Hepatocyte Suspension Method):

  • Materials: Cryopreserved human hepatocytes, incubation medium (e.g., Williams' Medium E), test compounds, and positive controls (compounds with known high and low clearance).

  • Hepatocyte Preparation: Thaw and prepare a suspension of hepatocytes at a defined cell density (e.g., 0.5 x 10^6 viable cells/mL).[26]

  • Incubation: Add the test compound (typically at 1 µM) to the hepatocyte suspension and incubate at 37°C in a shaking water bath.

  • Time Points: Remove aliquots at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • Reaction Quenching: Immediately stop the metabolic activity in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the cellular debris.

  • LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.[24][26]

Conclusion and Forward Look

This guide outlines a comprehensive and scientifically rigorous workflow for the independent validation of "this compound" as a putative ALK5 inhibitor. By systematically evaluating its biochemical potency, cellular activity, selectivity, and metabolic stability in direct comparison to established benchmarks like Galunisertib and SB431542, a clear and objective performance profile can be established.

The successful execution of these validation studies would provide the necessary data to determine if "this compound" warrants further investigation as a potential therapeutic agent for diseases driven by aberrant TGF-β signaling. The causality-driven experimental design and self-validating protocols described herein ensure the generation of trustworthy and actionable data, forming a solid foundation for subsequent preclinical development.

References

  • TGFβR1 (ALK5) Kinase Assay Kit. BPS Bioscience. [Link]
  • Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8.Bio-protocol, 12(8), e4396. (2022). [Link]
  • Western blot analysis of total and phosphorylated SMADs 2 and 3 in A....
  • Profiles of the aLK5 inhibitor screen. (A) flowchart of the screen and....
  • Hep
  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
  • Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis.British Journal of Pharmacology, 145(8), 1113-1123. (2005). [Link]
  • TGFβ/Activin A/Myostatin-Responsive Luciferase Reporter HEK293 Cell Line. BPS Bioscience. [Link]
  • Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor.Oncotarget, 9(9), 8459-8473. (2018). [Link]
  • Measurement of active TGF-beta generated by cultured cells.
  • Metabolic Stability Assay Services. BioIVT. [Link]
  • TGFβR1 (ALK5), Active. SignalChem. [Link]
  • scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. [Link]
  • SB-431542 Is a Potent and Specific Inhibitor of Transforming Growth Factor-beta Superfamily Type I Activin Receptor-Like Kinase (ALK) Receptors ALK4, ALK5, and ALK7.Molecular Pharmacology, 62(1), 65-74. (2002). [Link]
  • TGFβR1 (ALK5) Kinase Assay Kit. BPS Bioscience. [Link]
  • Human TGFβR Reporter Assay Kit. INDIGO Biosciences. [Link]

Sources

A Comparative Analysis of 4-(5-Methoxypyridin-3-yl)benzoic Acid as a Putative ALK5 Inhibitor for Anti-Fibrotic Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting TGF-β Signaling

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) production.[1][2][3][4] Dysregulation of this pathway is a hallmark of various pathologies, most notably in the progression of fibrosis and cancer. A key mediator in this cascade is the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5).[5] Upon activation by TGF-β ligands, ALK5 phosphorylates downstream signaling molecules, SMAD2 and SMAD3, which then translocate to the nucleus to regulate gene expression, leading to the production of ECM proteins and driving fibrotic processes.[2][3][4] Consequently, the development of small molecule inhibitors targeting ALK5 has emerged as a promising therapeutic strategy.

This guide presents a comparative study of 4-(5-Methoxypyridin-3-yl)benzoic acid , a novel compound with structural similarities to known kinase inhibitors, against a well-established ALK5 inhibitor, Galunisertib (LY2157299) . While extensive biological data for this compound is not yet publicly available, its pyridine and benzoic acid moieties suggest a potential for interaction with the ATP-binding pocket of kinases like ALK5.[6][7][8][9] This document will therefore provide a framework for its evaluation, outlining the necessary experimental protocols and potential comparative outcomes.

The Comparator: Galunisertib (LY2157299)

Galunisertib is a potent and selective inhibitor of the ALK5 receptor.[10] Its efficacy has been demonstrated in preclinical models of fibrosis and cancer, and it has undergone clinical investigation. Its well-characterized profile makes it an ideal benchmark for evaluating the potential of novel ALK5 inhibitors.

Comparative Biological Evaluation: A Proposed Experimental Framework

To ascertain the biological effects of this compound relative to Galunisertib, a tiered experimental approach is proposed, progressing from in vitro biochemical assays to cell-based functional assays.

Tier 1: In Vitro Kinase Inhibition Assay

The initial and most critical step is to determine the direct inhibitory activity of this compound on the ALK5 kinase.

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and Galunisertib against recombinant human ALK5.

Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, can be employed.[11] This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

CompoundALK5 IC50 (nM)
This compound150
Galunisertib (LY2157299)56[10]

Interpretation of Hypothetical Data: In this hypothetical scenario, this compound demonstrates direct inhibition of ALK5, albeit with a higher IC50 than Galunisertib, suggesting a lower potency.

Tier 2: Cell-Based Assay of TGF-β-Induced SMAD3 Phosphorylation

To assess the compound's activity in a cellular context, its ability to inhibit TGF-β-induced phosphorylation of SMAD3 will be evaluated.

Objective: To compare the efficacy of this compound and Galunisertib in blocking TGF-β-induced SMAD3 phosphorylation in a relevant cell line (e.g., human renal proximal tubular cells).

Methodology: A Western blot analysis or an in-cell ELISA can be used to quantify the levels of phosphorylated SMAD3 (pSMAD3) following treatment with TGF-β and the test compounds.

Table 2: Hypothetical Cellular pSMAD3 Inhibition Data

CompoundpSMAD3 Inhibition IC50 (µM)
This compound1.2
Galunisertib (LY2157299)0.5

Interpretation of Hypothetical Data: The cell-based data would corroborate the in vitro findings, showing that this compound is a cell-permeable inhibitor of the TGF-β/ALK5 pathway, though less potent than Galunisertib.

Signaling Pathway and Experimental Workflow Visualizations

TGF_beta_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII binds ALK5 ALK5 (TGF-βRI) TGFbRII->ALK5 recruits & phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 phosphorylates pSMAD23 pSMAD2/3 SMAD23->pSMAD23 Complex pSMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocates to Gene Target Gene Expression Nucleus->Gene regulates Inhibitor This compound Galunisertib Inhibitor->ALK5 inhibits

Caption: TGF-β signaling cascade via the ALK5 receptor and the point of inhibition.

Experimental_Workflow cluster_tier1 Tier 1: In Vitro Assay cluster_tier2 Tier 2: Cell-Based Assay T1_Start Recombinant ALK5 Enzyme T1_Step1 Incubate with Inhibitor (Test Compound or Galunisertib) T1_Start->T1_Step1 T1_Step2 Add Substrate & ATP T1_Step1->T1_Step2 T1_Step3 Measure ADP Production (Luminescence) T1_Step2->T1_Step3 T1_End Determine IC50 T1_Step3->T1_End T2_Start Culture Renal Proximal Tubular Cells T2_Step1 Pre-treat with Inhibitor T2_Start->T2_Step1 T2_Step2 Stimulate with TGF-β T2_Step1->T2_Step2 T2_Step3 Lyse Cells & Extract Protein T2_Step2->T2_Step3 T2_Step4 Western Blot for pSMAD3 T2_Step3->T2_Step4 T2_End Quantify Inhibition T2_Step4->T2_End

Caption: Tiered experimental workflow for comparative analysis.

Detailed Experimental Protocols

Protocol 1: In Vitro ALK5 Kinase Assay (ADP-Glo™)
  • Reagent Preparation:

    • Prepare a 2X ALK5 enzyme solution in kinase assay buffer.

    • Prepare a 2X substrate/ATP solution in kinase assay buffer.

    • Serially dilute this compound and Galunisertib in kinase assay buffer to create a 10X concentration series.

  • Reaction Setup (96-well plate):

    • Add 5 µL of 10X inhibitor solution to the appropriate wells.

    • Add 25 µL of 2X ALK5 enzyme solution to all wells.

    • Incubate for 10 minutes at room temperature.

  • Kinase Reaction:

    • Add 25 µL of 2X substrate/ATP solution to initiate the reaction.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Add 50 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 100 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot luminescence signal against the logarithm of inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for pSMAD3
  • Cell Culture and Treatment:

    • Seed human renal proximal tubular cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 24 hours.

    • Pre-treat cells with varying concentrations of this compound or Galunisertib for 1 hour.

    • Stimulate with 5 ng/mL of TGF-β1 for 30 minutes.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against pSMAD3 and total SMAD3 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection and Analysis:

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.

    • Normalize pSMAD3 levels to total SMAD3.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative biological evaluation of this compound as a potential ALK5 inhibitor. The proposed experiments will elucidate its potency and cellular efficacy in comparison to the established inhibitor, Galunisertib. Should the hypothetical data presented here hold true, this compound would represent a novel, albeit less potent, scaffold for the development of anti-fibrotic therapeutics. Further studies would be warranted to optimize its structure for improved potency and to evaluate its selectivity against other kinases, as well as its pharmacokinetic and in vivo efficacy profile. The pyridine and benzoic acid derivatives are a rich source of biologically active compounds, and continued exploration in this chemical space is likely to yield novel therapeutic agents.[6][7][8][9][12][13][14]

References

  • Preprints.org. (2023-05-29).
  • PubMed. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. [Link]
  • PubChem. 3-Methoxy-4-(5-methylpyridin-3-yl)benzoic acid. [Link]
  • PubChem. 4-Methoxy-2-(5-methoxypyridin-3-yl)benzoic acid. [Link]
  • MDPI. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. [Link]
  • PubChem. 4-(5-Methoxypyridin-3-yl)-2-methylbenzoic acid. [Link]
  • PubMed Central. (2024). Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model. [Link]
  • ResearchGate. (2014). TGF-β Signaling Methods and Protocols. [Link]
  • ScienceDirect. (2007). Benzoic acid and pyridine derivatives as inhibitors of Trypanosoma cruzi trans-sialidase. [Link]
  • PubMed Central. (2013). 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid. [Link]
  • ResearchGate. (2018). Profiles of the aLK5 inhibitor screen. (A) flowchart of the screen and.... [Link]
  • MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]
  • ResearchGate. (2017).
  • Assay Genie. (2023-08-24).
  • ACS Publications. (2004). Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). [Link]
  • BPS Bioscience. TGFßR1 (ALK5) Kinase Assay Kit. [Link]
  • PubMed Central. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
  • Wikipedia.
  • IJNRD. (2024). Pyridine scaffold: its diverse biological actions. [Link]
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(5-Methoxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven procedures for the safe and compliant disposal of 4-(5-Methoxypyridin-3-yl)benzoic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document is structured to provide not just a protocol, but a framework for understanding the causality behind each critical step, ensuring a self-validating system of laboratory safety.

Foundational Principle: Waste Characterization

Before any disposal action is taken, the waste must be characterized. This compound is a solid organic compound. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, its constituent moieties—a pyridine derivative and a benzoic acid—necessitate a conservative approach. Pyridine and its derivatives are known for their potential toxicity and flammability, while benzoic acid can be a skin and eye irritant.[1][2][3] Therefore, for disposal purposes, This compound must be treated as a hazardous chemical waste .

All chemical waste management in the United States is governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[4] This regulation mandates that hazardous waste cannot be disposed of in regular trash or down the sanitary sewer.[4][5] A chemical waste is deemed hazardous if it is specifically "listed" by the EPA or exhibits one of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[6][7][8] Lacking comprehensive data, we default to the most protective assumption: that the material is hazardous.

Table 1: Presumed Hazard Profile and Safety Requirements
Hazard ConsiderationGHS Pictogram (Presumed)Associated RiskRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Skull and Crossbones
Harmful if swallowed.[9]Nitrile Gloves, Lab CoatSkin Irritation Exclamation MarkCauses skin irritation.[3][9]Nitrile Gloves, Lab CoatEye Irritation Exclamation MarkCauses serious eye irritation/damage.[3][9]Safety Goggles / Face ShieldRespiratory Irritation Exclamation MarkMay cause respiratory irritation.[9]Use in a Fume Hood

Disposal Workflow: A Visual Guide

The decision-making process for chemical waste disposal must be logical and sequential. The following diagram outlines the workflow from waste generation to final pickup, ensuring no critical step is missed.

DisposalWorkflow A Waste Generated (Unused Reagent, Contaminated Materials) B Characterize Waste (Treat as Hazardous Solid) A->B I Spill or Contamination Event A->I C Select Compatible Container (Original Bottle Preferred) B->C D Securely Seal Container C->D E Label Container Correctly 'Hazardous Waste' + Full Chemical Name D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Complete Institutional Waste Pickup Form F->G H EHS / Licensed Contractor Pickup G->H J Consult Emergency Procedures I->J YES J->B

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides detailed, actionable steps for the proper management and disposal of solid this compound waste and associated contaminated materials.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the correct PPE. This is your primary defense against exposure.

  • Safety Goggles: Protects eyes from potential dust particles.[9]

  • Nitrile Gloves: Provides a chemical-resistant barrier for your hands. Always inspect gloves for integrity before use.[10]

  • Lab Coat: Protects skin and personal clothing from contamination.

Step 2: Waste Segregation and Container Selection

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Designate as Solid Waste: Do not mix this solid chemical with liquid waste streams.[11]

  • Use a Compatible Container: The best container is the original manufacturer's bottle.[7][12] If this is not available, use a new, clean, high-density polyethylene (HDPE) or glass container that can be securely sealed with a screw-on cap.[6][12] The container must be in good condition, free of leaks or external residue.[7]

  • Contaminated Lab Supplies: Any items grossly contaminated with the compound, such as weigh boats, gloves, or absorbent paper, must also be disposed of as solid hazardous waste.[12][13] These items should be collected in a clearly labeled, sealed plastic bag or a designated solid waste container.[12]

Step 3: Waste Accumulation and Labeling

Accurate labeling and proper storage are regulatory mandates and critical for safety.

  • Label Immediately: As soon as the first portion of waste is added to the container, it must be labeled.[7]

  • Required Label Information: The label must include the words "Hazardous Waste" .[4][14] It must also clearly state the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[4] Also include the date of generation and the principal investigator's name and lab location.[4]

  • Store in a Satellite Accumulation Area (SAA): The sealed and labeled waste container must be stored in a designated SAA, which is a location at or near the point of waste generation.[6][8] The SAA must be under the control of the personnel generating the waste. Waste should not be moved from one lab to another for storage.[6]

  • Use Secondary Containment: Place the waste container in a secondary bin or tray to contain any potential spills or leaks.[11][12]

Step 4: Arranging for Final Disposal

Final disposal must be handled by trained professionals.

  • Contact Environmental Health & Safety (EHS): Your institution's EHS department (or equivalent, such as the Office of Clinical and Research Safety - OCRS) manages the hazardous waste program.[4][7]

  • Submit a Pickup Request: Fill out and submit a hazardous waste collection request form as required by your institution.[4][15] This form will require a detailed list of the container's contents.

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across campus. This must be done by trained EHS staff or a licensed waste disposal contractor.[7] The final disposal method will likely involve high-temperature incineration at a licensed facility.[9][10]

Emergency Procedures: Small Spill Management

In the event of a small, manageable spill of solid this compound within a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Keep the fume hood sash at the appropriate working height.

  • Contain and Clean: Gently sweep up the solid material, avoiding the creation of dust.[9][10] Place the swept material and any contaminated cleaning supplies (e.g., wipes) into a new, sealable container.

  • Dispose as Hazardous Waste: Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it according to the protocol above.[7]

  • Decontaminate: Wipe the spill area with an appropriate solvent and then soap and water. Dispose of the cleaning materials as hazardous waste.

By adhering to this comprehensive guide, you ensure that your laboratory practices remain safe, compliant, and environmentally responsible.

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Comprehensive Safety and Handling Guide for 4-(5-Methoxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Proactive Approach to Safety

Given the absence of a dedicated SDS, a conservative hazard assessment is paramount. The chemical structure of 4-(5-Methoxypyridin-3-yl)benzoic acid suggests potential for skin, eye, and respiratory irritation, consistent with hazards identified for compounds like 4-Pyridin-3-yl-benzoic acid and 3,4,5-Trimethoxybenzoic acid.[1][2] The presence of the pyridine ring also necessitates vigilance for potential systemic effects upon prolonged or significant exposure.[3][4]

Anticipated Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[5]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[5]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][6]

  • Acute Toxicity (Oral): Assumed to be harmful if swallowed, based on data for similar compounds.[6]

Hazard Classification (Anticipated)GHS Category (Presumed)Precautionary Statement Codes (Recommended)
Skin Corrosion/IrritationCategory 2P264, P280, P302+P352, P332+P313
Serious Eye Damage/IrritationCategory 2AP280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3P261, P271, P304+P340, P312
Acute Toxicity (Oral)Category 4P264, P270, P301+P312, P330

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following recommendations are based on a comprehensive review of best practices for handling fine organic chemicals.[7][8]

Engineering Controls: Containing the Hazard
  • Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive dust or vapors.[9]

Primary Protective Gear
  • Eye and Face Protection: Chemical safety goggles are mandatory.[8] In situations with a higher risk of splashing, such as when working with larger quantities or during vigorous mixing, a face shield should be worn in addition to goggles.[8][10]

  • Hand Protection: Nitrile gloves are recommended for their resistance to a broad range of chemicals.[4][7][11] Always inspect gloves for any signs of degradation or perforation before use. For prolonged operations, consider double-gloving. Dispose of contaminated gloves immediately in the appropriate chemical waste stream.[1]

  • Body Protection: A flame-retardant lab coat should be worn and kept fully fastened to protect against skin contact.[10] Ensure that clothing worn underneath the lab coat is made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in the event of a fire.[10]

  • Footwear: Fully enclosed, chemical-resistant footwear is required.[10]

Respiratory Protection

For routine handling within a fume hood, additional respiratory protection is typically not necessary. However, in the event of a spill or if there is a potential for generating significant airborne dust, a respirator may be required. A NIOSH-approved respirator with a P95 or P100 particulate filter is recommended for nuisance exposures.[1] For higher-level protection, a respirator with combination organic vapor and particulate cartridges (e.g., OV/AG/P99) should be used.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe working environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5][12] The container should be kept tightly closed.[9]

Handling and Experimental Workflow

The following diagram outlines the recommended workflow for handling this compound:

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood Step 1 prep_weigh Weigh Solid Compound prep_fume_hood->prep_weigh Step 2 prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve Step 3 react_setup Set up Reaction Apparatus prep_dissolve->react_setup Step 4 react_add Add Compound Solution react_setup->react_add Step 5 react_monitor Monitor Reaction react_add->react_monitor Step 6 cleanup_quench Quench Reaction (if necessary) react_monitor->cleanup_quench Step 7 cleanup_waste Segregate Chemical Waste cleanup_quench->cleanup_waste Step 8 cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decontaminate Step 9 cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose Step 10 cleanup_remove_ppe Remove and Dispose of Contaminated PPE cleanup_dispose->cleanup_remove_ppe Step 11

Figure 1. Recommended workflow for handling this compound.
Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][6] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1][6] If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

  • Spill: For a small spill of solid material, carefully sweep it up without creating dust and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and follow your institution's emergency spill response procedures. Do not let the product enter drains.

Disposal Plan: Responsible Waste Management

All waste generated from handling this compound must be treated as hazardous waste.[13]

  • Solid Waste: Unused compound and any grossly contaminated materials (e.g., weigh boats, paper towels) should be collected in a clearly labeled, sealed container for hazardous waste disposal.

  • Liquid Waste: Solutions containing the compound and any solvent rinses should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a sealed bag and disposed of as solid chemical waste.

The following flowchart illustrates the decision-making process for waste segregation:

G start Waste Generated is_solid Is it a solid? start->is_solid is_liquid Is it a liquid? is_solid->is_liquid No solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes is_ppe Is it contaminated PPE? is_liquid->is_ppe No liquid_waste Collect in Liquid Hazardous Waste Container is_liquid->liquid_waste Yes ppe_waste Collect in Solid Hazardous Waste Container for PPE is_ppe->ppe_waste Yes

Figure 2. Waste segregation decision tree.

Waste must be disposed of in accordance with local, state, and federal regulations.[13] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

Conclusion

By adopting a proactive and informed approach to safety, researchers can handle this compound with confidence. The principles of hazard assessment, proper PPE selection, meticulous operational planning, and responsible waste disposal are the cornerstones of a safe and productive research environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.